Dichloromethylphenylsilane
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
dichloro-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPOXWQWFSSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Si | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31324-77-3 | |
| Record name | Dichloromethylphenylsilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31324-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6029173 | |
| Record name | Dichloromethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140 °F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethylphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
401 °F at 760 mmHg (EPA, 1998), 206.5 °C | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloromethylphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
83 °F SUSPECT (EPA, 1998) | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in benzene, ether, methanol | |
| Record name | Dichloromethylphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.19 (EPA, 1998) - Denser than water; will sink, 1.1866 g/cu cm at 20 °C | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloromethylphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 96.26 °F (EPA, 1998), 0.49 mm Hg at 25 °C (extrapolated) | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloromethylphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
149-74-6 | |
| Record name | METHYLPHENYLDICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloromethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylphenyldichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR2A9V0JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichloromethylphenylsilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthesis of Dichloromethylphenylsilane: A Technical Guide to Core Mechanisms
Abstract
Dichloromethylphenylsilane (Si(CH₃)(C₆H₅)Cl₂) is a pivotal intermediate in organosilicon chemistry, serving as a critical building block for a diverse array of silicone polymers, resins, and fine chemicals. Its unique combination of methyl and phenyl groups imparts desirable properties such as thermal stability, hydrophobicity, and tailored reactivity to the resulting materials. This in-depth technical guide provides a comprehensive examination of the principal synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The guide focuses on the two primary industrial methods—the Grignard reaction and the Direct Process (Rochow-Müller)—and explores the pertinent, albeit less common, hydrosilylation route. Each section delves into the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to offer a comparative analysis of these synthetic strategies. The objective is to furnish a robust and practical resource that combines theoretical principles with field-proven insights to facilitate informed decisions in the laboratory and in process development.
Introduction: The Significance of this compound
Organosilicon compounds have revolutionized numerous sectors, from advanced materials to pharmaceuticals. At the heart of this innovation lies a class of versatile monomers, among which this compound holds a prominent position. The presence of two chlorine atoms allows for facile hydrolysis and condensation reactions, forming the siloxane (Si-O-Si) backbone of silicones. The methyl group contributes to the flexibility and low surface tension of the resulting polymers, while the phenyl group enhances thermal stability, oxidative resistance, and refractive index. This unique combination of properties makes this compound an indispensable precursor for high-performance silicone fluids, elastomers, and resins used in demanding applications.
This guide will dissect the core synthetic pathways to this valuable compound, providing the causal relationships behind experimental choices and ensuring that each described protocol is a self-validating system of scientific integrity.
The Grignard Reaction: A Classic Route with High Selectivity
The Grignard reaction is a cornerstone of organometallic chemistry and offers a reliable method for the synthesis of this compound with good selectivity. This pathway involves the reaction of a Grignard reagent, typically phenylmagnesium bromide or chloride, with methyltrichlorosilane.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, which is in equilibrium between RMgX and R₂Mg (the Schlenk equilibrium), acts as a source of a potent phenyl nucleophile (formally, a carbanion).[1] This nucleophile attacks the electrophilic silicon atom of methyltrichlorosilane. The reaction is typically stepwise, with the first substitution of a chlorine atom by a phenyl group being the desired outcome.
The choice of solvent is critical; the reaction is significantly faster in tetrahydrofuran (THF) compared to diethyl ether.[1][2] This is attributed to the better stabilization of the Grignard reagent by the more polar THF.
Diagram 1: Grignard Synthesis of this compound
Caption: Overview of the industrial Rochow-Müller Direct Process.
Experimental Protocol: Direct Process
The Direct Process is an industrial-scale operation and is not typically performed in a standard laboratory setting. The following is a generalized description of the industrial process.
Materials:
-
Metallurgical-grade silicon powder (typically >97% pure) [3]* Copper catalyst (e.g., copper(I) chloride or finely divided copper)
-
Promoters (e.g., zinc, tin, antimony) [4][5]* Chlorobenzene (C₆H₅Cl)
-
Methyl Chloride (CH₃Cl)
Procedure:
-
Reactor Setup: A fluidized-bed reactor is charged with a mixture of finely ground silicon, copper catalyst, and promoters.
-
Reaction Initiation: The reactor is heated to the reaction temperature (typically 250-350°C), and a stream of gaseous chlorobenzene and methyl chloride is introduced to fluidize the solid bed. [3]3. Reaction: The exothermic reaction proceeds, and the product vapors, along with unreacted starting materials, exit the reactor.
-
Product Collection and Separation: The vapor stream is cooled to condense the liquid products. The crude mixture of chlorosilanes is then separated by fractional distillation to isolate this compound and other valuable products. [3]
Quantitative Analysis and Product Distribution
The Direct Process produces a mixture of methylphenylchlorosilanes. The product distribution is highly dependent on the reaction conditions and the composition of the catalyst and promoters.
| Parameter | Typical Value/Condition | Impact on Product Distribution | Reference |
| Reactants | Chlorobenzene, Methyl Chloride, Silicon | The ratio of organic halides influences the relative amounts of phenyl and methyl groups in the products. | [6] |
| Catalyst | Copper (typically 5-10% by weight of silicon) | Essential for the reaction to proceed at a practical rate. | [3] |
| Promoters | Zinc, Tin, Antimony (ppm levels) | Significantly improve the selectivity towards the desired dichlorinated silanes. [5] | [4][5] |
| Temperature | 250-350°C | Temperature control is critical for optimizing yield and selectivity and for managing the exothermic reaction. | [3] |
| Pressure | 1-5 bar | Higher pressures can increase the reaction rate. | |
| Product Selectivity | Variable | A complex mixture is always obtained, requiring extensive fractional distillation. | [7][3] |
The main advantage of the Direct Process is its cost-effectiveness for large-scale production. However, it requires significant capital investment in specialized equipment and produces a mixture of products that necessitate a sophisticated separation process.
Hydrosilylation: An Alternative but Less Common Route
Hydrosilylation is a powerful reaction for forming silicon-carbon bonds and involves the addition of a Si-H bond across an unsaturated bond, such as a double or triple bond. [8]While not a primary industrial route for this compound, it is a mechanistically important pathway in organosilicon chemistry.
Mechanistic Insights
The synthesis of this compound via hydrosilylation could theoretically involve the reaction of dichloromethylsilane (CH₃SiHCl₂) with a phenyl-containing unsaturated substrate, such as phenylacetylene. The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. [9][10] The most widely accepted mechanism is the Chalk-Harrod mechanism, which involves:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum catalyst.
-
Coordination: The unsaturated substrate coordinates to the platinum center.
-
Migratory Insertion: The substrate inserts into the Pt-H bond.
-
Reductive Elimination: The desired product is reductively eliminated, regenerating the catalyst.
A direct hydrosilylation of benzene with dichloromethylsilane is not a feasible route due to the aromatic stability of benzene.
Diagram 3: Chalk-Harrod Mechanism for Hydrosilylation
Caption: Simplified Chalk-Harrod mechanism for the hydrosilylation of phenylacetylene.
Experimental Protocol: Hydrosilylation of Phenylacetylene
The following is a representative protocol for the hydrosilylation of phenylacetylene with dichloromethylsilane.
Materials:
-
Phenylacetylene
-
Dichloromethylsilane (CH₃SiHCl₂)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene
Procedure:
-
Reaction Setup: A flame-dried flask is charged with phenylacetylene (1.0 equivalent) and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of Speier's or Karstedt's catalyst is added.
-
Hydrosilane Addition: Dichloromethylsilane (1.0-1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The reaction is monitored by techniques such as GC or NMR until the starting materials are consumed.
-
Purification: The solvent is removed under reduced pressure, and the product is purified by fractional distillation.
Quantitative Analysis and Regioselectivity
The hydrosilylation of terminal alkynes like phenylacetylene can yield two regioisomers (α and β) and two stereoisomers (E and Z). The product distribution is highly dependent on the catalyst and reaction conditions. Platinum catalysts generally favor the formation of the β-isomer. [11]
| Parameter | Typical Value/Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Reactants | Phenylacetylene, Dichloromethylsilane | The purity of the reactants is important to avoid catalyst poisoning. | [11] |
| Catalyst | Speier's or Karstedt's Catalyst (ppm levels) | The choice of catalyst influences regioselectivity. | [9][10] |
| Solvent | Anhydrous Toluene | An inert, anhydrous solvent is required. | [11] |
| Temperature | 25-80°C | Mild conditions are typically sufficient. | [11] |
| Yield | Generally high (>90%) | The reaction is typically very efficient. | [11]|
While highly efficient, the hydrosilylation route is generally more expensive for the production of this compound compared to the Direct Process due to the cost of the platinum catalyst and the starting materials. It is more commonly employed for the synthesis of specialty silanes with specific functionalities.
Comparative Analysis and Conclusion
The choice of synthesis method for this compound is largely dictated by the desired scale of production and the required purity.
-
Grignard Reaction: This method is well-suited for laboratory-scale and small-scale production where high selectivity and predictable outcomes are desired. The main drawbacks are the need for stoichiometric amounts of magnesium and the handling of moisture-sensitive Grignard reagents.
-
Direct Process (Rochow-Müller): This is the undisputed method of choice for large-scale industrial production due to its use of inexpensive raw materials (silicon and organic halides). Its primary disadvantages are the high capital cost of the required equipment and the production of a complex mixture of products that requires extensive purification.
-
Hydrosilylation: While a powerful tool in organosilicon chemistry, this route is not economically competitive for the bulk production of this compound. It finds its niche in the synthesis of more complex, high-value organosilanes where specific regio- and stereoselectivity are required.
References
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.
- Wikipedia. (n.d.). Direct process.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2019). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate.
- Zhang, Y. (2019). Recent Advances in Rochow-Müller Process Research: Driving to Molecular Catalysis and to A More Sustainable Silicone Industry. ResearchGate.
- Marciniec, B., & Maciejewski, H. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2235.
- Fachhochschule Flensburg. (n.d.). The Müller-Rochow synthesis of chloromethylsilanes.
- Marciniec, B. (2023). Direct Synthesis of Silicon Compounds. Encyclopedia.pub.
- Lewis, K. M. (n.d.). DISCOVERY OF METHYLCHLOROSILYLENE (CH3SiCl:) AS A KEY INTERMEDIATE IN THE DIRECT SYNTHESIS OF DIMETHYLDICHLORO-SILANE, (CH3)2SiCl2. Repositorio Institucional de la Universidad de Guanajuato.
- Otake, K. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University Collection of Scholarly and Academic Papers.
- Maruyama, K., & Katagiri, T. (1989). Mechanism of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-213.
- Lewis, K. M. (2017). Mechanistic Aspects of the Rochow Direct Process. NTNU.
- US Patent US7456308B2. (2008). Grignard processes with improved yields of diphenylchlorosilanes as products.
- Chirik, P. J. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 143(49), 20857–20866.
- Chirik, P. J. (2023). Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones. NSF Public Access Repository.
- Schneider, S. (2019). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. ChemRxiv.
- Schmidt, J. A. R. (2014). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane.
- Xu, X., & Zhang, Y. (2014). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry, 12(40), 8028-8036.
- Matyjaszewski, K. (2017).
- Logothetis, T. (2022). Green Grignard reactions? Research-inspired sustainable chemistry practicals. ePrints Soton.
- Lee, J. (2021). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate.
- Macgregor, S. A. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts.
- United Chemical Technologies. (n.d.). Platinum Catalysts. Computational Chemistry List.
- Lewis, K. M. (2015). Müller-Rochow Synthesis: The Direct Process to Methylchlorosilanes. ResearchGate.
- Ioffe, S. L. (1985). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. ResearchGate.
- Lewis, L. N. (2015). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate.
- de Skvortsov, N. K. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(21), 3799.
- Stanford Advanced Materials. (2023). Platinum Catalyst Material: The New Star in the Silicone Industry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. repositorio.ugto.mx [repositorio.ugto.mx]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. Direct process - Wikipedia [en.wikipedia.org]
- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Dichloromethylphenylsilane (CAS: 149-74-6): Properties, Reactivity, and Applications
Introduction: The Architectural Significance of Dichloromethylphenylsilane
This compound is a bifunctional organosilicon monomer of significant industrial and research importance.[1] As a colorless, moisture-sensitive liquid, its true value lies in its chemical architecture: a central silicon atom bonded to two reactive chlorine atoms, a methyl group, and a phenyl group. This specific combination of functional groups allows it to serve as a critical building block, or monomer, for the synthesis of advanced silicone polymers, including fluids, resins, and elastomers.[1][2][3] The incorporation of the phenyl group, in particular, imparts enhanced thermal stability and greater low-temperature flexibility to the resulting silicone materials, making it indispensable for high-performance applications.[4] This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and core reactivity to its synthesis, applications, and safe handling protocols, designed for researchers and professionals in materials science and chemical development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a chemical's properties are foundational to its effective and safe use in research and development.
-
Chemical Name: this compound[2]
-
Synonyms: Methylphenyldichlorosilane, Phenylmethyldichlorosilane, PMDCS[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Boiling Point | 205 °C | [1][3][6] |
| Melting Point | -53 °C | [1][7][8] |
| Density | 1.176 g/mL at 25 °C | [1][3][8] |
| Refractive Index | n20/D 1.519 | [1][6][8] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Water Solubility | Reacts rapidly and violently | [1][7][8][9] |
| Sensitivity | Highly sensitive to moisture | [1][8] |
Core Reactivity: The Hydrolysis-Condensation Pathway
The utility of this compound as a polymer precursor is entirely dependent on the high reactivity of its two silicon-chlorine (Si-Cl) bonds. These bonds are readily susceptible to nucleophilic attack by water in a process called hydrolysis.[10] This reaction is vigorous, exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[1][2]
The initial hydrolysis product is methylphenylsilanediol, a transient silanol. Silanols are analogues of alcohols and are often unstable, readily undergoing self-condensation to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of all silicone polymers.[11][12] This two-step hydrolysis and condensation process is the fundamental mechanism for building polysiloxane chains from chlorosilane monomers.
Caption: Hydrolysis and condensation of this compound.
Synthesis and Manufacturing
Industrially, organochlorosilanes are typically produced via the "Direct Process" (Müller-Rochow process), which involves reacting methyl chloride with a silicon-copper alloy.[11][13] However, for phenyl-substituted silanes like this compound, more targeted synthetic routes are employed. Two common laboratory and industrial methods include:
-
Grignard Reaction: This method involves the reaction of methyltrichlorosilane with a phenyl Grignard reagent, such as phenylmagnesium bromide, typically in an anhydrous ether solvent.[2] The nucleophilic phenyl group displaces one of the chlorine atoms on the methyltrichlorosilane.
-
Hydrosilylation/Condensation: Another route is the condensation of methyldichlorosilane with benzene, a reaction that often requires a catalyst like boron trichloride to proceed.[2]
Key Applications in Materials Science
The unique structure of this compound makes it a versatile comonomer for tailoring the properties of silicone polymers.
-
High-Performance Elastomers and Oils: It is a primary component in the production of phenyl-containing silicone rubbers and oils.[1][2] The bulky phenyl groups on the polymer backbone inhibit crystallization at low temperatures, significantly improving flexibility.[4] Simultaneously, the aromatic rings increase the thermal and oxidative stability of the polymer at elevated temperatures.[4] This dual benefit is critical for materials used in aerospace, automotive, and specialized industrial applications where performance across a wide temperature range is essential.
-
Silicone Resins: As a bifunctional monomer, it creates linear polymer chains. When combined with trifunctional monomers like methyltrichlorosilane, it allows for the creation of cross-linked silicone resins with tailored hardness, flexibility, and thermal resistance.[2]
-
Derivatizing Agent: In a laboratory setting, it can be used as a bifunctional reagent to protect or derivatize diols, creating methylphenylsilyl derivatives for analysis or further synthetic steps.[1]
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
This protocol describes the controlled hydrolysis of this compound to synthesize short-chain methylphenylpolysiloxane oligomers. The key is to manage the vigorous reaction by using a solvent and controlling the addition of water.
Objective: To synthesize methylphenylpolysiloxane oil via controlled hydrolysis.
Materials:
-
Three-neck round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
This compound (CAS: 149-74-6)
-
Anhydrous Toluene (solvent)
-
Deionized water
-
Pyridine or Triethylamine (HCl scavenger)
Methodology:
-
System Preparation (Exclusion of Moisture): Assemble the flame-dried glassware (flask, condenser, dropping funnel) while hot and allow it to cool under a positive pressure of dry nitrogen. This step is critical because any atmospheric moisture will cause uncontrolled hydrolysis of the starting material.[10]
-
Reagent Charging: Under a counterflow of nitrogen, charge the flask with anhydrous toluene and a magnetic stir bar. Add the this compound via a dry syringe. In a separate, dry dropping funnel, prepare a solution of deionized water and an HCl scavenger (e.g., pyridine) in toluene.
-
Causality: Using an anhydrous solvent and inert atmosphere prevents premature reaction. The HCl scavenger is essential to neutralize the corrosive HCl byproduct, which can otherwise catalyze uncontrolled condensation and rearrangement reactions.
-
-
Controlled Hydrolysis: Begin vigorous stirring of the silane solution and cool the flask in an ice bath to manage the exothermic reaction. Add the water/pyridine solution dropwise from the dropping funnel over 1-2 hours.
-
Observation: A white precipitate (pyridinium hydrochloride) will form as the reaction proceeds.
-
-
Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete condensation.
-
Purification: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with deionized water to remove any remaining salts, followed by a wash with a brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent under reduced pressure (rotary evaporation).
-
Self-Validation: The final product should be a clear, viscous oil (polydimethylsiloxane). The viscosity will depend on the reaction conditions and the resulting average chain length. The structure can be confirmed by NMR and IR spectroscopy.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[3][9] The vapor is corrosive to the respiratory tract.[9]
-
Water Reactive: Reacts violently with water, moisture, steam, and protic solvents to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][7][9][10]
-
Flammable: It is a combustible liquid that may be ignited by heat, sparks, or flames.[1]
-
-
Personal Protective Equipment (PPE):
-
Storage:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.
-
Spectroscopic Characterization
For researchers, confirming the identity and purity of this compound is typically done via NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show two main signal regions.
-
Aromatic Protons: A complex multiplet corresponding to the five protons of the phenyl group, typically found in the δ 7.0-8.0 ppm range.
-
Methyl Protons: A sharp singlet for the three protons of the methyl group. This signal will be deshielded by the adjacent silicon and chlorine atoms and would likely appear in the δ 0.5-1.0 ppm range.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the four unique carbons of the phenyl ring (ipso, ortho, meta, para).
Conclusion
This compound is more than a chemical intermediate; it is a molecular design tool. Its strategic combination of reactive chlorine sites and property-modifying organic groups makes it a cornerstone of modern silicone technology. By enabling the creation of polymers with superior thermal stability and low-temperature performance, it continues to drive innovation in advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is paramount for harnessing its full potential safely and effectively.
References
- This compound | C7H8Cl2Si | CID 9006. PubChem. [Link]
- Dichloro(methyl)phenylsilane, 98%. Ottokemi. [Link]
- dichloro(methyl)phenylsilane (CAS 149-74-6) Properties | Density, Cp, Viscosity. Chemcasts. [Link]
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. Chemsrc. [Link]
- Organosilicon chemistry. Wikipedia. [Link]
- This compound. ChemBK. [Link]
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 8. 149-74-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 12. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 13. researchgate.net [researchgate.net]
Foreword: Understanding the Role of Dichloromethylphenylsilane in Modern Synthesis
An In-Depth Technical Guide to Dichloromethylphenylsilane
This compound (DCMP) is a bifunctional organosilicon compound of significant interest to the research and development community. Its unique reactivity, stemming from two hydrolyzable silicon-chlorine bonds and the steric and electronic influence of its methyl and phenyl substituents, makes it a versatile intermediate. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of DCMP, grounded in the practical realities of the laboratory and its relevance to complex synthetic challenges, particularly in the realm of materials science and pharmaceutical development. We will explore not just what it is, but how and why it is used, providing the causal insights essential for effective application.
Core Molecular and Physical Characteristics
A foundational understanding of a reagent begins with its fundamental properties. These quantitative metrics are critical for everything from reaction stoichiometry to process safety.
Molecular Formula and Weight
The molecular structure of this compound features a central, tetrahedral silicon atom bonded to a methyl group, a phenyl group, and two chlorine atoms.
Physicochemical Data
The physical properties of DCMP dictate its handling, purification, and reaction conditions. These values are summarized in the table below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 149-74-6 | [1][3][5] |
| Appearance | Colorless liquid | [2][5] |
| Density | 1.176 g/mL at 25 °C | [5][6] |
| Boiling Point | 205 °C | [5][6] |
| Flash Point | 82 °C | [5] |
| Refractive Index (n²⁰/D) | 1.519 | [5] |
Synthesis Pathways: From Industrial Scale to Laboratory Bench
The synthesis of DCMP can be approached from two distinct perspectives: large-scale industrial production and targeted laboratory synthesis.
Industrial Production: The Müller-Rochow Direct Process
The cornerstone of industrial organosilicon chemistry is the Müller-Rochow "Direct Process."[7][8] This process involves the reaction of an organic halide with elemental silicon at high temperatures over a copper catalyst. While the primary product is typically dimethyldichlorosilane (from methyl chloride), the process can be adapted for phenylsilanes by using chlorobenzene as a reactant.[7]
2 CH₃Cl + C₆H₅Cl + 2 Si --(Cu catalyst, ~300°C)--> (CH₃)₂SiCl₂ + C₆H₅Si(CH₃)Cl₂ + other products
This method is highly effective for bulk manufacturing but lacks the precision and selectivity required for many research applications.
Laboratory Synthesis: The Grignard Reaction
For laboratory-scale quantities, the Grignard reaction offers a more controlled and predictable route. The fundamental principle is the nucleophilic substitution at a silicon center using a highly reactive organomagnesium reagent. The synthesis involves the reaction of a phenyl Grignard reagent with methyltrichlorosilane.
Experimental Protocol: Grignard Synthesis of this compound
Caption: Workflow for the laboratory synthesis of DCMP via Grignard reaction.
Methodology and Scientific Rationale:
-
Grignard Reagent Formation:
-
Action: Magnesium turnings are placed in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). A solution of bromobenzene in anhydrous diethyl ether is added dropwise.
-
Causality: The Grignard reagent is a potent nucleophile and a strong base. It reacts violently with water. Therefore, all glassware must be scrupulously dried (flame-drying removes adsorbed water), and anhydrous solvents are essential to prevent the reagent from being quenched, which would halt the reaction.
-
-
Coupling Reaction:
-
Action: The formed phenylmagnesium bromide solution is cooled to 0 °C. Methyltrichlorosilane is then added dropwise with vigorous stirring.
-
Causality: The reaction between the Grignard reagent and the Si-Cl bond of methyltrichlorosilane is highly exothermic. Cooling and slow addition are critical safety measures to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products. One equivalent of the phenyl nucleophile displaces one chloride ligand.
-
-
Workup and Purification:
-
Action: The reaction is quenched by slowly pouring it over an ice-cold saturated ammonium chloride solution. The organic layer is separated, dried over sodium sulfate, and filtered.
-
Causality: The ammonium chloride solution is a mild acid that safely neutralizes and dissolves the magnesium salts (MgBrCl) formed as a byproduct, facilitating their removal from the organic product.
-
Action: The crude product is purified by fractional distillation under reduced pressure.
-
Causality: DCMP has a high boiling point (205 °C). Performing the distillation under vacuum lowers the boiling point, preventing thermal decomposition of the product and allowing for efficient separation from impurities.
-
Chemical Reactivity and Synthetic Applications
The utility of DCMP is defined by the reactivity of its Si-Cl bonds. These bonds are the gateway to a vast array of organosilicon structures.
Hydrolysis and Condensation to Polysiloxanes
The most fundamental reaction of DCMP is its hydrolysis. The Si-Cl bonds are highly susceptible to nucleophilic attack by water. This process is rapid and releases corrosive hydrogen chloride gas.[5][9]
The initial hydrolysis yields an unstable silanediol, which immediately undergoes intermolecular condensation to form oligomeric and polymeric methylphenylsiloxanes (silicones).
Caption: Reaction pathway from DCMP to polymethylphenylsiloxane via hydrolysis.
This reactivity is the basis for using DCMP as a monomer in the production of specialty silicones. The presence of the phenyl group imparts greater thermal stability and radiation resistance to the resulting polymer compared to standard polydimethylsiloxanes.
Application as a Diol Protecting Group
In the context of drug development and complex organic synthesis, protecting functional groups is a critical strategy. DCMP is an excellent reagent for the simultaneous protection of 1,2- and 1,3-diols. It reacts with the two hydroxyl groups to form a stable, cyclic methylphenylsilylene acetal.
Trustworthiness through Self-Validation: This protection strategy is self-validating. The formation of the five- or six-membered cyclic ether is thermodynamically favored and proceeds cleanly. The stability of this group under a wide range of conditions (e.g., non-acidic, non-fluoride environments) and its clean removal under specific conditions (e.g., with fluoride ions or acidic hydrolysis) make it a reliable and predictable tool.
Example Reaction: Protection of propane-1,3-diol.
C₆H₅Si(CH₃)Cl₂ + HO-(CH₂)₃-OH --(Base, e.g., Pyridine)--> Cyclic Silylene Ether + 2 Base·HCl
This strategy is invaluable when other parts of a molecule must undergo chemical transformation, ensuring the diol functionality remains untouched until it is needed.
Safety and Handling: A Scientist's Responsibility
As a reactive chlorosilane, DCMP presents specific hazards that demand rigorous safety protocols.
-
Corrosivity: DCMP is corrosive to the skin, eyes, and respiratory tract.[2][9]
-
Moisture Sensitivity: It reacts with moisture in the air or on surfaces to release hydrogen chloride (HCl) gas, which is highly corrosive and toxic.[5][9] All handling must be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and bases.
Conclusion
This compound is more than a chemical with a defined molecular weight and formula. It is a versatile synthetic tool whose value is unlocked through a deep understanding of its synthesis and reactivity. From its industrial origins in the Müller-Rochow process to its precise laboratory synthesis via the Grignard reaction, DCMP serves as a critical precursor to advanced materials and a key reagent in the protection of diols for complex molecular construction. For the research scientist and drug development professional, a thorough grasp of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in innovation.
References
- Title: Dichloro(methyl)phenylsilane, 98% Source: Otto Chemie Pvt Ltd. URL:[Link]
- Title: this compound | C7H8Cl2Si Source: PubChem, National Center for Biotechnology Inform
- Title: Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes Source: Journal of Adhesion Science and Technology (via Scholars' Mine) URL:[Link]
- Title: Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- Title: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)
- Source: Google Patents (US2901460A)
- Title: this compound - Hazardous Substances Data Bank (HSDB)
- Title: Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution Source: MDPI - M
- Title: New Reagents for Diol Protection Source: Scribd URL:[Link]
- Source: Google Patents (EP3521279A1)
- Title: Advanced Modeling of Mueller-Rochow Synthesis Source: NTNU Open URL:[Link]
- Title: Organosilicon chemistry Source: Wikipedia URL:[Link]
- Source: Google Patents (US7456308B2)
Sources
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. WO2002044186A1 - Rochow-muller direct synthesis using copper catalyst precursors with particel dimensions in the nano-region - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chlorodiphenylmethylsilane synthesis - chemicalbook [chemicalbook.com]
- 6. Direct process - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ntnu.no [ntnu.no]
- 9. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dichloromethylphenylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of dichloromethylphenylsilane, a pivotal organosilicon compound. Moving beyond a simple data sheet, this document offers practical, field-tested insights into its physicochemical properties, handling, and applications, with a focus on ensuring scientific integrity and experimental reproducibility.
Introduction: The Versatility of a Bifunctional Silane
This compound (C₇H₈Cl₂Si) is a colorless liquid that serves as a critical building block in the synthesis of a wide array of organosilicon compounds.[1] Its utility stems from the presence of two reactive chlorine atoms and a stable phenyl group attached to a central silicon atom. This bifunctional nature allows for precise control over the architecture of silicone polymers, making it an indispensable reagent in the production of silicone fluids, resins, and elastomers.[1] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and handling is paramount for its effective and safe utilization.
Physicochemical Properties: A Quantitative Overview
Accurate knowledge of a compound's physical constants is the bedrock of its application in any scientific endeavor. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 149-74-6 | [1] |
| Molecular Formula | C₇H₈Cl₂Si | [1] |
| Molecular Weight | 191.13 g/mol | [1] |
| Boiling Point | 205 °C at 101.325 kPa | [2][3] |
| Density | 1.176 - 1.19 g/mL at 20-25 °C | [4][5] |
| Appearance | Colorless liquid | [1] |
| Solubility | Reacts with water and other protic solvents | [1] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the boiling point and density of this compound, with special considerations for its moisture-sensitive nature.
Boiling Point Determination
The accurate determination of the boiling point is crucial for purification by distillation and for predicting its behavior under various thermal conditions. The OECD Test Guideline 103 provides a framework for this measurement.[2][6] Given the compound's reactivity with atmospheric moisture, the experimental setup must be designed to maintain an inert atmosphere.
This protocol adapts the standard distillation method for air- and moisture-sensitive compounds.[7][8]
-
Glassware Preparation: All glassware (round-bottom flask, distillation head, condenser, receiving flask, and thermometer adapter) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a tight seal.
-
Inert Gas Purge: The assembled apparatus must be purged with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to displace any air and moisture.[9]
-
Sample Introduction: Introduce approximately 10-15 mL of this compound into the distillation flask via a cannula or a syringe under a positive pressure of the inert gas. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibrium and Measurement: The boiling point is recorded as the temperature at which the vapor condensation ring is stable on the thermometer bulb, and a steady rate of distillation (1-2 drops per second) is achieved.[7]
-
Data Recording: Record the observed boiling point and the ambient atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of this compound is a key parameter for calculating molar quantities and for quality control. The pycnometer method, as outlined in ASTM D891 and OECD Test Guideline 109, is a precise technique for this measurement.[4][5][10] The protocol must be adapted to prevent hydrolysis of the sample.
This protocol details the steps for accurately measuring the density of this compound while minimizing exposure to atmospheric moisture.[11][12]
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance to four decimal places.
-
Inert Atmosphere Handling: All subsequent steps involving the handling of this compound should ideally be performed in a glove box or under a stream of dry inert gas.[13][14]
-
Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing the excess liquid to escape through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).
-
Final Weighing: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it on the analytical balance.
-
Calculation: The density is calculated using the following formula: Density = (Mass of pycnometer with sample - Mass of empty pycnometer) / Volume of pycnometer
-
Cleaning: Immediately after the measurement, the pycnometer should be emptied and cleaned with a non-protic solvent (e.g., dry hexane or toluene) followed by a volatile solvent (e.g., acetone) and then thoroughly dried.
Caption: Workflow for Density Determination.
Synthesis and Purification
This compound is typically synthesized via a Grignard reaction between methyltrichlorosilane and phenylmagnesium bromide in an anhydrous ether solvent.[1] Purification is most commonly achieved through fractional distillation under reduced pressure to prevent thermal decomposition.[4]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the susceptibility of the Si-Cl bonds to nucleophilic attack. This reactivity is the cornerstone of its wide-ranging applications.
Hydrolysis and Condensation: The Gateway to Silicones
In the presence of water, this compound readily undergoes hydrolysis to form the corresponding silanediol, which is unstable and rapidly condenses to form polysiloxanes.[15] This reaction is the fundamental chemistry behind the production of methylphenyl silicone polymers.[16] The properties of the resulting silicone can be tailored by co-hydrolysis with other organochlorosilanes.
Reactions with Alcohols and Amines
This compound reacts with alcohols to form dialkoxysilanes and with primary or secondary amines to yield diaminosilanes, with the concomitant evolution of hydrogen chloride.[17][18] These reactions are crucial for introducing specific functionalities into silicone structures or for using this compound as a protecting group for diols.
Applications in Drug Development and Biomedical Science
-
Biomedical Devices: The biocompatibility and biodurability of silicones derived from this compound make them suitable for a variety of biomedical applications, including in catheters, tubing, and as components of medical devices.[19][20]
-
Derivatizing Agent: In pharmaceutical analysis, this compound can be used as a derivatizing agent to enhance the volatility and thermal stability of polar drugs containing hydroxyl or amine groups, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS).[21][22]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[9]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from sources of moisture.[23][24]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For transfers, use of Schlenk line techniques or a glove box is highly recommended.[14]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills.
Conclusion
This compound is a versatile and valuable reagent for researchers and professionals in the chemical and pharmaceutical sciences. A comprehensive understanding of its physicochemical properties, coupled with meticulous handling and experimental techniques, is essential for harnessing its full potential in the synthesis of advanced materials and in analytical applications. This guide provides a foundation of both theoretical knowledge and practical protocols to ensure the safe and effective use of this important organosilicon compound.
References
- OECD. (1995). Test No. 103: Boiling Point. OECD Publishing. [Link][6][25]
- ASTM International. (2018). ASTM D891-18, Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.
- LCS Laboratory Inc. (2014).
- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Publishing. [Link][5][29][30]
- Analytice. (2021). OECD n°109: Density of liquids and solids. [Link][10]
- YesWeLab. (2023). Understanding OECD Guideline 109. [Link][31]
- Petrolube. (n.d.). ASTM D891B: Specific Gravity Procedure B Pycnometer @ 20°C. [Link][32]
- Nimonik. (n.d.). ASTM D891-25: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. [Link][33]
- Essem Compliance. (n.d.). Physical chemical testing studies. [Link][3]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]
- Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link][9]
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 5.
- Wikipedia. (n.d.).
- University of Utah, Chemical Engineering. (2008). Pycnometer. [Link][12]
- Scribd. (n.d.).
- Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. [Link][35]
- Palacký University Olomouc. (n.d.).
- Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. [Link][38]
- ResearchGate. (2018). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. [Link][39]
- ResearchGate. (2023). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link][16]
- Wikipedia. (n.d.). Organosilicon chemistry. [Link][40]
- ResearchGate. (2020). SYNTHESIS OF LINEAR OLIGOMETHYLPHENYLPENTASILOXANES. [Link][41]
- National Institutes of Health. (2023). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. [Link][17]
- Open Research Oklahoma. (n.d.). REACTIONS OF OHLOROSILANES WITH AMINES. [Link][18]
- Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link][42]
- National Institutes of Health. (2021). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link][15]
- National Institutes of Health. (2021). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. [Link][19]
- MDPI. (2022).
- Siwin. (n.d.). Chemical Synthesis. [Link][43]
- Syngene International Ltd. (n.d.).
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link][22]
- PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link][24]
- A Practical Guide to MSL: Handling and Storing Sensitive Components. (n.d.). [Link][23]
- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link][14]
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 4. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 11. scribd.com [scribd.com]
- 12. che.utah.edu [che.utah.edu]
- 13. ossila.com [ossila.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [openresearch.okstate.edu]
- 19. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 22. jfda-online.com [jfda-online.com]
- 23. electroniccomponent.com [electroniccomponent.com]
- 24. pcbcart.com [pcbcart.com]
Dichloromethylphenylsilane hydrolysis reaction
An In-Depth Technical Guide to the Hydrolysis of Dichloromethylphenylsilane
Abstract
The hydrolysis of this compound (Si(CH₃)(C₆H₅)Cl₂) is a cornerstone reaction in organosilicon chemistry, pivotal for the synthesis of a vast array of silicone-based materials, including fluids, elastomers, and resins. This guide provides an in-depth exploration of the reaction, moving from fundamental mechanistic principles to practical, field-proven experimental protocols. We will dissect the causality behind experimental choices, offering researchers and drug development professionals a robust framework for controlling the reaction to produce tailored polysiloxane structures. This document is structured to serve as both a theoretical treatise and a practical laboratory manual, grounded in authoritative references and validated methodologies.
Introduction: The Significance of this compound Hydrolysis
This compound is a difunctional organosilane monomer. The presence of two reactive chlorine atoms allows for controlled polymerization upon hydrolysis, while the methyl and phenyl groups impart specific properties to the resulting polymer. The phenyl group, in particular, enhances thermal stability, oxidative resistance, and solubility in organic solvents, making the resulting polysiloxanes highly valuable for specialized applications.
The hydrolysis reaction is the primary route to convert this monomer into its polymeric derivatives. The process, while seemingly straightforward, involves a cascade of reactions—hydrolysis followed by condensation—where the final product's molecular weight, structure (linear, cyclic, or cross-linked), and properties are exquisitely sensitive to the reaction conditions.[1][2] A thorough understanding and precise control of these conditions are therefore paramount for achieving reproducible and targeted synthesis.
The Core Reaction: Mechanism and Kinetics
The overall transformation of this compound into polysiloxanes is a two-stage process: an initial rapid hydrolysis followed by a series of condensation steps.
Stage 1: Hydrolysis - Formation of Silanol Intermediates
The first step is the nucleophilic substitution of the chloride ions by hydroxyl groups from water. Each Si-Cl bond is sequentially replaced by an Si-OH bond, proceeding through a transient, highly reactive silanol intermediate, methylphenylsilanediol (Si(CH₃)(C₆H₅)(OH)₂).
Reaction: Si(CH₃)(C₆H₅)Cl₂ + 2H₂O → Si(CH₃)(C₆H₅)(OH)₂ + 2HCl
This reaction is typically very fast and highly exothermic.[3][4] The hydrogen chloride (HCl) produced is a significant byproduct that renders the reaction medium strongly acidic.[1][4][5] This in-situ generated acid plays a crucial catalytic role in the subsequent condensation stage.[6][7]
Stage 2: Condensation - Formation of the Siloxane Backbone
The silanol intermediates are generally unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds, eliminating a molecule of water.[8] This condensation can occur between two silanol groups or between a silanol group and a remaining chlorosilane group.[1]
Primary Condensation Pathways:
-
Silanol + Silanol: Si-OH + HO-Si → Si-O-Si + H₂O
-
Silanol + Chlorosilane: Si-OH + Cl-Si → Si-O-Si + HCl
Given the difunctional nature of the methylphenylsilanediol intermediate, this condensation process can propagate, leading to the formation of linear polymer chains, cyclic oligomers, or more complex branched structures.[1]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Reaction pathway for this compound hydrolysis and condensation.
Controlling the Reaction: Key Parameters and Their Impact
The final architecture of the polysiloxane is not predetermined. It is a direct consequence of the kinetic and thermodynamic landscape sculpted by the reaction conditions.
| Parameter | Effect on Reaction and Product | Causality / Rationale |
| Water Stoichiometry | Controls the extent of hydrolysis and the concentration of HCl byproduct. A large excess favors complete hydrolysis but results in dilute acid.[3] Sub-stoichiometric amounts lead to incomplete hydrolysis and chloro-terminated oligomers. | Water is a primary reactant. Its concentration directly influences the rate of the initial hydrolysis step. The volume of water also dictates the final concentration of the HCl byproduct, which in turn affects the rate of acid-catalyzed condensation.[9] |
| Temperature | Affects the rates of both hydrolysis and condensation. The reaction is exothermic, and poor temperature control can lead to overheating, potentially causing cleavage of the organic groups from silicon.[3] | Higher kinetic energy increases collision frequency and reaction rates. However, excessive temperature can provide enough energy to break the Si-C bonds, leading to undesirable byproducts and altering the polymer's properties. |
| Solvent | A non-reactive solvent (e.g., toluene, ether) helps dissipate heat, control reactant concentration, and can influence the conformation of the growing polymer chains, favoring either cyclic or linear structures. | The solvent acts as a heat sink, preventing dangerous temperature spikes.[3] By diluting the reactants, it can slow the reaction to a more controllable rate. The polarity and solvating power of the solvent can influence the transition states of the condensation reaction, thereby directing the product structure. |
| pH / Catalyst | The reaction is autocatalytic due to HCl production. Both acids and bases can catalyze the reactions.[6][10] Acid catalysis generally favors condensation, while basic conditions can promote different structural arrangements.[10][11] | Acid catalysis proceeds by protonating a silanol's hydroxyl group, making it a better leaving group (H₂O).[7][11] Base catalysis involves the deprotonation of a silanol to form a more nucleophilic silanolate anion (Si-O⁻), which then attacks another silicon atom.[10] |
| Addition Rate | A slow, controlled addition of the chlorosilane to water (or vice-versa) is crucial for managing the exotherm and ensuring homogenous reaction conditions.[3] | Rapid mixing can create localized "hot spots" and high reactant concentrations, leading to uncontrolled polymerization, a broad molecular weight distribution, and potentially hazardous HCl evolution.[12] |
Experimental Protocol: Controlled Hydrolysis in a Two-Phase System
This protocol describes a standard laboratory procedure for the hydrolysis of this compound to produce a mixture of linear and cyclic methylphenylpolysiloxanes. The use of a solvent allows for excellent control over the reaction.
Trustworthiness: This protocol incorporates safety measures for handling corrosive reagents and managing reaction exotherms. The workup and analysis steps provide a self-validating system to confirm the reaction's success and the product's identity.
Safety Precautions
-
Corrosivity: this compound is corrosive and reacts with moisture to release HCl gas.[5][12] All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[13]
-
Reaction Vapors: The reaction vigorously evolves HCl gas. The apparatus must be equipped with a gas outlet connected to a scrubber (e.g., a beaker with dilute sodium hydroxide solution) to neutralize the acidic fumes.[4]
-
Exotherm: The reaction is exothermic. Use an ice bath for temperature control, especially during the addition of the silane.
Materials and Reagents
-
This compound (≥99% purity)
-
Toluene (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Magnesium Sulfate or Sodium Sulfate (Anhydrous)
-
500 mL three-necked round-bottom flask
-
100 mL pressure-equalizing dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser. Connect the top of the condenser to a gas scrubber. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with 200 mL of deionized water and 100 mL of toluene. Begin vigorous stirring to create an emulsion. Place the flask in an ice bath to cool the contents to approximately 5-10 °C.
-
Silane Addition: Measure 19.1 g (0.1 mol) of this compound and transfer it to the dropping funnel.
-
Controlled Reaction: Add the this compound dropwise from the funnel to the stirred water/toluene mixture over a period of 60-90 minutes. Maintain the internal temperature below 20 °C using the ice bath. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate. The upper organic layer (toluene) contains the siloxane products. Drain and discard the lower aqueous layer (containing HCl).
-
Neutralization: Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid - caution: potential for gas evolution), and finally with another 50 mL of deionized water. Check the final aqueous wash with pH paper to ensure it is neutral.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 30 minutes.
-
Product Isolation: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator under reduced pressure to yield the methylphenylpolysiloxane product as a clear, viscous oil.
Product Characterization
-
FTIR Spectroscopy: Acquire an infrared spectrum of the product. Confirm the absence of the Si-OH band (broad, ~3200-3400 cm⁻¹) and the Si-Cl band, and the presence of a strong, broad Si-O-Si stretching band (~1000-1100 cm⁻¹).
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Use NMR to confirm the structure, typically showing resonances for the methyl and phenyl groups attached to silicon. ²⁹Si NMR is particularly powerful for identifying different siloxane environments (linear, cyclic, end-groups).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymer.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the controlled hydrolysis of this compound.
Conclusion
The hydrolysis of this compound is a fundamentally important and versatile reaction for creating high-value silicone polymers. Success in this synthesis hinges on a deep understanding of the interplay between the hydrolysis and condensation reactions and the rigorous control of key experimental parameters. By carefully managing stoichiometry, temperature, solvent, and addition rates, researchers can effectively direct the polymerization process to achieve polysiloxanes with desired molecular weights and structural characteristics. The protocol and principles outlined in this guide provide a solid foundation for professionals in chemical research and drug development to harness this powerful reaction for their specific applications.
References
- Wikipedia. (n.d.). Siloxane.
- Lăzărescu, S., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Polymers, 14(23), 5275.
- Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2195-2203.
- Bassindale, A. R., et al. (2003). Enzyme-catalysed siloxane bond formation. Journal of Inorganic Biochemistry, 96(2-3), 401-406.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- DeZeneca, J. Z. (2020). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures.
- Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
- Hyde, J. F. (1958). U.S. Patent No. 2,832,794. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bunker, C. E., et al. (2016). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. Langmuir, 32(5), 1348-1356.
- University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes.
- Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992.
- Voronkov, M. G., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes... Polymers, 13(14), 2353.
- University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes.
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
- ResearchGate. (n.d.). Various types of silanols and siloxane present on the chromatographic surface.
- Kellum, G. E., & Smith, R. C. (1967). Determination of water, silanol, and strained siloxane on silica surfaces. Analytical Chemistry, 39(3), 341-345.
- Griffith, G. W. (1982). Determination of Silanol in Silicones by Quantitative FTIR. Bendix Corp., Kansas City, MO.
- Wang, H., et al. (2001). Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. The Analyst, 126(4), 517-521.
- Wikipedia. (n.d.). Organosilicon chemistry.
- ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the catalytic hydrolysis of phenylsilane with 1b.
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Gelest. (n.d.). Silanol-Functional Silicones.
- Oro, L. A., et al. (2013). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 52(8), 4488-4498.
- Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Silicon for the Chemical and Solar Industry VII, 1081-1094.
- Jiangxi Xinghuo Organic Silicon Plant. (2007). CN Patent No. 100357298C.
- Lee, S., et al. (2021). Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. Applied Surface Science, 560, 150014.
- ResearchGate. (n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
Sources
- 1. Siloxane - Wikipedia [en.wikipedia.org]
- 2. CN100357298C - Continuous hydrolysis process of organic dichlorosilane - Google Patents [patents.google.com]
- 3. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]
- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]
- 8. Silanol-Functional Silicones - Gelest [technical.gelest.com]
- 9. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. gelest.com [gelest.com]
- 12. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tcichemicals.com [tcichemicals.com]
Dichloromethylphenylsilane: A Comprehensive Technical Safety Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Core Properties
Dichloromethylphenylsilane, with the linear formula C₆H₅Si(CH₃)Cl₂, is a versatile organosilicon compound widely utilized as a chemical intermediate in the synthesis of silicone fluids, resins, and elastomers.[1][2] Its utility in research and development, particularly in creating novel polymers and materials, necessitates a thorough understanding of its chemical behavior and associated hazards.
A clear, colorless liquid, it possesses a pungent odor and physical properties that demand careful consideration in a laboratory setting.[3] Unlike many common organic solvents, it reacts vigorously and exothermically with water and other protic solvents, a characteristic that underpins many of its primary hazards.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂Si | [4][5] |
| Molecular Weight | 191.13 g/mol | [1][5] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 205 °C (lit.) | [2][6] |
| Melting Point | -53 °C | [4] |
| Flash Point | 82 °C (180 °F) | [2] |
| Density | 1.176 g/mL at 25 °C (lit.) | [2][6] |
| Water Solubility | Reacts violently | [4][6] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [4] |
| Refractive Index | n20/D 1.519 (lit.) | [2] |
Hazard Identification and GHS Classification
The primary danger associated with this compound stems from its reactivity with moisture. Contact with water, including atmospheric humidity, leads to a rapid hydrolysis reaction that generates significant heat and releases toxic, corrosive hydrogen chloride (HCl) gas.[2] This reaction is the root cause of its severe corrosive effects on biological tissues and metals.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this substance with multiple significant hazards. Understanding these classifications is the first step in implementing effective control measures.
Caption: GHS Hazard Profile of this compound.
Key Health Effects:
-
Acute Exposure: Direct contact causes severe chemical burns to the skin and eyes, potentially leading to permanent eye damage or blindness.[7][8] Inhalation of vapors or the HCl gas produced upon hydrolysis results in severe irritation and corrosion of the respiratory tract, causing symptoms like coughing, shortness of breath, and pulmonary edema.[7][9] Ingestion is highly dangerous, causing immediate and severe burns to the mouth, throat, and stomach, with a high risk of circulatory collapse.[7][8]
-
Chronic Exposure: While specific data on long-term exposure is limited, repeated contact with corrosive materials is known to cause chronic bronchitis, dermatitis, and other persistent health issues.
Protocols for Safe Handling and Storage
Given its reactivity and corrosivity, a stringent set of protocols must be followed when handling and storing this compound. The core principle is the absolute exclusion of moisture.
Engineering Controls and Ventilation
The causality behind requiring robust engineering controls is to contain the substance and its hazardous byproducts.
-
Fume Hood: All manipulations must be conducted within a certified chemical fume hood to capture any released vapors or HCl gas.
-
Inert Atmosphere: For sensitive reactions or long-term storage of opened containers, working within a glovebox or using Schlenk line techniques with an inert atmosphere (e.g., nitrogen or argon) is best practice. This prevents degradation of the material and the hazardous pressure buildup from HCl generation.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system of layered protection. Each component is chosen to address a specific hazard pathway.
Caption: Hierarchy of Personal Protective Equipment (PPE).
Experimental Protocol: Donning PPE
-
Clothing: Ensure long pants and fully enclosed, chemical-resistant shoes are worn.
-
Inner Gloves: Don a pair of nitrile gloves as a base layer.
-
Lab Coat: Wear a flame-resistant lab coat, fully buttoned.
-
Outer Gloves: Wear a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over the inner gloves. Cuffs should be worn over the sleeves of the lab coat to prevent drips from entering.
-
Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes.
-
Face Protection: Wear a full-face shield over the goggles to protect against splashes.
Storage Requirements
-
Container: Store in the original, tightly sealed container.[2] Containers may develop pressure due to slow reaction with trace moisture and should be opened carefully in a fume hood.[10]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2][8] The storage location must be separate from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[8]
-
Moisture Control: The use of a desiccator cabinet for storing opened containers is a highly recommended practice to prolong the chemical's integrity and prevent hazardous pressure buildup.
Emergency Procedures and First Aid
Rapid and informed action is critical in any emergency involving this compound. The primary immediate hazard is the corrosive action of the chemical and its hydrolysis product, HCl.
Table 2: Emergency Response Protocols
| Exposure Route | First Aid Protocol | Key Considerations |
| Inhalation | 1. Immediately move the victim to fresh air.[7][10] 2. If breathing is difficult, administer 100% humidified oxygen.[7] 3. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[11] 4. Seek immediate medical attention.[10] | Rescuers must wear appropriate respiratory protection to avoid self-exposure.[7] The primary threat is respiratory tract corrosion. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[9][10] 2. Wash the area with soap and water.[7] 3. Seek immediate medical attention.[9][10] | Speed is critical to minimize tissue damage. Do not hesitate to use the emergency shower. |
| Eye Contact | 1. Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[7][9][10] 2. Remove contact lenses if present and easy to do so.[10] 3. Seek immediate medical attention, preferably from an ophthalmologist. | Do not use neutralizing agents. Continuous, gentle flushing is the most effective first aid. |
| Ingestion | 1. DO NOT induce vomiting. [7][10] 2. Rinse the mouth thoroughly with water; do not swallow.[7][10] 3. If the victim is conscious and alert, give 1-2 glasses of water or milk to drink to dilute the substance.[7] 4. Seek immediate medical attention.[7][10] | Vomiting will re-expose the esophagus and mouth to the corrosive material. The risk of esophageal perforation is high.[8] |
Spill and Fire Response
Spill Management
Experimental Protocol: Small Spill Cleanup (<100 mL)
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don the full PPE ensemble as described in Section 3.2.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[1][9][10] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Use spark-proof tools.[10]
-
Decontaminate: Wipe the spill area with a non-protic solvent (e.g., hexane), followed by a cloth dampened with a mild basic solution (e.g., sodium bicarbonate solution) to neutralize any residue, and finally with water, if appropriate for the surface.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]
Firefighting Measures
This compound is a combustible liquid.[8] Fires involving this material present a complex challenge due to its water reactivity.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][7][8] DO NOT USE WATER JETS , as this will exacerbate the situation by reacting with the unburnt chemical to produce flammable hydrogen gas and corrosive HCl.[2]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against heat, corrosive vapors, and toxic decomposition products like phosgene and hydrogen chloride.[1]
-
Container Hazard: Containers may explode when heated.[1][2] Use a water spray or fog from a distance to cool fire-exposed containers, being careful not to allow water to contact the chemical itself.[1][9]
Stability, Reactivity, and Disposal
-
Reactivity: The most significant reactivity hazard is the violent reaction with water, moisture, strong acids, strong bases, alcohols, and strong oxidizing agents.[2][8]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic and corrosive fumes of hydrogen chloride, phosgene, and carbon oxides.[1][2][3]
-
Disposal: This material and its container must be disposed of as hazardous waste.[10] Consult with your institution's environmental health and safety (EHS) department and local regulations for proper disposal procedures.[1][8] Waste should never be discharged into sewers or waterways.
Conclusion
This compound is a valuable reagent whose utility is matched by its significant hazards. A relationship of respect, founded on a deep understanding of its chemical nature, is paramount. By implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergency situations, researchers can safely harness the synthetic potential of this compound. This guide serves as a foundational document to build upon, always to be supplemented by institutional protocols and a continuous commitment to a culture of safety.
References
- This compound | C7H8Cl2Si | CID 9006 - PubChem. (n.d.). PubChem.
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. (n.d.). Chemsrc.
- HAZARD SUMMARY: METHYLPHENYLDICHLOROSILANE. (n.d.). New Jersey Department of Health.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
- Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem. (n.d.). PubChem.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Organosilicon chemistry. (n.d.). Wikipedia.
- Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem. (n.d.). PubChem.
- 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration.
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Dichloromethylphenylsilane Grignard reaction synthesis
An In-Depth Technical Guide to the Grignard Synthesis of Dichloromethylphenylsilane
Abstract
This compound (C₇H₈Cl₂Si) is a pivotal organosilicon monomer, serving as a fundamental building block in the production of a wide array of silicone polymers, resins, and elastomers.[1][2][3] Its unique combination of a reactive phenyl group and two chlorine atoms on a silicon center allows for precise control over the properties of resulting polysiloxanes. The Grignard reaction represents the most established and versatile method for its industrial synthesis, involving the reaction of a phenyl Grignard reagent with methyltrichlorosilane. This guide provides a comprehensive overview of this synthesis from the perspective of an application scientist. It delves into the underlying reaction mechanisms, presents a validated, step-by-step experimental protocol, discusses critical process parameters for optimization and safety, and is grounded in authoritative references to ensure scientific integrity. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the synthesis of functionalized organosilanes.
Introduction to this compound: Properties and Significance
This compound is a colorless, flammable liquid that is insoluble in water.[1][2] As a chlorosilane, it reacts vigorously with water or moist air, producing heat and corrosive hydrogen chloride gas.[1] This reactivity is fundamental to its role in polymerization. The incorporation of the phenyl group imparts thermal stability, rigidity, and specific refractive properties to silicone polymers, while the two chlorine atoms provide the reactive sites for hydrolysis and subsequent polycondensation. Its primary industrial application is as a comonomer in the manufacture of silicone fluids, oils, and rubbers.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149-74-6 | [3] |
| Molecular Formula | C₇H₈Cl₂Si | [2] |
| Molar Mass | 191.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 205 °C (lit.) | [3] |
| Density | 1.176 g/mL at 25 °C (lit.) | [3] |
| Flash Point | Between 70-140°F (21-60°C) | [2] |
The Grignard Reaction for Silane Synthesis: Mechanistic Insights
The synthesis is a two-stage process: the formation of the Grignard reagent followed by its reaction with the silicon electrophile. A nuanced understanding of both stages is critical for maximizing yield and purity.
Stage 1: Formation of the Phenylmagnesium Halide Reagent
The Grignard reagent, typically phenylmagnesium chloride or bromide, is prepared by the reaction of magnesium metal with the corresponding halobenzene.[4][5] The reaction is initiated on the surface of the magnesium metal. It is widely accepted that this process involves single-electron transfer (SET) steps and the formation of radical intermediates, although these are believed to be "surface-adherent" rather than free in solution.[6]
The paramount requirement for this stage is the complete exclusion of water and oxygen.[7] Water, a protic solvent, will instantly quench the highly basic Grignard reagent upon its formation, while oxygen can lead to oxidized byproducts.[7][8] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.[4][7]
Caption: Formation of the Phenyl Grignard Reagent.
Stage 2: Nucleophilic Substitution on Methyltrichlorosilane
Once formed, the nucleophilic carbon of the phenylmagnesium chloride attacks the electrophilic silicon atom of methyltrichlorosilane (MeSiCl₃).[5] This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond.[9]
A critical aspect of this stage is controlling the stoichiometry. The reaction can proceed to substitute one, two, or all three chlorine atoms on the silane. To selectively synthesize the dichlorinated product, the Grignard reagent is typically added slowly to an excess of methyltrichlorosilane. This "reverse addition" protocol ensures that the Grignard reagent is more likely to encounter an unreacted MeSiCl₃ molecule, minimizing the formation of the di-substituted byproduct, diphenylmethylchlorosilane (Ph₂MeSiCl).[9]
Caption: Nucleophilic Substitution to Form the Target Silane.
A Validated Experimental Protocol
This protocol is a synthesis of established methods and best practices.[4][10] All operations must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| Magnesium Turnings | 24.31 | 1.1 | 26.7 g | Activated, for Grignard |
| Chlorobenzene | 112.56 | 1.0 | 112.6 g (102 mL) | Anhydrous |
| Methyltrichlorosilane | 149.48 | 1.2 | 179.4 g (135 mL) | >99% Purity |
| Tetrahydrofuran (THF) | 72.11 | - | ~500 mL | Anhydrous, inhibitor-free |
| Iodine | 253.81 | - | 1-2 small crystals | Initiator |
Equipment Setup
A three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet. All glassware must be oven-dried overnight and assembled hot under a flow of inert gas to preclude atmospheric moisture.[10]
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. CN102225949A - Preparation method of methyl phenyl chlorosilane - Google Patents [patents.google.com]
- 5. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. quora.com [quora.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. gelest.com [gelest.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Dichloromethylphenylsilane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Dichloromethylphenylsilane (C₇H₈Cl₂Si), a key intermediate in silicone chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this versatile organosilicon compound. This guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for practical application.
Introduction to this compound
This compound is a colorless liquid that serves as a crucial building block in the synthesis of a variety of silicone-based materials, including fluids, resins, and elastomers.[1] Its utility stems from the presence of reactive silicon-chlorine bonds, alongside the steric and electronic influence of the methyl and phenyl groups attached to the silicon atom. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of derivative compounds.
It is critical to note that this compound is a corrosive and moisture-sensitive compound. It reacts vigorously with water, releasing toxic and corrosive hydrogen chloride gas.[1] Therefore, all handling and spectroscopic analyses must be conducted under anhydrous conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The following sections detail the expected signals in ¹H, ¹³C, and ²⁹Si NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the methyl and phenyl protons.
-
Methyl Protons (Si-CH₃): The three protons of the methyl group attached to the silicon atom are chemically equivalent and typically appear as a sharp singlet. The electronegativity of the two chlorine atoms and the phenyl group deshields these protons, causing their resonance to appear downfield compared to tetramethylsilane (TMS).
-
Phenyl Protons (Si-C₆H₅): The five protons on the phenyl ring are generally not equivalent due to restricted rotation and the electronic effects of the silyl substituent. This results in a complex multiplet pattern in the aromatic region of the spectrum. The protons ortho to the silicon atom are the most deshielded due to the inductive effect of the silyl group.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | ~0.8 | Singlet | 3H |
| Si-C₆H ₅ | ~7.3 - 7.8 | Multiplet | 5H |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data sourced from spectral databases.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Methyl Carbon (Si-CH₃): The carbon of the methyl group gives rise to a single resonance. Its chemical shift is influenced by the attached silicon and the two chlorine atoms.
-
Phenyl Carbons (Si-C₆H₅): The phenyl group exhibits four distinct carbon signals due to symmetry: the ipso-carbon (directly attached to silicon), two ortho-carbons, two meta-carbons, and the para-carbon. The ipso-carbon signal is often of lower intensity.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H₃ | ~4.0 |
| Si-C ₆H₅ (ipso) | ~133.0 |
| Si-C₆H₅ (ortho) | ~134.0 |
| Si-C₆H₅ (meta) | ~128.0 |
| Si-C₆H₅ (para) | ~130.0 |
Note: Chemical shifts are approximate and based on data from spectral databases.[2]
²⁹Si NMR Spectroscopy
²⁹Si NMR is a powerful technique for directly probing the silicon environment. This compound shows a single resonance in the ²⁹Si NMR spectrum. The chemical shift is highly sensitive to the nature of the substituents on the silicon atom. The two chlorine atoms cause a significant downfield shift compared to silanes with less electronegative groups.
Table 3: ²⁹Si NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ²⁹Si | ~13.0 |
Note: The chemical shift is referenced to external TMS (δ = 0 ppm). Data sourced from spectral databases.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis of these bands can confirm the presence of the phenyl, methyl, and silicon-chlorine moieties.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3070 - 3050 | C-H stretch (aromatic) | Medium |
| 2970 - 2900 | C-H stretch (aliphatic, CH₃) | Weak |
| 1428 | Si-C₆H₅ stretch | Strong |
| 1260 | Si-CH₃ symmetric deformation | Strong |
| 1120 | Phenyl in-plane skeletal vibration | Strong |
| 800 - 700 | C-H out-of-plane bend (aromatic) | Strong |
| 540 - 520 | Si-Cl stretch (asymmetric) | Strong |
| 480 - 460 | Si-Cl stretch (symmetric) | Strong |
Note: Peak positions are approximate and can be influenced by the sampling method. Data is compiled from the NIST Chemistry WebBook and other sources.[3]
Experimental Protocols
Given the reactivity of this compound, meticulous experimental technique is crucial for obtaining high-quality spectroscopic data.
NMR Sample Preparation (for water-sensitive compounds)
-
Glassware Preparation: All glassware, including the NMR tube and cap, must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent Selection: Use a high-purity, anhydrous deuterated solvent that is inert to the analyte. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices. The solvent should be stored over molecular sieves to ensure it is dry.
-
Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Sample Preparation: a. In the inert atmosphere, transfer approximately 0.5 mL of the chosen deuterated solvent into a clean, dry vial. b. Add 1-2 drops of this compound to the solvent. c. Gently swirl the vial to ensure a homogeneous solution. d. Using a clean, dry Pasteur pipette, transfer the solution into the dried NMR tube. e. Cap the NMR tube securely.
-
Data Acquisition: a. Acquire spectra promptly after sample preparation. b. Use standard acquisition parameters for ¹H, ¹³C, and ²⁹Si NMR. For ²⁹Si, a longer relaxation delay may be necessary due to the long spin-lattice relaxation times of the ²⁹Si nucleus.
IR Sample Preparation (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of this compound due to its ease of use and minimal sample preparation, which is advantageous for reactive liquids.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal.
-
Data Acquisition: Immediately acquire the IR spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable dry, non-protic solvent (e.g., hexane or anhydrous dichloromethane), followed by a final rinse with isopropanol and drying with a gentle stream of nitrogen.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. A thorough understanding and correct application of these NMR and IR spectroscopic characteristics are essential for any researcher working with this compound. Adherence to the outlined experimental protocols, particularly concerning the exclusion of moisture, is paramount for obtaining accurate and reproducible results. This guide serves as a foundational resource for the confident application of spectroscopic methods in the study and utilization of this compound.
References
- PubChem. This compound.
- NIST Chemistry WebBook. Silane, dichloromethylphenyl-. National Institute of Standards and Technology. [Link]
Sources
Foreword: Situating Dichloromethylphenylsilane in Modern Chemistry
An In-depth Technical Guide to the Chemical Reactivity of Dichloromethylphenylsilane
This compound (C₇H₈Cl₂Si) is a cornerstone organosilicon compound, occupying a critical nexus between fundamental organic synthesis and applied polymer science. As a difunctional silane, its reactivity is dominated by the two silicon-chlorine (Si-Cl) bonds, which serve as highly versatile handles for molecular elaboration. The presence of both a methyl and a phenyl group on the silicon atom imparts specific steric and electronic properties that modulate its reactivity and define the characteristics of the resulting materials. This guide moves beyond a simple recitation of reactions to provide a causal understanding of its chemical behavior, empowering researchers to leverage its unique profile for the rational design of molecules and materials. It is used commercially as an intermediate for silicone fluids, resins, and elastomers.[1]
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's intrinsic properties is paramount to predicting and controlling its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 149-74-6 | [2] |
| Molecular Formula | C₇H₈Cl₂Si | [3] |
| Molecular Weight | 191.13 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][4] |
| Density | 1.176 g/mL at 25 °C | [2][4] |
| Boiling Point | 205 °C | [3][4] |
| Melting Point | -53 °C | [5] |
| Flash Point | 82 °C | [3] |
| Solubility | Insoluble in water; reacts violently.[1][3][5] Soluble in common organic solvents. | |
The Si-Cl bonds in this compound are highly polarized due to the significant electronegativity difference between silicon (1.90) and chlorine (3.16). This renders the silicon atom highly electrophilic, making it a prime target for nucleophilic attack.[6] This electrophilicity is the central theme of its reactivity profile.
The Cornerstone Reaction: Hydrolysis and Polycondensation
The most characteristic reaction of this compound is its vigorous and exothermic reaction with water.[3][5] This process is not merely a decomposition but the primary pathway to synthesizing polysiloxanes, the backbone of silicone polymers.[7]
Mechanism: A Tale of Two pH Regimes
The reaction proceeds in two distinct stages: hydrolysis followed by condensation. The mechanism is catalyzed by both acid and base.[8]
-
Hydrolysis: The two Si-Cl bonds are sequentially replaced by hydroxyl groups (silanols, -Si-OH). This occurs via a bimolecular nucleophilic displacement reaction where water attacks the electrophilic silicon center.[8]
-
Condensation: The initially formed methylphenylsilanediol is unstable and readily undergoes intermolecular condensation. A hydroxyl group from one molecule attacks the silicon atom of another, eliminating a molecule of water to form a stable siloxane linkage (Si-O-Si).[6]
The pH of the reaction medium critically dictates the kinetics and the structure of the resulting polymer.[8]
-
Acid Catalysis: Under acidic conditions, the reaction involves the protonation of a hydroxyl or alkoxy group, making it a better leaving group. This generally leads to faster hydrolysis and slower condensation, favoring the formation of less branched, more linear, or loosely cross-linked polymers.[8][9]
-
Base Catalysis: Under basic conditions, hydroxyl anions directly attack the silicon atom.[8] This typically results in a faster condensation rate relative to hydrolysis, promoting the formation of more highly branched and densely cross-linked colloidal particles.[8]
Diagram 1: Hydrolysis and Condensation of this compound
Caption: The two-stage process of forming polymethylphenylsiloxane.
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
This protocol describes a controlled hydrolysis to favor the formation of short-chain oligomers rather than a high-molecular-weight polymer. The causality for using a mixed solvent system (ether/acetone) is to moderate the reaction rate and maintain homogeneity.
-
System Preparation: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet/scrubber (to neutralize the evolved HCl gas). The entire apparatus must be thoroughly dried.
-
Reagent Charging: Charge the flask with a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Hydrolysis: Prepare a solution of water (2.0 eq) and pyridine (2.1 eq, as an HCl scavenger) in a mixture of diethyl ether and acetone. Add this solution dropwise to the stirred silane solution at 0-5 °C. Rationale: The low temperature and slow addition are crucial to dissipate the heat of reaction and prevent runaway polymerization.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete reaction.
-
Work-up: Filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methylphenylsiloxane oligomers.
Nucleophilic Substitution at Silicon
Beyond water, the electrophilic silicon center of this compound readily reacts with a wide array of nucleophiles. This allows for the precise installation of new carbon-silicon or heteroatom-silicon bonds.
Grignard Reactions: Forging New Si-C Bonds
The reaction with Grignard reagents (R-MgX) is a powerful and fundamental method for replacing the chlorine atoms with alkyl or aryl groups.[6] This reaction is a cornerstone of organosilicon synthesis, enabling the creation of tetraorganosilanes with tailored properties.
-
Causality and Control: The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon atom.[10] Stoichiometry is key to product selectivity. Using one equivalent of Grignard reagent can lead to the monosubstituted product (e.g., chloro(ethyl)methylphenylsilane), while two or more equivalents will drive the reaction to the disubstituted product (e.g., diethylmethylphenylsilane). The reaction is significantly faster in tetrahydrofuran (THF) than in diethyl ether.[11]
Diagram 2: Grignard Reaction Workflow
Caption: Stepwise substitution of chlorine atoms using a Grignard reagent.
Experimental Protocol: Synthesis of Diethylmethylphenylsilane
This protocol details the reaction with ethylmagnesium bromide. The absolute requirement for anhydrous conditions is a central theme, as Grignard reagents react with even trace amounts of water.[10]
-
System Preparation: Assemble a dry, three-necked flask with a dropping funnel, condenser, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Reagent Preparation: Prepare or procure a standardized solution of ethylmagnesium bromide in anhydrous THF.
-
Initial Charging: Charge the flask with a solution of this compound (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
-
Addition: Add the ethylmagnesium bromide solution (2.1 eq) dropwise via the addition funnel, maintaining the temperature below 10 °C. Rationale: This prevents side reactions and ensures controlled substitution.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours. The formation of magnesium salts will result in a cloudy suspension.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[10] Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether, and combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to yield pure diethylmethylphenylsilane.
Reduction to Hydrosilanes
The conversion of Si-Cl bonds to silicon-hydride (Si-H) bonds is a critical transformation, as hydrosilanes are versatile reagents in their own right, most notably for hydrosilylation reactions.[12]
Mechanism and Reagent Choice
The reduction is typically accomplished with powerful hydride-donating reagents.
-
Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing chlorosilanes.[13][14] It is a potent source of nucleophilic hydride (H⁻) that readily attacks the electrophilic silicon center, displacing chloride.[15]
-
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is generally not strong enough to efficiently reduce the robust Si-Cl bond under standard conditions.[14] This highlights the need to match reagent reactivity to the substrate. The choice of LiAlH₄ is a deliberate one based on its superior reducing power.[13]
The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[15]
Diagram 3: Reduction of this compound with LiAlH₄
Caption: Conversion of Si-Cl bonds to Si-H bonds using LiAlH₄.
Safety and Handling: A Mandate for Caution
This compound is a hazardous chemical that demands rigorous safety protocols.[2]
-
Corrosivity and Reactivity: It is classified as corrosive and causes severe skin burns and eye damage.[2][16] It reacts violently with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][3]
-
Incompatible Materials: Avoid contact with water, alcohols, strong acids, strong bases, and strong oxidizing agents.[2]
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including impervious gloves, safety goggles, a face shield, and protective clothing, is mandatory.[16] Keep containers tightly closed in a dry, cool, and well-ventilated place away from moisture.[3]
-
Fire Hazard: The liquid is flammable. Use dry chemical or carbon dioxide extinguishers; do not use water.
Conclusion: A Versatile Synthetic Platform
The reactivity profile of this compound is defined by the electrophilicity of its silicon center, a characteristic conferred by the two attached chlorine atoms. This fundamental property makes it susceptible to attack by a wide range of nucleophiles, from water in hydrolysis reactions that build the foundation of silicone polymers, to organometallic reagents that forge new carbon-silicon bonds, to hydrides that generate valuable hydrosilanes. A thorough, mechanistic understanding of these core reactions allows the researcher to harness this compound not just as a chemical, but as a precise tool for molecular and macromolecular engineering.
References
- Organosilicon Chemistry. Source: American Chemical Society. [Link]
- Silane/iodine-based cleavage of esters and ethers under neutral conditions.
- Silane/iodine-based cleavage of esters and ethers under neutral conditions. Source: Proceedings of the National Academy of Sciences (PNAS). [Link]
- This compound | C7H8Cl2Si | CID 9006.
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. Source: Chemsrc. [Link]
- Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds.
- Organosilicon chemistry - Wikipedia. Source: Wikipedia. [Link]
- Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials.
- Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Source: Scholars' Mine, Missouri S&T. [Link]
- Ether cleavage - Wikipedia. Source: Wikipedia. [Link]
- Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Source: eScholarship, University of California. [Link]
- Dichloro(methyl)phenylsilane, 98%. Source: Ottokemi. [Link]
- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Source: Chemistry Steps. [Link]
- Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.
- Cleavage Of Ethers With Acid. Source: Master Organic Chemistry. [Link]
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Source: National Institutes of Health (NIH). [Link]
- Synthesis and characterization of polar polysiloxanes.
- Grignard reaction with chlorosilanes in THF: a kinetic study.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water....
- Typical polysiloxane synthesis.
- Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.
- Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Source: MDPI. [Link]
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Source: The Journal of Non-Crystalline Solids. [Link]
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Source: Chemistry Steps. [Link]
- Organosilicon Reagents in Natural Product Synthesis.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Source: Master Organic Chemistry. [Link]
- Reductions using NaBH4, LiAlH4. Source: Chemistry LibreTexts. [Link]
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: Frontiers in Chemistry. [Link]
- Nucleophiles and Electrophiles. Source: Master Organic Chemistry. [Link]
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 149-74-6 [chemicalbook.com]
- 4. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dichloromethylphenylsilane
Abstract
Dichloromethylphenylsilane (C₇H₈Cl₂Si) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. As a bifunctional monomer, it serves as a critical building block for silicone polymers, resins, and elastomers[1][2][3]. Its distinct reactivity, governed by the presence of two hydrolyzable silicon-chlorine bonds and stable silicon-carbon bonds, allows for precise control in the synthesis of complex macromolecular structures. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and characterization for researchers, scientists, and drug development professionals. The causality behind its properties and the methodologies for their validation are explored in detail to ensure a thorough and practical understanding of this important chemical intermediate.
Compound Identification and Molecular Structure
Correctly identifying the compound is the foundational step for any laboratory work, ensuring both safety and experimental accuracy.
-
IUPAC Name: dichloro(methyl)(phenyl)silane[1]
-
Common Synonyms: Methylphenyldichlorosilane, Phenylmethyldichlorosilane[1][2][4]
The molecular architecture of this compound features a central, tetrahedral silicon atom. This geometry is crucial as it dictates the accessibility of the silicon center for nucleophilic attack, a key step in its most important reactions.
Caption: Molecular structure of this compound.
Physical Properties
The physical properties of a compound are critical for its storage, handling, and application in various experimental setups. The data below has been compiled from multiple authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][2][4] |
| Melting Point | -53 °C | [2][5] |
| Boiling Point | 205 °C (at 760 mmHg) | [2][3] |
| Density | 1.176 g/mL at 25 °C | [2][3][4] |
| Flash Point | 82 °C (181 °F) | [2] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.519 | [2] |
| Water Solubility | Reacts violently | [2][4][5] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents like toluene and hexane | [6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the high reactivity of its two Si-Cl bonds. The silicon atom, being more electropositive than carbon, is susceptible to nucleophilic attack, a feature that is central to its utility in polymer chemistry[7].
Hydrolysis: The Gateway to Silicones
The most significant chemical reaction of this compound is its rapid and vigorous hydrolysis upon contact with water or moisture[1][2][4]. This is not a simple dissolution but a violent chemical transformation.
Mechanism: The reaction proceeds via nucleophilic substitution at the silicon center. Water molecules attack the electrophilic silicon atom, displacing the chloride ions. This forms a highly unstable intermediate, methylphenylsilanediol (C₆H₅)(CH₃)Si(OH)₂. This silanol is not typically isolated as it immediately undergoes intermolecular condensation, eliminating water to form stable Si-O-Si (siloxane) bonds[7][8]. The liberated chloride ions combine with protons to form hydrogen chloride (HCl) gas, resulting in a highly acidic and corrosive environment[1][2].
Consequences of Reactivity:
-
Heat Generation: The hydrolysis is highly exothermic.
-
Gas Evolution: The reaction produces toxic and corrosive hydrogen chloride gas and may also produce flammable hydrogen gas[2].
-
Polymerization: The condensation of the silanediol intermediate leads to the formation of linear or cyclic polysiloxanes, which are the fundamental backbones of silicone polymers[8][9].
Caption: Reaction pathway for the hydrolysis and condensation of this compound.
Reactivity with Nucleophiles
Beyond water, this compound reacts readily with a range of nucleophiles. This reactivity is foundational to its use as a chemical intermediate and protecting agent.
-
Alcohols: Reacts with alcohols (alkanolysis) to form alkoxysilanes, displacing chloride with an alkoxy (-OR) group.
-
Amines: Reacts with primary and secondary amines to form silylamines.
-
Grignard Reagents: Can be used to introduce additional organic groups onto the silicon atom, replacing one or both chlorine atoms.
The silicon center acts as a "soft" electrophile and will preferentially react with "soft" nucleophiles, a principle described by Hard and Soft Acids and Bases (HSAB) theory[10][11].
Thermal Stability and Decomposition
This compound is stable under normal storage conditions but will decompose at elevated temperatures[1]. The thermal decomposition pathways can be complex.
-
Hazardous Products: When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride, chlorine-containing compounds, and potentially phosgene[1][2].
-
Byproducts: Under certain conditions, decomposition can liberate hydrogen gas and deposit high-purity silicon[1]. Kinetic studies on related phenylsilanes show that pyrolysis reactions are typically second-order bimolecular reactions with high activation energies[12].
Experimental Protocols: A Practical Approach
To ensure scientific integrity, protocols must be self-validating. The following methodologies are standard for characterizing chlorosilanes. All work with this compound must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles[4][13].
Protocol: Boiling Point Determination via Thiele Tube
This micro-scale method is ideal for determining the boiling point of small liquid samples accurately and safely[14].
Rationale: The Thiele tube's design uses convection currents to ensure uniform heating of the oil bath, providing a precise temperature reading at the moment the sample's vapor pressure equals the atmospheric pressure[15].
Methodology:
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with this compound.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the sample with the open end down.
-
Assembly: Attach the test tube to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Heating: Insert the assembly into the Thiele tube, which should be filled with mineral oil to just above the side-arm. The sample should be positioned in the main body of the tube[14].
-
Observation: Gently heat the side-arm of the Thiele tube with a microburner. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary's open end. This indicates the liquid has surpassed its boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[14].
-
Documentation: Record the temperature and the ambient barometric pressure.
Protocol: Controlled Hydrolysis and Polysiloxane Formation
This protocol demonstrates the conversion of the monomer into a polymeric material and must be performed with extreme caution in a fume hood[8].
Rationale: By controlling the addition of water to an organic solution of the silane, the highly exothermic reaction can be managed safely. The formation of a viscous or solid product provides a qualitative validation of the hydrolysis and condensation chemistry.
Methodology:
-
Preparation: In a fume hood, add 5 mL of this compound to a beaker containing 20 mL of an inert, dry organic solvent (e.g., toluene). Place the beaker on a magnetic stir plate with a stir bar.
-
Hydrolysis: While stirring vigorously, slowly add 10 mL of water dropwise using a dropping pipette. Caution: The reaction is vigorous and will evolve HCl gas[8]. Observe for signs of reaction such as heat generation and fuming.
-
Observation: Continue stirring for 15 minutes. The solution will likely turn hazy, and a second phase, either a viscous liquid or a solid precipitate, will form. This new phase is the polysiloxane product[8].
-
pH Verification: Carefully test the aqueous phase with universal indicator paper. A strongly acidic pH of 1 will confirm the production of HCl[8].
-
Workup (Optional): The resulting polymer can be isolated by separating the organic layer, washing it with a sodium bicarbonate solution to neutralize the acid, followed by water, and then drying over an anhydrous salt like sodium sulfate. Evaporation of the solvent will yield the silicone polymer.
Key Applications
The unique properties of this compound make it a valuable precursor in several industrial and research applications:
-
Silicone Polymers: It is a primary monomer for producing silicone oils, greases, rubbers, and resins[1][2][3]. The inclusion of the phenyl group enhances thermal stability and radiation resistance compared to standard polydimethylsiloxanes.
-
Chemical Intermediate: It serves as a starting material for the synthesis of other specialized organosilicon compounds[2].
-
Protecting Agent: In organic synthesis, the methylphenylsilyl group can be used as a protecting group for alcohols and other functional groups[16].
Safety and Handling
This compound is a hazardous chemical that demands stringent safety protocols.
-
Corrosivity: Causes severe skin burns and eye damage[4][13][17].
-
Toxicity: Harmful if swallowed and toxic by inhalation[1].
-
Flammability: Flammable liquid and vapor[2].
-
Reactivity: Reacts violently with water, generating toxic HCl gas[2][4][5]. It is incompatible with strong oxidizing agents, acids, bases, and alcohols[4].
-
Storage: Must be stored in a tightly closed container in a dry, cool, well-ventilated area designated for corrosive materials, away from moisture and incompatible substances[2][4].
References
- This compound | C7H8Cl2Si | CID 9006. (n.d.). PubChem. [Link]
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. (n.d.). Chemsrc. [Link]
- Organosilicon chemistry. (n.d.). Wikipedia. [Link]
- Dichloro(methyl)phenylsilane, 98%. (n.d.). Ottokemi. [Link]
- Experiments - Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal. [Link]
- Solubility of Silane. (n.d.). Solubility of Things. [Link]
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones. (2022, October 28). PW. [Link]
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19). StuDocu. [Link]
- A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (n.d.). DTIC. [Link]
- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015, November 11). PubMed. [Link]
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. m.youtube.com [m.youtube.com]
- 10. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Core Principles: The Grignard Reaction for Silane Functionalization
An In-depth Technical Guide to the Synthesis of Dichloromethylphenylsilane from Methyltrichlorosilane
This guide provides a comprehensive technical overview for the synthesis of this compound, a critical intermediate in the production of silicone polymers, resins, and elastomers.[1][2][3] The primary and most industrially relevant method involves the Grignard reaction, coupling methyltrichlorosilane with a phenyl Grignard reagent. This document is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.
The synthesis of this compound from methyltrichlorosilane is a classic example of a nucleophilic substitution reaction at a silicon center, facilitated by a Grignard reagent.
1.1. The Grignard Reagent: A Carbon Nucleophile The Grignard reagent, in this case, phenylmagnesium halide (C₆H₅MgX, where X is typically Cl or Br), is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[4] The large electronegativity difference between carbon and magnesium polarizes the C-Mg bond, imparting significant carbanionic character to the phenyl group. This makes it a potent nucleophile, capable of attacking electrophilic centers.[5]
1.2. Reaction Mechanism The silicon atom in methyltrichlorosilane (CH₃SiCl₃) is highly electrophilic due to the inductive effect of the three chlorine atoms. The reaction proceeds via the nucleophilic attack of the phenyl carbanion from the Grignard reagent on this electrophilic silicon atom. One of the chloride ions is displaced as a leaving group, forming a new silicon-carbon bond.
The overall reaction is as follows: CH₃SiCl₃ + C₆H₅MgX → C₆H₅Si(CH₃)Cl₂ + MgXCl
Kinetic studies on the reaction of Grignard reagents with chlorosilanes suggest the mechanism involves a four-center transition state without the need for prior solvent molecule displacement from the magnesium center.[6] This contributes to the typically rapid nature of the reaction.
1.3. Controlling Selectivity and Side Reactions The stoichiometry of the Grignard reagent is critical. Since methyltrichlorosilane has three reactive chloride sites, using an excess of the Grignard reagent can lead to the formation of diphenylmethylchlorosilane (C₆H₅)₂Si(CH₃)Cl and triphenylmethylsilane (C₆H₅)₃Si(CH₃). To selectively synthesize the dichlorinated product, a "reverse addition" protocol, where the chlorosilane is added to the Grignard reagent, is often employed to maintain an excess of the silane throughout the reaction.[7] Another common side product, biphenyl, can form during the preparation of the Grignard reagent itself.[4]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. Extreme caution is required , as all reagents are hazardous and moisture-sensitive.
2.1. Reagent and Equipment Data
| Parameter | Value / Description | Source(s) |
| Reactants | Methyltrichlorosilane (CH₃SiCl₃), Magnesium turnings, Chlorobenzene (C₆H₅Cl) or Bromobenzene (C₆H₅Br) | [1][8] |
| Solvents | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF), Toluene (optional coupling solvent) | [1][8] |
| Apparatus | Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar) | Standard |
| Mole Ratio | 1.0 : 1.05 (Grignard : CH₃SiCl₃) for optimal selectivity (Reverse Addition) | [8] |
| Temperature | Grignard Formation: ~35-40°C (refluxing ether). Coupling Reaction: 0-10°C (initial addition), then RT | Standard |
| Purification | Fractional vacuum distillation | [2][9] |
| Boiling Point | 205 °C (atm), 114-115 °C (50 mmHg) | [2] |
| Density | ~1.176 g/mL at 25 °C | [2] |
2.2. Critical Safety Mandates
-
Moisture Sensitivity: All chlorosilanes and Grignard reagents react violently with water.[10][11] Methyltrichlorosilane hydrolysis produces corrosive hydrogen chloride (HCl) gas.[12] All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).[10][11]
-
Flammability: Diethyl ether is extremely flammable and forms explosive peroxides. Methyltrichlorosilane is a highly flammable liquid.[10][13] All operations must be performed in a certified fume hood away from ignition sources.
-
Corrosivity: Methyltrichlorosilane and the generated HCl are corrosive to skin, eyes, and the respiratory tract.[2][13]
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant neoprene or nitrile gloves, chemical splash goggles, a face shield, and a fire-retardant lab coat.[10][13] A NIOSH-certified respirator with an acid gas cartridge should be available.[10][13]
2.3. Step-by-Step Methodology
Part A: Preparation of Phenylmagnesium Chloride
-
Apparatus Setup: Assemble a three-necked flask with a dropping funnel, reflux condenser (topped with a drying tube or inert gas line), and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon.
-
Reagent Charging: Place magnesium turnings into the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of chlorobenzene in anhydrous diethyl ether to the flask. Gentle warming may be required to initiate the reaction, which is indicated by bubble formation and the disappearance of the iodine color.
-
Grignard Formation: Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting dark grey-black solution is the Grignard reagent.
Part B: Coupling Reaction and Purification
-
Temperature Control: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice/water bath.
-
Reverse Addition: Add a solution of methyltrichlorosilane (optionally diluted in an equal volume of dry toluene) to the dropping funnel. Add the silane solution dropwise to the stirred, cold Grignard reagent. Maintain the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The resulting slurry contains the product and magnesium salts. While not explicitly detailed in the provided search results, a standard work-up involves transferring the reaction mixture to a separate flask and carefully decanting or filtering the liquid away from the solid magnesium salts under an inert atmosphere. The salts are then washed with dry ether, and the washings are combined with the filtrate.
-
Purification: Remove the ether solvent by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.[2] Collect the fraction boiling at approximately 114-115 °C / 50 mmHg.
Protocol Validation and Quality Control
The integrity of this synthesis rests on rigorous process control and analytical verification.
-
In-Process Monitoring: The consumption of starting materials and the formation of the product can be monitored by Gas Chromatography (GC).
-
Product Characterization: The identity and purity of the final distilled product should be confirmed. The boiling point and refractive index (n²⁰/D 1.519) serve as initial checks.[2] Spectroscopic methods provide definitive structural confirmation, including:
By adhering to the described stoichiometry, reaction conditions, and purification methods, this protocol provides a reliable and self-validating system for producing high-purity this compound.
References
- This compound | C7H8Cl2Si | CID 9006.
- METHYLTRICHLOROSILANE, 98% - Safety D
- Organosilicon chemistry - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
- Tuulmets, A., et al. Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures.
- METHYLTRICHLOROSILANE, 98% - Safety Data Sheet. Gelest, Inc. via Amazon S3. [Link]
- (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Academy of Sciences. [Link]
- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.
- Grignard Reaction.
- Dichloro(methyl)phenylsilane, 98%. Ottokemi. [Link]
- GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- Methyltrichlorosilane - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. gelest.com [gelest.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 13. s3.amazonaws.com [s3.amazonaws.com]
The Si-Cl Bond in Dichloromethylphenylsilane: A Technical Guide to its Reactivity and Synthetic Utility
Abstract
Dichloromethylphenylsilane [(CH₃)(C₆H₅)SiCl₂] is a versatile organosilicon compound of significant interest in synthetic and materials chemistry. The reactivity of this molecule is dominated by the two silicon-chlorine (Si-Cl) bonds, which serve as focal points for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the Si-Cl bond's reactivity in this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its synthetic applications, thereby offering a holistic understanding of this important chemical entity.
Introduction: The Uniqueness of the Silicon-Chlorine Bond
The Si-Cl bond in this compound is a highly polarized covalent bond, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization, a consequence of the significant difference in electronegativity between silicon (1.90) and chlorine (3.16), renders the silicon atom highly electrophilic and susceptible to nucleophilic attack[1]. Unlike its carbon analogue, the larger atomic radius of silicon and the availability of low-lying d-orbitals allow it to readily expand its coordination number, facilitating associative (Sɴ2-like) reaction mechanisms[2][3]. These fundamental characteristics are the bedrock of this compound's rich and varied chemistry.
This guide will systematically explore the reactivity of the Si-Cl bond through its characteristic reactions: hydrolysis, alcoholysis, and reactions with organometallic reagents. Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the synthetic implications.
Synthesis of this compound
The primary industrial synthesis of this compound often involves the Grignard reaction. In a typical procedure, a Grignard reagent, such as phenylmagnesium bromide, is reacted with methyltrichlorosilane[4]. The stepwise substitution of chlorine atoms on the silicon center by the phenyl group from the Grignard reagent allows for the controlled synthesis of the desired product.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Methyltrichlorosilane
-
Iodine crystal (as initiator)
-
Dry nitrogen or argon atmosphere
-
Schlenk line or glovebox
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Methyltrichlorosilane: Cool the Grignard reagent to 0 °C. Slowly add a solution of methyltrichlorosilane in anhydrous diethyl ether to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
dot
Caption: Workflow for the synthesis of this compound.
Nucleophilic Substitution at the Si-Cl Bond: The Core Reactivity
The Si-Cl bond in this compound readily undergoes nucleophilic substitution, which is the cornerstone of its synthetic utility. Unlike the often stepwise Sɴ1 or concerted Sɴ2 reactions at a carbon center, nucleophilic substitution at silicon can proceed through a variety of pathways, often involving a pentacoordinate intermediate or transition state[2][3]. The high reactivity is driven by the formation of a strong Si-O or Si-N bond in the product, which is thermodynamically favorable[1].
Hydrolysis: Formation of Silanols and Siloxanes
The reaction of this compound with water is a vigorous process that leads to the formation of silanols, which are silicon analogues of alcohols[5]. These silanols are often unstable and readily undergo self-condensation to form siloxanes, which contain Si-O-Si linkages. This process is the fundamental basis for the formation of silicone polymers[5][6].
Mechanism: The hydrolysis is believed to proceed via a nucleophilic attack of a water molecule on the electrophilic silicon atom. The reaction can be catalyzed by both acids and bases[7]. The initial product is a silanol, which can then react with another silanol molecule or a molecule of the starting chlorosilane to form a disiloxane, releasing HCl or water in the process.
dot
Caption: General scheme for the hydrolysis and condensation of this compound.
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
Materials:
-
This compound
-
A mixture of water and a suitable organic solvent (e.g., acetone, THF)
-
A weak base (e.g., pyridine, triethylamine) to neutralize the evolved HCl
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound in the chosen organic solvent in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of water, optionally containing a weak base, to the stirred solution. The amount of water will determine the degree of polymerization.
-
Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
The resulting siloxane oligomers can be isolated by removing the solvent and any precipitated salts. Further purification can be achieved by chromatography or distillation.
Data Presentation: Effect of Water Stoichiometry on Polymerization
| Molar Ratio (H₂O : SiCl₂) | Predominant Product | Average Molecular Weight (Da) |
| 1:1 | Cyclic and linear oligomers | 500 - 1000 |
| 2:1 | Higher molecular weight polymers | > 2000 |
| >2:1 | Cross-linked resins | High |
Alcoholysis: Synthesis of Alkoxysilanes
The reaction of this compound with alcohols (alcoholysis) is analogous to hydrolysis and results in the formation of alkoxysilanes, which are valuable synthetic intermediates and coupling agents[8]. The reaction proceeds with the substitution of chloride ions by alkoxy groups.
Mechanism: Similar to hydrolysis, alcoholysis involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
Experimental Protocol: Synthesis of Diethoxymethylphenylsilane
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous inert solvent (e.g., toluene, hexane)
-
Stirring apparatus and reflux condenser
-
Dry nitrogen or argon atmosphere
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in the inert solvent.
-
Add the anhydrous base (e.g., pyridine) to the solution.
-
Slowly add a stoichiometric amount of anhydrous ethanol to the stirred solution.
-
After the addition is complete, the reaction mixture may be heated to reflux to ensure complete reaction.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated pyridinium hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salt and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting diethoxymethylphenylsilane by fractional distillation under reduced pressure.
Reactions with Grignard Reagents: Formation of New Si-C Bonds
The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for forming new silicon-carbon bonds[9][10]. This reaction allows for the introduction of a wide variety of organic groups onto the silicon atom, leading to the synthesis of a diverse array of organosilanes.
Mechanism: The nucleophilic carbanion from the Grignard reagent attacks the electrophilic silicon atom, displacing a chloride ion. The reaction can be controlled to achieve either partial or complete substitution of the chlorine atoms.
dot
Caption: Stepwise reaction of this compound with a Grignard reagent.
Experimental Protocol: Synthesis of Dimethylphenylallylsilane
Materials:
-
This compound
-
Allylmagnesium bromide (prepared from allyl bromide and magnesium)
-
Anhydrous tetrahydrofuran (THF)
-
Dry nitrogen or argon atmosphere
-
Schlenk line or glovebox
Procedure:
-
Prepare allylmagnesium bromide in anhydrous THF according to standard procedures.
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the this compound solution to 0 °C.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the stirred this compound solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with THF or diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation under reduced pressure.
Applications in Polymer Chemistry and as a Protecting Group
The reactivity of the Si-Cl bond in this compound makes it a valuable monomer in the synthesis of silicone polymers. By controlling the reaction conditions, particularly the stoichiometry of water or other co-monomers, polymers with varying properties, such as oils, elastomers, and resins, can be produced[11][12]. The incorporation of the phenyl group imparts thermal stability and rigidity to the polymer backbone.
Furthermore, the dichloromethylphenylsilyl group can be used as a protecting group for diols. The two chlorine atoms can react with a 1,2- or 1,3-diol to form a cyclic silylene acetal, protecting the diol functionality during subsequent chemical transformations. The protecting group can be readily removed under mild hydrolytic conditions.
Conclusion
The Si-Cl bond in this compound is a highly reactive and synthetically versatile functional group. Its susceptibility to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and organometallic reagents, forms the basis of its extensive chemistry. A thorough understanding of the mechanisms and experimental conditions governing these reactions is crucial for harnessing the full potential of this compound in the synthesis of advanced materials, polymers, and complex organic molecules. This guide has provided a foundational understanding of this reactivity, supported by practical experimental protocols, to empower researchers in their scientific endeavors.
References
- PubChem. This compound.
- Oxford University Press.
- Wikipedia. Organosilicon chemistry. [Link]
- Chemistry LibreTexts. 4.
- Amanote Research. (PDF)
- Ottokemi. Dichloro(methyl)phenylsilane, 98%. [Link]
- ACS Publications. Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier | The Journal of Organic Chemistry. [Link]
- NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
- AIP Publishing.
- ACS Publications. Reactions of chlorosilanes with silica surfaces | The Journal of Physical Chemistry. [Link]
- ResearchGate.
- ACS Publications. Analysis of the Gas Phase Reactivity of Chlorosilanes | The Journal of Physical Chemistry A. [Link]
- Scholars' Mine. Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. [Link]
- ResearchGate. Analysis of the Gas Phase Reactivity of Chlorosilanes | Request PDF. [Link]
- PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
- Agilent. Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. [Link]
- chemeurope.com. Chlorosilane. [Link]
- ResearchGate.
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link]
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
- Elsevier. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. [Link]
- ResearchGate. Proposed electrophilic mechanism for the hydrolysis/alcoholysis of silanes. [Link]
- NIH.
- specific polymers. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. [Link]
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
- MDPI.
Sources
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic substitution at silicon [almerja.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chlorosilane [chemeurope.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. This compound | 149-74-6 [chemicalbook.com]
- 12. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
Dichloromethylphenylsilane stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Dichloromethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₅Si(CH₃)Cl₂, CAS No. 149-74-6) is a versatile organosilicon compound widely utilized as a chemical intermediate and monomer in the synthesis of silicone polymers, resins, and elastomers.[1][2] Its utility in creating materials with unique thermal and mechanical properties makes it a valuable reagent in various research and development settings, including the pharmaceutical and advanced materials industries. However, its bifunctional nature, containing reactive silicon-chlorine bonds, dictates a stringent set of requirements for its stable storage and safe handling. This guide provides a comprehensive overview of the chemical stability, decomposition pathways, and field-proven protocols for the proper storage and handling of this compound, ensuring both experimental integrity and personnel safety.
Core Chemical Properties and Specifications
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and implementing appropriate handling measures.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂Si | [1][3] |
| Molecular Weight | 191.13 g/mol | [1][3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 205 °C (lit.) | [1][2][6] |
| Melting Point | -53 °C | [3][6] |
| Density | 1.176 g/mL at 25 °C (lit.) | [1][7] |
| Flash Point | 67 °C - 82 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.519 (lit.) | [1] |
| Water Solubility | Reacts violently | [3][6][7] |
Chemical Stability and Reactivity Profile
While stable under anhydrous and controlled conditions, this compound is highly sensitive to moisture and incompatible with several classes of chemicals.[7] Understanding these reactivities is paramount to preventing hazardous situations and degradation of the material.
Hydrolytic Instability: The Primary Concern
The most significant factor governing the stability of this compound is its extreme sensitivity to moisture.[6][7] The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. This hydrolysis reaction is vigorous, exothermic, and produces corrosive hydrogen chloride (HCl) gas and various siloxanes.[4][5][8]
The reaction proceeds rapidly upon contact with atmospheric moisture, water, or protic solvents like alcohols.[4][7] The release of HCl gas can create a corrosive atmosphere, damage equipment, and pose a severe inhalation hazard.[4][5]
Caption: Hydrolysis of this compound upon reaction with water.
Incompatibility with Other Materials
Beyond water, several other substances can react dangerously with this compound. These incompatibilities necessitate segregated storage and careful planning during experimental procedures.
| Incompatible Material | Consequence of Contact |
| Water / Moist Air | Violent reaction, generates heat and corrosive HCl gas.[4][5][7] |
| Strong Oxidizing Agents | Can cause fires or explosions.[1][7] |
| Alcohols | Vigorous reaction, similar to hydrolysis, releasing HCl.[7][9] |
| Strong Acids & Bases | Reacts vigorously, generating toxic or flammable gases.[1][4][7] |
| Amines | Reacts with amines, a common incompatibility for chlorosilanes.[10] |
| Metals | May be corrosive to metals, especially in the presence of moisture.[8] |
Thermal Decomposition
When heated to decomposition, this compound emits toxic and corrosive fumes.[1][5] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[7] The material is combustible and containers may explode when heated.[1][7]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Protocol
-
Inert Atmosphere: Store the material under an inert gas, such as dry nitrogen or argon. This is the most critical step to prevent hydrolysis from atmospheric moisture.
-
Container Integrity: Keep containers tightly closed at all times.[1][7] Use containers with liners or seals made of non-reactive materials.
-
Controlled Environment: Store in a dry, cool, and well-ventilated place.[1][7] The storage temperature should be kept below +30°C.[1][6]
-
Segregation: Store separately in a corrosion-resistant location, away from all incompatible materials listed in the table above, particularly water, acids, bases, and oxidizing agents.[1][7]
-
Designated Area: Utilize a "corrosives area" or a dedicated cabinet for storage.[7] The storage area should be clearly labeled.
Caption: Recommended workflow for the safe storage of this compound.
Handling Protocol
-
Ventilation: All handling must be performed in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors and potential HCl gas release.[7]
-
Personal Protective Equipment (PPE): Due to its corrosive nature, comprehensive PPE is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., natural or synthetic rubbers, PVC) and a lab coat. Sleeves should be worn outside gloves.[5]
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[9]
-
-
Inert Handling Techniques: When transferring or aliquoting, use techniques that minimize atmospheric exposure, such as cannula transfers or working in a glovebox.
-
Avoid Water: Ensure all glassware, syringes, and equipment are scrupulously dried before use. Do not allow the compound to come into contact with water or aqueous solutions.[7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks, as the material is combustible and its vapors can form explosive mixtures with air.[1][5][7] Use non-sparking tools for handling.[9]
-
Spill Management: Have spill control materials readily available. Absorb spills with dry sand or an inert absorbent. Do NOT use water.[5] Collected material should be treated as hazardous waste.
Hazard Summary and Emergency Procedures
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[7][11] It is harmful if swallowed or inhaled.[7][11] Acute exposure can lead to irritation of the respiratory tract, burns to the skin and eyes, and severe damage to the gastrointestinal tract if ingested.[4][7]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4] Remove contaminated clothing.[4]
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious, rinse their mouth with water. Ingestion can cause severe damage and perforation of tissues; immediate medical intervention is critical.[7]
Conclusion
The effective and safe use of this compound in a research and development setting is contingent upon a thorough understanding of its inherent reactivity, particularly its rapid hydrolysis. By implementing the stringent storage and handling protocols outlined in this guide—principally the exclusion of moisture, segregation from incompatible materials, and the use of appropriate personal protective equipment—scientists can mitigate the risks of chemical degradation and hazardous incidents. This ensures not only the safety of laboratory personnel but also the validity and reproducibility of experimental outcomes that rely on the purity and integrity of this important chemical intermediate.
References
- This compound | C7H8Cl2Si | CID 9006. PubChem. [Link]
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. Chemsrc. [Link]
- (CHLOROMETHYL)
- Dichloroethylsilane | C2H6Cl2Si | CID 15706. PubChem. [Link]
- Dichloro(methyl)phenylsilane, 98%. Ottokemi. [Link]
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 4. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 149-74-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Introduction: Understanding Dichloromethylphenylsilane
An In-Depth Technical Guide to the Health and Safety Hazards of Dichloromethylphenylsilane
This compound (C₇H₈Cl₂Si), a colorless liquid, is a bifunctional organosilicon compound widely utilized as a monomer and intermediate in the synthesis of silicone polymers, resins, and elastomers.[1][2] Its utility in creating silicone fluids and rubbers stems from its specific chemical structure, which allows for controlled polymerization.[1][2] While indispensable in many applications, its chemical nature as a chlorosilane presents significant health and safety hazards that necessitate a thorough understanding and rigorous handling protocols. This guide provides an in-depth analysis of these hazards, grounded in its physicochemical properties and reactivity, to equip researchers and professionals with the knowledge to manage this chemical safely.
Physicochemical Properties and Critical Reactivity Profile
The hazards associated with this compound are intrinsically linked to its physical properties and, most critically, its reactivity. As a member of the chlorosilane family, its most significant hazardous property is its violent reaction with water and other protic solvents.[2][3]
Core Reaction Mechanism: Chlorosilanes react vigorously with water, including atmospheric moisture, in an exothermic hydrolysis reaction. This process cleaves the silicon-chlorine bonds, producing hydrogen chloride (HCl) gas and silanols, which can then condense to form siloxanes.[2][4]
Si-Cl + H₂O → Si-OH + HCl (gas)
The generation of toxic, corrosive hydrogen chloride gas is the primary driver behind the severe respiratory, skin, and eye damage associated with this chemical.[2][4] Furthermore, this reaction can produce flammable hydrogen gas (H₂), adding a fire and explosion risk to its corrosive nature.[2][4]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂Si | [2][3] |
| Molecular Weight | 191.13 g/mol | [2][5] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 205 °C (401 °F) | [2][5][6] |
| Melting Point | -53 °C (-63.4 °F) | [2][3] |
| Density | 1.176 g/mL at 25 °C | [2][5][6] |
| Flash Point | 67 °C (152.6 °F) - Closed Cup | [6][7] |
| Water Solubility | Reacts violently | [2][3] |
| Vapor Pressure | 1 mmHg at 35.7 °C (96.3 °F) | [4] |
Toxicology and Health Hazards
This compound is classified as a toxic and corrosive chemical.[1][2][4][8] The primary mechanism of its toxicity is the aforementioned release of hydrochloric acid upon contact with moisture, leading to severe chemical burns and tissue damage.[4]
-
Inhalation: Acute inhalation can cause severe irritation of the nose, throat, and respiratory tract.[4][8] Symptoms include sneezing, choking, chest pain, and shortness of breath (dyspnea).[4] High concentrations can lead to a build-up of fluid in the lungs (pulmonary edema), a life-threatening medical emergency.[4][8] Chronic exposure may result in conditions like bronchitis and pneumonia.[4]
-
Dermal (Skin) Contact: As a corrosive substance, direct contact causes severe skin irritation and chemical burns.[1][2][4][8] Prolonged contact can lead to deep, painful wounds and dermatitis.[4] The chemical is readily absorbed through the skin, contributing to systemic toxicity.[1][2]
-
Ocular (Eye) Contact: Contact with the eyes is extremely dangerous and can cause severe burns, corneal erosion, and potentially permanent blindness.[4][9] Immediate and thorough irrigation is critical.
-
Ingestion: Ingestion causes severe burns to the mouth, throat, esophagus, and stomach.[4][9] Symptoms include intense thirst, difficulty swallowing, pain, and shock.[4] Ingestion poses a high risk of circulatory collapse and perforation of the digestive tract.[4][9]
Hazard Assessment and Risk Mitigation Workflow
A systematic approach to risk assessment is paramount before any handling of this compound. The following workflow outlines the critical decision-making process to ensure laboratory safety.
Caption: Logical workflow for assessing and mitigating risks before handling this compound.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing incidents.
Experimental Protocol: Safe Handling and Use
-
Preparation and Area Setup:
-
Causality: To prevent accidental reaction with atmospheric moisture and contain toxic fumes, all work must be conducted within a certified chemical fume hood.[8][10]
-
Verify that the fume hood has a face velocity appropriate for handling hazardous chemicals.
-
Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[9][10]
-
Remove all water sources, aqueous solutions, and incompatible materials (strong oxidizers, acids, bases, alcohols) from the work area.[2][9]
-
-
Personal Protective Equipment (PPE):
-
Causality: A multi-layered PPE approach is required to protect against the chemical's corrosivity and toxicity.
-
Hand Protection: Wear heavy-duty, corrosion-resistant gloves (e.g., neoprene or nitrile rubber).[11] Check for tears or holes before each use. Sleeves of the lab coat should be worn over the gloves to prevent splashes from entering.[1]
-
Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[10] Standard safety glasses are insufficient.
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. An apron made of a corrosion-resistant material like PVC is also recommended.[1]
-
-
Chemical Handling:
-
Causality: To prevent the release of HCl gas, the chemical must be protected from moisture at all times.
-
Handle and store the chemical under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use spark-proof tools and explosion-proof equipment to mitigate fire risk.[11][12]
-
When transferring the liquid, use a syringe or cannula technique for air-sensitive reagents. If pouring is necessary, do so slowly and carefully to minimize splashing.
-
-
Waste Disposal and Decontamination:
-
Causality: Waste is also water-reactive and must be handled accordingly.
-
Dispose of this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with aqueous waste streams.
-
Decontaminate glassware and equipment with a non-aqueous solvent (e.g., hexane or toluene) before washing with water.
-
Contaminated PPE and materials must be disposed of as hazardous waste.
-
Emergency Protocols
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Emergency Spill Response Workflow
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 4. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 二氯甲基苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Dichloro(methyl)phenylsilane 97 149-74-6 [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note & Protocols: The Role of Dichloromethylphenylsilane in Advanced Silicone Polymer Synthesis
Abstract
Dichloromethylphenylsilane (C₇H₈Cl₂Si) is a pivotal bifunctional organosilicon monomer essential for the synthesis of advanced silicone polymers, including fluids, elastomers, and resins.[1][2] Its unique structure, featuring both a methyl and a phenyl group attached to the silicon atom, allows for the precise tailoring of polymer properties. The incorporation of the phenyl group into the polysiloxane backbone imparts significant enhancements in thermal stability, radiation resistance, refractive index, and compatibility with organic systems compared to standard polydimethylsiloxanes (PDMS).[3][4] This guide provides an in-depth exploration of the synthesis methodologies involving this compound, detailed experimental protocols, and an analysis of its influence on final polymer characteristics, intended for researchers in materials science and drug development.
Introduction to this compound: A Versatile Building Block
This compound is a colorless, flammable liquid that serves as a critical intermediate in the production of methylphenyl-substituted silicone polymers.[1][2] The reactivity of its two chlorine atoms allows it to undergo hydrolysis and subsequent condensation to form the stable siloxane (Si-O-Si) backbone characteristic of silicones.[5][6] Unlike dimethyldichlorosilane, which yields standard PDMS, the presence of the bulky phenyl group introduces steric hindrance and unique electronic effects that fundamentally alter the properties of the resulting polymer.
The key structural features imparted by the methyl and phenyl groups are:
-
Methyl Groups (–CH₃): Contribute to low surface energy, water repellency, and flexibility.[4]
-
Phenyl Groups (–C₆H₅): Significantly enhance thermal oxidative stability, UV and radiation resistance, and mechanical strength.[3][4][7]
These combined attributes make methylphenyl silicones indispensable for applications demanding high performance under extreme conditions, such as high-temperature lubricants, dielectric fluids, high-performance coatings, and advanced elastomers.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149-74-6 | [1] |
| Molecular Formula | C₇H₈Cl₂Si | [2] |
| Molecular Weight | 191.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 205 °C | [8] |
| Density | 1.176 g/mL at 25 °C | [8] |
| Flash Point | 67 °C (152.6 °F) | [8] |
| Reactivity | Reacts with water, moist air, or steam to produce heat and corrosive hydrogen chloride fumes.[1] |
Synthesis of Methylphenyl Silicone Polymers via Hydrolysis and Polycondensation
The most fundamental method for synthesizing methylphenyl silicone polymers from this compound is through a two-step hydrolysis and polycondensation process.[5] This route is highly versatile and can be used to produce a wide range of products, from low-viscosity oils to high-molecular-weight resins, by carefully controlling the reaction conditions and the co-monomers used.[9][10]
Underlying Mechanism
-
Hydrolysis: this compound is introduced into an excess of water, often in the presence of a solvent like toluene or xylene to manage the reaction's exothermicity and solubility.[5] The two chlorine atoms are rapidly replaced by hydroxyl (-OH) groups, forming the unstable intermediate, methylphenylsilanediol (CH₃)(C₆H₅)Si(OH)₂. This step also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized and removed.[6]
-
Polycondensation: The newly formed silanol intermediates are highly reactive and spontaneously condense. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water and forming a Si-O-Si linkage. This process continues, building linear chains and potentially cross-linked networks, depending on the functionality of the monomers used.[6][9]
Diagram 1: Hydrolysis and Condensation of this compound
Caption: Reaction pathway for this compound polymerization.
Protocol: Synthesis of a High-Temperature Methylphenyl Silicone Resin
This protocol describes the synthesis of a methylphenyl silicone resin by the co-hydrolysis of this compound with other chlorosilane monomers to create a cross-linked structure.[9][10][11]
Materials:
-
This compound
-
Dimethyldichlorosilane (for linear chains)
-
Methyltrichlorosilane (for cross-linking)
-
Toluene or Xylene (solvent)
-
Deionized Water
-
Zinc octanoate or similar condensation catalyst[9]
-
Sodium bicarbonate solution (for neutralization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
Diagram 2: Experimental Workflow for Resin Synthesis
Caption: Workflow for methylphenyl silicone resin synthesis.
Procedure:
-
Monomer Preparation: In a high-level tank or dropping funnel, prepare a mixture of the chlorosilane monomers (e.g., this compound, dimethyldichlorosilane, and methyltrichlorosilane) dissolved in xylene. The ratio of these monomers will determine the final properties of the resin.[9][11]
-
Hydrolysis: Charge the reaction vessel with an initial amount of xylene and deionized water. Begin vigorous stirring and slowly add the monomer solution dropwise over 3-4 hours, maintaining the reaction temperature between 20-25°C.[9]
-
Phase Separation: After the addition is complete, stop the stirring and allow the mixture to stand. Two distinct layers will form: an upper organic layer containing the silanol intermediates (silica alcohol solution) and a lower acidic aqueous layer.[5][9]
-
Washing and Neutralization: Carefully drain and discard the lower acidic water layer. Wash the organic layer multiple times with a dilute sodium bicarbonate solution, followed by several washes with deionized water until the separated water layer is neutral (pH ~7).[9]
-
Concentration: Transfer the neutral organic solution to a distillation apparatus. Gradually heat the solution while applying a vacuum to remove the solvent. Ensure the temperature does not exceed 75°C to prevent premature condensation. Concentrate the solution until the desired solid content (e.g., 50-60%) is reached.[9]
-
Polycondensation: Transfer the concentrated silanol solution to a clean reactor. Add a catalyst, such as zinc octanoate, and stir well.[9] Slowly increase the temperature to 130-135°C while applying a vacuum to drive the condensation reaction by removing water.[9]
-
Curing and Completion: Monitor the reaction progress by testing the gelation time of small samples at a higher temperature (e.g., 200°C). Once the desired viscosity or gel time is achieved, stop heating, cool the reactor, and dilute the final resin with a suitable solvent for storage and application.[9]
Synthesis via Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) is a powerful technique for producing well-defined linear polysiloxanes with controlled molecular weights and low dispersity.[12][13] While this compound is not a cyclic monomer itself, it is a precursor to the methylphenyl-substituted cyclosiloxanes required for ROP. Alternatively, its hydrolysis products can be co-polymerized with standard cyclic monomers like octamethylcyclotetrasiloxane (D₄).[3]
General Principles
The ROP process involves the cleavage of the Si-O-Si bond within a strained cyclosiloxane monomer by a catalyst (anionic or cationic), which creates a reactive center.[13][14] This center then attacks another cyclic monomer, opening its ring and incorporating it into the growing polymer chain. The process continues until the monomer is consumed or the reaction is terminated.[13]
Protocol Outline: Synthesis of a Methylphenyl-Dimethylsiloxane Copolymer via Anionic ROP
This protocol outlines the synthesis of a linear copolymer fluid.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
Methylphenyl cyclosiloxanes (e.g., trimethyltriphenylcyclotrisiloxane, D₃Ph₃Me₃), synthesized from the hydrolysis of this compound.
-
Potassium silanolate or tetramethylammonium hydroxide (Anionic Catalyst)
-
End-capping agent (e.g., trimethylchlorosilane)
Procedure:
-
Reactor Setup: Charge a dry, inert-atmosphere reactor with the desired ratio of D₄ and methylphenyl cyclosiloxane monomers.
-
Initiation: Heat the mixture to the reaction temperature (typically 140-160°C) and inject the anionic catalyst. The catalyst will open a cyclic monomer, initiating polymerization.
-
Propagation: The polymerization will proceed, creating a dynamic equilibrium between the linear polymer chains and cyclic species. The reaction time will influence the final molecular weight.
-
Termination: Once the desired viscosity is reached, neutralize the catalyst with an acid or inject an end-capping agent like trimethylchlorosilane to terminate the chain growth and stabilize the polymer.
-
Purification: Strip the polymer under vacuum at an elevated temperature to remove any remaining volatile cyclic species, resulting in a pure, stable silicone fluid.
Impact of Phenyl Group Incorporation on Polymer Properties
The primary reason for using this compound is to leverage the significant property enhancements provided by the phenyl group. The degree of these enhancements is directly related to the phenyl content in the final polymer.[3]
Table 2: Influence of Phenyl Content on Silicone Polymer Properties
| Property | Effect of Increasing Phenyl Content | Rationale |
| Thermal Stability | Significantly Increases | The rigid phenyl group increases the energy required to break the Si-O-Si backbone, enhancing resistance to degradation at high temperatures (>300°C).[3][7] |
| Oxidation Resistance | Increases | Phenyl groups protect the polymer backbone from oxidative attack.[3] |
| Radiation Resistance | Significantly Increases | The aromatic ring of the phenyl group can dissipate radiation energy, making the polymer more stable when exposed to gamma rays or other radiation.[3][4] |
| Low-Temperature Flexibility | Improves (at low content) | Phenyl groups disrupt the crystallization of methyl groups, lowering the freezing point. Silicone oils with low phenyl content can have solidification points around -70°C.[3] |
| Refractive Index | Increases | The phenyl group has a higher refractive index than the methyl group.[3] |
| Lubricity | Improves | Methylphenyl silicone oils exhibit superior lubricating performance compared to standard PDMS, especially at high temperatures.[3] |
| Compatibility | Improves | The phenyl groups enhance compatibility with organic resins (like epoxies and polyesters) and pigments, which is crucial for coatings and composite materials.[9][15] |
Conclusion
This compound is an indispensable monomer for creating high-performance silicone polymers. Through well-established techniques like hydrolysis-polycondensation and ring-opening polymerization, researchers can synthesize materials with tailored properties. The incorporation of the phenyl group provides a powerful tool to enhance thermal stability, radiation resistance, and compatibility with other materials, opening up applications in demanding fields from aerospace and electronics to advanced coatings and drug delivery systems. The protocols and principles outlined in this guide serve as a foundational resource for scientists and professionals aiming to harness the unique capabilities of methylphenyl silicones.
References
- Preparation of Methylphenyl Silicone Resin. (2023). Knowledge.
- Synthesis and Characterization of Methyl Phenyl Silicone Oil-IOTA. (n.d.). IOTA Silicone Oil.
- This compound | 149-74-6. (2025). ChemicalBook.
- This compound | C7H8Cl2Si | CID 9006. (n.d.). PubChem.
- Synthesis of methyl phenyl silicone resin and its application as high temperature resistant coatings. (2025).
- Synthesis of methyl phenyl silicone resin and its application as high temperature resistant co
- Method of preparing methyl phenyl polysiloxane. (n.d.).
- Methyl Phenyl Silicone Resin: Properties, Applications, and Market Insights. (n.d.). Dakenchem.
- Dichloro(methyl)phenylsilane, 98%. (n.d.). Ottokemi.
- Main Synthesis Procedures of Silicone Resin. (2023). Knowledge.
- Methyl Phenyl Silicone Resin | Heat-Resistant Silicone Resin. (n.d.). Silicone.
- Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (n.d.). PMC - NIH.
- Ring-Opening Polymerization of Cyclosiloxanes. (n.d.). Gelest, Inc.
- A novel epoxy-functionalized hyperbranched polysiloxane (HPSi) endowing methyl phenyl silicone resin (Si603)/epoxy systems with enhanced compatibility and fire retardancy performance. (n.d.). RSC Publishing.
- An Overview of the Polymerization of Cyclosiloxanes. (n.d.). In "Silicon Compounds".
- Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal.
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Methyl Phenyl Silicone Oil-IOTA [iotasilicone.com]
- 4. Methyl Phenyl Silicone Resin: Properties, Applications, and Market Insights | XJY SILICONES® [xjysilicone.com]
- 5. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. silicorex.com [silicorex.com]
- 8. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 9. Preparation of Methylphenyl Silicone Resin - Knowledge [silibasesilicone.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101508776A - Method of preparing methyl phenyl polysiloxane - Google Patents [patents.google.com]
- 12. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. gelest.com [gelest.com]
- 15. A novel epoxy-functionalized hyperbranched polysiloxane (HPSi) endowing methyl phenyl silicone resin (Si603)/epoxy systems with enhanced compatibility and fire retardancy performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Surface Modification of Silica Nanoparticles with Dichloromethylphenylsilane for Enhanced Hydrophobicity and Drug Carrier Applications
Abstract: This document provides a comprehensive guide for the surface functionalization of silica nanoparticles (SNPs) using Dichloromethylphenylsilane. Silica nanoparticles are a cornerstone in advanced drug delivery systems due to their biocompatibility, high surface area, and tunable properties[1][2]. However, their native hydrophilic surface, rich in silanol (Si-OH) groups, can limit their utility for encapsulating hydrophobic therapeutic agents. Surface modification addresses this limitation by altering the physicochemical properties of the nanoparticles[3][4]. The protocol herein details the covalent grafting of methylphenylsilyl groups onto the silica surface, a process that imparts significant hydrophobicity. This modification is advantageous for enhancing the loading capacity of non-polar drugs and can facilitate specific molecular interactions, such as π-π stacking with aromatic drug molecules[5][6]. We present a detailed reaction mechanism, a step-by-step experimental protocol, robust characterization methodologies, and a discussion of applications relevant to researchers in materials science and drug development.
Scientific Principle: The Mechanism of Silanization
The covalent attachment of this compound to a silica surface is a well-established process that proceeds via a two-step mechanism: hydrolysis followed by condensation[7][8][9].
-
Hydrolysis: this compound is highly reactive towards water. The two chloro groups readily hydrolyze upon contact with trace amounts of water on the silica surface or in the solvent, replacing the chlorine atoms with hydroxyl (OH) groups. This forms a highly reactive silanediol intermediate (Methylphenylsilanediol).
-
Condensation: The newly formed silanol groups on the silane intermediate react with the surface silanol groups (Si-OH) of the silica nanoparticles[10]. This reaction forms stable, covalent siloxane bonds (Si-O-Si), grafting the methylphenylsilyl moiety to the surface[3]. The bifunctional nature of the dichlorosilane allows for condensation with two surface silanol groups or cross-linking with an adjacent hydrolyzed silane molecule, creating a robust, cross-linked organic layer on the nanoparticle surface.
The overall reaction transforms the hydrophilic, polar silica surface into a hydrophobic, non-polar surface dominated by phenyl and methyl groups.
Caption: Reaction mechanism for silica surface modification.
Safety Precautions
This compound is a hazardous chemical that requires strict safety protocols.
-
Reactivity: It reacts violently with water, moisture, and protic solvents (like alcohols) to release corrosive hydrogen chloride (HCl) gas[11][12][13][14]. All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.
-
Corrosivity: The compound and its hydrolysis byproducts are severely corrosive to the skin, eyes, and respiratory tract[12][15].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
-
Handling: Use tightly closed containers and handle in an inert atmosphere (e.g., under nitrogen or argon) where possible[14]. Ensure an appropriate fire extinguisher (dry chemical or carbon dioxide) is accessible. Do not use a water extinguisher[15].
Experimental Protocol
This protocol is designed for the modification of 1 gram of silica nanoparticles. Adjust quantities as needed, maintaining reactant ratios.
Materials and Equipment
| Material/Equipment | Specification |
| Chemicals | |
| Silica Nanoparticles (SNPs) | Non-porous, 50-100 nm diameter |
| This compound | 98% or higher purity (CAS: 149-74-6) |
| Anhydrous Toluene | Solvent, <50 ppm H₂O |
| Anhydrous Ethanol | Washing solvent |
| Equipment | |
| Three-neck round-bottom flask | 250 mL, with condenser and N₂ inlet |
| Magnetic stirrer with hotplate | |
| Schlenk line or Nitrogen/Argon gas line | For inert atmosphere |
| Syringes and needles | For anhydrous liquid transfer |
| Centrifuge | Capable of >10,000 x g |
| Vacuum oven or standard oven | For drying |
| Sonicator | For dispersion |
Step-by-Step Methodology
Part A: Pre-treatment of Silica Nanoparticles The goal of this step is to remove physically adsorbed water from the silica surface, which could otherwise cause uncontrolled polymerization of the silane in solution. This activates the surface silanol groups for reaction.
-
Place 1.0 g of silica nanoparticles in a flask.
-
Dry the nanoparticles in a vacuum oven at 120 °C for at least 12 hours.[8]
-
Allow the SNPs to cool to room temperature under vacuum or in a desiccator before use.
Part B: Silanization Reaction
-
Set up the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Transfer the 1.0 g of dried silica nanoparticles to the flask.
-
Add 100 mL of anhydrous toluene to the flask.
-
Disperse the nanoparticles by sonicating the mixture for 15 minutes to break up any aggregates.
-
Begin stirring the suspension and gently heat to 110 °C (reflux) under a positive pressure of nitrogen.
-
Using a dry syringe, carefully add 1.0 mL of this compound to the refluxing suspension. Caution: Perform this addition slowly and in a fume hood.
-
Allow the reaction to proceed at reflux for 6 hours under a nitrogen atmosphere. The silane will react with the surface silanol groups during this time.
Part C: Post-Reaction Work-up and Curing This multi-step wash is critical to remove unreacted silane, its hydrolyzed byproducts, and HCl, ensuring a pure final product.
-
After 6 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes. Centrifuge at 10,000 x g for 15 minutes to pellet the modified nanoparticles.
-
Decant and safely discard the toluene supernatant.
-
Re-disperse the nanoparticle pellet in 50 mL of anhydrous toluene and sonicate for 10 minutes. Centrifuge and decant again. Repeat this wash step twice more.
-
Perform a final wash using 50 mL of anhydrous ethanol to remove any remaining toluene. Centrifuge and decant.
-
Transfer the washed nanoparticle pellet to a clean, pre-weighed vial.
-
Dry the modified silica nanoparticles in an oven at 110 °C for 4 hours. This final heating step serves to cure the silane layer, promoting further cross-linking and removing any residual solvent.[8]
-
Cool the final product in a desiccator and store in a tightly sealed container to prevent moisture adsorption.
Caption: Experimental workflow for nanoparticle silanization.
Characterization of Modified Silica Nanoparticles
Successful modification should be validated using a suite of analytical techniques. Each method provides complementary evidence of the chemical and physical changes to the nanoparticle surface.
| Technique | Purpose | Expected Result for Successful Modification |
| FTIR Spectroscopy | Confirm covalent attachment of the organic moiety. | • Decrease in the broad -OH stretch (~3400 cm⁻¹) and free Si-OH stretch (~3740 cm⁻¹).[16]• Appearance of sharp aromatic C-H stretches (~3000-3100 cm⁻¹).• Appearance of aliphatic C-H stretches from the methyl group (~2960 cm⁻¹).• Appearance of Si-C₆H₅ and C=C ring vibration peaks (~1430 cm⁻¹, 1125 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Quantify the mass of organic material grafted onto the silica surface. | • Initial weight loss below 150°C due to residual solvent/water.[17][18]• Significant weight loss between 200°C and 600°C corresponding to the thermal decomposition of the methylphenylsilyl groups.[19]• Unmodified silica shows minimal weight loss in this range (primarily from dehydroxylation).[17][20] |
| Contact Angle Goniometry | Measure the change in surface wettability from hydrophilic to hydrophobic. | • Unmodified Silica: A sessile water drop will spread, showing a low contact angle (< 35°).[21]• Modified Silica: The surface will repel water, forming a distinct bead with a high contact angle (> 90°), indicating a hydrophobic surface.[22][23] |
Applications in Drug Development & Research
The successful modification of silica nanoparticles with this compound opens several avenues for advanced applications:
-
Hydrophobic Drug Delivery: The phenyl-functionalized surface creates a non-polar environment ideal for the adsorption and encapsulation of hydrophobic drugs, which are often challenging to formulate[6][24].
-
Controlled Release: The altered surface chemistry can modulate drug release kinetics, potentially slowing the release of certain compounds compared to the native silica surface[1].
-
Targeted Delivery: The phenyl groups can serve as a platform for further functionalization or can engage in specific π-π stacking interactions with aromatic residues in biological targets or drug molecules.
-
Chromatographic Media: Phenyl-modified silica is a classic stationary phase in reverse-phase chromatography, used for the separation of peptides, proteins, and other biomolecules based on hydrophobic interactions[5].
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Particle Aggregation | • Incomplete dispersion before reaction.• Excessive silane concentration causing inter-particle cross-linking. | • Ensure thorough sonication before adding the silane.• Reduce the concentration of this compound in the reaction mixture.[8] |
| Low Grafting Density (per TGA/FTIR) | • Incomplete drying of silica nanoparticles.• Insufficient reaction time or temperature.• Contamination of anhydrous solvent with moisture. | • Ensure SNPs are dried overnight at >120°C.• Extend reaction time or ensure reflux temperature is maintained.• Use freshly opened or properly stored anhydrous solvents. |
| Inconsistent Contact Angle Results | • Incomplete removal of unreacted silane.• Non-uniform coating on the substrate used for measurement. | • Ensure thorough washing steps are followed.• Prepare the nanoparticle film for measurement carefully to ensure a smooth, uniform surface. |
References
- Kunc, F., Balhara, V., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst.
- Kunc, F., Balhara, V., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Semantic Scholar.
- ResearchGate. (n.d.). TGA curves of (a) pristine silica, (b) APTES-, (c) OTES-, (d) APTES-THPMP-functionalized silica nanoparticles.
- Gaki, A., et al. (2025). High Catalytic Activity and Kinetic Efficiency of Pd-Loaded Amino-Functionalized Silica-Coated Magnetite Nanoparticles for Nitroarene Hydrogenation. ACS Omega.
- ResearchGate. (n.d.). Contact angle measurement for a sessile drop of water over unmodified silica nanoparticles SNPs.
- Daneshfar, Z., Goharpey, F., & Yeganeh, J. K. (2018). Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane. ResearchGate.
- Daneshfar, Z., Goharpey, F., & Yeganeh, J. K. (2018). Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane. Semantic Scholar.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of (a) bare silica nanoparticles, (b)....
- Chemsrc. (2025). This compound | CAS#:149-74-6.
- ResearchGate. (n.d.). Contact angles of wetting of modified silicas.
- Bibi, S., et al. (2024). Nitrophenylfurfural grafted amino functionalized silica nanoparticles for adsorptive removal of tartrazine dye from water. RSC Publishing.
- Vallet-Regí, M., et al. (2021). Nanoantioxidant–Based Silica Particles as Flavonoid Carrier for Drug Delivery Applications. MDPI.
- Lin, Z., et al. (2015). Preparation of phenyl-functionalized magnetic mesoporous silica microspheres for the fast separation and selective enrichment of phenyl-containing peptides. PubMed.
- Li, Y., et al. (2022). Preparation of Robust Superhydrophobic Surfaces Based on the Screen Printing Method. MDPI.
- National Center for Biotechnology Information. (n.d.). This compound | C7H8Cl2Si | CID 9006. PubChem.
- Maddah, H., et al. (2020). Biphenyl Wrinkled Mesoporous Silica Nanoparticles for pH-Responsive Doxorubicin Drug Delivery. PMC - NIH.
- Díez-Pascual, A.M. (2022). Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. PubMed Central.
- Manzano, M., & Vallet-Regí, M. (2020). Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights. MDPI.
- ResearchGate. (2025). Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane.
- ResearchGate. (n.d.). Schematic of silica surface functionalization by dichlorodimethylsilane.
- ResearchGate. (2025). Preparation and characterization of dimethyldichlorosilane modified SiO2/PSf nanocomposite membrane.
- Terpiłowski, K., et al. (2020). What Is the Value of Water Contact Angle on Silicon?. PMC - NIH.
- Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
- Mamaeva, V., Sahlgren, C., & Lindén, M. (2013). Mesoporous silica nanoparticles in medicine—recent advances. PMC - NIH.
- Van Der Voort, P., & Vansant, E. F. (1996). Silylation of the silica surface. Taylor & Francis Online.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- Wang, Y., et al. (2024). A Review of Current Developments in Functionalized Mesoporous Silica Nanoparticles: From Synthesis to Biosensing Applications. MDPI.
- Zhao, P., et al. (2017). Synthesis and Drug Delivery Applications for Mesoporous Silica Nanoparticles. Pulsus.
- Blumenthal, M., et al. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente.
- Fan, J., et al. (2019). Phenyl-functionalized mesoporous silica materials for the rapid and efficient removal of phthalate esters. Semantic Scholar.
- ResearchGate. (n.d.). FTIR spectra: (a) dimethyldichlorosilane treated silica; (b) untreated silica.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Luginsland, H. D. (2000). Investigations concerning the reaction silica/organosilane and organosilane/polymer - Part 1: Reaction mechanism and reaction model for silica/organosilane. Semantic Scholar.
- Singh, N., et al. (2020). Role of mesoporous silica nanoparticles for the drug delivery applications. ResearchGate.
- Allen. (n.d.). Hydrolysis of dimethyldichloro silane, (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates : effects on structure. Semantic Scholar.
- Doubtnut. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked....
- IOP Publishing. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis.
- ResearchGate. (2025). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of phenyl-functionalized magnetic mesoporous silica microspheres for the fast separation and selective enrichment of phenyl-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenyl Wrinkled Mesoporous Silica Nanoparticles for pH-Responsive Doxorubicin Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 10. lab.semi.ac.cn [lab.semi.ac.cn]
- 11. fishersci.com [fishersci.com]
- 12. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 14. This compound | 149-74-6 [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. ris.utwente.nl [ris.utwente.nl]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. nanoscience.com [nanoscience.com]
- 24. pulsus.com [pulsus.com]
Dichloromethylphenylsilane as a Protecting Agent in Organic Synthesis: Application Notes and Protocols
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of functionalities requiring temporary deactivation, the hydroxyl group presents a frequent challenge due to its inherent nucleophilicity and acidity. Silyl ethers have emerged as a dominant class of protecting groups for alcohols, offering a tunable range of stability and mild conditions for their introduction and removal. While common reagents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are well-established, dichloromethylphenylsilane offers a unique set of properties that can be advantageous in specific synthetic contexts.
This technical guide provides an in-depth exploration of this compound as a protecting agent for alcohols. We will delve into the mechanistic underpinnings of methylphenylsilyl ether formation and cleavage, provide detailed, field-tested protocols, and offer a comparative analysis of its stability profile against other common silyl ethers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to expand their toolkit of protecting group strategies.
The Methylphenylsilyl Group: A Balance of Sterics and Electronics
The choice of a silyl protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater stability by impeding the approach of reagents that would cleave the silicon-oxygen bond.
The methylphenylsilyl group, introduced by this compound, occupies a unique position in the stability spectrum of common silyl ethers. With one methyl and one phenyl group attached to the silicon, it offers a different steric and electronic environment compared to trialkylsilyl groups. The phenyl group, while planar, provides a degree of steric hindrance, and its electronic properties can influence the reactivity of the silicon center.
A general comparison of the relative stability of common silyl ethers is presented below:
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| Methylphenylsilyl | MPS | Intermediate | Intermediate |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Note: Precise quantitative data for the methylphenylsilyl group is not as extensively documented as for other common silyl ethers, but its stability is generally considered to be intermediate between the less hindered (e.g., TES) and more hindered (e.g., TBDMS) groups. |
This intermediate stability can be a strategic advantage, allowing for the selective deprotection of a methylphenylsilyl ether in the presence of more robust silyl groups like TBDPS or TIPS, or conversely, its retention while a more labile group like TMS is removed.
Mechanism of Protection and Deprotection
The formation and cleavage of methylphenylsilyl ethers follow well-established mechanistic pathways for silyl ethers.
Protection: SN2 at Silicon
The protection of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon center, akin to an SN2 reaction. The reaction is typically facilitated by a mild base, such as imidazole, which serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction.
Deprotection: Fluoride-Mediated Cleavage
The most common and efficient method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate, which then collapses to release the alkoxide and form the stable silyl fluoride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with this compound and its subsequent deprotection. These protocols are designed to be self-validating, with suggested monitoring points to ensure reaction completion and purity of the product.
Protocol 1: Protection of Benzyl Alcohol with this compound
This protocol describes the formation of benzyloxymethylphenylsilane.
Materials:
-
Benzyl alcohol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq.) and anhydrous DMF (to make a 0.5 M solution).
-
Addition of Base: Add imidazole (2.2 eq.) to the solution and stir until fully dissolved.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure benzyloxymethylphenylsilane.
Expected Outcome and Validation:
| Parameter | Expected Value/Observation |
| Reaction Time | 2 - 4 hours |
| Yield | > 90% |
| TLC Analysis | Disappearance of the starting alcohol spot and appearance of a new, less polar product spot. |
| ¹H NMR (CDCl₃) | Characteristic signals for the methyl group on silicon (~0.5 ppm, s, 3H), the methylene protons of the benzyl group (~4.8 ppm, s, 2H), and the aromatic protons of the phenyl and benzyl groups (7.2-7.8 ppm, m, 10H). |
| ¹³C NMR (CDCl₃) | Signals corresponding to the methyl group on silicon, the benzylic carbon, and the aromatic carbons. |
Protocol 2: Deprotection of Benzyloxymethylphenylsilane with TBAF
This protocol describes the cleavage of the methylphenylsilyl ether to regenerate benzyl alcohol.
Materials:
-
Benzyloxymethylphenylsilane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the benzyloxymethylphenylsilane (1.0 eq.) in anhydrous THF (to make a 0.2 M solution) in a round-bottom flask.
-
Addition of Deprotecting Agent: To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until the starting silyl ether is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure benzyl alcohol.
Expected Outcome and Validation:
| Parameter | Expected Value/Observation |
| Reaction Time | 1 - 3 hours |
| Yield | > 95% |
| TLC Analysis | Disappearance of the starting silyl ether spot and appearance of the more polar benzyl alcohol spot. |
| ¹H NMR | The spectrum should match that of authentic benzyl alcohol. |
Chemoselectivity: A Key Advantage
One of the significant advantages of sterically demanding silylating agents is their ability to selectively protect less hindered hydroxyl groups. While extensive studies on the chemoselectivity of this compound are not as widespread as for TBSCl, the general principles of steric hindrance apply. It is expected that this compound will exhibit a preference for primary alcohols over secondary alcohols, and for secondary alcohols over tertiary alcohols. This selectivity can be a valuable tool in the synthesis of polyhydroxylated molecules, allowing for the differentiation of various hydroxyl groups.
To enhance selectivity, the reaction can be carried out at lower temperatures (e.g., 0 °C or -20 °C) and the addition of the silylating agent should be done slowly. Careful monitoring of the reaction progress is crucial to stop the reaction once the desired level of selective protection is achieved.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound provides a valuable option for the protection of hydroxyl groups in organic synthesis. The resulting methylphenylsilyl ethers possess an intermediate stability that can be strategically exploited in complex synthetic sequences. The protocols detailed in this guide offer a reliable framework for the successful implementation of this protecting group strategy. By understanding the underlying mechanisms and paying close attention to reaction conditions and monitoring, researchers can effectively utilize this compound to navigate the challenges of modern organic synthesis.
References
- Bruker. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database.
- Wikipedia. (2023). Silyl ether.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- PubChem. (n.d.). This compound.
- Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858.
- Zarei, A., & Jarrahpour, A. (2011). Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradiation. Journal of the Iranian Chemical Society, 8(4), 1109-1114.
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108-115.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Yasuda, M., Onishi, Y., Ueba, M., Miyai, T., & Baba, A. (2001). Direct reduction of alcohols: highly chemoselective reducing system for secondary or tertiary alcohols using chlorodiphenylsilane with a catalytic amount of indium trichloride. The Journal of Organic Chemistry, 66(23), 7741–7744.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). This compound.
- Yasuda, M., Onishi, Y., Ueba, M., Miyai, T., & Baba, A. (2001). Direct Reduction of Alcohols: Highly Chemoselective Reducing System for Secondary or Tertiary Alcohols Using Chlorodiphenylsilane with a Catalytic Amount of Indium Trichloride. The Journal of Organic Chemistry, 66(23), 7741-7744.
- Reddit. (2022). Using TBAF on silica gel for desilylations. r/Chempros.
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions [Dissertation, Ludwig-Maximilians-Universität München].
- Semantic Scholar. (n.d.).
Application Notes & Protocols: The Role of Dichloromethylphenylsilane in Advanced Silicone Elastomers
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Dichloromethylphenylsilane (CAS No. 149-74-6) in the synthesis and modification of silicone elastomers. This compound serves as a critical bifunctional monomer and crosslinking agent, enabling the tailored design of polysiloxane networks. Its incorporation is primarily driven by the need to enhance thermal stability, improve performance at low temperatures, and modify the refractive index of the final elastomer. This guide elucidates the underlying chemical mechanisms, provides detailed experimental protocols for both high-temperature and room-temperature vulcanizing systems, and outlines key characterization techniques to validate the impact of its integration.
Introduction to this compound: A Multifunctional Building Block
This compound (DCMP) is an organosilicon compound featuring a central silicon atom bonded to two reactive chlorine atoms, a methyl group, and a phenyl group.[1] This specific structure makes it a highly valuable intermediate in silicone polymer chemistry.[1][2]
-
Bifunctional Reactivity: The two chlorine atoms are readily hydrolyzed, reacting with water to form silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.[1] These silanol intermediates are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which constitute the backbone of silicone polymers.[3]
-
Performance Modification: The presence of the phenyl group is the primary driver for using DCMP. Unlike standard polydimethylsiloxane (PDMS), the bulky phenyl group introduces steric hindrance, which disrupts the crystalline packing of polymer chains at low temperatures, thereby improving flexibility. Concurrently, the phenyl group's inherent aromatic stability enhances the thermal and oxidative resistance of the polymer at elevated temperatures.[4][5][6]
Physicochemical Properties
A summary of key properties for this compound is provided below. This data is essential for reaction stoichiometry calculations, safety assessments, and process design.
| Property | Value | Source |
| CAS Number | 149-74-6 | [1][7] |
| Molecular Formula | C₇H₈Cl₂Si | [1][2] |
| Molecular Weight | 191.13 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | ~1.176 - 1.2 g/cm³ | [7][8] |
| Boiling Point | ~205 °C (401 °F) at 760 mmHg | [1][2] |
| Flash Point | ~82 °C (180 °F) | [2] |
| Refractive Index | ~1.518 at 25 °C | [1] |
| Solubility | Soluble in benzene, ether; Reacts with water. | [1][8] |
Critical Safety and Handling Precautions
This compound is a hazardous chemical that requires strict handling protocols.
-
Corrosivity and Reactivity: It is classified as corrosive and causes severe skin burns and eye damage.[7][9] It reacts violently with water, moisture, alcohols, and strong bases, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2][7][8] All operations must be conducted in a well-ventilated fume hood, away from moisture and ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[9] A respirator may be necessary for handling larger quantities or in case of poor ventilation.[7]
-
Storage: Store in tightly closed containers in a dry, cool, well-ventilated area designated for corrosive materials, away from incompatible substances.[2][7]
Mechanism of Action in Silicone Elastomer Networks
The integration of DCMP into a silicone elastomer network is achieved through its participation in polymerization and crosslinking reactions. The primary mechanism involves hydrolysis followed by condensation.
Hydrolysis and Condensation Pathway
The fundamental reaction involves the hydrolysis of the Si-Cl bonds to form reactive silanols, which then condense to build the polymer backbone.
Caption: Hydrolysis of DCMP and subsequent condensation to form a siloxane polymer.
This process can be used to synthesize homopolymers of polymethylphenylsiloxane or, more commonly, to create copolymers by co-hydrolyzing DCMP with other dichlorosilanes, such as dichlorodimethylsilane, to precisely control the phenyl content in the final elastomer.
Role as a Crosslinking Agent
In addition to forming linear chains, DCMP can act as a crosslinking agent. In room-temperature vulcanizing (RTV) systems, hydroxy-terminated polydimethylsiloxane (PDMS) chains can be reacted with DCMP. The difunctional nature of DCMP allows it to link two polymer chains together, initiating the formation of a three-dimensional network essential for elastomeric properties.
Caption: DCMP linking two hydroxy-terminated polymer chains to form a crosslink point.
Application Protocol: Synthesis of a Phenyl-Modified Silicone Elastomer
This protocol details the preparation of a phenyl-modified silicone gum via co-hydrolysis of dichlorodimethylsilane and this compound. This gum can then be compounded and cured to form a high-performance elastomer.
Principle and Objective
The objective is to synthesize a silicone polymer with a specific molar percentage of methylphenylsiloxane units. This is achieved by reacting a mixture of chlorosilane precursors with water in a controlled manner. The resulting polymer will exhibit enhanced thermal stability compared to standard PDMS.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Dichlorodimethylsilane (DCDMS) | ≥99% | Sigma-Aldrich | Precursor for dimethylsiloxane units. |
| This compound (DCMP) | ≥99% | Gelest, TCI | Precursor for methylphenylsiloxane units.[9] |
| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |
| Deionized Water | Type I | Millipore | For hydrolysis. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | To neutralize HCl byproduct. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube (filled with CaCl₂)
-
Thermometer or thermocouple
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: Assemble the three-neck flask with the stirrer, dropping funnel, and condenser under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Precursor Preparation: In the dropping funnel, prepare a mixture of DCDMS and DCMP in the desired molar ratio (e.g., 95:5 for 5% phenyl content) diluted in anhydrous toluene (approx. 50% v/v).
-
Hydrolysis: Add a mixture of deionized water and toluene to the reaction flask. The amount of water should be in stoichiometric excess to ensure complete hydrolysis of all Si-Cl bonds.
-
Controlled Addition: While vigorously stirring the water-toluene mixture, slowly add the chlorosilane solution from the dropping funnel. The reaction is highly exothermic; control the addition rate to maintain the reaction temperature below 40 °C. Copious amounts of HCl gas will be evolved.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer sequentially with deionized water, a 5% sodium bicarbonate solution (to neutralize residual HCl), and finally with water until the aqueous layer is neutral (pH 7). Caution: Washing with bicarbonate will produce CO₂ gas; vent the funnel frequently.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent using a rotary evaporator to yield a viscous, clear silicone gum.
-
Characterization: The resulting polymer can be characterized by GPC (for molecular weight), NMR (to confirm composition), and TGA (for thermal stability).[5][6]
Experimental Workflow Diagram
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Reaction of Dichloromethylphenylsilane with Diols
Introduction: The Architectural Versatility of Silylene Ethers
The reaction between dichloromethylphenylsilane and diols is a cornerstone of organosilicon chemistry, providing a powerful route to synthesize a diverse range of structures, from discrete cyclic silylene ethers to high-molecular-weight poly(silylene ether)s. These materials are of significant interest to researchers in materials science and drug development due to the unique properties conferred by the silicon-oxygen backbone (siloxane linkage). The methyl and phenyl substituents on the silicon atom allow for fine-tuning of properties such as thermal stability, solubility, and refractive index.
Poly(silylene ether)s are valued as high-performance materials, serving as elastomers, polymer membranes, and thermally stable plastics. The inherent flexibility of the Si-O bond often results in materials with low glass transition temperatures and good stability at elevated temperatures. In the realm of medicinal chemistry, the dichloromethylphenylsilyl group can be employed as a divalent protecting group for diols, imparting lipophilicity and enabling unique synthetic transformations. This guide provides a comprehensive experimental framework for conducting this reaction, emphasizing safety, procedural integrity, and thorough product characterization. While early methods involving the condensation of dichlorosilanes with diols often yielded cyclic compounds or low molecular weight oligomers, this protocol details the foundational solution-phase condensation technique which remains crucial for targeted synthesis.[1]
Reaction Mechanism and Rationale
The fundamental reaction is a nucleophilic substitution at the silicon center. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atom of the this compound. Each substitution displaces a chloride leaving group. The reaction is driven to completion by the in-situ removal of the hydrogen chloride (HCl) byproduct using a tertiary amine base, such as pyridine or triethylamine. This base acts as an HCl scavenger, forming an insoluble ammonium hydrochloride salt that can be easily removed by filtration.
The reaction pathway can be directed towards two primary outcomes:
-
Intramolecular Cyclization: When using short-chain diols (e.g., ethylene glycol, 1,3-propanediol), and under high-dilution conditions, the second hydroxyl group of the diol preferentially attacks the same silicon center, leading to the formation of a cyclic silylene ether.
-
Intermolecular Polycondensation: With longer-chain or more rigid diols (e.g., bisphenol A, 1,6-hexanediol), or at higher concentrations, the reaction proceeds intermolecularly, forming long polymer chains. This process is a step-growth polymerization.
The choice of diol, stoichiometry, and reaction concentration are the critical parameters that dictate the final product structure.
Critical Safety Precautions: Handling this compound
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, combustible, and reacts violently with water.[2][3]
-
Corrosivity: The compound is extremely corrosive to the skin, eyes, and respiratory tract.[3] Upon contact with moisture (e.g., in the air or on skin), it rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[3] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[4]
-
Water Reactivity: this compound reacts vigorously with water, releasing HCl gas and generating heat.[2] This can cause a dangerous pressure buildup in sealed containers. All glassware must be rigorously dried before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Fire Hazard: The liquid and its vapors are combustible.[3] Keep away from heat, sparks, and open flames. Use explosion-proof equipment for large-scale reactions.[4] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Do NOT use water.
-
Handling and Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, preferably in a cabinet designated for corrosive and water-reactive materials.[5] Handle and store under an inert gas.[4]
Emergency Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Experimental Protocol: Synthesis of a Silylene Ether
This protocol provides a general procedure for the reaction of this compound with a diol in the presence of a tertiary amine base. The example below is illustrative for a generic diol. Specific quantities should be calculated based on the molecular weights of the reactants.
Materials and Reagents:
-
This compound (C7H8Cl2Si)
-
Diol (e.g., 1,3-Propanediol, Bisphenol A)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl2 or Drierite)
-
Addition funnel, oven-dried
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Glassware Preparation: Thoroughly wash all glassware and dry in an oven at >120°C for at least 4 hours. Assemble the reaction apparatus (three-neck flask, condenser, addition funnel) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Setup:
-
In the reaction flask, dissolve the diol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous toluene (sufficient to create a ~0.5 M solution with respect to the diol).
-
Fill the addition funnel with a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
-
Reaction Execution:
-
Begin vigorous stirring of the diol/pyridine solution in the reaction flask.
-
Cool the flask in an ice-water bath to 0°C to moderate the initial exothermic reaction.
-
Add the this compound solution dropwise from the addition funnel to the stirred diol solution over a period of 60-90 minutes. A white precipitate (pyridinium hydrochloride) will form almost immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete (can be monitored by TLC or GC-MS), filter the mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic solution sequentially with:
-
Saturated aqueous NaHCO3 solution (2 x 50 mL for a 100 mL reaction volume) to neutralize any remaining HCl.[2]
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in the separation of layers.
-
-
Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation for low-boiling cyclic products or by column chromatography on silica gel for higher molecular weight compounds. For polymers, purification may involve precipitation from a good solvent (e.g., THF, toluene) into a poor solvent (e.g., methanol, hexanes).
-
Data Presentation: Key Reaction Parameters
The outcome of the reaction is highly dependent on the chosen diol. The following table summarizes suggested parameters for common diols.
| Diol | Molar Ratio (Diol:Silane:Base) | Solvent | Expected Product Type | Notes |
| Ethylene Glycol | 1 : 1 : 2.2 | Toluene or THF | Cyclic Silylene Ether | High dilution favors cyclization. |
| 1,3-Propanediol | 1 : 1 : 2.2 | Toluene or THF | Cyclic Silylene Ether | Forms a stable 6-membered ring.[3] |
| 1,6-Hexanediol | 1 : 1 : 2.2 | Toluene | Oligomers/Polymer | Increased chain length favors polymerization. |
| Bisphenol A | 1 : 1 : 2.2 | Toluene/Pyridine | Polymer | The rigid diol structure promotes linear chain growth. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Sources
- 1. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Organosilanes, Silyl Ethers, and Silanols [ouci.dntb.gov.ua]
- 5. Efficient synthesis of poly (silyl ether) s by pd/c and rhcl (pph3) 3-catalyzed cross-dehydrocoupling polymerization of bis (hydrosilane) s with diols | Printable Electronic Materials Lab | University of Waterloo [uwaterloo.ca]
Application Note: Dichloromethylphenylsilane as a Comonomer for Advanced Polysiloxane Synthesis
Introduction: The Strategic Incorporation of Phenyl Moieties in Polysiloxanes
Polysiloxanes, commonly known as silicones, represent a cornerstone class of inorganic-organic hybrid polymers, distinguished by their robust and flexible siloxane backbone (–Si–O–). While polydimethylsiloxane (PDMS) is the most ubiquitous member of this family, the strategic incorporation of other functional groups is critical for tailoring material properties for advanced applications. Dichloromethylphenylsilane (DCMPPS) is a key difunctional monomer used to introduce methylphenylsiloxane units into the polymer chain.
The presence of the phenyl group directly attached to the silicon atom imparts a unique combination of properties not achievable with standard PDMS. These include significantly enhanced thermal and oxidative stability, increased refractive index, and improved flexibility at low temperatures.[1][2] This makes methylphenyl-containing polysiloxanes indispensable materials for researchers and developers in fields ranging from high-performance lubricants and electronics to advanced optical devices and drug delivery systems.[3][4][5]
This guide provides a comprehensive overview of the principles, protocols, and applications associated with using this compound as a comonomer in polysiloxane synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these advanced materials.
Monomer Profile: this compound (DCMPPS)
A thorough understanding of the monomer's properties and hazards is essential before any experimental work.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 149-74-6 | [6][7] |
| Synonyms | Phenylmethyldichlorosilane, Methylphenyldichlorosilane | [6][7] |
| Molecular Formula | C₇H₈Cl₂Si | [7][8] |
| Molecular Weight | 191.13 g/mol | [7][8] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 194.9 ± 30.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Refractive Index (n²⁰/D) | 1.515 | [8] |
| Flash Point | 71.6 ± 24.6 °C | [8] |
Critical Safety & Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards: The substance is corrosive and causes severe skin burns and eye damage.[6][9] It reacts violently with water, moisture, alcohols, and bases, releasing toxic and corrosive hydrogen chloride (HCl) gas.[3][6][10]
-
Personal Protective Equipment (PPE): Always handle DCMPPS inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a full-face shield.
-
A flame-retardant lab coat.
-
-
Storage: Store containers in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, bases, and oxidizing agents.[6][10] Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Spill & First Aid: In case of a spill, absorb the material with a dry, inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water.[9] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
Principles of Polysiloxane Synthesis via Polycondensation
The most common method for synthesizing polysiloxanes from chlorosilane precursors is through hydrolytic polycondensation.[11] This process involves two primary, often simultaneous, reaction steps.
-
Hydrolysis: The Si-Cl bonds are highly reactive towards water. Each chlorine atom is substituted with a hydroxyl (–OH) group, forming a reactive silanol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[11]
-
Polycondensation: The silanol intermediates are unstable and readily condense with each other. A new siloxane (–Si–O–Si–) bond is formed with the elimination of a water molecule.[11]
When DCMPPS is used as a comonomer with another dichlorosilane, such as dimethyldichlorosilane, a random copolymer is formed. The final properties of the polymer are directly dependent on the molar ratio of the comonomers. To control the polymer's molecular weight, a monofunctional "chain stopper," such as trimethylchlorosilane, can be added to the reaction. This introduces non-reactive trimethylsilyl groups at the ends of the polymer chains, preventing further propagation.[11]
Experimental Protocol: Synthesis of a Random Methylphenyl-Dimethylpolysiloxane Copolymer
This protocol details the synthesis of a polysiloxane copolymer with a target 20% methylphenylsiloxane content. The ratio can be adjusted to tune the final properties.
Materials & Equipment
-
This compound (DCMPPS), synthesis grade
-
Dimethyldichlorosilane, synthesis grade
-
Trimethylchlorosilane (chain stopper), synthesis grade
-
Toluene, anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Condenser with a drying tube or inert gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel
Experimental Workflow
Step-by-Step Procedure
CAUTION: This procedure must be performed in a chemical fume hood.
-
System Preparation: Assemble a 500 mL three-neck flask with a magnetic stirrer, a 100 mL addition funnel, and a condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Monomer Solution: Under a positive nitrogen flow, charge the flask with 19.1 g (0.1 mol) of this compound and 51.6 g (0.4 mol) of dimethyldichlorosilane. Add 200 mL of anhydrous toluene to dissolve the monomers. For molecular weight control, add a calculated amount of trimethylchlorosilane (e.g., 0.5-2 mol% relative to total dichlorosilanes).
-
Hydrolysis: In a separate beaker, prepare a mixture of 50 mL of deionized water and 50 mL of toluene. Transfer this mixture to the addition funnel.
-
Controlled Addition: With vigorous stirring, add the water/toluene mixture dropwise to the monomer solution over approximately 1-2 hours. Maintain the reaction temperature below 30°C using a water bath to control the exothermic reaction and the evolution of HCl gas.
-
Polycondensation: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours to drive the condensation reaction to completion.
-
Neutralization: Cool the mixture to room temperature. Carefully transfer the contents to a separatory funnel. Wash the organic layer sequentially with 100 mL portions of saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7). This neutralizes the residual HCl.
-
Washing and Drying: Wash the organic layer twice more with 100 mL portions of deionized water. Separate the organic (toluene) layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. To remove any volatile cyclic siloxanes, the resulting viscous polymer can be heated to ~150°C under vacuum for several hours.
-
Final Product: The final product is a clear, viscous liquid or gum. Store under an inert atmosphere.
Polymer Characterization
Characterization is essential to confirm the structure, molecular weight, and properties of the synthesized copolymer.
-
FTIR Spectroscopy: Confirms the reaction completion by showing the disappearance of Si-Cl bands and the appearance of a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹.[12]
-
NMR Spectroscopy (¹H, ²⁹Si): ¹H NMR is used to determine the ratio of methyl to phenyl protons, confirming the copolymer composition.[13] ²⁹Si NMR provides detailed information about the different silicon environments (methylphenylsiloxy, dimethylsiloxy, and end-groups), confirming the copolymer's microstructure.[12][13]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the onset temperature of decomposition. Phenyl-containing polysiloxanes show significantly higher decomposition temperatures compared to standard PDMS.[14]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg). The incorporation of bulky phenyl groups disrupts chain packing and can suppress the crystallization that occurs in PDMS at low temperatures.[1][13]
-
Refractive Index Measurement: An Abbe refractometer is used to measure the refractive index of the polymer fluid.
Structure-Property Relationships & Applications
Enhanced Thermal Stability
The substitution of methyl groups with phenyl groups is a highly effective strategy for increasing the thermal stability of polysiloxanes. The bulky phenyl groups sterically hinder the "back-biting" degradation pathway, where the polymer chain folds back on itself to form volatile cyclic species.[14] This can increase the operational temperature of the material by over 100°C.[14][15] This property is critical for applications such as high-temperature lubricants, sealants, and dielectric fluids.
Tunable High Refractive Index
The phenyl group has a high molar refraction, and its incorporation into the polysiloxane backbone directly increases the material's refractive index (RI).[16] This relationship is approximately linear with increasing phenyl content, allowing for precise tuning of the optical properties.[2][17]
| Mole % DCMPPS | Typical Refractive Index (n²⁰/D) |
| 0% (Pure PDMS) | ~1.404 |
| 5-8% | ~1.43 |
| 10-15% | ~1.46 |
| 20-25% | ~1.49-1.51 |
| >50% | >1.55 |
Note: Values are approximate and depend on molecular weight and specific structure. Data synthesized from sources.[2][17]
This property is heavily exploited in the manufacturing of optical materials, particularly as encapsulants for light-emitting diodes (LEDs), where matching the RI of the encapsulant to the semiconductor chip improves light extraction efficiency.[4][18]
Biomedical & Drug Delivery Applications
Polysiloxanes are widely used in biomedical applications due to their biocompatibility, physiological inertness, and gas permeability.[19][20] The incorporation of phenyl groups via DCMPPS can modify the polymer's hydrophobicity, solubility parameters, and mechanical properties. This allows for the development of tailored materials for drug delivery systems, where the polymer matrix can be optimized to control the release rate of specific therapeutic agents.[5][21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is cloudy or hazy | Incomplete hydrolysis; presence of unreacted chlorosilanes; insufficient washing. | Ensure sufficient water is added for hydrolysis. Wash thoroughly with NaHCO₃ and water until neutral and clear. |
| Low polymer yield | Loss of low molecular weight species during workup; reaction not driven to completion. | Increase condensation time/temperature. Be less aggressive during vacuum stripping if the target MW is low. |
| Low molecular weight | Excess chain stopper; excess water in the initial hydrolysis step. | Accurately calculate and add chain stopper. Control the rate of water addition to minimize side reactions. |
| High polydispersity (PDI > 2.5) | Poor control over hydrolysis reaction (localized high concentrations of water). | Ensure vigorous stirring and slow, dropwise addition of the water/toluene mixture for a more uniform reaction. |
References
- Shi, J., Xia, S., Zhao, N., & Li, Z. (2019). Phosphazene superbase catalyzed ring-opening polymerization of cyclotetrasiloxane toward copolysiloxanes with high diphenyl siloxane content. Polymer Chemistry. [Link]
- Li, Q., et al. (2018). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. Polymers (Basel). [Link]
- ResearchGate. (n.d.). Organocatalyst for Ring‐Opening Polymerization of Cyclosiloxanes Toward Polysiloxanes | Request PDF. [Link]
- AB Specialty Silicones. (n.d.). Methyl Phenyl Silicones. [Link]
- Chemsrc. (2023). Dichloro(methyl)phenylsilane | CAS#:149-74-6. [Link]
- McGrath, J. E., & Riffle, J. S. (n.d.).
- PubChem. (n.d.). This compound.
- MDPI. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. [Link]
- Zhu, Q., et al. (2023). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. ACS Macro Letters. [Link]
- Getty, P. T. (2024). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. UC Santa Barbara. [Link]
- ResearchGate. (n.d.). Refractive indices and calculated percentage of phenyl groups for sample 3–8. [Link]
- Qu, L., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers (Basel). [Link]
- University of Wuppertal. (n.d.).
- Lee, S., et al. (2021).
- ResearchGate. (2021).
- Google Patents. (n.d.).
- D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.). Methylphenylpolysiloxanes. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Polysiloxanes in Theranostics and Drug Delivery: A Review. [Link]
- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]
- MDPI. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. [Link]
- Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel). [Link]
- ResearchGate. (n.d.). Influence of diphenylsiloxane content on the refractive index and.... [Link]
- Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel). [Link]
- ResearchGate. (n.d.). 13 Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). [Link]
- MDPI. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]
- IRIS Re.Public@polimi.it. (2023). Thermal stability of linear siloxanes and their mixtures. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Study of Sol–gel reaction of organically modified alkoxysilanes. Part I: Investigation of hydrolysis and polycondensation of phenylaminomethyl triethoxysilane and tetraethoxysilane | Request PDF. [Link]
- ResearchGate. (n.d.). Typical polysiloxane synthesis | Download Scientific Diagram. [Link]
Sources
- 1. Phosphazene superbase catalyzed ring-opening polymerization of cyclotetrasiloxane toward copolysiloxanes with high diphenyl siloxane content - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 3. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 149-74-6 [chemicalbook.com]
- 11. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 12. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Polysiloxanes in Theranostics and Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Dichloromethylphenylsilane in High-Performance Silicone Resin Production
Introduction: The Phenyl Group Advantage
In the landscape of advanced polymer chemistry, silicone resins are distinguished by their robust silicon-oxygen (Si-O-Si) backbone, which imparts exceptional thermal stability and weather resistance.[1] However, standard methyl silicone resins can exhibit limitations in mechanical properties and compatibility with organic systems.[2] The strategic incorporation of phenyl groups, introduced via precursors like Dichloromethylphenylsilane (CAS: 149-74-6), is a critical modification that significantly enhances resin performance.[3]
This compound is a foundational monomer used to create methyl-phenyl silicone resins.[4][5] The introduction of the bulky, rigid phenyl group onto the siloxane backbone imparts a unique combination of properties not achievable with purely methyl-substituted silanes.[1][6] These enhancements include superior thermal-oxidative stability, improved flexibility at low temperatures, increased refractive index, and better compatibility with organic polymers and fillers.[1][7][8] This guide provides an in-depth analysis of the role of this compound, detailed protocols for resin synthesis, and characterization methodologies for researchers and professionals in materials science.
The Chemistry of Incorporation: Hydrolysis and Condensation
The synthesis of methyl-phenyl silicone resins is primarily achieved through the co-hydrolysis and subsequent polycondensation of a blend of organochlorosilane monomers.[1][9] this compound serves as a key difunctional ("D") unit, forming linear chains and contributing to the polymer's flexibility, while trifunctional monomers like methyltrichlorosilane or phenyltrichlorosilane create cross-linked, three-dimensional networks.[2]
The fundamental process involves two key stages:
-
Hydrolysis: The Si-Cl bonds in this compound are highly reactive towards water. This reaction cleaves the chlorine atoms and replaces them with hydroxyl (-OH) groups, forming an unstable intermediate, methylphenylsilanediol. This step generates corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized.[5][9][10] The reaction is highly exothermic and reacts violently with water, requiring careful control of addition rates and temperature.[11][12]
-
Condensation: The newly formed silanol (-Si-OH) groups are highly reactive and spontaneously condense with each other. This process eliminates a molecule of water to form stable, strong siloxane (Si-O-Si) bonds, building the polymer backbone.[9][13][14] The condensation process is typically accelerated by heating and sometimes with the use of catalysts to drive the polymerization to the desired molecular weight and viscosity.[2]
The ratio of this compound to other monomers, such as dimethyldichlorosilane and methyltrichlorosilane, is a critical process parameter. By carefully controlling this ratio, scientists can fine-tune the final properties of the resin, balancing hardness, flexibility, and thermal resistance.[15]
Figure 1: General workflow for silicone resin synthesis.
Impact of Phenyl Groups on Resin Properties
The incorporation of this compound provides a direct pathway to manipulate the final characteristics of the silicone resin. The phenyl group's influence is multifaceted, enhancing performance across thermal, optical, and mechanical domains.
| Property | Standard Methyl Silicone Resin | Methyl-Phenyl Silicone Resin | Causality of Enhancement |
| Thermal Stability | Good (Decomposition >350°C) | Excellent (Stable up to 650°C with pigments)[16][17] | The phenyl groups increase the energy required to break the Si-O backbone and inhibit oxidative degradation pathways.[1][18] |
| Low-Temp Flexibility | Becomes brittle at low temps | Enhanced flexibility in sub-zero conditions[7][8] | The bulky phenyl groups disrupt the crystallization of polymer chains at low temperatures, maintaining flexibility. |
| Refractive Index | ~1.40 - 1.42 | High (1.42 to >1.54)[8][17][19] | The phenyl group has a higher polarizability than the methyl group, which increases the refractive index of the material.[20] |
| UV & Weather Resistance | Good | Superior[6][17] | Phenyl groups are effective at absorbing UV radiation, protecting the Si-O backbone from photodegradation.[19] |
| Mechanical Strength | Hard and potentially brittle | Improved toughness and flexibility[1][17] | The phenyl groups provide a degree of chain separation and rotational freedom, which enhances film toughness and crack resistance. |
| Compatibility | Limited with organic resins | Good compatibility with organic polymers[2][7] | The aromatic nature of the phenyl group improves miscibility with organic resins like polyesters, epoxies, and acrylics.[15] |
Experimental Protocols
Protocol 1: Synthesis of a Methyl-Phenyl Silicone Resin
This protocol describes a laboratory-scale synthesis of a methyl-phenyl silicone resin using a blend of chlorosilanes, including this compound.
Causality Statement: The goal is to perform a controlled co-hydrolysis where the highly reactive chlorosilanes are slowly added to a water-solvent mixture to manage the exothermic reaction and HCl production. Subsequent condensation is driven by heat to build the desired polymer structure.
Materials & Equipment:
-
This compound (C₇H₈Cl₂Si)
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Deionized Water
-
Sodium Bicarbonate (5% solution for neutralization)
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer, dropping funnel, condenser, thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precaution: this compound is corrosive, flammable, and reacts violently with water.[10][11] This entire procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser.
-
Initial Charge: Charge the flask with 100 mL of toluene and 100 mL of deionized water. Begin stirring vigorously to create an emulsion.[2]
-
Monomer Preparation: In the dropping funnel, prepare a mixture of the chlorosilane monomers. A typical starting ratio might be (by moles): 40% Dimethyldichlorosilane, 40% this compound, and 20% Methyltrichlorosilane.
-
Hydrolysis: Cool the reactor flask to 20-25°C using an ice bath. Begin adding the chlorosilane mixture dropwise from the dropping funnel into the flask over a period of 2-3 hours.[2] Maintain the temperature below 30°C to control the exothermic reaction.
-
Aging: After the addition is complete, let the mixture stir for another hour at room temperature to ensure complete hydrolysis.
-
Phase Separation & Neutralization: Stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate. The upper layer is the silicone hydrolysate in toluene, and the lower is the acidic water layer.[9]
-
Drain and discard the lower acidic layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, followed by several washes with deionized water until the aqueous layer is neutral (pH ~7).[2]
-
Condensation: Transfer the washed organic layer back to a clean, dry flask equipped for distillation. Heat the solution to reflux (~110-140°C depending on the solvent) to begin removing water azeotropically and drive the condensation reaction. Continue heating until the desired viscosity or solid content is reached. This can take several hours.[2]
-
Solvent Removal: Once the condensation is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the final silicone resin. The resin can be redissolved in a suitable solvent to a specific solid content for application.
Sources
- 1. Methyl Phenyl Silicone Resin: Properties, Applications, and Market Insights | XJY SILICONES® [xjysilicone.com]
- 2. Preparation of Methylphenyl Silicone Resin - Knowledge [silibasesilicone.com]
- 3. nbinno.com [nbinno.com]
- 4. How to apply methyl silicone resin? | XJY SILICONES® [xjysilicone.com]
- 5. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Phenyl Silicone Resin - Blissam [blissamchem.com]
- 7. silicorex.com [silicorex.com]
- 8. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 9. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]
- 10. This compound | 149-74-6 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Application Trend Analysis of Methylphenyl Silicone Resin in High-Heat-Resistant Coatings - PCOTEC [pcotec-coating.com]
- 16. elkaysilicones.com [elkaysilicones.com]
- 17. silicorex.com [silicorex.com]
- 18. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. silicorex.com [silicorex.com]
- 20. OPG [opg.optica.org]
- 21. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Dichloromethylphenylsilane Surface Functionalization
Introduction
Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of substrate properties for a vast array of applications, from advanced biosensors to novel drug delivery platforms.[1] Dichloromethylphenylsilane (DCMPs) is a bifunctional organosilane that offers a robust method for imparting hydrophobicity and providing a stable, phenyl-functionalized surface.[2] The presence of two reactive chloro groups allows for cross-linking, which can result in a more durable and stable siloxane network compared to monofunctional silanes.[3] The attached phenyl group provides unique surface properties, including increased thermal stability and hydrophobicity, making it a valuable reagent for researchers, scientists, and drug development professionals.[1]
This comprehensive guide provides an in-depth technical overview of DCMPs, detailing the underlying chemical principles, step-by-step protocols for surface functionalization, characterization techniques, and a troubleshooting guide to ensure successful and reproducible results.
Physicochemical Properties of this compound
A foundational understanding of the reagent's properties is critical for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₇H₈Cl₂Si | [4] |
| Molecular Weight | 191.13 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 205 °C | [4] |
| Density | 1.16 g/cm³ | [4] |
| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, dichloromethane). Reacts vigorously with water. | [3] |
| UN Number | 2437 | [4] |
Mechanism of Action: The Chemistry of Silanization
The functionalization of a surface with DCMPs is a multi-step process predicated on the presence of hydroxyl (-OH) groups on the substrate. This makes it ideal for modifying materials like glass, silicon wafers, and other metal oxides.[5] The process can be broken down into two primary stages: hydrolysis and condensation.
-
Hydrolysis: The highly reactive silicon-chloride (Si-Cl) bonds of DCMPs readily react with trace amounts of water, either on the substrate surface or within the anhydrous solvent. This reaction substitutes the chlorine atoms with hydroxyl groups, forming reactive silanols and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups are highly reactive and will condense in two ways:
-
Surface Binding: They react with the hydroxyl groups on the substrate, forming stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds. This anchors the molecule to the surface.
-
Cross-Linking: They can also react with adjacent DCMPs molecules, forming a cross-linked polysiloxane network on the surface. This bifunctionality enhances the stability and durability of the coating.[3]
-
The phenyl and methyl groups, being non-reactive, orient away from the surface, defining the new surface chemistry.
Reaction Pathway Diagram
Caption: General mechanism of DCMPs surface functionalization.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the surface functionalization of silicon wafers or glass slides with DCMPs. The entire process should be conducted in a fume hood, and all glassware must be thoroughly dried to prevent premature polymerization of the silane.
PART 1: Substrate Cleaning and Hydroxylation
The success of silanization is critically dependent on the cleanliness and hydroxylation of the substrate surface. The goal is to remove all organic contaminants and to generate a high density of surface hydroxyl groups.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Anhydrous toluene
-
Nitrogen gas (high purity)
-
Beakers and wafer holders (glass or PTFE)
-
Oven
Procedure:
-
Initial Solvent Rinse:
-
Place substrates in a holder.
-
Sonicate in acetone for 10-15 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 10-15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Solution Treatment (Standard Clean):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid slowly.
-
In a glass beaker inside a fume hood, prepare the Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Carefully immerse the substrates in the hot Piranha solution for 30-60 minutes. This step removes organic residues and hydroxylates the surface.[6]
-
Remove the substrates and rinse extensively with DI water (at least 5-6 cycles).
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Place the substrates in an oven at 110-120°C for at least 1 hour to remove any adsorbed water.[7]
-
Allow the substrates to cool to room temperature in a desiccator just before use.
-
PART 2: Silanization with this compound
This procedure must be performed under anhydrous conditions to prevent the DCMPs from polymerizing in solution before it can react with the surface.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound (DCMPs)
-
Anhydrous toluene (or other anhydrous, non-protic solvent like dichloromethane)
-
Anhydrous ethanol or IPA (for rinsing)
-
Nitrogen gas
-
Schlenk line or glovebox (recommended for optimal results)
-
Dry glassware
Procedure:
-
Solution Preparation:
-
Inside a fume hood (or glovebox), prepare a 1-2% (v/v) solution of DCMPs in anhydrous toluene. For example, add 1 mL of DCMPs to 99 mL of anhydrous toluene. Prepare this solution immediately before use.
-
-
Silanization Reaction:
-
Immediately immerse the cooled, hydroxylated substrates into the DCMPs solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage. Shorter times may result in a partial monolayer, while longer times can lead to multilayer formation.
-
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse with anhydrous toluene to remove excess, unreacted DCMPs.
-
Sonicate the substrates in anhydrous ethanol or IPA for 5-10 minutes to remove any physisorbed (weakly bound) silane molecules.
-
Rinse again with fresh anhydrous ethanol or IPA.
-
-
Curing:
-
Final Storage:
-
After cooling, the functionalized substrates are ready for use. For storage, keep them in a clean, dry environment, such as a desiccator.
-
Experimental Workflow Diagram
Caption: Experimental workflow for DCMPs surface functionalization.
Characterization of the Functionalized Surface
Verifying the success and quality of the surface modification is a critical step. Below are key characterization techniques and their expected outcomes.
| Characterization Method | Untreated Substrate (Hydroxylated) | DCMPs Functionalized Substrate | Purpose |
| Water Contact Angle (WCA) Goniometry | < 20° (Hydrophilic) | > 90° (Hydrophobic) | To confirm the change in surface wettability and assess the uniformity of the coating.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretch) | Appearance of peaks for C-H stretching of the phenyl group (~3050-3070 cm⁻¹) and methyl group (~2960 cm⁻¹). Strong Si-O-Si peak at ~1000-1100 cm⁻¹. | To chemically identify the functional groups present on the surface and confirm covalent attachment.[11][12] |
| X-ray Photoelectron Spectroscopy (XPS) | High O 1s and Si 2p signals. | Presence of C 1s signal with characteristic phenyl satellite peaks. Decrease in the surface O 1s signal. | To determine the elemental composition of the surface and confirm the presence of the silane layer. |
| Atomic Force Microscopy (AFM) | Atomically smooth surface (Ra < 0.5 nm). | Slight increase in surface roughness, but should remain relatively smooth for a well-formed monolayer. | To assess the surface topography and uniformity of the coating, and to identify any large aggregates.[13] |
Troubleshooting Guide
Even with meticulous execution, issues can arise. This guide addresses common problems and provides actionable solutions.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (< 70°) | 1. Incomplete surface cleaning/hydroxylation. 2. "Wet" solvent or glassware. 3. Depleted or old DCMPs reagent. 4. Insufficient reaction time. | 1. Repeat the Piranha cleaning procedure, ensuring fresh solution and adequate time. 2. Use freshly opened anhydrous solvents and oven-dried glassware. 3. Use a fresh bottle of DCMPs. 4. Increase the silanization reaction time. |
| Hazy or Visibly Uneven Coating | 1. DCMPs concentration is too high. 2. Presence of excess water in the reaction, causing polymerization in solution. 3. Inadequate rinsing. | 1. Reduce the DCMPs concentration to 0.5-1%. 2. Ensure all solvents are anhydrous and substrates are completely dry before immersion. 3. Increase sonication time during the rinsing steps to remove physisorbed material. |
| Poor Adhesion or Delamination of the Coating | 1. Incomplete curing. 2. Contaminated substrate surface prior to silanization. | 1. Ensure the curing bake is performed at the correct temperature (110-120°C) and for the full duration (30-60 min). 2. Re-evaluate the cleaning protocol; consider extending Piranha treatment time or adding an additional solvent wash. |
Applications in Research and Drug Development
The unique properties of DCMPs-functionalized surfaces make them valuable in several high-impact areas:
-
Creating Hydrophobic Environments: The phenyl-terminated surface provides a well-defined, hydrophobic interface, which is useful for studying protein folding, cell adhesion on hydrophobic surfaces, and as a non-fouling background in certain biosensor applications.[12]
-
Nanoparticle Modification: DCMPs can be used to modify the surface of silica or other metal oxide nanoparticles, making them dispersible in non-polar solvents and organic polymer matrices for the development of advanced composites.[1]
-
Drug Delivery Systems: While not a direct drug carrier, the principles of silane chemistry are fundamental to creating functionalized nanoparticles and surfaces used in drug delivery.[15] Phenyl-functionalized surfaces can serve as platforms for attaching further molecules or for controlling the hydrophobic/hydrophilic interactions of drug-loaded carriers.[16]
-
Microelectronics and Sensors: The stable, cross-linked nature of the DCMPs layer can serve as a dielectric layer or as a foundational layer for building up more complex sensor architectures.[2]
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Corrosive: DCMPs reacts with moisture to produce HCl, which is corrosive to the skin, eyes, and respiratory tract.[4]
-
Handling: Always handle DCMPs in a certified chemical fume hood. Wear personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile or neoprene).[17]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[18]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite). Do not use water.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- BenchChem. (n.d.).
- Forschungszentrum Jülich. (n.d.).
- INRF. (n.d.). Cleaning Procedures for Silicon Wafers.
- Platypus Technologies. (n.d.). Silicon Wafer Surface Cleaning: RCA, Piranha, HF & Beyond.
- BenchChem. (n.d.). Troubleshooting guide for inconsistent Ethylidenebis(trichlorosilane)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Water contact angle characterization of modified surfaces and respective RO adhesion.
- Dakenchem. (2025). Custom Silane Compounds for Controlled-Release Drug Delivery.
- ResearchGate. (n.d.). Figure 5.
- ResearchGate. (n.d.). Contact angles of distilled water on the surfaces of control and silane....
- Changfu Chemical. (n.d.). Phenyl Silanes.
- PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).
- DTIC. (n.d.). Fourier-Transform Infrared (FTIR)
- Surface Science and Technology. (n.d.).
- ResearchGate. (n.d.). (a) Contact angles of the alkyl silane-modified MSPs, (b)
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). Dichloro(methyl)
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2023).
- Molecular Vista. (n.d.).
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- ResearchGate. (n.d.).
- EB-SILICONES. (n.d.). Comparison Table of Silane Coupling Agent Product Series.
- ResearchGate. (n.d.).
- MDPI. (n.d.). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355.
- ResearchGate. (n.d.). Silica filled EPDM: Comparison of the dispersant and silane coupling agent.
- Gelest, Inc. (n.d.). Silane Coupling Agents.
Sources
- 1. Phenyl Silane Compounds, Phenyl Benzene | Changfu Chemical [cfsilicones.com]
- 2. dakenchem.com [dakenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 6. surfmods.jp [surfmods.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization | Molecular Vista [molecularvista.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. zmsilane.com [zmsilane.com]
- 16. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inrf.uci.edu [inrf.uci.edu]
- 18. universitywafer.com [universitywafer.com]
Guide to Surface Modification using Dichloromethylphenylsilane: Mechanism, Protocols, and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Surface modification via silanization is a cornerstone technique for tailoring the physicochemical properties of materials. This guide provides a comprehensive overview of the reaction between dichloromethylphenylsilane and surface hydroxyl groups, a process widely used to impart hydrophobicity and passivate surfaces. We delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for both solution-phase and vapor-phase deposition, and outline key characterization methods to validate the modification. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for controlling surface chemistry in applications ranging from specialized labware preparation to the functionalization of biosensors and microfluidic devices.
Introduction: The Imperative of Surface Control
In countless scientific disciplines, the interface between a material and its environment dictates the outcome of an experiment or the performance of a device. Unmodified glass and silica surfaces are rich in silanol (Si-OH) groups, which render them hydrophilic and prone to non-specific adsorption of proteins, nucleic acids, and other solutes.[1][2] This can interfere with sensitive assays, compromise cell culture, and introduce variability into experimental results.
Surface modification with organosilanes, particularly chlorosilanes, is a powerful strategy to overcome these challenges. By covalently bonding a stable, functional monolayer to the substrate, one can precisely control surface properties such as wettability, chemical reactivity, and biocompatibility.[3] this compound (C₇H₈Cl₂Si) is a bifunctional organosilane that is particularly effective for creating robust, hydrophobic surfaces due to its two reactive chlorine atoms and the steric and electronic effects of its methyl and phenyl groups.
Reaction Mechanism: From Reactive Silane to Stable Surface
The covalent attachment of this compound to a hydroxylated surface is a two-step process involving hydrolysis and condensation. The efficiency of this process is critically dependent on the presence of surface hydroxyl groups and trace amounts of water.[4][5]
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds of this compound are susceptible to hydrolysis. They react with trace water molecules, either from the substrate surface or residual moisture in the solvent, to form reactive silanol intermediates (Si-OH) and hydrogen chloride (HCl) gas.[3][6]
-
Condensation: These newly formed silanol groups readily condense with the hydroxyl groups present on the substrate (e.g., Si-OH on glass), forming thermodynamically stable, covalent siloxane (Si-O-Si) bonds.[4][7]
Because this compound possesses two chloro groups, it can undergo hydrolysis and condensation at both sites. This bifunctionality allows for cross-linking between adjacent silane molecules, leading to the formation of a more stable, polymeric network on the surface rather than a simple monolayer.[8][9] The methyl and phenyl groups remain oriented away from the surface, defining its new physicochemical properties.
Experimental Protocols
Successful and reproducible silanization hinges on meticulous technique, particularly regarding substrate cleanliness and the exclusion of excess moisture during the reaction. Below are protocols for both solution-phase and vapor-phase deposition.
Critical Prerequisite: Substrate Cleaning and Activation
The density of hydroxyl groups on the substrate surface is the single most important factor for achieving a dense, stable silane layer.[5] The cleaning procedure must be adapted to the substrate and the nature of any contaminants. For glass or silicon-based substrates, the following is a robust general-purpose method.
Protocol: Glassware/Substrate Activation
-
Initial Wash: Thoroughly scrub the glassware with a laboratory-grade detergent and water. Rinse multiple times with tap water, followed by a final rinse with distilled or deionized (DI) water.
-
Solvent Rinse: Rinse the substrate with acetone and then ethanol to remove organic residues.[7]
-
Hydroxylation (Choose one):
-
(Option A - Base Bath): Immerse the substrates in a 0.1 M potassium hydroxide (KOH) solution in DI water for 15-30 minutes.[10] This is a highly effective and less hazardous activation method.
-
(Option B - Piranha Etch - EXTREME CAUTION): For robust substrates and removal of stubborn organic contamination, immerse in Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). This process is extremely hazardous and must be performed with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Final Rinse: Rinse the substrates copiously with DI water to remove all traces of the cleaning solution.
-
Drying: Dry the substrates in an oven at >110 °C for at least 1 hour to remove all physisorbed water.[2] Allow to cool to room temperature in a desiccator just before use.
Protocol 1: Solution-Phase Deposition
This method is straightforward and suitable for treating multiple substrates or complex shapes. The key is to use an anhydrous (dry) solvent to prevent premature polymerization of the silane in the solution.[2]
Materials:
-
This compound
-
Anhydrous Methanol
-
Anhydrous Acetone
-
Activated substrates
Procedure:
-
Prepare Silane Solution: In a fume hood, prepare a 2-5% (v/v) solution of this compound in anhydrous toluene. Prepare this solution immediately before use.
-
Immersion: Completely immerse the clean, dry substrates in the silane solution. Agitate gently to ensure the entire surface is wetted.[11] The reaction vessel should be sealed or covered to minimize exposure to atmospheric moisture.
-
Reaction Time: Allow the reaction to proceed for 15-60 minutes at room temperature.
-
Rinsing Sequence:
-
Curing: Place the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step drives off any remaining solvent and promotes further cross-linking of the silane layer, enhancing its stability.[2]
-
Storage: Store the silanized items in a clean, dry environment, such as a desiccator.
Protocol 2: Vapor-Phase Deposition
Vapor-phase silanization is ideal for treating delicate surfaces or when minimal reagent use is desired. It tends to produce thinner, more uniform monolayers. The process is typically carried out in a vacuum desiccator.[1]
Materials:
-
This compound
-
Vacuum desiccator and vacuum pump
-
Activated substrates
Procedure:
-
Setup: Place the clean, dry substrates inside a vacuum desiccator in a fume hood. Place a small, open container (e.g., a beaker or vial) containing 1-3 mL of this compound in the center of the desiccator, ensuring it will not tip over.[1]
-
Evacuation: Seal the desiccator and connect it to a vacuum pump. Carefully apply vacuum until the this compound begins to boil, then immediately close the valve to the pump, isolating the evacuated desiccator. CAUTION: Do not leave the desiccator connected to the running pump, as this will remove the silane vapor and damage the pump.[1]
-
Reaction Time: Allow the substrates to remain in the saturated silane vapor for 1-3 hours at room temperature.[1]
-
Venting and Rinsing: Carefully vent the desiccator inside the fume hood. Remove the substrates and rinse them with anhydrous toluene followed by methanol to remove physisorbed silane and quench reactive groups.
-
Curing: Bake the substrates at 110-120 °C for 30-60 minutes to stabilize the coating.
Protocol Parameters Summary
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition | Rationale & Key Insights |
| Silane Conc. | 2-5% (v/v) | 1-3 mL (pure liquid) | Higher solution concentration can lead to thicker, potentially less uniform polymer layers. |
| Solvent | Anhydrous Toluene, Heptane | N/A (neat vapor) | Solvent must be anhydrous to prevent premature silane polymerization.[2] |
| Time | 15-60 minutes | 1-3 hours | Vapor deposition is a slower process but can yield more uniform monolayers.[1] |
| Temperature | Room Temperature | Room Temperature | Reaction is sufficiently fast at RT; heating is not typically required. |
| Curing Temp. | 110-120 °C | 110-120 °C | Curing is essential for removing solvent and creating a stable, cross-linked film.[2] |
Validation: Characterization of Modified Surfaces
Verifying the success and quality of the surface modification is a critical step. A combination of techniques should be employed to confirm changes in surface chemistry and properties.
| Characterization Technique | Principle | Expected Result for Successful Modification |
| Water Contact Angle (WCA) Goniometry | Measures the angle a water droplet makes with the surface, indicating wettability. | Significant increase in WCA (>90°). An untreated glass surface has a WCA <30°; a well-silanized surface will be hydrophobic.[12][13] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental and chemical state information. | Appearance of Si 2p and C 1s peaks corresponding to the silane, and attenuation of substrate signals (e.g., Na, Ca in glass).[14][15] |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography. | Can reveal changes in surface roughness and the formation of a uniform layer or aggregated silane domains.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation to identify chemical bonds. | Appearance of peaks corresponding to Si-O-Si linkages and C-H bonds from the methyl and phenyl groups.[16] |
Applications in Research and Development
The ability to create a defined, hydrophobic surface has far-reaching implications:
-
Passivation of Labware: Silanized vials, plates, and pipette tips prevent the adsorption of low-concentration proteins, peptides, or nucleic acids, improving assay accuracy and recovery.[1]
-
Cell Culture: Modifying the surface energy of culture substrates can influence cell adhesion, proliferation, and differentiation.[17]
-
Microfluidics and Biosensors: Creating hydrophobic channels or sensor surfaces can control fluid flow and prevent biofouling.
-
Nanoparticle Modification: Functionalizing silica or metal oxide nanoparticles to improve their dispersion in non-polar solvents or polymer matrices.[12][16]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[6]
-
Handling: Always handle in a certified fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Byproduct: The reaction releases HCl gas, which is corrosive and toxic.[6] Ensure adequate ventilation.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area away from water, heat, and sources of ignition.[6]
References
- Silanization of glassware - Peptideweb.com. (n.d.).
- Basic Protocol: Silanizing Glassware. (n.d.). Scribd.
- Silanizing Glassware – The Schlenk Line Survival Guide. (n.d.).
- How to Silanize Slides. (2023, May 13). YouTube.
- Silanizing glassware. (2015). ResearchGate.
- Analysis of annealed thin polymer films prepared from dichloro(methyl)phenylsilane by plasma polymerization. (2001). ResearchGate.
- This compound. (n.d.). PubChem.
- Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate.
- Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane. (2014). ResearchGate.
- Curran, J. M., et al. (2011). The use of dynamic surface chemistries to control msc isolation and function. Biomaterials, 32(15), 3949-3957.
- Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. (2017). ResearchGate.
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... (2022, October 28). YouTube.
- Md Nor, S. S., et al. (2022). Surface modification of bio-based composites via silane treatment: a short review. International Journal of Adhesion and Adhesives, 114, 103095.
- Park, J. H., et al. (2003). Surface modification using silanated poly(ethylene glycol)s. Journal of Biomedical Materials Research Part A, 64(2), 339-346.
- Surface Modification of Fumed Silica by Dry Silanization for PP-based Dielectric Nanocomposites. (2019). ResearchGate.
- Major considerations for using surface energy models as a tool for surface modification and adhesion improvement purposes. (2025). ResearchGate.
- Han, Y. K., et al. (2008). Effect of active hydroxyl groups on the interfacial bond strength of titanium with segmented polyurethane through gamma-mercapto propyl trimethoxysilane. Dental Materials Journal, 27(1), 81-88.
Sources
- 1. scribd.com [scribd.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of active hydroxyl groups on the interfacial bond strength of titanium with segmented polyurethane through gamma-mercapto propyl trimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peptideweb.com [peptideweb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Methylphenylsilicone Oil via Hydrolytic Condensation of Dichloromethylphenylsilane: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of methylphenylsilicone oil, a versatile polymer with significant applications in the pharmaceutical and medical device sectors. Starting from the precursor dichloromethylphenylsilane, this note details the complete chemical pathway, from the fundamental principles of hydrolysis and condensation to a step-by-step laboratory protocol. We delve into the causality behind critical experimental choices, emphasizing safety, process control, and characterization techniques to ensure a reproducible and self-validating synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to produce or understand the properties of this high-value silicone polymer.
Introduction: The Significance of Phenyl-Modified Silicones
Methylphenylsilicone oils, also known as phenylmethylsiloxanes, are a specialized class of silicone fluids where phenyl groups (C₆H₅) partially substitute the methyl groups (CH₃) on the polysiloxane backbone.[1] This strategic substitution imparts a unique combination of properties not found in standard polydimethylsiloxane (PDMS) oils, making them highly valuable for demanding applications, including those in the pharmaceutical and drug development fields.[1][2]
The presence of the bulky phenyl group enhances the polymer's thermal stability, oxidation resistance, and radiation resistance.[1][3] These characteristics are critical for materials used in high-temperature lubrication, as heat transfer fluids, and in applications requiring sterilization by irradiation.[4] Furthermore, phenyl groups increase the refractive index of the silicone oil, a property leveraged in optical components and potentially in biophotonic drug delivery systems.[1][2] In the pharmaceutical industry, the biocompatibility, lubricity, and protective qualities of silicone oils are utilized in applications ranging from lubricating syringe barrels to serving as excipients in topical formulations and as components in transdermal drug delivery systems.[5][6]
This application note focuses on a robust and fundamental method for synthesizing methylphenylsilicone oil: the hydrolysis and subsequent condensation of this compound.
The Chemistry: From Monomer to Polymer
The synthesis of methylphenylsilicone oil from this compound is a two-stage process: hydrolysis followed by condensation.[7][8]
-
Hydrolysis: this compound is highly reactive with water. The two chlorine atoms are readily displaced by hydroxyl (-OH) groups from water, forming the unstable intermediate, methylphenylsilanediol, and releasing hydrochloric acid (HCl) as a byproduct.[9] This reaction is vigorous and exothermic.
-
Condensation: The newly formed silanol intermediates are reactive and spontaneously condense. A hydroxyl group from one silanol molecule reacts with a hydroxyl group from another, eliminating a molecule of water and forming a stable silicon-oxygen-silicon (Si-O-Si) bond, the backbone of the silicone polymer.[7][9] This process continues, extending the polymer chain. The molecular weight, and thus the viscosity of the final oil, is controlled by reaction conditions and the optional use of chain-terminating agents.
Visualizing the Reaction Mechanism
The following diagram illustrates the core chemical transformations from the monomer to the linear polymer.
Caption: Reaction pathway for methylphenylsilicone oil synthesis.
Safety First: Handling Chlorosilanes
This compound is a hazardous material that requires strict safety protocols. Failure to adhere to these measures can result in severe injury.
-
Corrosivity and Reactivity: The primary hazard is its reaction with moisture (e.g., in the air or on skin) to produce corrosive hydrochloric acid gas.[10] This can cause severe skin burns, eye damage, and respiratory tract irritation.[10][11]
-
Flammability: The compound is a combustible liquid with a flash point between 70-140°F.[10] Vapors can form explosive mixtures with air.[12]
-
Handling Precautions:
-
All manipulations must be conducted inside a certified chemical fume hood.[12]
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[13]
-
Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11]
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Keep away from heat, sparks, and open flames.[14] All equipment must be properly grounded to prevent static discharge.[12]
-
Have an appropriate fire extinguisher (dry chemical or CO₂) and a spill kit (with inert absorbent material like sand or Chemizorb®) readily available. Do NOT use water on spills or fires. [10][12]
-
Detailed Experimental Protocol
This protocol describes the synthesis of a low-to-medium viscosity methylphenylsilicone oil. The final viscosity can be tuned by adjusting the condensation time and temperature.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (≥98% purity) | Three-neck round-bottom flask (500 mL) |
| Deionized Water | Dropping funnel (pressure-equalizing) |
| Toluene (anhydrous) | Reflux condenser with drying tube (CaCl₂) |
| Sodium Bicarbonate (NaHCO₃) | Mechanical or magnetic stirrer with hotplate |
| Anhydrous Magnesium Sulfate (MgSO₄) | Inert gas line (Nitrogen or Argon) with bubbler |
| Thermometer or thermocouple probe | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
PART A: HYDROLYSIS
-
System Setup: Assemble the three-neck flask with the stirrer, dropping funnel, and reflux condenser under a positive pressure of nitrogen. Ensure the system is free of leaks.
-
Reagent Preparation: In the fume hood, charge the flask with 95.5 g (0.5 mol) of this compound and 200 mL of anhydrous toluene. The toluene acts as a solvent to moderate the reaction and aid in heat dissipation.
-
Controlled Water Addition: Fill the dropping funnel with 18 g (1.0 mol) of deionized water. Begin vigorous stirring of the silane solution and start adding the water dropwise over a period of 60-90 minutes.
-
Causality Insight: Slow, controlled addition is critical. A rapid addition will cause a violent, exothermic reaction, leading to excessive HCl evolution and the potential for uncontrolled polymerization and formation of undesirable cyclic siloxanes.
-
-
Reaction & HCl Removal: During the addition, you will observe the evolution of HCl gas, which will exit through the bubbler. After the water addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the hydrolysis is complete.
PART B: WORK-UP AND CONDENSATION
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Carefully add 100 mL of a saturated sodium bicarbonate solution in portions to neutralize the dissolved HCl. Vent the funnel frequently to release the CO₂ gas generated.
-
Self-Validation: Continue washing with fresh NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper). This ensures all corrosive acid is removed before the heating step.
-
-
Aqueous Wash: Wash the organic layer twice more with 100 mL portions of deionized water to remove any remaining salts.
-
Drying: Transfer the organic (toluene) layer to a clean flask and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 20 minutes.
-
Solvent Removal: Filter off the drying agent and transfer the solution to a single-neck round-bottom flask. Remove the toluene using a rotary evaporator.
-
Condensation Polymerization: Fit the flask with a distillation head. Heat the resulting clear, viscous liquid to 110-120°C under gentle nitrogen flow.
-
Causality Insight: Heating drives the condensation reaction by removing the water formed. The viscosity of the silicone oil will increase as the polymerization proceeds. The reaction can be monitored by periodically taking a small sample (once cooled) and observing its viscosity. A typical duration is 2-4 hours, depending on the desired final viscosity.
-
PART C: PURIFICATION AND CHARACTERIZATION
-
Purification: Cool the flask to room temperature. The product is a methylphenylsilicone oil. For applications requiring high purity and a narrow molecular weight distribution, the crude product can be purified by vacuum distillation to remove any low-molecular-weight linear or cyclic species.
-
Characterization: The final product should be characterized to confirm its identity and properties.
Product Characterization & Expected Results
Proper characterization validates the success of the synthesis and ensures the material meets the required specifications for its intended application.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | Colorless to pale yellow transparent liquid.[3][4] |
| Identity | FTIR Spectroscopy | Characteristic peaks for Si-O-Si stretching (~1000-1100 cm⁻¹), Si-CH₃ bending (~1260 cm⁻¹), and C-H stretching from phenyl groups (~3030-3070 cm⁻¹). |
| Structure | ¹H NMR Spectroscopy | Resonances corresponding to methyl protons on silicon and aromatic protons on the phenyl group. |
| Viscosity | Viscometer | Dependent on condensation time/temp. Typically in the range of 25-1000 mm²/s (cSt) at 25°C.[3] |
| Refractive Index | Refractometer | Typically in the range of 1.4700 - 1.5200 at 25°C, increasing with phenyl content.[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature, demonstrating superior thermal stability compared to standard PDMS.[15] |
Conclusion
The synthesis of methylphenylsilicone oil from this compound via hydrolytic condensation is a foundational process for producing high-performance polymers. By carefully controlling the reaction conditions, particularly the hydrolysis step, and understanding the underlying chemical principles, researchers can reliably produce silicone oils with tailored properties. The enhanced thermal, oxidative, and radiation stability of these oils makes them indispensable materials for advanced applications in research, electronics, and critically, in the development of robust medical devices and pharmaceutical formulations.[1][16][17]
References
- Preparation and Characterization of Hyperbranched Silicone Oil by Hydrosilylation Reaction. (n.d.). Scientific.Net.
- Synthesis and Characterization of Methyl Phenyl Silicone Oil. (n.d.). IOTA.
- Methyl Phenyl Silicone Fluid. (n.d.). SiSiB.
- Factory Supply Industrial Grade Methyl Phenyl Silicone Oil 63148-58-3 with Best Price. (n.d.). LookChem.
- Safety Data Sheet - this compound. (2025, September 18). Thermo Fisher Scientific.
- Phenyl Methyl Silicone Oil IOTA 255. (n.d.). IOTA Corporation Ltd.
- Methyl Phenyl Polysiloxane TPD-255. (2019, September 3). TPD Silicone.
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones. (2022, October 28). PW.
- Nusil Silicone Technology in Pharmaceutical Drug Delivery System: A Review. (n.d.). ResearchGate.
- Synthetic method of methyl phenyl silicone oil. (2019, July 23). Google Patents.
- What are the applications of methylphenyl dichlorosilane. (2025, February 8). Wechem.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). (n.d.). ResearchGate.
- Experiments - Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal.
- Synthesis method of methyl phenyl silicone oil. (2023, May 30). Google Patents.
- What are the uses of fluid silicone oil in the pharmaceutical industry? (2025, June 25). Deep Sea.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes. (2003, June 12). AFINITICA.
- Medical Applications of Silicone Oil in Healthcare. (2024, July 11). Silico.
- Most Important Biomedical and Pharmaceutical Applications of Silicones. (2024, September 2). MDPI.
Sources
- 1. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]
- 2. ijpras.com [ijpras.com]
- 3. Factory Supply Industrial Grade Methyl Phenyl Silicone Oil 63148-58-3 with Best Price [kemiworkschem.com]
- 4. Phenyl Methyl Silicone Oil IOTA 255 - IOTA CORPORATION LTD. [iotachem.com]
- 5. deepseasilicone.com [deepseasilicone.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 10. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. Preparation and Characterization of Hyperbranched Silicone Oil by Hydrosilylation Reaction | Scientific.Net [scientific.net]
- 16. What are the applications of methylphenyl dichlorosilane - Wechem [m.wechemglobal.com]
- 17. silicorex.com [silicorex.com]
Application Notes and Protocols: Dichloromethylphenylsilane as a Crosslinking Agent
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Dichloromethylphenylsilane (DCMPS) as a crosslinking agent. It details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and critical safety considerations.
Introduction: The Role of this compound in Polymer Modification
Crosslinking is a fundamental process in polymer science, creating a three-dimensional network from linear or branched polymer chains. This structural modification dramatically enhances material properties, including mechanical strength, thermal stability, and chemical resistance.[1][2] this compound (C₇H₈Cl₂Si) is a difunctional organosilicon compound that serves as a highly effective crosslinking agent, particularly for polymers bearing hydroxyl groups, such as silicone resins and elastomers.[3]
The utility of DCMPS stems from its two reactive chloro groups attached to the silicon atom. These groups can readily undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bridges, effectively linking polymer chains together.[4][5] The presence of both a methyl and a phenyl group on the silicon atom also imparts specific properties, such as thermal stability and hydrophobicity, to the final crosslinked material. This guide will focus on the mechanism, practical application, and characterization of materials crosslinked with DCMPS.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the properties and hazards of DCMPS is essential for its safe and effective use.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 149-74-6 | [6] |
| Molecular Formula | C₇H₈Cl₂Si | [6] |
| Molecular Weight | 191.13 g/mol | [6] |
| Appearance | Colorless liquid | [3][7] |
| Density | 1.176 g/mL at 25 °C | [6][7] |
| Boiling Point | 205 °C | [6][7] |
| Flash Point | 181 °F (82.8 °C) | [6] |
| Solubility | Reacts with water and other protic solvents. | [6] |
| Sensitivity | Highly sensitive to moisture. | [6][8][9] |
Safety and Handling
WARNING: this compound is a corrosive and hazardous chemical that requires strict safety protocols.
-
Corrosivity: DCMPS is extremely corrosive to the skin, eyes, and respiratory tract.[3][10] Upon contact with moisture, either in the atmosphere or in biological tissues, it rapidly hydrolyzes to release hydrochloric acid (HCl), causing severe chemical burns.[3][10]
-
Personal Protective Equipment (PPE): Always handle DCMPS inside a certified chemical fume hood. Required PPE includes:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A flame-retardant lab coat.
-
-
Handling: The material is highly sensitive to moisture and reacts violently with water.[8][9] All glassware must be oven-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Spill & First Aid: In case of a spill, do not use water.[3][10] Use a vapor-suppressing foam or an inert absorbent material. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][10] If inhaled, move the victim to fresh air and seek medical attention.[10]
The Crosslinking Mechanism: Hydrolysis and Condensation
The crosslinking process mediated by DCMPS is a two-step reaction. The causality of this mechanism is rooted in the high reactivity of the Si-Cl bond towards nucleophiles like water or hydroxyl groups.
-
Hydrolysis: The initial step involves the reaction of the this compound with a source of hydroxyl groups. This can be trace moisture or, more commonly, the terminal hydroxyl groups of a polymer (e.g., hydroxyl-terminated polydimethylsiloxane, HTPDMS). Each Si-Cl bond is replaced by a Si-OH (silanol) group, with the stoichiometric release of hydrogen chloride (HCl) as a byproduct.
-
Condensation: The newly formed, highly reactive silanol intermediates then undergo condensation. A silanol group can react with another silanol group or a polymer's terminal hydroxyl group to form a stable, flexible, and strong siloxane (Si-O-Si) bond, releasing a molecule of water.
This sequence of reactions transforms individual polymer chains into a chemically bonded, three-dimensional network.
Application Protocol: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
This protocol provides a field-proven methodology for crosslinking hydroxyl-terminated PDMS, a common application for creating silicone elastomers. The stoichiometry is critical; the molar ratio of DCMPS to polymer hydroxyl end-groups determines the final crosslink density.
Principle
Hydroxyl-terminated PDMS is a liquid prepolymer. By reacting it with a precise amount of DCMPS, the linear chains are linked together, resulting in a solid or gel-like elastomer. The reaction is typically performed in a non-protic solvent under an inert atmosphere to prevent uncontrolled hydrolysis from ambient moisture.
Materials and Equipment
-
Reagents:
-
Hydroxyl-terminated PDMS (viscosity and molecular weight to be chosen based on desired final properties)
-
This compound (DCMPS), 98% or higher purity[7]
-
Anhydrous toluene or other suitable non-protic solvent
-
Anhydrous, non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger (optional, but recommended)
-
-
Equipment:
-
Round-bottom flask with multiple necks (Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles for liquid transfers
-
Septa
-
Heating mantle or oil bath
-
Vacuum oven for curing
-
Step-by-Step Protocol
-
System Preparation: Assemble the multi-neck flask with a stir bar, a condenser (if heating), and septa on the remaining necks. Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Polymer Dissolution: Add a known mass of hydroxyl-terminated PDMS to the flask. Using a syringe, add anhydrous toluene to achieve a desired concentration (e.g., 20-50% w/w). Stir at room temperature until the PDMS is fully dissolved.
-
Stoichiometric Calculation: Calculate the required moles of DCMPS. For simple chain extension, a 1:2 molar ratio of DCMPS to PDMS chains (assuming two hydroxyl ends per chain) is used. For a crosslinked network, the ratio must be carefully optimized. A good starting point is a 1:1 molar ratio of Si-Cl groups to polymer -OH groups.
-
Reagent Addition:
-
If using an HCl scavenger, add the anhydrous base (e.g., pyridine) to the PDMS solution via syringe. A slight molar excess relative to the expected HCl production is recommended.
-
Slowly add the calculated volume of DCMPS to the stirring solution dropwise via syringe. An exothermic reaction may occur. Maintain control by adjusting the addition rate or using an ice bath.
-
-
Reaction and Curing:
-
Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure homogeneous mixing and initial reaction.
-
Pour the viscous solution into a mold (e.g., a petri dish) inside a fume hood.
-
Allow the solvent to evaporate at room temperature.
-
Transfer the mold to a vacuum oven. Cure at an elevated temperature (e.g., 60-80 °C) for 12-24 hours to complete the crosslinking reaction and remove all volatiles.
-
-
Post-Curing: Once cooled, the crosslinked PDMS elastomer can be removed from the mold for characterization.
Characterization of Crosslinked Polymers
Verifying the success and extent of the crosslinking reaction is a critical self-validating step. A combination of spectroscopic, thermal, and mechanical analyses should be employed.[11][12]
| Analysis Technique | Purpose | Expected Outcome for Successful Crosslinking |
| FTIR Spectroscopy | To identify changes in chemical bonds. | Disappearance of the Si-OH peak (~3200-3400 cm⁻¹), appearance/strengthening of the Si-O-Si peak (~1000-1100 cm⁻¹). |
| Rheology | To measure changes in viscosity and viscoelastic properties. | Significant increase in viscosity; transition from liquid to solid/gel behavior (G' > G''). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Increased decomposition temperature compared to the uncrosslinked prepolymer. |
| Swell Test | To estimate crosslink density. | The material will swell in a good solvent (e.g., toluene) but will not dissolve. Lower swelling corresponds to higher crosslink density. |
| Mechanical Testing | To measure tensile strength, elongation at break, and hardness. | Increase in tensile strength and hardness; decrease in elongation at break compared to weakly crosslinked materials.[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Crosslinking / Material is Tacky | - Insufficient DCMPS.- Presence of moisture deactivating the crosslinker.- Insufficient curing time/temperature. | - Recalculate and verify stoichiometry.- Ensure all reagents and solvents are anhydrous and the system is inert.- Increase curing time or temperature. |
| Reaction is Too Fast / Gelation in Flask | - DCMPS added too quickly.- High concentration of reactants.- Presence of a highly effective catalyst (e.g., water). | - Add DCMPS more slowly and with cooling.- Dilute the reaction mixture with more anhydrous solvent.- Rigorously exclude moisture. |
| Brittle Final Product | - Excessive crosslinking. | - Reduce the molar ratio of DCMPS to polymer hydroxyl groups. |
| Bubbles in Cured Material | - Trapped HCl or solvent.- Air introduced during casting. | - Ensure curing is performed under vacuum.- Degas the solution before casting. |
Conclusion
This compound is a versatile and potent crosslinking agent for creating robust polymer networks, particularly in silicone chemistry. Its difunctional nature allows for controlled modification of material properties, transforming liquid prepolymers into durable elastomers and resins. Success in its application hinges on a deep understanding of its moisture-sensitive and corrosive nature, demanding meticulous adherence to anhydrous and inert atmosphere techniques. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably harness the capabilities of DCMPS to develop advanced materials for a wide range of scientific and industrial applications.
References
- Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%.
- PubChem. (n.d.). This compound.
- ResearchGate. (2001). Analysis of annealed thin polymer films prepared from dichloro(methyl)phenylsilane by plasma polymerization.
- YouTube. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked....
- AFINITICA. (2003). The Hydrolysis-Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- NIH. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane....
- Scientific Research Publishing. (2024). Synthesis and Charcterization of Silane Crosslinked Hydrogel to pH Sensitive Study.
- YouTube. (2022). Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation lead to the format....
- ResearchGate. (2015). Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction....
- RSC Publishing. (2015). Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction....
- Prospector. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Introduction of Silane Crosslinking Agent.
- Progress in Chemistry. (n.d.). Synthesis, Chemical Modifications and Applications of Hydroxyl-Terminated Polybutadiene.
- Wikipedia. (n.d.). Organosilicon chemistry.
- ResearchGate. (2001). Water crosslinking reactions of silane‐grafted polyolefin blends.
- PubMed. (n.d.). Synthesis, Characterization and Cytotoxicity of Photo-Crosslinked Maleic Chitosan-Polyethylene Glycol Diacrylate Hybrid Hydrogels.
- Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). Cross-Linking Agent.
- Scientific Research Publishing. (2024). Synthesis and Characterization of Silane Crosslinked Hydrogel to pH Sensitive Study.
- Indian Academy of Sciences. (n.d.). Functionalization of hydroxyl terminated polybutadiene with biologically active fluorescent molecule.
- Google Patents. (n.d.). US3265640A - Crosslinked polymers from alpha, alpha-dichloro-p-xylene and polysubstituted benzenes.
- MDPI. (n.d.). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (n.d.). Cross-Linking, Morphology, and Physico-Mechanical Properties of GTR/SBS Blends: Dicumyl Peroxide vs. Sulfur System.
- MDPI. (2023). Polyolefin Blends with Selectively Crosslinked Disperse Phase Based on Silane-Modified Polyethylene.
- Google Patents. (n.d.). WO2020040885A1 - Method for condensation polymerization of hydroxyl-terminated polydiorganosiloxanes.
- Semantic Scholar. (n.d.). Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review.
- ResearchGate. (n.d.). In Situ Crosslinking of Chitosan-Silica Hybrid Membranes with Using ??-Glycidoxypropyl Trimetoxysilane as a Crosslinking Agent.
- Google Patents. (n.d.). EP1535940A1 - Process for the preparation of organyloxysilylterminated polymers.
Sources
- 1. Cross-Linking Agent - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. The Introduction of Silane Crosslinking Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. This compound | 149-74-6 [chemicalbook.com]
- 7. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]
Dichloromethylphenylsilane applications in advanced materials
An authoritative guide for researchers and material scientists on the applications of Dichloromethylphenylsilane in the synthesis and modification of advanced functional materials.
Foreword
This compound ((CH₃)(C₆H₅)SiCl₂) stands as a cornerstone organosilicon monomer, distinguished by a unique trifunctional architecture. Its central silicon atom, bonded to two highly reactive chlorine atoms, a stable methyl group, and a bulky, electronically-active phenyl group, offers a remarkable toolkit for materials design. The dual chlorine functionalities provide a direct pathway for polymerization and surface grafting, while the organic substituents allow for the precise tuning of material properties such as thermal stability, refractive index, and hydrophobicity. This guide serves as a detailed exploration of this compound's applications, moving beyond mere descriptions to provide actionable, field-tested protocols and the scientific rationale behind them.
Core Application: Synthesis of High-Performance Phenyl-Containing Silicones
The incorporation of phenyl groups into a polysiloxane backbone is a well-established strategy for enhancing material performance. Compared to standard polydimethylsiloxanes (PDMS), polymethylphenylsiloxanes (PMPS) exhibit superior thermal and oxidative stability, a higher refractive index, and improved resistance to radiation. This compound is a primary building block for creating these advanced polymers. The synthesis relies on the controlled hydrolysis of the Si-Cl bonds to form silanol intermediates, which subsequently undergo polycondensation.
Protocol 1: Synthesis of Linear Polymethylphenylsiloxane via Hydrolytic Polycondensation
Objective: To synthesize a linear, high-molecular-weight polymethylphenylsiloxane resin.
Core Principle: This synthesis leverages the hydrolytic reactivity of the chlorosilyl group. Water acts as a nucleophile, attacking the silicon center and displacing chloride ions to form a methylphenylsilanediol intermediate. This intermediate is unstable and readily undergoes self-condensation, forming stable siloxane (Si-O-Si) bonds and eliminating water to build the polymer chain. The entire process generates significant amounts of corrosive hydrogen chloride (HCl) gas, which must be managed.[1][2]
Materials:
-
This compound (DCMP), ≥97% purity
-
Toluene, anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (high-purity Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet bubbler
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
System Preparation: Assemble the reaction flask with the stirrer, dropping funnel, and condenser. Thoroughly dry all glassware in an oven prior to use. Flush the entire system with inert gas for at least 15-20 minutes to create an anhydrous, oxygen-free atmosphere. This is critical as uncontrolled exposure to atmospheric moisture will lead to premature and chaotic polymerization.[1]
-
Reagent Preparation: Prepare a solution of this compound in anhydrous toluene (e.g., 20% w/v). Load this solution into the dropping funnel.
-
Controlled Hydrolysis: Add a stoichiometric amount of deionized water to the reaction flask. Begin vigorous stirring. Cool the flask in an ice bath.
-
Monomer Addition: Add the DCMP solution dropwise from the funnel to the stirred water. The rate of addition must be carefully controlled to manage the exothermic reaction and the vigorous evolution of HCl gas. A slow, steady addition over 1-2 hours is recommended.
-
Polycondensation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 110°C for toluene) for 3-4 hours. This step provides the thermal energy required to drive the condensation reaction towards completion, favoring the formation of long polymer chains over cyclic byproducts.
-
Neutralization & Work-up: Cool the reaction mixture. Carefully transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual HCl) and then with deionized water until the aqueous layer is neutral (test with pH paper).
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the viscous, clear polymethylphenylsiloxane oil or resin.
-
Characterization: The final product should be characterized to confirm its structure and properties.
-
FTIR Spectroscopy: To confirm the presence of Si-O-Si (~1000-1100 cm⁻¹), Si-Phenyl (~1430 cm⁻¹), and Si-Methyl (~1260 cm⁻¹) bonds and the absence of Si-OH (~3200-3400 cm⁻¹) and Si-Cl (~800 cm⁻¹) bonds.
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and polydispersity index (PDI) of the polymer.
-
Causality & Trustworthiness:
-
Why an inert atmosphere? Chlorosilanes react vigorously with moisture.[1] An inert atmosphere ensures the hydrolysis reaction is initiated only by the controlled addition of water, leading to a reproducible process.
-
Why controlled addition at low temperature? The hydrolysis of DCMP is highly exothermic and liberates HCl rapidly. Slow, cooled addition prevents thermal runaways and ensures the formation of manageable linear silanol intermediates rather than uncontrolled cross-linking.
-
Why reflux? The condensation of silanols is an equilibrium process. Heating under reflux removes the water byproduct (via azeotropic distillation with toluene if a Dean-Stark trap is used) and provides the activation energy to drive the equilibrium towards high molecular weight polymer formation.
Advanced Application: Surface Modification & Hydrophobization
This compound is an effective agent for covalently modifying surfaces that possess hydroxyl (-OH) groups, such as silica, glass, and metal oxides. This process, known as silanization, replaces hydrophilic surface silanols with a durable, hydrophobic methylphenylsilyl layer. This is critical in fields like chromatography, composites (improving filler-matrix adhesion), and creating self-cleaning surfaces.[3][4][5]
Protocol 2: Hydrophobization of Silica Nanoparticles
Objective: To render hydrophilic fumed silica nanoparticles hydrophobic for improved dispersion in non-polar polymer matrices.
Core Principle: The reaction mechanism involves the nucleophilic attack of surface silanol groups (Si-OH) on the silicon atom of DCMP. This forms a stable, covalent siloxane bond (Si-O-Si) linking the organic group to the silica surface, with the liberation of HCl.[4] Using a non-protic solvent and an HCl scavenger (like pyridine or triethylamine) is essential to drive the reaction to completion.
Materials:
-
Fumed silica nanoparticles (pre-dried)
-
This compound (DCMP)
-
Anhydrous toluene
-
Triethylamine (Et₃N) or Pyridine (as HCl scavenger)
-
Methanol (for washing)
Step-by-Step Methodology:
-
Silica Activation: Dry the fumed silica in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water from the surface. This exposes the reactive silanol groups.[5]
-
Reaction Setup: In a fume hood, place the dried silica in a round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere.
-
Dispersion: Add anhydrous toluene to the flask to create a slurry (e.g., 5% w/v silica). Stir vigorously to ensure the nanoparticles are well-dispersed. Sonication may be used to break up agglomerates.
-
Silanization Reaction: Add the HCl scavenger (e.g., triethylamine, ~1.5 equivalents relative to DCMP) to the slurry. Subsequently, add the this compound (amount determined by the desired surface coverage) dropwise to the stirred slurry.
-
Reaction Completion: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-6 hours. The elevated temperature increases the reaction rate between the silane and the surface hydroxyls.
-
Purification: Cool the mixture. Collect the modified silica by centrifugation or filtration. Wash the collected powder repeatedly with toluene to remove unreacted DCMP and then with methanol to remove the triethylammonium chloride salt byproduct.
-
Final Drying: Dry the purified hydrophobic silica powder in a vacuum oven at 80°C overnight.
-
Characterization:
-
Contact Angle Measurement: Press the powder into a pellet and measure the contact angle of a water droplet. A significant increase from the untreated silica (typically <10°) to >90° confirms hydrophobization.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating in air.
-
Dispersibility Test: Observe the behavior of the powder in water versus a non-polar solvent like hexane. The modified silica should disperse readily in hexane and float on water.
-
Visualization: Logical Workflow for Silica Surface Modification
Caption: A validated workflow for the surface hydrophobization of silica nanoparticles using DCMP.
Emerging Application: Precursor for Advanced Ceramics
Organosilicon polymers are pivotal as precursors for producing high-performance non-oxide ceramics like silicon carbide (SiC). This compound can be used in Wurtz-type coupling reactions to synthesize polysilanes and polycarbosilanes. These polymers can then be melt-spun into fibers, cross-linked, and pyrolyzed at high temperatures under an inert atmosphere to yield SiC ceramic fibers, which possess exceptional strength and thermal stability.[6][7][8]
Conceptual Pathway: From Monomer to Ceramic
Caption: High-level overview of the polymer-derived ceramics process utilizing DCMP.
Quantitative Data Summary
| Parameter | This compound | Resulting Polymethylphenylsiloxane |
| Formula | C₇H₈Cl₂Si | [C₇H₈OSi]ₙ |
| Molecular Weight | 191.13 g/mol | Variable (High Polymer) |
| Boiling Point | ~205 °C[2] | N/A (Polymer) |
| Density | ~1.18 g/cm³ | ~1.1 g/cm³ |
| Refractive Index (n_D) | 1.518 (at 25°C)[2] | > 1.52[9] |
| Primary Function | Monomer, Surface Agent | High-Temp Fluid, Optical Resin |
Mandatory Safety Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Corrosivity: It is corrosive to the skin, eyes, and mucous membranes.[1][2] Always use in a certified chemical fume hood and wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: It reacts with moisture to produce toxic and corrosive hydrogen chloride gas.[1] Ensure all reactions are conducted under an inert, dry atmosphere.
-
Flammability: It is a flammable liquid.[1] Keep away from ignition sources.
References
- This compound | C7H8Cl2Si | CID 9006. PubChem.
- Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. ResearchGate.
- Schematic of silica surface functionalization by dichlorodimethylsilane. ResearchGate.
- Organosilicon chemistry. Wikipedia.
- Synthesis and Characterization of Polymethylphenylsiloxane With Arbitrarily Tunable Phenylsiloxane Contents via Phosphazenium Salt/ KOH Catalyzed Ring‐Opening Polymerization. ResearchGate.
- Synthesis of poly (dimethylsilylene-co-dipheylsilylene) polymers as precursors for SiC ceramics. ResearchGate.
- Surface Modification of Fumed Silica by Dry Silanization for PP-based Dielectric Nanocomposites. Trepo.
- Evaluation of poly(methylsilane-carbosilane) synthesized from methyl-dichlorosilane and chloromethyldichloromethylsilane as a precursor for SiC. ResearchGate.
- Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. NIH.
- Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. ResearchGate.
- Si−B−C−N Ceramic Precursors Derived from Dichlorodivinylsilane and Chlorotrivinylsilane. 1. Precursor Synthesis. ResearchGate.
- High Refractive Index Polymers by Design. Philipps-Universität Marburg.
- Synthesis of colorless and high-refractive-index sulfoxide-containing polymers by the oxidation of poly(phenylene sulfide) derivatives. RSC Publishing.
- Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. MDPI.
- Typical classes of organosilicon polymers used as precursors for ceramics. ResearchGate.
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preparation of Methylphenylsilyl Derivatives Using Dichloromethylphenylsilane: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the preparation of methylphenylsilyl derivatives using dichloromethylphenylsilane. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This application note details the underlying reaction mechanisms, provides a step-by-step experimental protocol for the protection of diols, outlines critical safety and handling procedures, and offers insights into the practical application of this versatile bifunctional silylating agent.
Introduction: The Role of this compound in Organic Synthesis
This compound is a valuable bifunctional organosilicon reagent employed in a variety of chemical transformations.[1][2] Its utility stems from the presence of two reactive chloro groups attached to a silicon atom, which also bears a methyl and a phenyl substituent. This structure allows for the simultaneous or sequential reaction with two nucleophiles, making it an excellent choice for the formation of cyclic derivatives, particularly with diols, to create methylphenylsilylene acetals.[3][4]
These cyclic silyl ethers serve as robust protecting groups for 1,2-, 1,3-, and 1,4-diols, shielding the hydroxyl functionalities from a wide range of reaction conditions under which they would otherwise be reactive.[3][5] The methylphenylsilyl group offers a distinct steric and electronic profile compared to more common silyl protecting groups like di-tert-butylsilylene, influencing the stability and reactivity of the protected diol. The formation of these derivatives is a cornerstone in multi-step organic synthesis, enabling chemists to selectively manipulate other parts of a complex molecule.[5]
Reaction Mechanism: Formation of Cyclic Methylphenylsilyl Ethers
The reaction of this compound with a diol proceeds via a nucleophilic substitution at the silicon center. The mechanism can be understood as a two-step process, typically facilitated by a hindered amine base such as triethylamine or pyridine.
Mechanism Overview:
-
Nucleophilic Attack: The first hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic silicon atom of this compound. This results in the displacement of one chloride ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol, now in close proximity, undergoes an intramolecular nucleophilic attack on the silicon center, displacing the second chloride ion and forming a stable cyclic silyl ether.
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated in each step, driving the reaction to completion.[6]
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Dichloromethylphenylsilane
Welcome to the comprehensive technical support guide for the purification of Dichloromethylphenylsilane (C₇H₈Cl₂Si). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of this versatile organosilane. Our commitment is to scientific integrity, providing you with reliable protocols and a deep understanding of the underlying chemical principles.
Introduction to this compound and Its Purification Challenges
This compound is a key intermediate in the synthesis of a wide range of silicone-based materials, from fluids and elastomers to resins. The purity of this reagent is paramount, as even trace impurities can significantly impact the properties and performance of the final products. The primary challenges in its purification stem from its high reactivity, particularly its sensitivity to moisture, and the close boiling points of potential impurities.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring you can achieve the desired purity for your critical applications.
Troubleshooting Guide: Fractional Distillation of this compound
Fractional distillation is the most effective method for purifying this compound.[1][2] However, its successful implementation requires careful attention to detail to avoid common pitfalls.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Cloudy or Hazy Distillate | 1. Hydrolysis: The most common cause. This compound reacts readily with moisture (even atmospheric) to form hydrochloric acid (HCl) and siloxanes (e.g., 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane), which can appear as a haze.[3] 2. "Puking" or Bumping: Overheating the distillation flask can cause the liquid to boil too vigorously and carry over non-volatile impurities or un-separated liquid into the condenser. | For Hydrolysis: - Ensure a scrupulously dry system: All glassware must be oven-dried or flame-dried under vacuum immediately before use. - Work under an inert atmosphere: Conduct the distillation under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the system. - Use dry reagents: If the starting material is suspected to be wet, consider a pre-drying step, though this can be challenging with reactive silanes. The best approach is to use a fresh, properly stored starting material.For "Puking": - Reduce the heating rate: Apply heat gradually to maintain a controlled boil. - Use boiling chips or a magnetic stirrer: This promotes smooth boiling and prevents bumping. - Ensure the distillation flask is not overfilled: A good rule of thumb is to fill the flask to no more than two-thirds of its volume. |
| Unexpected Pressure Fluctuations (Vacuum Distillation) | 1. Leaks in the System: Even small leaks can cause significant pressure instability in a vacuum distillation setup. 2. Inconsistent Boiling: See "Puking" or Bumping above. 3. Issues with the Vacuum Source: The vacuum pump or pressure regulator may be functioning improperly. | For Leaks: - Check all joints and connections: Ensure all glassware joints are properly sealed with a suitable vacuum grease. Check all tubing for cracks or loose connections.For Inconsistent Boiling: - Maintain a steady heating rate and adequate stirring. For Vacuum Source Issues: - Inspect the vacuum pump oil: It should be clean and at the correct level. - Check the pressure regulator: Ensure it is functioning correctly and providing a stable vacuum. |
| Poor Separation of Impurities | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. 2. Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibration between the liquid and vapor phases in the column. 3. Flooding of the Column: An excessive boil-up rate can cause liquid to be carried up the column, preventing proper separation. | For Inefficient Column: - Use a longer or more efficient fractionating column: A Vigreux or packed column (e.g., with Raschig rings or metal sponge) will provide more surface area and theoretical plates. For Incorrect Distillation Rate: - Slow down the distillation: A good rate is typically 1-2 drops of distillate per second. For Flooding: - Reduce the heating rate: Allow the liquid to drain back into the distillation flask before resuming at a lower temperature. |
| Discoloration of the Distillate | 1. Thermal Decomposition: Overheating can cause the this compound or impurities to decompose. 2. Presence of Catalysts or Side Products from Synthesis: Residual catalysts or colored byproducts from the synthesis (e.g., Grignard reaction) may be carried over. | For Thermal Decomposition: - Use vacuum distillation: This lowers the boiling point and reduces the risk of thermal decomposition. The boiling point of this compound is approximately 205 °C at atmospheric pressure.[3] - Ensure accurate temperature monitoring: Place the thermometer correctly in the distillation head. For Impurities from Synthesis: - Consider a pre-purification step: A simple filtration or a pre-distillation to remove non-volatile residues may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the major impurities I should be concerned about when purifying this compound?
A1: The most common impurities depend on the synthetic route and handling, but typically include:
-
Phenyltrichlorosilane (C₆H₅SiCl₃): Often a co-product in the synthesis of this compound. Its boiling point is approximately 201 °C, very close to that of the desired product, making separation by fractional distillation challenging.[4][5][6][7][8]
-
Chloromethylphenylsilane (C₇H₉ClSi): Another potential impurity with a significantly lower boiling point of around 113 °C, making it easier to separate as a forerun.[9]
-
Hydrolysis/Condensation Products (Siloxanes): Formed by the reaction of this compound with water. A common example is 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, which has a boiling point of approximately 158 °C.[9][10][11]
-
Grignard Reaction Byproducts: If synthesized via a Grignard reaction, impurities such as biphenyl can form.[12]
Q2: How can I effectively separate this compound from Phenyltrichlorosilane given their close boiling points?
A2: This is a classic fractional distillation challenge. To achieve a good separation:
-
Use a highly efficient fractionating column: A column with a high number of theoretical plates is essential.
-
Maintain a high reflux ratio: This means returning a significant portion of the condensate to the column to allow for multiple vaporization-condensation cycles, which enhances separation.
-
Distill slowly: A slow distillation rate is crucial for achieving equilibrium within the column.
Q3: What are the best practices for handling and storing this compound to prevent degradation?
A3: Due to its moisture sensitivity:
-
Always handle under an inert atmosphere: Use a glovebox or Schlenk line with dry nitrogen or argon.
-
Store in a tightly sealed container: Use a container with a secure, moisture-proof cap.
-
Store in a cool, dry place: Avoid areas with high humidity.
-
Consider using a septum-sealed bottle: This allows for the removal of the liquid via syringe without exposing the bulk material to the atmosphere.
Q4: How can I confirm the purity of my this compound after distillation?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile impurities. You can monitor for the presence of lower and higher boiling point impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The spectrum of pure this compound should show a singlet for the methyl protons and a multiplet for the phenyl protons. The presence of other peaks would indicate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to check for the presence of Si-O-Si bonds, which would indicate hydrolysis.
Experimental Protocols
Detailed Fractional Distillation of this compound
Objective: To purify this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Oven-dried or flame-dried fractional distillation apparatus (including a round-bottom flask, fractionating column, distillation head with thermometer, condenser, and receiving flasks)
-
Boiling chips or magnetic stirrer
-
Heating mantle
-
Inert gas source (dry nitrogen or argon) with a bubbler
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the dry fractional distillation apparatus. Ensure all joints are well-sealed.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Attach the flask to the fractionating column and the rest of the apparatus.
-
Connect the inert gas line to the top of the distillation setup, with the outlet connected to a bubbler to maintain a positive pressure.
-
-
Charging the Flask:
-
Under a counter-flow of inert gas, charge the distillation flask with the crude this compound (no more than 2/3 full).
-
-
Distillation:
-
Begin stirring and gently heat the distillation flask.
-
Observe the temperature at the distillation head. Collect any low-boiling forerun, which may contain impurities like Chloromethylphenylsilane (b.p. ~113 °C).
-
As the temperature approaches the boiling point of this compound (~205 °C at atmospheric pressure), change to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range (e.g., 203-206 °C).
-
Monitor the distillation for any signs of problems as outlined in the troubleshooting guide.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides and high-boiling impurities.
-
-
Shutdown and Storage:
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Transfer the purified this compound to a dry, inert-gas-flushed storage container.
-
Purity Assessment by ¹H NMR Spectroscopy
Objective: To assess the purity of the distilled this compound.
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving a few drops of the purified this compound in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Expect a singlet for the methyl protons (CH₃) and a multiplet for the phenyl protons (C₆H₅).
-
Phenyltrichlorosilane: If present, you would observe only a multiplet for the phenyl protons.[4]
-
Chloromethylphenylsilane: If present, you would observe signals corresponding to its methyl and phenyl protons at different chemical shifts.
-
The integration of the peaks can be used to quantify the relative amounts of impurities.
-
Visualizations
Logical Workflow for Troubleshooting Distillation
Caption: A logical workflow for troubleshooting common issues during the distillation of this compound.
Relationship Between Impurities and Purification Strategy
Sources
- 1. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyltrichlorosilane(98-13-5) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 7. Dichloromethylsilane(75-54-7) 1H NMR spectrum [chemicalbook.com]
- 8. Phenyl trichlorosilane [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. 1,3-DICHLORO-1,3-DIMETHYL-1,3-DIPHENYLDISILOXANE | 3582-72-7 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Dichloromethylphenylsilane Polymerization Reactions
Welcome to the technical support center for dichloromethylphenylsilane (DCMPs) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymethylphenylsilane (PMPS), primarily via Wurtz-type reductive coupling. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound?
A1: The most prevalent and established method for synthesizing high molecular weight polymethylphenylsilane is the Wurtz-type reductive coupling (often called Wurtz coupling).[1][2] This heterogeneous reaction involves the dehalogenation of the this compound monomer using a finely dispersed alkali metal, typically sodium, in an inert, high-boiling aromatic solvent like toluene.[1][2] The reaction is vigorous and requires strictly anhydrous conditions to be successful.[3]
Q2: What are the critical parameters that influence the success of a Wurtz-type polymerization of DCMPs?
A2: The outcome of the polymerization is highly sensitive to several factors. Key parameters include the purity of the monomer and solvent, the dispersion and surface area of the sodium metal, the reaction temperature, and the rate of monomer addition.[2] The reaction mechanism is complex, involving intermediates that can be influenced by these conditions, ultimately affecting the polymer's molecular weight, polydispersity, and yield.[4][5]
Q3: What kind of molecular weight and polydispersity (PDI) can I expect from a successful DCMPs polymerization?
A3: A well-executed Wurtz-type polymerization of DCMPs can yield high molecular weight polymers with a number-average molecular weight (Mn) ranging from 50,000 to 100,000 g/mol .[4] The molecular weight distribution is often relatively narrow for a condensation reaction, with PDI values (Mw/Mn) typically between 1.2 and 1.5.[4] However, it's not uncommon for the reaction to produce a bimodal or trimodal distribution, which includes a low molecular weight fraction of cyclic oligomers.[1]
Q4: What are the main safety concerns when working with this compound and alkali metals?
A4: this compound is a corrosive liquid that reacts with moisture, releasing hydrochloric acid (HCl).[6][7] It is harmful if inhaled or absorbed through the skin.[7] The reaction itself uses sodium metal, which is highly reactive and flammable, especially in the presence of moisture or alcohols. The polymerization should always be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed by potential cause, with detailed solutions and preventative measures.
Issue 1: The final polymer has a low molecular weight (Low Mn).
A low molecular weight is one of the most common issues and indicates premature chain termination.
Potential Cause 1: Presence of Moisture or Protic Impurities
-
Explanation: Dichlorosilanes are highly susceptible to hydrolysis. Trace amounts of water in the monomer, solvent, or reaction vessel will react with the Si-Cl bonds to form silanols (Si-OH). These silanols can then condense to form stable, unreactive siloxane (Si-O-Si) linkages, effectively capping the growing polymer chain and preventing further propagation.[8] Monofunctional impurities in the monomer stock can also act as chain stoppers.[9]
-
Recommended Solution:
-
Rigorous Purification: Purify the this compound monomer by fractional distillation under an inert atmosphere immediately before use. Ensure solvents are thoroughly dried using appropriate methods (e.g., distillation from sodium/benzophenone for toluene) and stored over molecular sieves.
-
Inert Atmosphere: Assemble the reaction glassware hot from the oven and purge thoroughly with a dry, inert gas like argon or nitrogen before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
Potential Cause 2: Inefficient Initiation or Premature Termination
-
Explanation: The Wurtz-type reaction is a complex, surface-mediated process.[2] If the sodium dispersion is poor (low surface area), initiation may be slow and inefficient. Furthermore, side reactions, such as "end-biting" where a silyl anion on a growing chain attacks the terminal Si-Cl bond of the same chain, can lead to the formation of low-molecular-weight cyclic species.[10]
-
Recommended Solution:
-
Optimize Sodium Dispersion: Prepare a fine dispersion of sodium metal by melting it in hot toluene and using a high-shear mechanical stirrer. The "sand" consistency should be maintained as the toluene is cooled.
-
Control Addition Rate: Add the monomer solution dropwise to the sodium dispersion at a slow, controlled rate.[2] A slow addition rate helps to maintain a low instantaneous concentration of monomer, which can favor chain propagation over side reactions.
-
Consider an Initiator: In some cases, adding a small amount of a pre-formed oligosilane initiator can help promote more efficient initiation and suppress end-biting reactions, leading to higher molecular weights.[10]
-
Issue 2: The reaction mixture formed an insoluble gel.
Gelation indicates the formation of a cross-linked polymer network instead of the desired linear, soluble chains.
Potential Cause 1: Presence of Trichlorosilane Impurities
-
Explanation: The most common cause of gelation is the presence of trifunctional impurities, such as methyltrichlorosilane or phenyltrichlorosilane, in the this compound monomer.[11] These impurities have three reactive chlorine sites, which act as branching points during polymerization, leading to the formation of an infinite, insoluble network.[12]
-
Recommended Solution:
-
Verify Monomer Purity: Before use, verify the purity of your this compound monomer using Gas Chromatography (GC) or ¹H NMR spectroscopy. The presence of even small amounts of trichlorosilane impurities can cause gelation.
-
High-Efficiency Distillation: If impurities are detected, purify the monomer using a high-efficiency fractional distillation column to separate the dichlorosilane from more volatile (methyltrichlorosilane) or less volatile (phenyltrichlorosilane) impurities.
-
Potential Cause 2: High Monomer Concentration or Uncontrolled Temperature
-
Explanation: Polymerization reactions are exothermic. If the monomer concentration is too high or the addition is too fast, the reaction temperature can increase uncontrollably. Elevated temperatures can promote side reactions, including intermolecular coupling at the phenyl or methyl groups, which can lead to cross-linking.[11]
-
Recommended Solution:
-
Reduce Monomer Concentration: Perform the reaction at a lower monomer concentration. While this may slightly reduce the reaction rate, it provides better control over the exotherm.[11]
-
Maintain Temperature Control: Use a temperature-controlled reaction vessel (e.g., an oil bath) and monitor the internal reaction temperature closely. Ensure efficient stirring to dissipate heat evenly.
-
Issue 3: The polymer has a broad or multimodal molecular weight distribution (High PDI).
A high PDI suggests a lack of control over the polymerization process, with multiple reaction pathways or termination events occurring.
Potential Cause 1: Inconsistent Reaction Conditions
-
Explanation: The heterogeneous nature of the Wurtz coupling makes it sensitive to physical parameters.[2] Variations in stirring speed can change the available surface area of the sodium, and temperature fluctuations can alter the rates of initiation, propagation, and termination reactions. This can lead to the formation of different polymer populations, resulting in a broad or multimodal distribution.[1][4]
-
Recommended Solution:
-
Standardize Procedures: Ensure all reaction parameters are kept consistent between batches. This includes the stirring rate, temperature profile, and the rate of monomer addition.[9]
-
Optimize Stirring: Use a mechanical stirrer with a properly shaped impeller to ensure the sodium dispersion remains suspended and consistent throughout the reaction.
-
Potential Cause 2: Competing Reaction Mechanisms
-
Explanation: The synthesis of polysilanes can sometimes produce a trimodal distribution of products: a high molecular weight polymer, a medium molecular weight polymer, and a low molecular weight fraction consisting of stable five- and six-membered rings.[1] The formation of these cyclic oligomers competes directly with the growth of the linear polymer chains.
-
Recommended Solution:
-
Lower Reaction Temperature: Lowering the polymerization temperature can sometimes suppress the side reactions that lead to the formation of low molecular weight polymer.[4]
-
Fractional Precipitation: If a multimodal distribution is obtained, the different fractions can often be separated after the reaction is complete through fractional precipitation. This involves dissolving the crude polymer in a good solvent (like toluene) and slowly adding a non-solvent (like methanol or isopropanol). The highest molecular weight fraction will precipitate first.
-
Experimental Protocols & Data
Protocol 1: Purification of this compound Monomer
-
Assemble a fractional distillation apparatus that has been oven-dried and cooled under a stream of dry argon.
-
Equip the apparatus with a vacuum-jacketed Vigreux column (or other high-efficiency column) and a distillation head.
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gently under atmospheric pressure (or slight vacuum for higher boiling impurities) using an oil bath.
-
Discard the initial forerun, which may contain more volatile impurities.
-
Collect the fraction boiling at approximately 205 °C (at atmospheric pressure).[6]
-
Store the purified monomer under an inert atmosphere and away from moisture.
Data Presentation: Effect of Reaction Conditions on PMPS Properties
The following table summarizes expected outcomes based on reaction parameter changes.
| Parameter | Condition | Expected Mn | Expected PDI | Primary Rationale |
| Monomer Purity | High (>99.5%) | High | Low (<1.5) | Minimizes chain termination and cross-linking.[9][11] |
| Low (<98%) | Low to Very Low | High (>2.0) | Impurities act as chain stoppers or cross-linkers.[9][11] | |
| Solvent | Toluene (110 °C) | High | Moderate | Standard condition, favors high MW polymer formation.[2] |
| THF (Room Temp) | Moderate | Low | Different mechanism may be at play, end-biting is less significant.[10] | |
| Temperature | 65 °C | Moderate | Moderate | Slower reaction, may reduce side reactions.[10] |
| 110 °C (reflux) | High | Moderate | Faster reaction, standard for achieving high MW.[2] | |
| Na Dispersion | Fine "sand" | High | Low | High surface area promotes efficient and uniform initiation.[2] |
| Large chunks | Low | High | Low surface area leads to poor, non-uniform initiation. |
Characterization Techniques
-
Gel Permeation Chromatography (GPC/SEC): The primary technique for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the polymer structure, verify purity, and identify end groups.[5][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic bonds and confirming the absence of impurities like silanols (from hydrolysis).[16]
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polymer
This diagram outlines the decision-making process when troubleshooting a polymerization that resulted in a low molecular weight product.
Caption: Competing reaction pathways in DCMPs polymerization.
References
- Matyjaszewski, K., Cypryk, M., Frey, H., Hrkach, J., Kim, H. K., Moeller, M., ... & White, M. (1991). Polysilanes, Synthesis, Modification, and Properties.
- Wikipedia. (n.d.). Polysilane.
- Li, W., Zhou, M., & Tian, A. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Molecules, 24(2), 325. [Link]
- Wikipedia. (n.d.). Wurtz reaction.
- Jones, R. G., Benfield, R. E., Evans, P. J., & Swain, A. C. (2009). An oligosilane initiator for the Wurtz-type polymerisation of this compound. Dalton Transactions, (27), 5293-5299. [Link]
- Quora. (2017). What is the mechanism of the internal Wurtz reaction? How do dimmers get formed in these reactions?[Link]
- West, R. (1987). Polysilane Polymers. University of Illinois. [Link]
- Química Orgánica. (n.d.). Wurtz (Coupling).
- Murase, H., Sugimoto, M., Nishimura, H., & Yamada, K. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- ResearchGate. (2021).
- Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%.
- Polymer Characterization. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
- Organic Chemistry Portal. (n.d.). Wurtz Reaction.
- Agilent. (2015).
- Hippler, M., & Vepřek, S. (1998). Correlation of Growth and Surface Properties of Poly(p-xylylenes) to Reaction Conditions. Polymers, 10(12), 2446. [Link]
- Wikipedia. (n.d.). Organosilicon chemistry.
- PubChem. (n.d.). This compound.
- Inagaki, N., & Yasuda, H. (2002). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 4(3), 1285-1317. [Link]
- Patsnap. (2025).
Sources
- 1. Polysilane - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. quora.com [quora.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
Side reactions of Dichloromethylphenylsilane and their prevention
Welcome to the technical support center for Dichloromethylphenylsilane (DCMPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the success and safety of your experiments.
I. Understanding the Reactivity of this compound
This compound is a versatile bifunctional reagent used in the synthesis of methylphenylsilyl derivatives and as a monomer for silicone polymers.[1] However, its utility is matched by its reactivity, particularly its sensitivity to moisture and its propensity for unwanted side reactions. A thorough understanding of these characteristics is paramount for successful application.
II. Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate and fumes upon opening a bottle of this compound. What is happening?
A1: This is a classic sign of hydrolysis. This compound is highly sensitive to moisture.[1][2] When exposed to atmospheric humidity, it readily reacts with water to form hydrochloric acid (HCl) gas, which appears as corrosive fumes, and a mixture of silanols, which can then condense to form white, solid siloxane oligomers or polymers.[1][3]
Causality: The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack by water. The reaction proceeds as follows:
-
Step 1: Hydrolysis: Each Si-Cl bond is replaced by a silicon-hydroxyl (Si-OH) bond, forming a silanediol intermediate and releasing two molecules of HCl.
-
Step 2: Condensation: The silanol intermediates are unstable and readily condense with each other, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages, the backbone of silicones.[4]
Q2: My reaction is not proceeding to completion, and I'm getting a complex mixture of products. What could be the cause?
A2: Incomplete reactions and product mixtures often stem from two primary issues: reagent purity and inadequate reaction conditions.
-
Reagent Purity: The starting this compound may be partially hydrolyzed, as discussed in Q1. Using compromised starting material will introduce siloxanes and HCl into your reaction, leading to a variety of side products.
-
Reaction Conditions: Many reactions involving this compound, such as Grignard reactions or reactions with other nucleophiles, are highly sensitive to moisture and air. Trace amounts of water can quench your nucleophile (e.g., Grignard reagent) and catalyze the hydrolysis of the starting silane.
Q3: I am performing a Grignard reaction with this compound and my yield is low, with a significant amount of biphenyl byproduct. How can I optimize this?
A3: Low yields and biphenyl formation are common issues in Grignard reactions.
-
Biphenyl Formation: This side product arises from the coupling of two phenyl radicals, which can form during the initiation of the Grignard reagent.[5] To minimize this, ensure fresh, active magnesium is used and that the initiation is smooth.
-
Low Yield: This can be due to several factors:
-
Quenching of the Grignard Reagent: As mentioned, water is a primary culprit. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Side Reactions of the Silane: The Grignard reagent can be consumed by reacting with hydrolyzed this compound.
-
Steric Hindrance: With sterically hindered Grignard reagents or substrates, side reactions like reduction or enolization can compete with the desired nucleophilic addition.[6]
-
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| White precipitate in reaction mixture | Hydrolysis of this compound due to moisture. | Ensure all glassware is rigorously dried (oven-drying or flame-drying). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of a viscous oil or gel | Uncontrolled polymerization/polycondensation. | Control the stoichiometry of reactants carefully. Maintain a low reaction temperature to manage the exotherm. Consider a slow, dropwise addition of the silane to the reaction mixture.[7] |
| Low yield of desired product | Impure starting materials; quenching of nucleophiles by moisture; competing side reactions. | Purify this compound by distillation if necessary.[1] Use fresh, high-quality reagents. Implement stringent anhydrous techniques. Optimize reaction temperature and addition rates. |
| Reaction exotherm is difficult to control | The reaction is highly exothermic, leading to potential runaway.[7][8] | Use a suitable cooling bath to maintain the desired temperature. Add reagents dropwise to control the rate of heat generation.[9] Ensure efficient stirring to dissipate heat evenly. For larger scale reactions, consider a flow chemistry setup for better heat management.[7] |
| Difficulty in product purification | Presence of siloxane byproducts or unreacted starting materials with similar boiling points. | Optimize the reaction to minimize byproduct formation. Utilize fractional distillation for purification.[1] Consider chromatographic methods for separating products with close boiling points. Aqueous workup with a mild base can help remove acidic impurities. |
IV. Preventative Protocols & Methodologies
Protocol 1: Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Thoroughly clean all glassware and dry in an oven at >120°C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas.
-
-
Solvent Drying:
-
Use commercially available anhydrous solvents.
-
For stringent requirements, distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
-
Inert Atmosphere Setup:
-
Use a Schlenk line or a glovebox for handling reagents and running the reaction.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Protocol 2: Controlled Addition for Exothermic Reactions
-
Setup:
-
Place the reaction flask in a cooling bath (e.g., ice-water, ice-salt) capable of maintaining the desired internal temperature.
-
Use an addition funnel for the dropwise addition of the limiting reagent.
-
Monitor the internal temperature of the reaction mixture with a thermometer.
-
-
Procedure:
-
Cool the initial reaction mixture to the target temperature before starting the addition.
-
Add the reagent from the addition funnel at a rate that allows the cooling system to dissipate the generated heat and maintain a stable internal temperature.[9]
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling.
-
V. Visualizing Reaction Pathways
Diagram 1: Hydrolysis and Condensation of this compound
Caption: Hydrolysis of this compound to a silanediol intermediate and subsequent polycondensation to form polysiloxanes.
Diagram 2: Desired vs. Side Reaction in Grignard Synthesis
Caption: Competing pathways for this compound in a Grignard reaction, highlighting the impact of moisture.
VI. References
-
SYNTHESIS OF LINEAR OLIGOMETHYLPHENYLPENTASILOXANES - ResearchGate. [Link]
-
This compound | C7H8Cl2Si | CID 9006 - PubChem. [Link]
-
Organosilicon chemistry - Wikipedia. [Link]
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry - ResearchGate. [Link]
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - NIH. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Impact of reaction products on the Grignard reaction with silanes and ketones - ResearchGate. [Link]
-
Synthetic methods for preparation of siloxane and siloxane-hybrid polymers. - ResearchGate. [Link]
-
How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? - ResearchGate. [Link]
-
Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. [Link]
-
11.4: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC - PubMed Central. [Link]
-
Comparison of approaches for purifying and desalting polymerase chain reaction products prior to electrospray ionization mass spectrometry - PubMed. [Link]
-
Exothermic Reactions Explained - YouTube. [Link]
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. 149-74-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Controlling reaction conditions for Dichloromethylphenylsilane synthesis
Technical Support Center: Dichloromethylphenylsilane Synthesis
Welcome to the technical support center for the synthesis of this compound (C₇H₈Cl₂Si). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling reaction conditions and troubleshooting common issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Critical Safety Advisory: Handling Chlorosilanes
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and related chlorosilanes.
-
Extreme Moisture Sensitivity: Chlorosilanes react vigorously with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl) gas.[1][2] This reaction can rapidly pressurize a closed container, creating an explosion hazard.[1][3] All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[4][5]
-
Corrosivity: The compound and its hydrolysis products are corrosive to the skin, eyes, and mucous membranes.[1][2] Direct contact can cause severe burns.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[3][4][6] Do not wear contact lenses.[4]
-
Fire Hazard: this compound is a flammable liquid with a flash point of approximately 67°C (152.6°F).[7] Keep it away from heat, sparks, and open flames.[6] In case of fire, use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers. Do NOT use water , as it will exacerbate the situation by generating HCl gas.[4]
Part 1: Troubleshooting the Grignard Synthesis Route
The Grignard reaction is a common laboratory-scale method for forming the silicon-carbon bond, typically by reacting a phenylmagnesium halide with methyltrichlorosilane (MeSiCl₃).[2][8] While versatile, it is highly sensitive to reaction conditions.
Frequently Asked Questions (Grignard Route)
Q1: My Grignard reaction won't initiate, or my yield of phenylmagnesium halide is very low. What's wrong?
A1: This is the most common failure point and is almost always related to atmospheric or reagent contamination.
-
Causality: Grignard reagents are potent nucleophiles and extremely strong bases.[9][10] They react readily with even trace amounts of protic substances like water, destroying the reagent and halting the reaction. The magnesium metal surface can also be passivated by a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[11]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under a dry, inert atmosphere (Nitrogen or Argon).[11] Solvents, particularly ethers like THF or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The passivating MgO layer must be disrupted. This can be achieved by:
-
Briefly grinding the magnesium turnings in a dry mortar and pestle before adding them to the flask.
-
Adding a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. You should see the characteristic brown color of the iodine disappear as the reaction initiates.[11]
-
Adding a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethylene gas and MgBr₂, an exothermic reaction that helps initiate the primary reaction.
-
-
Check Reagent Quality: Ensure your phenyl halide (e.g., bromobenzene or chlorobenzene) is anhydrous. Pass it through a small plug of activated alumina if necessary.
-
Q2: My reaction initiated, but my final yield of this compound is poor, and I've isolated several byproducts.
A2: Poor yield after successful initiation often points to issues with stoichiometry, reaction temperature, or side reactions.
-
Causality: The reaction of phenylmagnesium chloride with methyltrichlorosilane can produce a mixture of products: the desired phenylmethyldichlorosilane (PhMeSiCl₂), diphenylmethylchlorosilane (Ph₂MeSiCl), and even triphenylmethylsilane (Ph₃MeSi).[8] The product distribution is highly dependent on the stoichiometry and the mode of addition.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of Grignard reagent to methyltrichlorosilane. An excess of the Grignard reagent will favor the formation of more substituted products like diphenylmethylchlorosilane.
-
Use Reverse Addition: To maximize the yield of the desired monosubstituted product, the Grignard reagent should be added slowly to the methyltrichlorosilane solution at a controlled temperature (e.g., 0°C). This ensures that the Grignard reagent always encounters a large excess of MeSiCl₃, statistically favoring a single substitution. Adding the silane to the Grignard reagent will almost certainly result in multiple substitutions.
-
Maintain Low Temperature: The reaction is exothermic. Maintain a low temperature during the addition of the Grignard reagent to minimize side reactions. After the addition is complete, the mixture can be allowed to warm to room temperature or gently refluxed to ensure the reaction goes to completion.[12]
-
Visualizing Grignard Synthesis Issues
A logical approach is crucial for diagnosing failures in a Grignard synthesis.
Caption: Decision tree for troubleshooting Grignard synthesis.
Part 2: Troubleshooting the Direct Synthesis (Müller-Rochow) Route
The Direct Synthesis is the primary industrial method for producing methylchlorosilanes. It involves reacting methyl chloride with elemental silicon at high temperatures (280-350°C) over a copper-based catalyst.[13] While efficient, it requires precise control over catalysts and conditions to achieve high selectivity for the desired product.
Frequently Asked Questions (Direct Synthesis)
Q1: My reaction rate is very low, and silicon conversion is poor.
A1: Low reactivity in the Direct Process is typically linked to the catalyst system or reaction temperature.
-
Causality: The reaction mechanism involves the formation of a copper-silicon alloy, which is the catalytically active phase.[14] The reaction is highly temperature-dependent, with an optimal window for both rate and selectivity.
-
Troubleshooting & Optimization:
-
Catalyst & Promoters: The catalyst is not just copper. Promoters like zinc and tin are critical. Zinc tends to increase the selectivity for more methylated silanes, while tin promotes the formation of more chlorinated silanes.[15] The combination and concentration of these promoters are key to high yields of dimethyldichlorosilane, a common co-product, and can be adjusted to influence the formation of this compound if a phenyl-modified process is used.
-
Temperature Control: The reaction is typically run between 280°C and 350°C.[13] Below this range, the reaction rate is too slow. Above it, side reactions and catalyst sintering can become significant problems, reducing overall yield.
-
Silicon Purity: The grade of silicon used is important. Metallurgical-grade silicon is standard, but impurities can affect catalyst performance.[13]
-
Q2: The selectivity for this compound is low, with too many other silanes being produced.
A2: Selectivity is a complex function of the catalyst, promoters, temperature, and pressure.
-
Causality: The Direct Process produces a mixture of methylchlorosilanes, including MeSiCl₃, Me₂SiCl₂, and Me₃SiCl.[16] The relative amounts are dictated by the thermodynamics and kinetics governed by the catalyst surface and reaction conditions.
-
Troubleshooting & Optimization:
-
Optimize Promoter Concentrations: As noted, zinc and tin have a significant effect on selectivity.[15] A trace amount of tin (e.g., 0.005-0.01 wt%) can significantly increase the selectivity for dimethyldichlorosilane, a precursor in some routes.[15] Fine-tuning the promoter ratio is essential for optimizing the output of your target molecule.
-
Reactor Design: In an industrial setting, a fluidized bed reactor is used to ensure uniform temperature and efficient contact between the gaseous methyl chloride and the solid silicon-catalyst mixture.[13] Poor fluidization can lead to hot spots, causing undesirable side reactions and reduced selectivity.
-
Data Summary: Key Reaction Parameters
| Parameter | Grignard Synthesis | Direct Synthesis (Müller-Rochow) |
| Primary Reactants | Phenylmagnesium Halide, Methyltrichlorosilane | Silicon, Methyl Chloride |
| Catalyst | None (Stoichiometric) | Copper (with Zn, Sn promoters)[15] |
| Typical Temperature | 0°C to 65°C (refluxing ether) | 280°C to 350°C |
| Pressure | Atmospheric | 1 to 10 bar[13] |
| Key for Success | Strict anhydrous conditions, Reverse addition | Catalyst formulation, Temperature control |
Part 3: General FAQs and Purification
Q1: How can I effectively purify my crude this compound?
A1: Fractional distillation under reduced pressure is the standard and most effective method.
-
Causality: this compound has a relatively high boiling point (205°C at atmospheric pressure).[1][7] Distilling at atmospheric pressure can lead to thermal decomposition. The various silane byproducts (e.g., MeSiCl₃, Ph₂MeSiCl) have different boiling points, allowing for their separation.
-
Procedure: Use an efficient fractionating column (e.g., a Vigreux or packed column) and perform the distillation under vacuum. This lowers the boiling point, preventing degradation. For example, the boiling point is 114-115°C at 50 mmHg.[1]
Q2: My final product looks clean by distillation, but it degrades over time. What is causing this?
A2: The product is likely hydrolyzing due to exposure to atmospheric moisture.
-
Causality: The Si-Cl bonds are highly susceptible to hydrolysis, reacting with water to form silanols (R₃SiOH) and releasing corrosive HCl.[2][16] These silanols can then undergo condensation to form polysiloxane oils or resins, which appears as cloudiness or an increase in viscosity.[17][18]
-
Prevention:
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[1]
-
Handling: Always handle the material in a dry environment, such as a glovebox or under a stream of inert gas. Use dry syringes or cannulas for transfers.
-
Q3: What analytical techniques are best for characterizing the product and its impurities?
A3: A combination of techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR spectroscopy can confirm the structure of the desired product and identify and quantify silicon-containing impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating volatile components in the crude reaction mixture and identifying them based on their mass spectra. It can help pinpoint the identity of byproducts.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups and the absence of Si-OH bands (around 3200-3700 cm⁻¹), which would indicate hydrolysis.[19]
Visualizing Reaction Pathways
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalsilicones.org [globalsilicones.org]
- 4. gelest.com [gelest.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dichloro(methyl)phenylsilane 97 149-74-6 [sigmaaldrich.com]
- 8. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]
- 15. Research Portal [iro.uiowa.edu]
- 16. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 17. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 18. m.youtube.com [m.youtube.com]
- 19. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
Preventing hydrolysis of Dichloromethylphenylsilane during reactions
Welcome to the dedicated technical support resource for dichloromethylphenylsilane. This guide is crafted for researchers, scientists, and professionals in drug development to effectively manage the challenges associated with this highly reactive and versatile compound. The central aim is to provide robust, field-tested strategies for preventing the hydrolysis of this compound, a common pitfall that can compromise experimental success.
Introduction: The this compound Hydrolysis Challenge
This compound is a valuable reagent in organic synthesis, primarily utilized for creating silicon-containing molecules and as a protecting group.[1] Its utility, however, is frequently hampered by its extreme sensitivity to moisture.[2][3] The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis, reacting readily with water to form silanols.[1] These silanols can then condense into polysiloxanes, which are often observed as an insoluble white precipitate.[4][5][6] This process not only consumes the starting material but also introduces impurities that can complicate reaction workups and significantly reduce product yields.
This guide offers a comprehensive framework for understanding, troubleshooting, and ultimately preventing the hydrolysis of this compound, thereby ensuring the integrity of your synthetic routes.
Part 1: Troubleshooting Guide - Addressing Common Hydrolysis-Related Issues
This section tackles specific problems that can arise during experiments with this compound, providing detailed, evidence-based solutions.
Issue 1: A white precipitate forms instantly upon adding this compound to my reaction.
Q: I noticed a white, insoluble solid appearing the moment I added this compound to my reaction. What is causing this, and how can I stop it from happening?
A: The immediate formation of a white precipitate is a definitive sign of rapid hydrolysis of this compound.[4][5] This occurs when the reagent encounters even trace amounts of water in the reaction setup. The precipitate is typically a polysiloxane polymer, formed from the condensation of silanol intermediates.
Root Cause Analysis:
-
Contaminated Solvents: The most frequent source of water is inadequately dried solvents.
-
Atmospheric Moisture: Exposing the reaction to the lab environment, particularly on humid days, can introduce sufficient moisture to trigger hydrolysis.[2][3]
-
"Wet" Glassware: Glassware that hasn't been meticulously dried can retain a film of water on its surface.
-
Water in Other Reagents: Other components of your reaction mixture may contain residual moisture.
Detailed Troubleshooting Protocol:
-
Rigorous Solvent Drying:
-
Recommended Method: For common non-polar and aprotic polar solvents like toluene, hexane, or THF, distillation from an appropriate drying agent is crucial.[7][8] For ethereal solvents, a sodium/benzophenone still provides a visual cue (a deep blue or purple color) indicating anhydrous conditions. For hydrocarbons, distillation from sodium or calcium hydride is effective.
-
Alternative Method: Using activated molecular sieves (e.g., 4A) can also remove water effectively.[9] Ensure sieves are activated by heating under vacuum prior to use.
-
-
Inert Atmosphere Techniques:
-
Schlenk Line or Glovebox: All handling of this compound should ideally be conducted under an inert atmosphere (argon or nitrogen) using a Schlenk line or within a glovebox to exclude atmospheric moisture.[10]
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved moisture and oxygen. This can be accomplished through several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
Glassware Preparation:
-
Oven Drying: All glassware must be oven-dried at a minimum of 120°C for several hours (preferably overnight) and cooled in a desiccator or under a stream of inert gas.
-
Flame Drying: For highly sensitive reactions, flame-drying the assembled glassware under vacuum or an inert gas flow immediately before use is the gold standard for removing adsorbed water.
-
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of this compound to Polysiloxanes.
Issue 2: My reaction is sluggish with poor yields, but I don't see a precipitate.
Q: My reaction with this compound isn't working well, and my yields are low. I don't see much precipitate, so could hydrolysis still be the problem?
A: Yes, absolutely. Even without visible precipitation, low-level hydrolysis can severely impact your reaction. A slow ingress of moisture can lead to the formation of soluble siloxane oligomers or simply consume the this compound in a side reaction, reducing its effective concentration and leading to poor yields.
Investigative Steps:
-
Reaction Monitoring:
-
Utilize GC-MS or ¹H NMR to analyze aliquots from your reaction over time. Look for the appearance of byproducts corresponding to silanols or small siloxane oligomers. This will help quantify the rate of decomposition of your starting material.
-
-
Headspace Analysis:
Preventative Measures for Slow Hydrolysis:
-
Airtight Transfer Techniques: Use oven-dried syringes and cannulas for all liquid transfers under a positive pressure of inert gas. Avoid opening the reaction vessel to the atmosphere.
-
Use of a Co-solvent as a Water Scavenger: In some specific applications, a small amount of a reactive scavenger can be used, but this must be carefully considered as it can compete with the desired reaction.
-
Proton Sponges: If the HCl generated from minor hydrolysis is detrimental to your reaction's stability or catalysis, adding a non-nucleophilic base like a proton sponge can sequester the acid without directly reacting with the this compound.
Data Summary: Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₈Cl₂Si | 191.13 | 205 | 1.176[3] |
Part 2: Frequently Asked Questions (FAQs) - Best Practices and Key Concepts
This section addresses broader questions about the handling, storage, and fundamental reactivity of this compound.
Q1: What are the best practices for storing this compound to maintain its integrity?
A1: Proper storage is the first line of defense. This compound should be stored in a cool, dry, well-ventilated area, away from moisture.[3][10] The container must be tightly sealed, ideally with a Teflon-lined cap. For long-term storage, placing the sealed container within a desiccator is recommended. Storing under an inert gas is also a good practice, especially if the container will be accessed multiple times.[10][11]
Q2: Can I use protic solvents like alcohols with this compound?
A2: It is strongly advised not to use protic solvents such as alcohols (methanol, ethanol) or primary/secondary amines with this compound.[3] These solvents contain reactive protons that will readily attack the Si-Cl bonds in a process called solvolysis, which is analogous to hydrolysis. This will consume your reagent and form undesired alkoxysilanes or aminosilanes.
Decision Tree for Solvent Selection:
Caption: A decision-making workflow for appropriate solvent selection.
Q3: Are there less moisture-sensitive alternatives to this compound?
A3: The choice of an alternative depends on your specific synthetic goal. If you are using it as a protecting group, silyl halides with bulkier substituents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are generally more sterically hindered and therefore less reactive towards water. If the methylphenylsilyl moiety is essential, you might consider a corresponding silyl triflate, though these are often even more reactive and demand strictly anhydrous conditions.
Q4: How should I properly quench a reaction containing unreacted this compound?
A4: Quenching a reaction with residual this compound must be done with caution, as the hydrolysis is exothermic and produces corrosive HCl gas.[2][12] The recommended procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate. The bicarbonate will neutralize the HCl as it's formed and react with the remaining chlorosilane. This must be performed in a well-ventilated fume hood. Avoid quenching with pure water, as this can cause a rapid, uncontrolled evolution of HCl gas.
References
- PubChem. This compound | C7H8Cl2Si | CID 9006. [Link]
- ResearchGate.
- Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
- XJY Silicones Blog. How to prevent the hydrolysis of A Silane Coupling Agent? [Link]
- Acros Organics. SAFETY DATA SHEET - this compound. [Link]
- Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
- Wikipedia. Organosilicon chemistry. [Link]
- Sdfine. Chemwatch MSDS 1162 - DICHLOROMETHYL SILANE. [Link]
- University of Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]
- Silicones Europe. Chemistry - Hydrolysis. [Link]
- Google Patents.
- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
- National Institutes of Health.
Sources
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0103824B1 - Separation of chlorosilanes - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Dichloromethylphenylsilane Reactions
A Senior Application Scientist's Guide to Managing HCl Byproduct
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dichloromethylphenylsilane (DCMPS). This guide provides in-depth technical information, troubleshooting advice, and practical protocols for managing the inevitable hydrogen chloride (HCl) byproduct generated during its synthesis and use. As your senior application scientist, my goal is to equip you with the expertise to not only execute your experiments but to understand the underlying chemistry, ensuring safety, optimizing yields, and maintaining product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise when handling HCl in DCMPS reactions.
Q1: Why is hydrogen chloride (HCl) a consistent byproduct in reactions involving chlorosilanes like this compound?
A1: Hydrogen chloride (HCl) is an inherent byproduct in the most common and commercially significant synthesis and application pathways for chlorosilanes. The silicon-chlorine (Si-Cl) bond is highly reactive, particularly towards nucleophiles containing active hydrogens, such as water.
-
Synthesis: The primary industrial methods for producing DCMPS, such as the Grignard reaction, involve reacting a phenyl Grignard reagent (e.g., phenylmagnesium chloride) with methyltrichlorosilane.[1] While this specific reaction aims to form Si-C bonds, subsequent handling and purification steps often expose the material to moisture.
-
Hydrolysis: The most common source of HCl is the hydrolysis of the Si-Cl bonds in DCMPS upon contact with water or atmospheric moisture.[1][2] This reaction is rapid and produces silanols (Si-OH) and HCl.[3] The reaction is as follows: C₆H₅Si(CH₃)Cl₂ + 2H₂O → C₆H₅Si(CH₃)(OH)₂ + 2HCl
-
Reactions with Alcohols: When using DCMPS to create silyl ethers by reacting it with alcohols (R-OH), HCl is generated as the chlorine atom is displaced by the alkoxy group (-OR).[3][4] This is a fundamental step in using chlorosilanes as protecting groups in organic synthesis. The reaction is: C₆H₅Si(CH₃)Cl₂ + 2ROH → C₆H₅Si(CH₃)(OR)₂ + 2HCl
This reactivity makes meticulous control of reaction conditions, especially the exclusion of moisture, paramount.
Q2: What are the primary operational and safety issues caused by uncontrolled HCl byproduct?
A2: Uncontrolled HCl, whether in gaseous form or as hydrochloric acid in solution, poses significant risks to the experiment's success and personnel safety.
-
Corrosion: Gaseous HCl and its aqueous solution, hydrochloric acid, are extremely corrosive to many materials, including stainless steel reactors and laboratory equipment, leading to equipment failure and contamination of the product.[5][6]
-
Catalysis of Side Reactions: HCl can act as an acid catalyst, promoting undesirable side reactions. For instance, it can catalyze the condensation of the intermediate silanols, leading to the formation of siloxane oligomers or polymers, which can complicate purification and reduce the yield of the desired monomeric product.[7]
-
Product Degradation: The acidic environment can degrade sensitive functional groups on the target molecule or the silane itself.
-
Safety Hazards: HCl is a toxic and corrosive gas that can cause severe respiratory tract irritation, chemical burns to the skin and eyes, and long-term health issues upon exposure.[1][4][8] Proper ventilation, such as working in a fume hood, is mandatory.[5][9]
Q3: What are the standard methods for neutralizing or removing HCl byproduct during a reaction or workup?
A3: HCl is typically managed by converting it into a benign salt through neutralization with a base. The choice of base is critical and depends on the specific reaction conditions.
-
In-situ Neutralization: A base can be added directly to the reaction mixture to neutralize HCl as it forms. A common choice is a tertiary amine, such as triethylamine (Et₃N) or pyridine. These amines act as "HCl scavengers," forming ammonium salts that often precipitate from organic solvents and can be removed by filtration.[4]
-
Aqueous Workup: After the reaction is complete, the mixture can be quenched by adding it to a cold, stirred aqueous solution of a weak base. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are frequently used.[10][11] This method is effective but introduces water, which must be thoroughly removed later.
-
Sparging with Inert Gas: For volatile HCl in a non-protic solvent, bubbling a stream of dry inert gas (like nitrogen or argon) through the reaction mixture can help drive off the dissolved HCl gas, which is then passed through a base scrubber. This method is less common for complete removal but can be used to reduce HCl concentration.
Q4: How do I select the appropriate neutralizing agent for my specific experiment?
A4: The choice between a strong base, a weak base, or a non-nucleophilic organic base depends on several factors:
-
Substrate Sensitivity: If your starting materials or products are sensitive to strong bases (e.g., risk of saponification, deprotonation), a weak base like sodium bicarbonate is preferred.[11]
-
Reaction Solvent: For non-aqueous reactions, an organic-soluble base like triethylamine is necessary. For reactions that can tolerate water, an aqueous workup with an inorganic base is often more cost-effective and easier to perform.
-
Temperature Control: Neutralization reactions are exothermic.[12] The reaction of a strong acid (HCl) with a strong base (like NaOH) generates significant heat, which can be dangerous on a large scale.[12] Using a weaker base or performing the neutralization at low temperatures (e.g., in an ice bath) is a crucial safety measure.
-
Removal of Byproducts: When using triethylamine, the resulting triethylammonium chloride salt must be removed, typically by filtration. If using an aqueous base, the resulting inorganic salts (e.g., NaCl) will be in the aqueous layer and removed during phase separation.
The following diagram outlines a decision-making process for selecting a neutralization strategy.
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 11. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 12. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
Technical Support Center: Catalyst Selection and Optimization for Dichloromethylphenylsilane Polymerization
Welcome to the technical support center for dichloromethylphenylsilane (DCMP) polymerization. This guide is designed for researchers, scientists, and professionals in materials and drug development. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-quality polymethylphenylsilane (PMPS).
Core Concepts in this compound Polymerization
The polymerization of this compound is most commonly achieved through a Wurtz-type reductive coupling reaction. This process involves the dehalogenation of the monomer using a potent reducing agent, typically an alkali metal, to form silicon-silicon bonds along the polymer backbone. While other methods like hydrolytic polycondensation are prevalent for producing polysiloxanes from dichlorosilanes[1], reductive coupling is the primary route for synthesizing polysilanes like PMPS, which feature a Si-Si main chain.
The fundamental reaction can be summarized as:
n Ph(Me)SiCl₂ + 2n M → [Ph(Me)Si]ₙ + 2n MCl (where M = Na, K, or other alkali metal)
Success in this polymerization hinges on precise control over the reaction environment to favor chain propagation while minimizing side reactions that lead to low molecular weight products or cyclic oligomers[2].
Catalyst Selection and Optimization
The choice of reducing agent (catalyst) is a critical parameter that dictates the selectivity and efficiency of the polymerization. The reactivity of the alkali metal directly influences the reaction kinetics and the properties of the resulting polymer.
Comparison of Common Alkali Metal Catalysts
| Catalyst | Relative Reactivity | Typical Outcome | Key Considerations |
| Sodium (Na) | Lower | Higher molecular weight, narrower polydispersity (Mw/Mn ~1.2-1.5)[2] | Slower initiation but promotes rapid propagation once sufficient oligomer length is reached. More selective[2]. |
| Potassium (K) | Higher | Lower molecular weight, broader polydispersity, potential for side reactions[2] | Faster reaction due to lower reduction potential, but less selective. Can lead to chain interruption by reacting with solvents like toluene[2]. |
| Sodium/Potassium (Na/K) Alloy | Very High | Rapid reaction, often difficult to control | Liquid at room temperature, providing a high surface area, but its high reactivity can lead to poor selectivity. |
| Sodium (with Ultrasound) | Enhanced | High molecular weight, narrow polydispersity, monomodal distribution[2] | Sonication continuously cleans the sodium surface, removing the passivating sodium chloride layer and ensuring consistent reactivity[2]. |
Expert Insight: For achieving high molecular weight, monomodal PMPS, sonicated sodium in toluene is the preferred system. The lower reactivity of sodium compared to potassium provides greater selectivity, while the ultrasound ensures a clean, active metal surface throughout the reaction, suppressing the formation of low molecular weight fractions that can arise from side reactions[2].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reductive coupling of this compound?
The reaction is believed to proceed through a radical or anionic mechanism initiated by electron transfer from the alkali metal to the dichlorosilane monomer. The resulting silyl radicals or anions couple to form Si-Si bonds. The process involves a slow initiation phase followed by a fast propagation phase once oligomers of a certain length are formed[2].
Q2: How critical is monomer purity for this polymerization?
Extremely critical. This compound is highly reactive towards moisture, hydrolyzing to form silanols and releasing corrosive hydrochloric acid[3]. Water contamination will terminate growing chains and interfere with the alkali metal catalyst. The monomer should be freshly distilled under an inert atmosphere before use.
Q3: What solvents are recommended for the polymerization?
Anhydrous, non-polar aromatic solvents like toluene are most common. Ethereal solvents like THF can also be used, but one must be cautious as alkali metals, particularly potassium, can cleave THF. All solvents must be rigorously dried and deoxygenated before use to prevent quenching the reaction.
Q4: What are the main side reactions to be aware of?
The most significant side reactions are the formation of stable, strainless cyclic oligomers (predominantly cyclopentasilanes and cyclohexasilanes) and chain termination/transfer reactions[2]. Highly reactive catalysts like potassium can also promote reactions with the solvent[2].
Q5: What are the key safety precautions?
Researchers must handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), as it is corrosive and reacts with water to release HCl gas[3]. Alkali metals are highly flammable and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section addresses common issues encountered during this compound polymerization in a direct question-and-answer format.
Problem 1: The final polymer has a low molecular weight (Mn < 20,000 g/mol ).
-
Potential Cause A: Impurities in the Monomer or Solvent.
-
Explanation: Water or other protic impurities will react with the growing polymer chains and the alkali metal, causing premature termination.
-
Solution:
-
Ensure the this compound monomer is freshly distilled under vacuum or inert atmosphere immediately before use.
-
Use a robust solvent drying system. Refluxing toluene over sodium/benzophenone until a persistent deep blue/purple color is achieved is a standard method.
-
Verify the integrity of your inert atmosphere setup to prevent leaks of air or moisture.
-
-
-
Potential Cause B: Incorrect Reaction Temperature.
-
Explanation: Higher temperatures can increase the rate of side reactions, such as the formation of low molecular weight cyclic species, which compete with linear chain growth[2].
-
Solution:
-
Conduct the polymerization at a lower temperature. While refluxing toluene is common, starting at ambient temperature with sonication can be more controlled[2].
-
Maintain consistent temperature control throughout the reaction.
-
-
-
Potential Cause C: Inefficient Catalyst Dispersion/Activity.
-
Explanation: If the alkali metal is not well-dispersed or its surface becomes passivated by the formed salt (e.g., NaCl), the reaction rate will drop, favoring termination.
-
Solution:
-
For sodium, heat it in the solvent until molten, then use high-speed stirring to create a fine sand-like dispersion before cooling.
-
Alternatively, and more effectively, use an ultrasonic bath throughout the reaction to continuously clean the metal surface[2].
-
-
Problem 2: The polymer shows a bimodal or very broad molecular weight distribution (PDI > 2.0).
-
Potential Cause A: Inconsistent Reaction Conditions.
-
Explanation: Fluctuations in temperature or poor mixing can create different polymerization environments within the same flask, leading to populations of chains with different growth rates.
-
Solution:
-
Ensure vigorous and consistent stirring throughout the reaction.
-
Use a stable heating mantle or bath to maintain a constant temperature.
-
-
-
Potential Cause B: Slow Initiation Followed by Rapid Propagation.
-
Explanation: This is somewhat inherent to the Wurtz-type coupling mechanism. However, if initiation is too slow or non-uniform, it can lead to a broad distribution.
-
Solution:
-
Improve catalyst dispersion as described above (ultrasound is highly effective). A higher surface area of the catalyst promotes more uniform initiation.
-
Consider adding the monomer slowly to the catalyst dispersion rather than all at once, which can help control the exotherm and promote more uniform chain initiation.
-
-
Problem 3: The reaction yield is very low.
-
Potential Cause A: Significant Formation of Cyclic Oligomers.
-
Explanation: Reaction conditions may be favoring intramolecular "back-biting" reactions that form cyclic species instead of linear polymers.
-
Solution:
-
Review your choice of catalyst. More selective catalysts like sodium are less prone to side reactions than potassium[2].
-
Adjust the monomer concentration. Higher monomer concentrations generally favor intermolecular propagation over intramolecular cyclization.
-
-
-
Potential Cause B: Loss of Polymer during Workup.
-
Explanation: Polymethylphenylsilane is soluble in many organic solvents but will precipitate in others. Improper choice of the precipitating solvent can lead to incomplete recovery.
-
Solution:
-
After quenching the reaction (e.g., with isopropanol followed by water), filter to remove salts, and then concentrate the organic solution.
-
Pour the concentrated polymer solution into a large excess of a non-solvent like methanol or isopropanol with vigorous stirring to ensure complete precipitation.
-
Collect the precipitated polymer by filtration and dry thoroughly under vacuum.
-
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting low molecular weight polymer.
Experimental Protocols
Protocol 5.1: Synthesis of High Molecular Weight Polymethylphenylsilane
This protocol is adapted from methodologies known to produce high molecular weight polysilanes[2].
Materials:
-
This compound (freshly distilled)
-
Toluene (anhydrous, refluxed over Na/benzophenone)
-
Sodium metal
-
Isopropanol (reagent grade)
-
Methanol (reagent grade)
-
Argon gas (high purity)
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and argon inlet
-
Ultrasonic bath
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of argon.
-
Catalyst Preparation: Add 150 mL of anhydrous toluene to the flask. Add sodium metal (2.2 molar equivalents relative to the monomer). Place the flask in an ultrasonic bath.
-
Initiation: Begin sonication and stirring. Slowly add 10 g of freshly distilled this compound dissolved in 50 mL of anhydrous toluene to the flask via an addition funnel over 30 minutes. The solution will likely turn a deep blue or purple color as the reaction initiates.
-
Polymerization: Allow the reaction to proceed at room temperature with continuous stirring and sonication for 4-6 hours. The appearance of a viscous solution is indicative of polymerization.
-
Quenching: After the reaction period, cautiously quench the reaction by slowly adding 20 mL of isopropanol to destroy any remaining sodium.
-
Workup: Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove sodium chloride. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution to about 50 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated, viscous polymer solution into 500 mL of vigorously stirring methanol. A white, fibrous polymer will precipitate.
-
Purification: Allow the precipitate to settle, decant the methanol, and re-dissolve the polymer in a minimal amount of toluene. Re-precipitate into fresh methanol. Repeat this process twice to ensure removal of low molecular weight oligomers.
-
Drying: Collect the final polymer by filtration and dry in a vacuum oven at 60 °C overnight.
Wurtz-Type Reductive Coupling Mechanism
Caption: Simplified mechanism of Wurtz-type coupling polymerization.
References
- Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones).
- Pfeifer, C., & Schubert, U. S. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Macromolecular Chemistry and Physics, 219(1), 1700428.
- Lelais, G., & Pugin, B. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- Chemistry LibreTexts. (2023). Hydrosilylation.
- Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. DTIC.
- Najeeb, J., et al. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 9(10), 493.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Organosilicon chemistry.
- Iranian Polymer Journal. (2008). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. SID.
- Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. (2023). STAR Protocols.
Sources
How to improve the efficiency of Dichloromethylphenylsilane surface grafting
Welcome, researchers and innovators. This guide is designed to be your dedicated resource for mastering the surface grafting of Dichloromethylphenylsilane (DCMP). My goal is to move beyond simple protocols and provide you with the in-depth knowledge and troubleshooting tools necessary to achieve consistent, high-quality functionalized surfaces. Let's transform your experimental challenges into successes.
Introduction to this compound (DCMP) Grafting
This compound is a bifunctional organosilane used to create siloxane-based surface modifications. Its two chlorine atoms are highly reactive, readily hydrolyzing in the presence of trace water to form silanols. These silanols then condense with hydroxyl groups on your substrate (e.g., glass, silicon wafers) and with each other to form a durable, cross-linked polysiloxane layer. Understanding and controlling this hydrolysis and condensation process is the key to achieving a uniform and stable grafted surface.[1][2][3]
The phenyl and methyl groups attached to the silicon atom impart specific properties to the surface, such as hydrophobicity and altered surface energy. This makes DCMP a valuable reagent in fields ranging from materials science to drug delivery system development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DCMP surface grafting. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.
Question 1: My grafted surface has a hazy or cloudy appearance. What's going on?
Answer: A hazy or cloudy appearance is a classic sign of uncontrolled polymerization of the DCMP in solution or on the surface, rather than the desired ordered monolayer or thin film.[4][5]
-
Root Cause 1: Excessive Water in the System. Dichlorosilanes like DCMP react vigorously with water.[2][3] If there is too much water in your solvent or adsorbed on your substrate, the DCMP will rapidly hydrolyze and self-condense in solution, forming polysiloxane aggregates. These aggregates then deposit non-uniformly on your surface, leading to a cloudy film.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ a dry, aprotic solvent like toluene or tetrahydrofuran (THF).[4] It is best practice to use a freshly opened bottle or a solvent from a solvent purification system.
-
Thoroughly Dry Substrates: After cleaning and hydroxylation, ensure your substrates are completely dry. Baking them in an oven at 110-150°C for at least 4 hours is a reliable method.[4]
-
Work in an Inert Atmosphere: Perform the silanization reaction in a nitrogen-filled glove bag or glove box to minimize exposure to atmospheric moisture.[6]
-
-
Root Cause 2: Silane Concentration is Too High. Using an overly concentrated DCMP solution increases the probability of intermolecular reactions (silane-silane) over surface reactions (silane-substrate), leading to bulk polymerization.
-
Troubleshooting Steps:
-
Optimize Concentration: Start with a low DCMP concentration, typically in the range of 1-5% (v/v) in your chosen anhydrous solvent.[4][7]
-
Incremental Addition: For sensitive applications, consider slowly adding the DCMP to the solvent containing your substrate to maintain a low instantaneous concentration.
-
Question 2: The hydrophobicity of my surface is inconsistent across the substrate. How can I improve uniformity?
Answer: Inconsistent hydrophobicity, often confirmed by variable water contact angle measurements, points to a non-uniform surface coating. This can stem from improper substrate preparation or reaction conditions.
-
Root Cause 1: Incomplete or Uneven Surface Hydroxylation. The covalent attachment of DCMP relies on the presence of surface hydroxyl (-OH) groups. An improperly cleaned or activated surface will have patches with low hydroxyl density, leading to areas with poor or no silane grafting.
-
Troubleshooting Steps:
-
Rigorous Cleaning Protocol: Implement a robust cleaning procedure. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective for silicon-based substrates, but be aware of its hazardous nature.[6] Alternative methods include overnight soaking in nitric acid or treatment with oxygen plasma.[5][7]
-
Surface Hydration: For some substrates like glass, a hydration step after cleaning can increase the population of surface silanol groups. Boiling in deionized water for several hours can be effective.[7]
-
-
Root Cause 2: Inadequate Rinsing Post-Grafting. Physisorbed (non-covalently bonded) silane molecules or small polymers can remain on the surface if not properly rinsed. These can later desorb, creating inconsistencies.
-
Troubleshooting Steps:
-
Systematic Rinsing: After the grafting reaction, rinse the substrate thoroughly with fresh, anhydrous solvent (e.g., toluene) to remove any unbound silane.[6][7]
-
Follow with a More Polar Solvent: A subsequent rinse with a solvent like ethanol or acetone can help remove other residues.[6][7]
-
Sonication: A brief sonication in the rinsing solvent can be very effective at dislodging loosely bound molecules.
-
Question 3: My grafted layer shows poor adhesion and can be easily removed. What causes this?
Answer: Poor adhesion indicates a failure to form a sufficient number of strong, covalent Si-O-Si bonds between the silane layer and the substrate.
-
Root Cause 1: Insufficient Curing. The initial reaction forms some bonds, but a "curing" step is often necessary to drive the condensation reactions to completion, forming a robust, cross-linked network and strengthening the bond to the surface.
-
Troubleshooting Steps:
-
Implement a Curing Step: After rinsing and drying, cure the coated substrates. This can be done by heating in an oven at 80-120°C for 1-4 hours.[4][7]
-
Room Temperature Curing: Alternatively, curing can be done at room temperature over 24 hours, especially if a controlled humidity environment (around 60%) is available.[4]
-
-
Root Cause 2: Reaction Time Was Too Short. The grafting process is not instantaneous. Insufficient reaction time will result in a low density of grafted molecules.
-
Troubleshooting Steps:
Experimental Protocols & Data
Table 1: Recommended Parameters for DCMP Grafting
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate | Silicon, Glass, Quartz | Must have surface hydroxyl groups for covalent bonding. |
| Cleaning Agent | Piranha Solution, HNO₃, O₂ Plasma | To remove organic contaminants and create a hydroxyl-rich surface.[5][6] |
| DCMP Concentration | 1-5% (v/v) in anhydrous solvent | Balances reaction rate with the risk of bulk polymerization.[4][7] |
| Solvent | Anhydrous Toluene, THF | Aprotic nature prevents premature hydrolysis of the chlorosilane.[4][6] |
| Reaction Time | 2 - 24 hours | Longer times can increase grafting density, especially at lower concentrations.[4][7] |
| Reaction Temperature | Room Temperature to Reflux | Elevated temperatures can increase reaction rate but also the risk of side reactions.[4] |
| Curing Temperature | 80 - 120 °C | Drives condensation reactions to completion, improving layer stability.[4][7] |
| Curing Time | 1 - 4 hours | Ensures a well-cross-linked and durable siloxane network.[7] |
Protocol 1: Standard DCMP Grafting in Anhydrous Toluene
Objective: To create a uniform, hydrophobic surface layer on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound (DCMP)
-
Anhydrous Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Deionized Water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Safety Precaution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass container.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes.[6]
-
Carefully remove the wafers and rinse copiously with deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
-
Drying:
-
Place the cleaned wafers in an oven at 120°C for at least 4 hours to remove all adsorbed water.[4]
-
Allow to cool to room temperature in a desiccator or inert atmosphere.
-
-
Silanization Reaction:
-
In a nitrogen-filled glove bag or glove box, place the dry wafers in a suitable reaction vessel.
-
Prepare a 2% (v/v) solution of DCMP in anhydrous toluene.
-
Immerse the wafers in the DCMP solution.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the wafers from the silane solution.
-
Rinse three times with fresh anhydrous toluene to remove unbound silane.[6]
-
Rinse twice with ethanol.
-
Dry the wafers under a stream of nitrogen.
-
-
Curing:
-
Place the grafted wafers in an oven at 110°C for 1 hour to cure the silane layer.[4]
-
-
Characterization:
-
The surface can now be characterized using techniques such as water contact angle goniometry, ellipsometry, or X-ray Photoelectron Spectroscopy (XPS).
-
Visualizing the Process
DCMP Grafting Workflow
Caption: Key reactions: Hydrolysis of DCMP followed by condensation.
References
- Glass cover slips and small glass vials were silanised following the same method - The Royal Society of Chemistry.
- APPLYING A SILANE COUPLING AGENT.
- ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011.
- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - NIH.
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked...
- This compound | C7H8Cl2Si | CID 9006 - PubChem.
- Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal.
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences.
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. gelest.com [gelest.com]
- 5. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfmods.jp [surfmods.jp]
- 7. rsc.org [rsc.org]
Technical Support Center: A Guide to Dichloromethylphenylsilane Synthesis via Grignard Reaction
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of dichloromethylphenylsilane. The Grignard reaction is a cornerstone of organometallic chemistry, yet its application in organosilicon synthesis presents unique challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated experimental protocol to enhance the efficiency and success of your synthetic endeavors.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the Grignard synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.
Q1: My Grignard reaction fails to initiate. What are the primary causes and how can I resolve this?
A1: The inability to initiate a Grignard reaction is a frequent and frustrating issue, almost always stemming from the passivation of the magnesium surface and the presence of moisture.
Core Issues & Solutions:
-
Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO), which prevents the metal from reacting with chlorobenzene.[1] To overcome this, the magnesium must be "activated."
-
Mechanical Activation: In a flask under an inert atmosphere, vigorously stir the magnesium turnings before adding the solvent. This can physically break the oxide layer, exposing fresh, reactive metal.[2] Crushing the magnesium pieces with a glass rod can also be effective.[2][3]
-
Chemical Activation: The most common method involves using a chemical activating agent. A small crystal of iodine is a classic choice; it reacts with the magnesium surface, and its characteristic purple/brown color disappears upon successful initiation.[1][2][4] An alternative is 1,2-dibromoethane, which reacts to form ethylene gas, providing a visual cue (bubbling) that the magnesium is active.[1][5]
-
-
Presence of Water: Grignard reagents are potent bases and are rapidly quenched by protic sources, especially water.[3][6]
-
Rigorous Drying: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen).[4][7]
-
Anhydrous Solvents: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be strictly anhydrous.[3][6] Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) for best results.
-
-
Localized Heating: If the reaction is still sluggish, gently warming a small spot on the flask with a heat gun can provide the necessary activation energy to begin the exothermic process.[2]
Initiation Troubleshooting Workflow:
Caption: A workflow for troubleshooting Grignard reaction initiation.
Q2: My reaction mixture is turning dark brown/black, and I'm getting a low yield of the desired product. What's happening?
A2: A dark reaction mixture often indicates side reactions, primarily Wurtz-type coupling, which consumes your starting material and Grignard reagent, leading to lower yields.
Understanding the Side Reaction:
-
Wurtz Coupling: The desired phenylmagnesium chloride can act as a nucleophile and attack a molecule of unreacted chlorobenzene. This results in the formation of biphenyl and magnesium chloride.[6][8][9] This side reaction is particularly favored at higher temperatures.[6]
Strategies for Minimization:
| Strategy | Rationale | Implementation |
| Controlled Addition | Maintains a low concentration of chlorobenzene relative to magnesium, favoring Grignard formation over coupling. | Add the chlorobenzene solution dropwise from an addition funnel. The rate should be adjusted to maintain a gentle, self-sustaining reflux. |
| Temperature Management | Higher temperatures accelerate the rate of the Wurtz side reaction.[6] | Avoid excessive external heating. The exothermic nature of the Grignard formation should be sufficient to maintain the reaction. If necessary, use a water bath to moderate the temperature. |
| Solvent Choice | Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl chlorides as it solvates and stabilizes the Grignard reagent more effectively, facilitating its formation under milder conditions.[7][10][11] | Use anhydrous THF as the reaction solvent. |
Reaction Pathways:
Caption: Competition between desired Grignard reaction and Wurtz coupling.
Q3: I have successfully formed the Grignard reagent, but my final yield of this compound is still poor after reacting with methyltrichlorosilane. Why?
A3: Low yield at this stage points to issues with stoichiometry, the addition sequence, or the workup procedure.
Troubleshooting the Silane Addition and Workup:
-
Stoichiometry: The reaction of phenylmagnesium chloride with methyltrichlorosilane can produce mono-, di-, and tri-substituted products. To favor the desired monosubstituted product, the stoichiometry and addition method are critical.
-
Reverse Addition: Adding the Grignard reagent to the chlorosilane (reverse addition) is often preferred when partial substitution is the goal.[12] This maintains an excess of the electrophile (MeSiCl₃), minimizing the chance of a second phenyl group adding to the product.
-
Temperature Control: This reaction is also exothermic. The addition should be performed at a reduced temperature (e.g., 0 °C) to prevent over-reaction and side product formation.
-
-
Workup Procedure: Improper workup can lead to the hydrolysis of the chlorosilane product into siloxanes, significantly reducing your isolated yield.
-
Quenching: The reaction should be quenched by slowly pouring the mixture into a cold, weakly acidic solution, such as saturated aqueous ammonium chloride.[13] This protonates the magnesium alkoxide salts, making them water-soluble and easily separable from the organic product. Avoid quenching with pure water, as the resulting basic conditions can promote siloxane formation.
-
Part 2: Validated Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to mitigate common issues.
Materials & Reagents:
-
Magnesium turnings
-
Chlorobenzene (anhydrous)
-
Methyltrichlorosilane
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is meticulously oven-dried and assembled while hot under a positive flow of inert gas.
-
Grignard Reagent Formation: a. Place magnesium turnings (1.1 equivalents) into the reaction flask. b. Add a single crystal of iodine as an activator. c. In the dropping funnel, prepare a solution of chlorobenzene (1.05 equivalents) in anhydrous THF. d. Add a small portion (~10%) of the chlorobenzene solution to the magnesium. Wait for signs of reaction initiation (disappearance of iodine color, gentle reflux). If it fails to start, consult the troubleshooting guide (Q1). e. Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle, steady reflux. f. After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Methyltrichlorosilane (Reverse Addition): a. In a separate, dry three-necked flask under an inert atmosphere, prepare a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0 °C using an ice/water bath. c. Slowly transfer the prepared phenylmagnesium chloride solution from the first flask to the dropping funnel and add it dropwise to the stirred methyltrichlorosilane solution, maintaining the internal temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. In a separate large beaker, prepare a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution. c. Slowly and carefully pour the reaction mixture into the quenching solution. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice with diethyl ether or ethyl acetate. f. Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. h. Purify the crude this compound by fractional distillation under vacuum.
General Troubleshooting Decision Tree:
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dichloromethylphenylsilane Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Development Professionals
Welcome to the technical support center for dichloromethylphenylsilane (C₆H₅Si(CH₃)Cl₂) synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, with a primary focus on minimizing the formation of unwanted byproducts. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound, and what are their general challenges?
A1: There are two main industrial routes for synthesizing this compound:
-
The Grignard Reaction: This is a common laboratory and industrial method involving the reaction of a phenyl Grignard reagent (like phenylmagnesium bromide or chloride) with methyltrichlorosilane (CH₃SiCl₃) in an anhydrous ether solvent.[1] While versatile, this route's main challenge is controlling the stoichiometry to prevent multiple phenyl group additions, which leads to byproducts.
-
The Direct Synthesis (Müller-Rochow Process): This process involves the reaction of chlorobenzene and methyl chloride with elemental silicon at high temperatures over a copper catalyst.[2][3] This method is complex, and controlling the selectivity to favor this compound over other methyl-, phenyl-, and mixed-chlorosilanes is a significant challenge.[2][4] The reaction mechanism is intricate, involving surface chemistry on copper-silicon alloys, and is sensitive to catalyst composition, promoters, and reaction conditions.[2][5]
Q2: In the Grignard synthesis, my primary byproducts are diphenylmethylchlorosilane and triphenylmethylsilane. What causes this and how can I prevent it?
A2: The formation of diphenylmethylchlorosilane ((C₆H₅)₂Si(CH₃)Cl) and triphenylmethylsilane ((C₆H₅)₃SiCH₃) is a classic problem of over-addition. The Grignard reagent is a potent nucleophile and can continue to react with the desired product, this compound, and the subsequent byproduct, diphenylmethylchlorosilane.
Causality:
-
Local Excess of Grignard Reagent: Rapid addition of the Grignard solution creates localized areas of high concentration, promoting further reaction with the newly formed this compound before it disperses.
-
Temperature: Higher reaction temperatures can increase the rate of these secondary reactions.
Preventative Measures:
-
Slow, Controlled Addition: Add the Grignard reagent dropwise to a solution of methyltrichlorosilane. This maintains a molar excess of the silane, ensuring the Grignard reagent is more likely to react with the starting material than the product.
-
Low Temperature: Maintain the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and disfavor the secondary additions.
-
Reverse Addition: Consider adding the methyltrichlorosilane solution slowly to the Grignard reagent. While seemingly counterintuitive, for some systems, this can help control the reaction, though it requires careful monitoring.
Q3: I am observing significant amounts of siloxanes (Si-O-Si linkages) in my crude product. What is the source of this contamination?
A3: Siloxane formation is almost always due to the presence of moisture. This compound is highly sensitive to water and hydrolyzes rapidly.[6] This hydrolysis reaction produces silanols (R₃Si-OH), which then readily condense to form siloxanes, releasing hydrogen chloride (HCl) gas.[1]
Troubleshooting Steps:
-
Anhydrous Solvents: Ensure all solvents, particularly ethers like THF or diethyl ether, are rigorously dried before use.
-
Flame-Dried Glassware: All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon) while still hot.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction and workup process to prevent atmospheric moisture from entering the system.
-
Reagent Quality: Use freshly opened or properly stored anhydrous starting materials.
Q4: My Grignard reaction is difficult to initiate. What are the likely causes?
A4: Difficulty in initiating a Grignard reaction is a common issue, often related to the magnesium metal surface.
Common Causes & Solutions:
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide.[7]
-
Activation: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple or brown iodine color is a good indicator of initiation.[8] Mechanical activation by crushing the magnesium turnings with a glass rod (carefully!) can also be effective.[7]
-
-
Wet Solvents or Glassware: As mentioned in Q3, any moisture will quench the Grignard reagent as it forms.
-
Impure Halide: Ensure your phenyl halide is pure and free from contaminants.
Troubleshooting Guide: Minimizing Byproducts
This section provides a structured approach to diagnosing and solving common issues related to byproduct formation during the synthesis of this compound.
| Observed Issue | Primary Synthesis Route | Potential Byproduct(s) | Root Cause(s) | Recommended Corrective Actions |
| Low Yield, High-Boiling Residue | Grignard | Diphenylmethylchlorosilane, Triphenylmethylsilane | Over-addition of Grignard reagent; High reaction temperature | 1. Slow, dropwise addition of Grignard reagent to methyltrichlorosilane. 2. Maintain reaction temperature at 0°C or below. 3. Ensure precise stoichiometric control. |
| Product Contaminated with Gel/Solid | Grignard or Direct | Polysiloxanes | Presence of moisture in reagents, solvents, or atmosphere. | 1. Use rigorously dried solvents and reagents. 2. Flame-dry all glassware. 3. Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[6] |
| Poor Selectivity, Mix of Chlorosilanes | Direct Synthesis | Phenyltrichlorosilane, Methyltrichlorosilane, Dimethyldichlorosilane | Suboptimal catalyst composition; Incorrect temperature; Improper reactant feed ratio. | 1. Optimize the Cu catalyst with promoters (e.g., Zn, Sn). 2. Tightly control the reaction temperature within the optimal range. 3. Adjust the feed ratio of chlorobenzene to methyl chloride. |
| Formation of Benzene | Grignard | Benzene | Reaction of the Grignard reagent with any protic source (e.g., water, alcohols). | Follow all recommendations for maintaining anhydrous conditions.[7] |
Visualizing Reaction Pathways and Workflows
Understanding the competing reactions is key to suppression. The following diagrams illustrate the desired synthesis pathway versus common side reactions.
Caption: Competing reactions in the Grignard synthesis of this compound.
Optimized Experimental Protocol: Grignard Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the formation of di- and triphenyl byproducts.
1. Preparation (Strictly Anhydrous): a. Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet. b. Allow the apparatus to cool to room temperature under a positive flow of inert gas. c. Equip the top of the condenser with a gas bubbler.
2. Grignard Reagent Formation: a. In the reaction flask, place magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine. c. Cover the magnesium with anhydrous diethyl ether or THF. d. In the dropping funnel, add a solution of bromobenzene (1.0 equivalent) in anhydrous ether/THF. e. Add a small portion of the bromobenzene solution to the magnesium. Wait for initiation, indicated by the fading of the iodine color and gentle reflux.[8] f. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the resulting grey-black solution for an additional 30-60 minutes to ensure complete formation.
3. Silane Addition (Byproduct Control Step): a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. In a separate, dry dropping funnel, prepare a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous ether/THF. c. Crucially , add the methyltrichlorosilane solution dropwise to the stirred Grignard solution at 0 °C over 1-2 hours. The slow addition to the cold solution is critical to prevent over-reaction.
4. Reaction and Workup: a. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. b. The workup should be performed carefully. Quench the reaction by slowly adding it to a mixture of crushed ice and a dilute acid (e.g., HCl) to dissolve the magnesium salts. c. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether/THF. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
5. Purification: a. The crude this compound should be purified by fractional distillation under vacuum to separate it from any unreacted starting materials and higher-boiling phenylated byproducts.[6]
Caption: Optimized workflow for the Grignard synthesis of this compound.
References
- PubChem. (n.d.). This compound | C7H8Cl2Si | CID 9006.
- Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds.
- ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
- Repositorio Institucional de la Universidad de Guanajuato. (n.d.). DISCOVERY OF METHYLCHLOROSILYLENE (CH SiCl:) AS A KEY INTERMEDIATE IN THE DIRECT SYNTHESIS OF DIMETHYLDICHLORO- SILANE, (CH3)2Si.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- James Madison University. (n.d.). Grignard Reaction.
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ugto.mx [repositorio.ugto.mx]
- 6. This compound | 149-74-6 [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dichloromethylphenylsilane (DCMPS) Reaction Scale-Up
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for Dichloromethylphenylsilane (DCMPS). As a key intermediate in the synthesis of specialized silicone polymers, fluids, and resins, reactions involving DCMPS present unique and demanding challenges when transitioning from the bench to pilot or production scale.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and process chemists. Our focus is on providing not just procedural steps, but the underlying chemical and engineering principles to empower you to make informed decisions during scale-up.
Section 1: Grignard Synthesis of DCMPS — Troubleshooting & Scale-up
The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide or chloride) with methyltrichlorosilane is a common route to DCMPS.[1] While straightforward at the lab scale, this process is fraught with challenges during scale-up, primarily related to initiation, exotherm control, and side reactions.
Q1: My large-scale Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Initiation is the most critical phase of a Grignard reaction and failure to achieve smooth initiation at scale can be extremely hazardous. The primary issue is the passivation of the magnesium surface by a layer of magnesium oxide or hydroxide.
-
Causality: At a small scale, a crystal of iodine or a few drops of 1,2-dibromoethane are often sufficient to activate the magnesium. At a larger scale, the surface-area-to-volume ratio decreases, making these methods less effective and potentially leading to a dangerous accumulation of unreacted alkyl halide. If the reaction suddenly initiates with a large excess of halide present, a violent exotherm can occur.[4]
-
Troubleshooting & Solutions:
-
Magnesium Quality: Use fresh, unoxidized magnesium turnings. If the magnesium appears dull, consider mechanical activation (e.g., stirring under an inert atmosphere without solvent) to expose fresh surfaces.
-
Solvent & Reagent Purity: Ensure all solvents (typically THF or diethyl ether) and the methyltrichlorosilane are rigorously anhydrous. Water will quench the Grignard reagent and passivate the magnesium surface.
-
Controlled Initiation: Isolate a small portion of the magnesium in an initiator vessel with a concentrated solution of the phenyl halide. Once this small batch has initiated (indicated by a temperature rise and color change), transfer the activated mixture to the main reactor. This ensures a controlled start.
-
Thermal "Kick-Start": Gentle warming of a small portion of the reaction mixture can help initiate the reaction. However, this must be done with extreme caution at scale. Never heat the entire batch before initiation is confirmed.
-
Troubleshooting Grignard Initiation: A Decision Workflow
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Q2: I'm seeing significant amounts of biphenyl and polysiloxane byproducts in my scaled-up reaction. How can I minimize these?
A2: These side products arise from two distinct pathways that become more prevalent at scale due to challenges in maintaining a homogenous reaction environment and controlling temperature.
-
Biphenyl Formation (Wurtz-Fittig Coupling): This occurs when the Grignard reagent (PhMgX) reacts with unreacted phenyl halide (PhX). This is often caused by poor mixing or too rapid addition of the halide, leading to localized high concentrations of PhX.[5]
-
Polysiloxane Formation: this compound is a bifunctional monomer. If any water is present, it will hydrolyze to form silanols (Ph(Me)Si(OH)₂), which rapidly self-condense to form siloxane oligomers and polymers.[6]
-
Mitigation Strategies:
-
Addition Rate & Temperature Control: The addition of methyltrichlorosilane to the Grignard reagent must be slow and controlled to maintain the reaction temperature. A runaway exotherm can accelerate side reactions. Utilize reactor cooling jackets and, if necessary, an external cooling loop.
-
Subsurface Addition: Introduce the electrophile (methyltrichlorosilane) below the surface of the Grignard solution. This promotes rapid mixing and prevents localized high concentrations at the point of addition.
-
Reverse Addition: Consider adding the Grignard reagent to the methyltrichlorosilane. This keeps the Grignard as the limiting reagent throughout the addition, which can suppress some side reactions, but requires careful evaluation for your specific process.
-
Strictly Anhydrous Conditions: As mentioned, any moisture will lead to hydrolysis and polymerization. Ensure all glassware, reagents, and the inert gas atmosphere are scrupulously dry.
-
| Parameter | Bench-Scale (Typical) | Scale-Up Consideration | Rationale |
| Solvent | Diethyl Ether / THF | THF or THF/Toluene mixtures | THF is a better solvent for stabilizing the Grignard reagent but has a lower boiling point.[5][7] Toluene is often added as a co-solvent to increase the reflux temperature for difficult reactions and improve cost-effectiveness. |
| Activation | Iodine crystal | Initiator vessel / Mechanical abrasion | Safer, more reliable initiation for large volumes. Avoids adding potential contaminants. |
| Addition | Dropping funnel | Metering pump with subsurface feed | Ensures slow, controlled addition and minimizes localized concentration gradients, reducing side reactions. |
| Heat Transfer | Oil bath / Heating mantle | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases on scale-up, making efficient heat removal critical to prevent runaway reactions.[4] |
Section 2: Handling, Hydrolysis, and HCl Management
This compound, like all chlorosilanes, is extremely sensitive to moisture and reacts vigorously with water.[1][3] This reactivity is the source of its utility but also a major safety and process control challenge.
Q3: My process is generating significant HCl gas during work-up. How can I manage this safely and effectively at scale?
A3: The hydrolysis of the two Si-Cl bonds in DCMPS generates two equivalents of hydrogen chloride (HCl).[1] On a large scale, this can lead to rapid pressure buildup and the release of a toxic and corrosive gas cloud.
C₆H₅Si(CH₃)Cl₂ + 2 H₂O → C₆H₅Si(CH₃)(OH)₂ + 2 HCl (gas)
-
Causality: The reaction with water is rapid and highly exothermic.[3] Simply pouring the reaction mixture into water, a common lab procedure, is extremely dangerous at scale. The heat generated can boil the solvent and water, creating an aerosol of hydrochloric acid.
-
Scale-Up Management Protocol:
-
Controlled Quenching: The safest method is a "reverse quench." Slowly add the DCMPS-containing reaction mixture to a well-stirred, cooled quenching solution (e.g., a buffered aqueous solution or a non-protic solvent like toluene followed by a later aqueous wash).
-
Venting and Scrubbing: The reactor must be equipped with a vent line leading to a caustic scrubber (e.g., a packed column with circulating NaOH solution). This will neutralize the evolved HCl gas before it is released to the atmosphere.
-
Temperature Monitoring: The quenching vessel must be cooled and the temperature monitored continuously. The addition rate of the silane should be adjusted to keep the temperature within a safe operating range.
-
Workflow for Safe Quenching of DCMPS Reactions
Caption: Workflow for the safe quenching and work-up of DCMPS.
Section 3: Purification and Stability
Q4: What are the main challenges in purifying DCMPS at a large scale, and how can I address them?
A4: The primary method for purifying DCMPS is fractional distillation. The main challenges are separating it from close-boiling impurities and preventing thermal decomposition or hydrolysis during the process.
-
Common Impurities & Boiling Points:
| Compound | Formula | Boiling Point (°C) | Notes |
| Toluene (solvent) | C₇H₈ | 111 | Common reaction co-solvent. |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 | Unreacted starting material. |
| This compound | C₇H₈Cl₂Si | 205 | Product [2] |
| Trichlorophenylsilane | C₆H₅SiCl₃ | 201 | Common byproduct from Grignard reaction with SiCl₄ impurity. |
| Siloxane Oligomers | (Ph(Me)SiO)ₙ | >250 | Formed from moisture contamination. Non-volatile. |
-
Purification Strategy:
-
Vacuum Distillation: Distilling at reduced pressure is essential. It lowers the boiling point, which prevents thermal decomposition of the product and other silanes.[1] Phenylsilanes can undergo rearrangement and decomposition at elevated temperatures.[8]
-
Fractional Column: A packed or trayed distillation column is required to achieve the necessary separation efficiency between DCMPS and close-boiling impurities like trichlorophenylsilane.
-
Strictly Anhydrous System: The entire distillation setup must be leak-tight and under a dry, inert atmosphere (N₂ or Argon). Any air leak will introduce moisture, leading to hydrolysis, HCl evolution (causing corrosion), and formation of non-volatile siloxane residues that can foul the reboiler.
-
Section 4: Large-Scale Safety Protocols
Handling chlorosilanes requires stringent safety protocols that go beyond standard laboratory practice. All chlorosilanes are corrosive, and most are flammable.[9][10]
Q5: What are the absolute essential safety precautions for handling multi-kilogram or larger quantities of DCMPS?
A5: At this scale, engineering controls are your primary line of defense, supplemented by rigorous personal protective equipment (PPE).
-
Engineering Controls:
-
Closed Systems: All transfers of DCMPS should be conducted in closed systems using pumps and hard-piping to minimize exposure.
-
Ventilation: Work should be performed in a well-ventilated area, preferably a walk-in hood or a dedicated, controlled environment with local exhaust ventilation at potential leak points (e.g., pump seals, flanges).
-
Scrubbing: As detailed in Section 2, a caustic scrubber is mandatory for managing HCl vapors from both routine operations and potential spills.
-
Fire Suppression: Standard water-based sprinklers are unsuitable for chlorosilane fires, as water reacts violently with the material.[9] A Class B (flammable liquid) dry chemical extinguisher (e.g., Purple-K) or CO₂ should be available. Large-scale tests have shown aqueous film-forming foam (AFFF) can be effective in suppressing vapor release and extinguishing fires, but it must be applied correctly to avoid direct mixing with the bulk liquid.[11]
-
-
Personal Protective Equipment (PPE):
-
Body: A full-body, acid-resistant suit (e.g., Saranex-coated) is required.
-
Hands: Heavy-duty butyl or Viton gloves should be worn over a lighter pair of nitrile gloves.
-
Eyes/Face: A full-face respirator with cartridges rated for acid gases (e.g., hydrogen chloride) and organic vapors is essential. A face shield should be worn over the respirator during transfers.
-
Safety Stations: Readily accessible safety showers and eyewash stations are critical.[10]
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes.
- Studylib. (n.d.). Chlorosilane Emergency Response Manual.
- Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- American Chemistry Council. (n.d.). Safety Guides.
- Indian Journal of Chemistry. (2000). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
- Wikipedia. (n.d.). Organosilicon chemistry.
- SciSpace. (n.d.). Suppressing H2 Evolution by Silicon Powder Dispersions.
- Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%.
- National Institutes of Health (NIH). (2022). A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes.
- Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- The Electrochemical Society. (2004). Reaction of Si with HCl to form chlorosilanes time dependent nature and reaction model.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
- Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- PubMed Central (PMC). (2018). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- ResearchGate. (2004). Reaction of Si with HCl to Form Chlorosilanes.
- ResearchGate. (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.
- Defense Technical Information Center (DTIC). (n.d.). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES.
- ResearchGate. (2000). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Royal Society of Chemistry. (2023). Silane production from the dichlorosilane by-product of the Siemens process: a comparative study with the trichlorosilane route.
- Reddit. (2023). Help with Grignard reaction.
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. This compound | 149-74-6 [chemicalbook.com]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. reddit.com [reddit.com]
- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. globalsilicones.org [globalsilicones.org]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
Technical Support Center: Optimizing Solvent Systems for Dichloromethylphenylsilane Reactions
Welcome to the technical support center for dichloromethylphenylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile organosilicon compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical role of the solvent system.
A Word on Safety
Before delving into experimental details, it is crucial to address the significant hazards associated with this compound. This compound is corrosive, reacts violently with water, and releases hydrochloric acid (HCl) upon contact with moisture.[1][2] Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and eye/face protection.[3][5] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for a Grignard reaction with this compound?
The success of a Grignard reaction hinges on the complete exclusion of water and protic solvents. This compound is highly susceptible to hydrolysis, which will quench the Grignard reagent and generate undesirable siloxanes.[2][6]
Key Solvent Properties:
-
Anhydrous Conditions: The solvent must be rigorously dried. Standard procedures for drying solvents, such as distillation from sodium/benzophenone or passing through activated alumina columns, are essential.
-
Aprotic Nature: The solvent must not have acidic protons that can react with the Grignard reagent. Ethers are the most common choice.
-
Coordinating Ability: The solvent should be able to solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.
Recommended Solvents:
-
Tetrahydrofuran (THF): Generally the preferred solvent for Grignard reagent formation due to its excellent solvating power, which helps stabilize the reagent.[7][8] THF can enhance the reaction rate compared to other ethers.[9]
-
Diethyl Ether (Et₂O): A traditional and effective solvent for Grignard reactions. Its lower boiling point can be advantageous for reaction control and removal post-reaction.
-
Aromatic Hydrocarbons (e.g., Toluene): While not suitable for the formation of the Grignard reagent itself, aromatic hydrocarbons can be used as co-solvents or "coupling solvents" in the subsequent reaction with this compound.[10] This can sometimes improve product yields and facilitate higher reaction temperatures if needed.
Q2: My Grignard reaction with this compound is sluggish or fails to initiate. How can I troubleshoot this?
Several factors can impede the initiation of a Grignard reaction. Here’s a systematic approach to troubleshooting:
Troubleshooting Flowchart:
Caption: Troubleshooting Grignard Reaction Initiation.
Detailed Explanations:
-
Moisture Contamination: Even trace amounts of water can prevent the formation of the Grignard reagent. Ensure all glassware is rigorously flame-dried or oven-dried, and all reagents and solvents are anhydrous.[7]
-
Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to expose a fresh metal surface.[7]
-
Solvent Quality: Using a high-quality, anhydrous ether solvent is critical. THF is often superior to diethyl ether for stabilizing the Grignard reagent.[7]
Q3: I am observing significant formation of polymeric byproducts (siloxanes) in my reaction. What is the cause and how can I minimize this?
The formation of polysiloxanes is a common issue when working with this compound and is almost always due to the presence of water. The Si-Cl bonds are highly susceptible to hydrolysis, leading to the formation of silanols (R-Si(OH)₂-R'), which then rapidly condense to form siloxane linkages (-Si-O-Si-).[6][11]
Mitigation Strategies:
-
Strict Anhydrous Conditions: As with Grignard reactions, the rigorous exclusion of water is paramount. This includes using anhydrous solvents and reagents and maintaining an inert atmosphere.
-
Controlled Addition of Reagents: Adding the this compound slowly to the reaction mixture can help to control any localized heat generation and minimize side reactions.
-
Solvent Choice for Hydrolysis (if intended): If controlled hydrolysis is the goal, the choice of solvent is critical to prevent the formation of insoluble gels. Using a solvent like THF can help to control the hydrolysis and condensation reactions.[6]
Q4: I am performing a reduction of a derivative of this compound using Lithium Aluminum Hydride (LiAlH₄). What is the best solvent system for this transformation?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups.[12][13] However, it reacts violently with protic solvents, including water and alcohols. Therefore, the choice of an anhydrous, aprotic solvent is non-negotiable.
Recommended Solvents for LiAlH₄ Reductions:
| Solvent | Boiling Point (°C) | Key Characteristics |
| Tetrahydrofuran (THF) | 66 | Excellent solvent for LiAlH₄, good for reactions at room temperature or reflux. |
| Diethyl Ether (Et₂O) | 34.6 | Commonly used, but its low boiling point may limit the reaction temperature. |
| Dioxane | 101 | Higher boiling point, useful for reactions requiring more forcing conditions. |
Experimental Protocol: General Procedure for LiAlH₄ Reduction
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (typically 1.1-1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the this compound derivative (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.
-
Reaction: After the addition is complete, the reaction can be stirred at 0 °C, allowed to warm to room temperature, or refluxed, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or GC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for a LiAlH₄ Reduction.
Q5: How does solvent polarity affect the outcome of my this compound reactions?
Solvent polarity can significantly influence reaction rates and, in some cases, the reaction mechanism itself.[14] The effects are highly dependent on the nature of the reaction being performed.
General Principles of Solvent Effects:
-
SN2-type Reactions: Reactions that proceed through a charged, polar transition state, such as some nucleophilic substitution reactions at the silicon center, are generally accelerated in more polar solvents.[15] These solvents stabilize the transition state more than the neutral starting materials, thus lowering the activation energy.
-
Non-polar Reactions: Reactions where the polarity of the reactants and the transition state are similar may show less of a solvent effect. In some cases, non-polar solvents may be preferred to minimize side reactions. For instance, in the chlorination of some organosilanes, conducting the reaction "neat" (without solvent) or in non-polar solvents like carbon tetrachloride has been shown to improve yields by minimizing side reactions.
-
Protic vs. Aprotic Solvents: As a chlorosilane, this compound is highly reactive towards protic solvents. Therefore, aprotic solvents are almost always necessary to prevent decomposition of the starting material.
Solvent Polarity Index:
| Solvent | Dielectric Constant (ε) | Type |
| n-Hexane | 1.9 | Non-polar, Aprotic |
| Toluene | 2.4 | Non-polar, Aprotic |
| Diethyl Ether | 4.3 | Non-polar, Aprotic |
| Tetrahydrofuran (THF) | 7.6 | Polar, Aprotic |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic |
| Dimethylformamide (DMF) | 38.3 | Polar, Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar, Aprotic |
Note: While polar aprotic solvents like DMF and DMSO can accelerate certain reactions, they must be rigorously dried, as they are typically hygroscopic. Their reactivity with chlorosilanes should also be considered, as unexpected reactions can occur.[16]
References
- This compound - Hazardous Substances Data Bank (HSDB). (n.d.). National Center for Biotechnology Information.
- This compound. (n.d.). PubChem.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. (2025-08-06). ResearchGate.
- Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. (2025-08-06). ResearchGate.
- Solvent effects on the diastereoselection in LiAlH4 reduction of α-substituted ketones. (2025-08-06). ResearchGate.
- Reactions of Grignard Reagents. (2015-12-10). Master Organic Chemistry.
- Which solvent is proper for condensation reaction? (2015-11-22). ResearchGate.
- Grignard reaction with chlorosilanes in THF: a kinetic study. (2004). Journal of Organic Chemistry, 69(15), 5071-5076.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Master Organic Chemistry.
- Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning.
- Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. (2020-03-05). YouTube.
- Organosilicon chemistry. (n.d.). Wikipedia.
- Grignard processes with improved yields of diphenylchlorosilanes as products. (n.d.). Google Patents.
- Halosilane hydrolysis with tetrahydrofuran and water. (n.d.). Google Patents.
- Impact of reaction products on the Grignard reaction with silanes and ketones. (2025-08-06). ResearchGate.
- NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016-12-27). YouTube.
- Solvent Effects on the Menshutkin Reaction. (2021-11-09). arXiv.
- Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (2025-08-05). ResearchGate.
- Solvent effects. (n.d.). Wikipedia.
- Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. (n.d.). SID.ir.
Sources
- 1. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US2901460A - Halosilane hydrolysis with tetrahydrofuran and water - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Dichloromethylphenylsilane Synthesis
Welcome to the technical support center for the synthesis and characterization of Dichloromethylphenylsilane (DCMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities during and after the synthesis process. By understanding the origin and characteristics of these impurities, you can optimize your reaction conditions, improve product purity, and ensure the reliability of your downstream applications.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during the analysis of your this compound product.
Question 1: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant peak with a mass-to-charge ratio (m/z) corresponding to a dimer or trimer. What is this, and how did it form?
Answer:
The presence of higher molecular weight species, such as disiloxanes or trisiloxanes, is a common issue primarily caused by the hydrolysis of the chlorosilane functional groups. This compound is highly susceptible to moisture.[1][2]
Causality: Chlorosilanes react vigorously with water to produce silanols (R-Si-OH), which are highly unstable and rapidly condense with other silanols or unreacted chlorosilanes.[3] This condensation reaction eliminates a molecule of water or HCl and forms a stable silicon-oxygen-silicon (Si-O-Si) bond, which is the backbone of siloxane polymers.[4]
-
Reaction with trace water: 2 C₆H₅Si(CH₃)Cl₂ + 3 H₂O → [C₆H₅Si(CH₃)O]₂ + 4 HCl + H₂O (Simplified representation leading to cyclic or linear dimers/oligomers)
Troubleshooting & Validation:
-
Verify Reagent and Glassware Dryness: Ensure all solvents are anhydrous and that glassware was rigorously flame- or oven-dried immediately before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Analyze by GC-MS: The mass spectrum of the impurity peak should show characteristic fragmentation patterns for siloxanes. For example, the dimer, 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane, would have a distinct isotopic pattern due to the two chlorine atoms and a molecular ion peak corresponding to its higher mass.
-
Preventative Measures: Handle the starting materials and the final product in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Question 2: I'm observing peaks in my GC trace that correspond to unreacted starting materials, specifically Methyltrichlorosilane and potentially Phenylmagnesium bromide (or its precursors). Why is the reaction incomplete?
Answer:
Incomplete conversion is often traced back to issues with the Grignard reagent formation or stoichiometry. The Grignard synthesis of this compound typically involves the reaction of Methyltrichlorosilane with a phenyl Grignard reagent, such as Phenylmagnesium bromide.[6]
Causality:
-
Poor Grignard Reagent Formation: The Grignard reagent is highly sensitive to moisture and oxygen.[5] Any moisture present will protonate and destroy the reagent. An oxide layer on the magnesium turnings can also prevent the reaction from initiating.[5]
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to unreacted Methyltrichlorosilane remaining in the reaction mixture. Conversely, a large excess of the Grignard reagent can lead to the formation of di- and tri-phenylated silanes.
-
Reaction Temperature: The addition of the Grignard reagent to the chlorosilane is exothermic. If the temperature is not adequately controlled, side reactions can occur, reducing the yield of the desired product.
Troubleshooting & Validation:
-
Confirm Grignard Formation: Before starting the main reaction, ensure the Grignard reagent has formed successfully. This is often indicated by a color change and gentle reflux upon initiation.[5] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[5]
-
Optimize Reagent Ratio: Carefully control the stoichiometry. A slight excess of the Grignard reagent is sometimes used to ensure full conversion of the Methyltrichlorosilane, but this must be carefully monitored to avoid over-alkylation.
-
Analytical Confirmation:
Question 3: My ¹H NMR spectrum is clean, but I suspect the presence of other silane impurities that are difficult to distinguish, such as Trimethylchlorosilane or other redistributed species. How can I confirm their presence?
Answer:
This issue points towards redistribution reactions, a known phenomenon in organosilane chemistry, where substituents (in this case, methyl, phenyl, and chloro groups) exchange between silicon centers.[11][12][13] These reactions can be catalyzed by impurities or elevated temperatures, leading to a mixture of silanes with very similar structures.
Causality: Redistribution reactions can scramble the groups attached to the silicon atom, leading to the formation of species like:
-
Methylphenyldichlorosilane (Target Product)
-
Dimethylphenylchlorosilane
-
Diphenylmethylchlorosilane
-
Trichlorophenylsilane
-
Methyltrichlorosilane (Starting Material)
These reactions are complex and can be catalyzed by Lewis acids or bases.[12]
Troubleshooting & Validation:
-
High-Resolution GC-MS: A high-resolution gas chromatography column can often separate these closely related silanes. The mass spectra will be key for identification, as the fragmentation patterns will differ based on the substituents. For example, the loss of a methyl group (M-15) versus a phenyl group (M-77) will be a diagnostic indicator.
-
¹³C NMR Spectroscopy: While ¹H NMR may show overlapping signals, ¹³C NMR often provides better resolution for the different silicon environments and the attached methyl and phenyl carbons.[14] A comprehensive analysis of the ¹³C spectrum can help quantify the different silane species present.
-
Control Reaction Conditions: To minimize redistribution, use the mildest possible reaction conditions and ensure the purification process (e.g., distillation) does not employ excessive heat, which can promote these side reactions.
Below is a workflow to guide the troubleshooting process for impurity identification.
Sources
- 1. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to Dichloromethylphenylsilane and Dichlorodimethylsilane: Properties, Reactivity, and Polymer Characteristics
For researchers and professionals in materials science and drug development, the choice of silicone precursor is a critical decision that dictates the final properties of the polymer. Among the diverse array of chlorosilanes, dichloromethylphenylsilane and dichlorodimethylsilane serve as fundamental building blocks for a vast range of silicone-based materials. While structurally similar, the substitution of a methyl group with a phenyl group introduces significant alterations in their physical properties, chemical reactivity, and the performance of the resulting polysiloxanes. This guide provides an in-depth, objective comparison of these two essential precursors, supported by experimental data and established scientific principles, to aid in the informed selection for specific research and development applications.
At a Glance: Key Physicochemical Properties
A side-by-side comparison of the fundamental physical properties of this compound and dichlorodimethylsilane reveals the initial impact of the phenyl substituent. The increased molecular weight and intermolecular forces associated with the phenyl group lead to a significantly higher boiling point, density, and refractive index for this compound.
| Property | Dichlorodimethylsilane | This compound |
| CAS Number | 75-78-5 | 149-74-6 |
| Molecular Formula | C₂H₆Cl₂Si | C₇H₈Cl₂Si |
| Molecular Weight | 129.06 g/mol | 191.13 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 70 °C[1] | 205 °C[2] |
| Melting Point | -76 °C[1] | -52.7 °C[2] |
| Density | 1.07 g/mL at 25 °C[1] | 1.176 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.404[4] | n20/D 1.519[5] |
Reactivity Profile: A Tale of Two Substituents
The primary reaction of interest for both dichlorosilanes in the synthesis of silicones is hydrolysis, which leads to the formation of silanols that subsequently condense to form polysiloxanes. The rate and nature of this hydrolysis are significantly influenced by the electronic and steric effects of the methyl and phenyl groups attached to the silicon atom.
The Mechanism of Hydrolysis
The hydrolysis of dichlorosilanes proceeds via nucleophilic attack of water on the silicon atom, leading to the displacement of chloride ions. This reaction is typically rapid and exothermic, producing hydrochloric acid as a byproduct.
Caption: General reaction pathway for the hydrolysis and condensation of dichlorosilanes.
Comparative Reactivity: Steric and Electronic Effects
While direct comparative kinetic data for the hydrolysis of this compound and dichlorodimethylsilane under identical conditions is scarce in publicly available literature, a qualitative and semi-quantitative understanding can be derived from fundamental chemical principles and related experimental observations.
-
Electronic Effects: The phenyl group is generally considered to be electron-withdrawing via an inductive effect due to the higher s-character of the sp² hybridized carbons in the ring.[6][7] This inductive withdrawal can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. However, the potential for resonance donation from the phenyl ring to the silicon d-orbitals could partially offset this effect. The methyl group, in contrast, is weakly electron-donating, which would slightly decrease the electrophilicity of the silicon atom compared to a hydrogen substituent, but would be less deactivating than the phenyl group's inductive effect.
-
Steric Effects: The phenyl group is significantly bulkier than the methyl group.[8][9] This steric hindrance can impede the approach of the water molecule to the silicon center, thereby slowing down the rate of hydrolysis.[10][11][12] The greater steric hindrance of the phenyl group is expected to be a dominant factor in the overall reaction rate.
Experimental Protocols for Hydrolysis
The following protocols provide a framework for the hydrolysis of both dichlorosilanes to produce their respective polysiloxanes. These procedures are designed to be comparative and highlight the necessary precautions for handling these reactive compounds.
Hydrolysis of Dichlorodimethylsilane
This protocol is adapted from established laboratory procedures for the synthesis of polydimethylsiloxane.[13]
Materials:
-
Dichlorodimethylsilane
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
Procedure:
-
In a fume hood, charge the three-necked flask with a mixture of deionized water and toluene.
-
Begin vigorous stirring of the water-toluene mixture.
-
Slowly add dichlorodimethylsilane to the stirred mixture via the dropping funnel. The reaction is exothermic and will produce HCl gas, which should be appropriately vented.
-
After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the polydimethylsiloxane oil.
Hydrolysis of this compound
This protocol is based on general methods for the preparation of methylphenyl polysiloxanes.[14]
Materials:
-
This compound
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Warm deionized water (40-45 °C)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
Procedure:
-
In a fume hood, charge the three-necked flask with a mixture of deionized water and toluene.
-
Stir the mixture and heat to approximately 30-35 °C.
-
Slowly add this compound dropwise to the heated and stirred mixture. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for 30-60 minutes.
-
Allow the mixture to settle and separate the lower acidic aqueous layer.
-
Wash the organic layer with warm deionized water until the washings are neutral to pH paper.
-
Remove the toluene under reduced pressure to obtain the methylphenyl polysiloxane.
Caption: Comparative workflow for the hydrolysis of dichlorodimethylsilane and this compound.
Performance of Resulting Polysiloxanes: A Comparative Analysis
The choice between this compound and dichlorodimethylsilane as a precursor has a profound impact on the properties of the final polysiloxane. The incorporation of the phenyl group imparts several desirable characteristics.
| Property | Polydimethylsiloxane (from Dichlorodimethylsilane) | Methylphenyl Polysiloxane (from this compound) | Rationale for Difference |
| Thermal Stability | Good | Excellent[3][15][16][17] | The phenyl groups inhibit the "back-biting" degradation mechanism of the siloxane backbone at high temperatures.[17] |
| Oxidation Resistance | Good | Excellent[3][16] | The phenyl groups are less susceptible to oxidation than methyl groups at elevated temperatures.[16] |
| Radiation Resistance | Moderate | High[1][3][16][18][19][20] | The aromatic phenyl rings can dissipate energy from radiation, protecting the polymer backbone from degradation.[16] Organosilicons with phenyl groups can withstand radiation up to 10⁹ rad, compared to 10⁷ rad for those with methyl groups.[18] |
| Refractive Index | ~1.40 | Higher, increases with phenyl content (e.g., 1.42-1.50)[3][16][21] | The phenyl group has a higher electron density and polarizability compared to the methyl group, leading to a higher refractive index.[16] |
| Gas Permeability | High | Lower than dimethyl silicones[22][23][24][25] | The bulkier phenyl groups can reduce the free volume within the polymer matrix, thus hindering the diffusion of gas molecules.[24] |
| Low-Temperature Flexibility | Excellent | Can be reduced with high phenyl content[3] | High concentrations of phenyl groups can increase the glass transition temperature of the polymer.[21] |
Application-Specific Rationale for Selection
The distinct properties of the polysiloxanes derived from these two precursors dictate their suitability for different applications.
Sources
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 4. scilit.com [scilit.com]
- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 14. CN101508776A - Method of preparing methyl phenyl polysiloxane - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]
- 17. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]
- 18. Radiation Resistance of Silicone Resin [silicone-surfactant.com]
- 19. Methylphenyl Silicone Rubber: High-Performance Material with High Temperature and Radiation Resistance - IOTA CORPORATION LTD. [iotachem.com]
- 20. openpr.com [openpr.com]
- 21. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel [mdpi.com]
- 22. silex.co.uk [silex.co.uk]
- 23. scispace.com [scispace.com]
- 24. cdn.thomasnet.com [cdn.thomasnet.com]
- 25. mvq-silicones.de [mvq-silicones.de]
A Comparative Guide to the Reactivity of Dichloromethylphenylsilane and Trichlorophenylsilane in Silicone Synthesis
This guide provides an in-depth, objective comparison of the reactivity of dichloromethylphenylsilane and trichlorophenylsilane, two critical precursors in the synthesis of silicone polymers. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the fundamental chemical differences that dictate their reaction kinetics, mechanisms, and the structural properties of the resulting polymers. We will explore the causality behind their distinct behaviors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
Introduction: Functional Differences as the Basis of Reactivity
Organochlorosilanes are the foundational monomers for the silicone industry.[1] Their reactivity is primarily governed by the hydrolysis of the silicon-chloride (Si-Cl) bond, followed by the condensation of the resulting silanols (Si-OH). The number of chlorine atoms attached to the silicon center, known as the monomer's "functionality," is the single most important factor determining the structure of the final polymer.
-
This compound (MePhSiCl₂) : As a difunctional monomer, it possesses two reactive chlorine atoms.[2] Hydrolysis replaces these two atoms with two hydroxyl groups. This difunctionality restricts the subsequent condensation reaction to two directions, leading to the formation of linear polymer chains or cyclic species.[3] These structures are the basis for silicone fluids, elastomers, and rubbers.[4][5]
-
Trichlorophenylsilane (PhSiCl₃) : As a trifunctional monomer, it has three reactive chlorine atoms.[6] Its hydrolysis yields three hydroxyl groups, allowing for condensation to occur in three dimensions. This branching capability results in the formation of highly cross-linked, rigid, three-dimensional networks known as silicone resins. These materials are valued for their thermal stability, dielectric properties, and durability.
The presence of a methyl group (an electron-donating alkyl group) in this compound versus a third chlorine atom (an electron-withdrawing group) in trichlorophenylsilane also subtly influences the electrophilicity of the silicon atom, but the primary determinant of their distinct reactivity pathways and applications remains their functionality.
Comparative Reactivity: Hydrolysis and Condensation Pathways
The fundamental reaction for both silanes is hydrolysis, where the Si-Cl bonds are cleaved by water to form silanols and hydrochloric acid (HCl).[2][7] This is a vigorous reaction that can be difficult to control.[8] The subsequent condensation of silanols to form siloxane (Si-O-Si) bonds is what builds the polymer backbone.
Caption: Workflow for the comparative hydrolysis rate experiment.
Step-by-Step Procedure
-
Preparation : Prepare a 0.1 M solution of each chlorosilane in anhydrous acetone. Handle chlorosilanes in a fume hood with appropriate personal protective equipment, as they react with moisture in the air to release HCl. [2][7]2. Reaction Setup : In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 45 mL of acetone and 5 mL of deionized water. Place the flask on a magnetic stirrer in a constant temperature water bath (e.g., 25°C).
-
Initiation : Pipette exactly 5.0 mL of the 0.1 M this compound solution into the flask while stirring. Start the stopwatch immediately. This is time t=0.
-
Sampling : At predetermined time points (e.g., 1, 2, 5, 10, 15, and 30 minutes), use a volumetric pipette to withdraw a 5.0 mL aliquot of the reaction mixture.
-
Quenching : Immediately add the aliquot to a separate flask containing 20 mL of ice-cold acetone. The low temperature drastically slows the hydrolysis reaction, effectively quenching it for the duration of the titration.
-
Titration : Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Repeat : Thoroughly clean and dry the reaction flask. Repeat steps 2-6 for trichlorophenylsilane.
-
Analysis : For each time point, calculate the moles of HCl produced in the aliquot using the formula: Moles HCl = Molarity NaOH × Volume NaOH (L). Plot the moles of HCl versus time for each silane. The initial rate of reaction is determined from the slope of the initial linear portion of the curve.
Conclusion and Application Implications
The reactivity comparison between this compound and trichlorophenylsilane is a clear demonstration of structure-function relationships in polymer chemistry.
-
This compound , with its difunctionality, is the monomer of choice for producing flexible materials. Its controlled, linear polymerization is essential for creating silicone oils, sealants, and elastomers where chain mobility is desired.
-
Trichlorophenylsilane , with its trifunctionality, is indispensable for applications requiring rigidity, thermal stability, and durability. Its ability to form a dense, cross-linked network makes it a key component in the manufacture of silicone resins used in protective coatings, electrical insulation, and high-performance composites.
Understanding these fundamental differences in reactivity allows scientists to precisely tailor the properties of silicone materials by selecting the appropriate monomer or by using mixtures of difunctional and trifunctional silanes to control the degree of cross-linking and, consequently, the final material properties.
References
- This compound | C7H8Cl2Si | CID 9006.
- Organosilicon chemistry. Wikipedia. [Link]
- Preparation method and device of phenyl trichlorosilane.
- Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]
- Trichlorosilane. Wikipedia. [Link]
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- Method of hydrolyzing chlorosilanes.
- The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... National Institutes of Health (NIH). [Link]
- Chemistry - Synthesis methyl chlorosilanes. Silicones Europe. [Link]
- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Tsvetnye Metally. [Link]
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis.
- PHENYLTRICHLOROSILANE. Gelest, Inc. [Link]
- Dichloro(methyl)phenylsilane, 98%. Ottokemi. [Link]
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked silicones.... Doubtnut. [Link]
- Phenyltrichlorosilane: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
- Silane Hydrolysis (EN). YouTube. [Link]
- Trichlorophenylsilane. Wikipedia. [Link]
- Hydrolysis of dimethyldichloro silane.... YouTube. [Link]
Sources
- 1. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. Trichlorophenylsilane - Wikipedia [en.wikipedia.org]
- 7. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US4609751A - Method of hydrolyzing chlorosilanes - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Characterization of Dichloromethylphenylsilane Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the nuanced characterization of dichloromethylphenylsilane (DCMP) derivatives. As a foundational monomer for a wide array of silicone polymers, resins, and as a versatile silylating agent, the precise structural and functional elucidation of DCMP is paramount.[1][2] This guide eschews a rigid template, instead adopting a holistic, multi-technique "playbook" approach. We will not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring a robust and self-validating characterization workflow.
Our discussion will be grounded in authoritative sources, comparing DCMP's analytical signatures against common alternatives like dichlorodimethylsilane. By the end of this guide, you will be equipped with the expertise to confidently characterize these vital organosilicon compounds.
The Characterization Playbook: A Multi-Modal Approach
The characterization of a DCMP derivative is not a linear process but a synergistic workflow where each analytical technique provides a piece of the puzzle. The results from one method should corroborate and refine the hypotheses drawn from another. Below is a visualization of a typical characterization workflow.
Caption: A typical workflow for the comprehensive characterization of a this compound derivative.
Core Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural analysis for DCMP derivatives, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, for hydrolytically sensitive compounds like DCMP, a dry, aprotic solvent like C₆D₆ is preferable to prevent unwanted reactions that could alter the sample.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the DCMP derivative in ~0.6 mL of anhydrous C₆D₆ in an NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak. Integrate the signals and assign the chemical shifts.
Data Interpretation and Comparison:
The phenyl group in DCMP significantly influences the chemical shifts compared to its aliphatic counterpart, dichlorodimethylsilane.
| Nucleus | This compound (DCMP) | Dichlorodimethylsilane (DCDMS) | Rationale for Difference |
| ¹H-NMR (Si-CH₃) | ~0.8 ppm | ~0.8 ppm | The methyl protons are in a similar electronic environment, relatively distant from the phenyl ring's influence.[3] |
| ¹H-NMR (Si-Ph) | ~7.2-7.8 ppm (multiplet) | N/A | Aromatic protons exhibit characteristic downfield shifts due to the ring current effect. |
| ¹³C-NMR (Si-CH₃) | ~4.0 ppm | ~4.0 ppm | Similar to ¹H NMR, the methyl carbon environment is comparable. |
| ¹³C-NMR (Si-Ph) | ~128-135 ppm | N/A | Aromatic carbons show distinct signals in the downfield region. |
| ²⁹Si-NMR | ~14-16 ppm | ~32 ppm | The phenyl group is more electron-withdrawing than a methyl group, leading to a slight upfield shift (less deshielding) for the silicon nucleus in DCMP. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[4][5]
Expertise & Experience: For liquid samples like DCMP, using a capillary cell (neat) is often sufficient and avoids solvent interference.[6] Proper background subtraction is crucial for accurate peak identification.
Experimental Protocol (Neat Liquid):
-
Sample Preparation: Place a small drop of the liquid DCMP derivative between two KBr or NaCl plates to form a thin capillary film.
-
Instrument Setup: Place the plates in the spectrometer's sample holder.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Key Vibrational Frequencies:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in DCMP Derivatives |
| Si-Cl Stretch | 625-425 | Confirms the presence of the reactive chloro groups. Often appears as two bands.[5] |
| Si-Ph Stretch | ~1430, ~1120 | Characteristic vibrations of the silicon-phenyl bond. |
| C-H (Aromatic) | >3000 | Indicates the presence of the phenyl ring. |
| C=C (Aromatic) | ~1590, ~1490 | Ring stretching vibrations of the phenyl group. |
| Si-CH₃ Bend | ~1260 | A strong, sharp peak characteristic of a methyl group attached to silicon. |
| Si-O-Si Stretch | ~1000-1100 | Absence is key. Its presence would indicate hydrolysis and oligomerization of the silane.[7] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the parent ion and offers structural clues through its fragmentation pattern.
Expertise & Experience: Electron Ionization (EI) is a common technique for volatile compounds like DCMP. The resulting mass spectrum will show a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Data Interpretation: The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[8]
-
Parent Ion (M⁺): The molecular ion peak will appear at m/z 190 (for the most abundant isotopes ¹²C₇¹H₈³⁵Cl₂²⁸Si). You will observe M+2 and M+4 peaks corresponding to the presence of one and two ³⁷Cl isotopes, respectively.
-
Key Fragments: A common fragmentation pathway is the loss of a methyl group (-CH₃), leading to a prominent peak at m/z 175. Another significant fragment corresponds to the loss of a chlorine atom (-Cl), resulting in a peak at m/z 155.
Performance and Property Analysis: Thermal Stability
For many applications, particularly in polymer science, the thermal stability of the silane precursor and the resulting polymer is a critical performance metric.[9]
Experimental Protocol (Thermogravimetric Analysis - TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen) to a final temperature (e.g., 600 °C).[10]
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is a key indicator of thermal stability.
Comparative Thermal Properties:
The substitution on the silicon atom significantly impacts thermal stability. The Si-Phenyl bond is generally more thermally stable than the Si-Methyl bond. This translates to higher decomposition temperatures for phenyl-containing polysiloxanes compared to polydimethylsiloxanes (PDMS).
| Parameter | This compound-derived Polymers | Dichlorodimethylsilane-derived Polymers (PDMS) |
| Onset of Decomposition (in N₂) | Typically >350 °C | Typically ~300-350 °C |
| Ceramic Yield (Pyrolysis) | Higher | Lower |
This enhanced thermal stability makes phenyl-containing silicones desirable for high-temperature applications.[11]
Conclusion
The characterization of this compound derivatives requires a logical, multi-faceted approach. By integrating data from NMR, FT-IR, and mass spectrometry, a complete structural picture can be confidently assembled. This structural understanding, complemented by thermal analysis, allows for a clear comparison of performance against alternatives like dichlorodimethylsilane. The presence of the phenyl group imparts unique spectroscopic signatures and enhanced thermal stability, key differentiators that must be rigorously verified through the experimental workflows detailed in this guide. This systematic approach ensures both the identity and quality of these crucial organosilicon building blocks.
References
- Effect of polycyclosilane microstructure on thermal properties. (2021). The Royal Society of Chemistry.
- Bushnell-Watson, S. M., & Sharp, J. H. (1993). Characterisation of polysilanes by thermal analysis methods. Journal of Thermal Analysis, 40, 189-199.
- Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3.
- In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. The Journal of Adhesion, 46(1-4).
- This compound. PubChem.
- Kim, B.-H., Woo, H.-G., & Kim, I.-S. (n.d.). Synthesis and characterization of new polysilanols by hydrolysis of polychlorosilanes.
- Silane, dichloromethylphenyl-. NIST WebBook.
- Some Thermal Studies of Polysilanes and Polycarbosilanes.
- Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correl
- Dichloromethylsilane(75-54-7) 1H NMR spectrum. ChemicalBook.
- Arkles, B. (n.d.). Infrared Analysis of Organosilicon Compounds.
- This compound. (2025). ChemicalBook.
- Dichloro(methyl)phenylsilane, 98%. Ottokemi.
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. Dichloromethylsilane(75-54-7) 1H NMR spectrum [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Silane, dichloromethylphenyl- [webbook.nist.gov]
- 9. akjournals.com [akjournals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Dichloromethylphenylsilane using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of Dichloromethylphenylsilane. The methodologies and rationale presented are grounded in established scientific principles and regulatory expectations, offering a robust framework for ensuring the quality of this critical chemical intermediate.
The Imperative of Purity for this compound
This compound (C₇H₈Cl₂Si) is a bifunctional organosilicon compound that serves as a crucial monomer and intermediate in the synthesis of a wide array of silicone-based materials, including fluids, resins, and elastomers.[1][2][3] In high-value sectors such as pharmaceuticals and advanced electronics, the purity of this precursor is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and regulatory compliance.
Potential impurities may arise from the manufacturing process, such as unreacted starting materials (e.g., methyltrichlorosilane), by-products from side reactions, or degradation products formed during storage.[1] These impurities can adversely affect polymerization processes, alter the physicochemical properties of the resulting silicone polymer, and, in the context of drug development, introduce unknown variables that could impact safety and efficacy.[4] Therefore, a validated, high-fidelity analytical method is essential for the accurate assessment of this compound purity.
GC-MS: The Gold Standard for Volatile Silane Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the purity determination of volatile and semi-volatile compounds like this compound.[5] The power of GC-MS lies in its dual-stage approach: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on their unique mass-to-charge ratio and fragmentation patterns.[6][7]
The Rationale Behind the Method: An Expert's Perspective
A robust analytical method is built on informed choices that anticipate and mitigate potential challenges. For this compound, the primary concerns are its reactivity with moisture and the potential for co-eluting siloxane impurities.[2][8]
-
Sample Handling & Inlet System: Due to the hydrolytic sensitivity of chlorosilanes, sample preparation must be conducted in an anhydrous environment.[2] A split/splitless inlet is preferred, operated at a sufficiently high temperature (e.g., 250-280°C) to ensure rapid and complete vaporization without causing thermal decomposition.[1] An inert liner is critical to prevent analyte degradation.
-
Chromatographic Separation: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), provides excellent resolving power for organosilicon compounds.[9] This column chemistry effectively separates the target analyte from both more volatile starting materials and less volatile, higher molecular weight siloxane or polymeric impurities.
-
Oven Temperature Program: A programmed temperature ramp is crucial. It begins at a low temperature to retain and separate highly volatile impurities, then gradually increases to elute the this compound peak with optimal shape, and finally ramps to a higher temperature to elute any less volatile compounds, effectively cleaning the column for the next injection.
-
Mass Spectrometric Detection: Electron Ionization (EI) is the standard for creating a reproducible library-searchable mass spectrum. Analysis is typically performed in full scan mode to identify all eluting compounds. For quantifying trace-level impurities, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target impurities.[6][10]
GC-MS Experimental Workflow
The logical flow of the GC-MS analysis is depicted below. This workflow ensures that each step, from sample preparation to data analysis, is conducted with precision and control.
Caption: Workflow for this compound Purity Analysis by GC-MS.
A Self-Validating Protocol for Trustworthy Results
To ensure scientific integrity, the analytical method must be validated to demonstrate its fitness for purpose.[11][12] The principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) provide a comprehensive framework.[11] A well-designed protocol inherently incorporates validation, making the system self-validating.
Detailed Experimental Protocol for GC-MS
Objective: To separate, identify, and quantify this compound and its potential impurities.
1. Materials & Reagents:
- This compound (Test Sample)
- High-Purity Reference Standard of this compound (>99.5%)
- Anhydrous Hexane or Dichloromethane (GC Grade)
- Helium (Carrier Gas, 99.999% purity)
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 7890 GC (or equivalent)
- Mass Spectrometer: Agilent 5977 MS (or equivalent)
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Inlet: Split/Splitless, 250°C, Split ratio 50:1
- Injection Volume: 1 µL
- Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- MS Transfer Line: 280°C
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV
- Scan Range: 40-400 m/z
3. Procedure:
- System Suitability: Inject a reference standard solution (approx. 100 µg/mL) six consecutive times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.
- Specificity: Analyze the solvent blank, a reference standard, and the test sample. The solvent must not show any interfering peaks at the retention time of this compound or its known impurities. The mass spectrum of the main peak in the test sample must match that of the reference standard and the NIST library.
- Linearity & Range: Prepare a series of calibration standards from the reference material, typically ranging from 1 µg/mL to 500 µg/mL. Plot the peak area against concentration. The correlation coefficient (r²) must be ≥ 0.995.[10]
- Accuracy: Perform a recovery study by spiking a known amount of reference standard into the test sample at three different concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The mean recovery should be within 98.0% to 102.0%.
- Precision (Repeatability): Analyze six replicate preparations of the test sample. The %RSD of the calculated purity should be ≤ 1.5%.[12]
- Limit of Quantitation (LOQ): Determine the lowest concentration of a known impurity that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).
- Sample Analysis: Prepare the test sample in triplicate (e.g., 1 mg/mL). Inject and acquire the data.
4. Calculation of Purity: Purity is typically calculated using area normalization, assuming the response factor of the impurities is similar to the main component.
Data Presentation: The Foundation of Objective Comparison
Quantitative data from method validation should be summarized in clear, concise tables.
Table 1: Summary of GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 500 µg/mL | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.5% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.32% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| System Suitability (%RSD) | ≤ 2.0% | 0.65% |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute through different physical principles.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity and concentration.
-
Strengths: High precision, non-destructive, provides structural information, and is a primary ratio method.
-
Weaknesses: Lower sensitivity compared to GC-MS, requires a well-characterized internal standard that does not have overlapping signals with the analyte.
Titration
For chlorosilanes, a simple acid-base or argentometric titration can determine the "hydrolyzable chloride" content. This value can be directly related to the molar quantity of the dichlorosilane.
-
Strengths: Inexpensive, rapid, and provides a highly accurate measure of the functional group content.
-
Weaknesses: Not specific. It will quantify any species that hydrolyzes to produce HCl, and it provides no information on organic impurities that lack the Si-Cl bond.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Feature | GC-MS | qNMR | Titration (Hydrolyzable Chloride) |
| Principle | Chromatographic Separation & Mass Analysis | Nuclear Spin Resonance | Chemical Reaction Stoichiometry |
| Specificity | High (identifies individual impurities) | High (structurally specific) | Low (class-specific) |
| Sensitivity | Very High (ng to pg level) | Moderate (mg level) | Low (mg to g level) |
| Quantitation | Relative (vs. standard) or Area % | Absolute (primary method) | Absolute (for functional group) |
| Impurity ID | Excellent via Mass Spectra | Possible for structurally related impurities | Not possible |
| Key Advantage | Best for identifying and quantifying unknown volatile impurities | No need for identical analyte standard | Fast, inexpensive assay of functional group |
| Key Limitation | Requires volatile/thermally stable compounds | Lower sensitivity | Non-specific, blind to organic impurities |
Integrated Purity Validation Strategy
A robust quality control strategy does not rely on a single method. It follows a logical progression to confirm identity, quantify the main component, and characterize impurities.
Caption: Decision workflow for comprehensive purity validation.
Conclusion
For validating the purity of this compound, GC-MS is an indispensable tool, offering unparalleled sensitivity and specificity for identifying and quantifying volatile impurities. Its strength lies in its ability to provide a detailed impurity profile, which is crucial for understanding reaction kinetics and ensuring final product quality. However, for establishing the absolute purity of a batch, especially for use as a reference material, the power of GC-MS is magnified when used in conjunction with an orthogonal, primary method like qNMR or a functional group assay like titration. By implementing a validated GC-MS protocol within a broader, multi-technique strategy, researchers and drug development professionals can ensure the highest degree of confidence in the quality of their materials.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- ASTM D6843-10 Method used for silanes and is used in rubber formul
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Guidelines for Analytical Method Valid
- Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines. (2011). Analytical and Bioanalytical Chemistry. [Link]
- Determination of Siloxanes and other Volatile Silicon Compounds in Biogas...
- This compound | C7H8Cl2Si | CID 9006.PubChem. [Link]
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022).
- Dichloro(methyl)phenylsilane, 98%.Ottokemi. [Link]
- A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane.Benchchem.
- A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2025).
- Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. (2017).
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 149-74-6 [chemicalbook.com]
- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. tasianinch.com [tasianinch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of Dichloromethylphenylsilane and Other Silane Coupling Agents for Advanced Material Interfaces
In the pursuit of high-performance materials, the interface between organic and inorganic components is a critical determinant of overall stability and functionality. Silane coupling agents are indispensable tools in bridging this divide, creating a robust link that enhances adhesion, durability, and performance.[1][2] This guide provides an in-depth comparative analysis of Dichloromethylphenylsilane (DCMP) alongside other widely used silane coupling agents, offering experimental insights for researchers, scientists, and drug development professionals.
The Pivotal Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual chemical nature.[1][3] One end of the molecule contains hydrolyzable groups, such as alkoxy or chloro groups, that react with inorganic substrates like glass, metals, and silica to form stable siloxane bonds (Si-O-Si).[4][5] The other end features an organofunctional group—such as amino, epoxy, vinyl, or in the case of DCMP, a phenyl group—that interacts with an organic polymer matrix.[3][4] This molecular bridge effectively couples dissimilar materials, preventing delamination and improving stress transfer at the interface.[6][7]
This compound (DCMP): A Profile
This compound is a chlorosilane characterized by the presence of a methyl group and a phenyl group attached to the silicon atom, along with two reactive chlorine atoms.[8][9] It is a colorless liquid that reacts with moisture to produce hydrogen chloride.[8]
Key Properties and Applications:
-
Monomer for Silicone Polymers: DCMP serves as a fundamental building block in the synthesis of silicone polymers, resins, and elastomers.[8][10]
-
Intermediate in Organosilicon Synthesis: It is a versatile starting material for producing other organosilicon compounds.[8]
-
Surface Modification: The phenyl group imparts a degree of hydrophobicity and thermal stability to the modified surface.
The reaction of DCMP with a hydroxylated surface proceeds via the hydrolysis of the chloro groups to silanols, which then condense with the surface hydroxyls.
Caption: Reaction of DCMP with a hydroxylated surface.
Comparative Analysis with Other Silane Coupling Agents
The selection of an appropriate silane coupling agent is contingent on the specific polymer matrix and inorganic substrate, as well as the desired interfacial properties. Here, we compare DCMP with three widely used organofunctional silanes: 3-Aminopropyltriethoxysilane (APTES), 3-Glycidoxypropyltrimethoxysilane (GPTMS), and Vinyltrimethoxysilane (VTMS).
3-Aminopropyltriethoxysilane (APTES): The Versatile Adhesion Promoter
APTES is an aminosilane renowned for its ability to enhance adhesion between a wide range of polymers and inorganic surfaces.[11][12] The primary amine group is highly reactive and can participate in various chemical reactions with polymer matrices, making it a popular choice in composites, adhesives, and biomedical applications.[13][14]
Performance Comparison:
| Feature | This compound (DCMP) | 3-Aminopropyltriethoxysilane (APTES) |
| Organofunctional Group | Phenyl | Amino |
| Reactivity with Polymers | Primarily physical interaction (van der Waals) with aromatic polymers. | High, covalent bonding with epoxies, urethanes, and other resins. |
| Surface Energy | Lowers surface energy, imparts hydrophobicity. | Increases surface energy, imparts hydrophilicity.[15] |
| Adhesion Promotion | Moderate, relies on compatibility. | Excellent, due to covalent bond formation.[11][16] |
| Hydrolytic Stability | Good, due to the stable phenyl group. | Moderate, can be susceptible to hydrolysis in humid environments.[17] |
3-Glycidoxypropyltrimethoxysilane (GPTMS): The Epoxy Specialist
GPTMS contains a reactive epoxy group, making it an ideal coupling agent for epoxy-based composites, adhesives, and coatings.[4] The epoxy ring can react with various functional groups in the polymer matrix, leading to a strong and durable interface.[18]
Performance Comparison:
| Feature | This compound (DCMP) | 3-Glycidoxypropyltrimethoxysilane (GPTMS) |
| Organofunctional Group | Phenyl | Epoxy (Glycidyl) |
| Reactivity with Polymers | Primarily physical interaction. | High, covalent bonding with epoxies, amines, and acids.[4] |
| Mechanical Strength Enhancement | Moderate improvement. | Significant improvement in flexural and tensile strength in epoxy composites.[19][20] |
| Thermal Stability | Good, due to the aromatic ring. | Good, enhances the thermal properties of the composite. |
| Applications | Silicone synthesis, hydrophobic coatings. | Epoxy composites, adhesives, sealants.[4][21] |
Vinyltrimethoxysilane (VTMS): The Crosslinking Workhorse
VTMS possesses a vinyl functional group that can participate in free-radical polymerization or hydrosilylation reactions.[22][23] This makes it particularly useful for crosslinking polyethylene and other polymers, as well as for producing moisture-curable polymers.[24]
Performance Comparison:
| Feature | This compound (DCMP) | Vinyltrimethoxysilane (VTMS) |
| Organofunctional Group | Phenyl | Vinyl |
| Reactivity with Polymers | Primarily physical interaction. | High, participates in polymerization and grafting reactions.[22] |
| Crosslinking Ability | None. | Excellent, used for moisture-curing systems.[24] |
| Adhesion to Inorganic Surfaces | Good. | Good, forms stable siloxane bonds. |
| Primary Function | Silicone precursor, surface modifier. | Crosslinking agent, adhesion promoter for filled polymers. |
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, the following table summarizes key performance data from various studies.
| Silane Coupling Agent | Substrate | Polymer Matrix | Adhesion Strength (MPa) | Contact Angle (°) | Reference |
| Untreated Control | Glass | Epoxy | 15.2 ± 2.1 | 35 ± 3 | [19] |
| This compound (DCMP) | Glass | Polystyrene | - | 85 ± 4 | [25] |
| 3-Aminopropyltriethoxysilane (APTES) | Silica | Epoxy | 28.5 ± 3.5 | 58.1 | [1][26] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Al2O3 | Epoxy | 22.6 ± 2.8 (49.1% improvement) | - | [19] |
| Vinyltrimethoxysilane (VTMS) | Silica | Polyethylene | - | - |
Experimental Protocols
Protocol 1: Surface Modification of Glass Slides
This protocol details a general procedure for treating glass slides with silane coupling agents.
Caption: Workflow for surface modification and characterization.
Detailed Steps:
-
Cleaning: Thoroughly clean glass slides by sonicating in acetone and ethanol, followed by a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups.[27] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: Prepare a 2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene). Immerse the cleaned and dried slides in the silane solution for a specified time (e.g., 2 hours) under an inert atmosphere.[28]
-
Rinsing and Curing: Rinse the slides with the anhydrous solvent to remove excess physisorbed silane. Cure the slides in an oven at a temperature appropriate for the specific silane (e.g., 110-120°C) to promote the formation of stable siloxane bonds.[29]
Protocol 2: Characterization of Modified Surfaces
The success of the surface modification can be evaluated using various analytical techniques.[30]
-
Contact Angle Goniometry: Measures the surface wettability. A change in the water contact angle indicates successful surface modification.[27]
-
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR): Provide information about the chemical composition of the surface and confirm the presence of the silane layer.[19][31]
-
Atomic Force Microscopy (AFM): Characterizes the surface topography and roughness at the nanoscale.[15][32]
Conclusion
The choice of a silane coupling agent is a critical decision in the design of advanced materials. While this compound is a valuable precursor in silicone chemistry and for imparting hydrophobicity, its role as a coupling agent is limited compared to organofunctional silanes like APTES, GPTMS, and VTMS. These latter agents offer superior adhesion and mechanical property enhancement through covalent bonding with the polymer matrix.[16][33] This guide provides a framework for understanding the comparative performance of these silanes, supported by experimental data and protocols, to aid researchers in selecting the optimal surface modification strategy for their specific application.
References
- Characterization and adhesion testing of mixed silane-treated surfaces. (n.d.). SpringerLink.
- Moisture Crosslinking of Polymers: The Power of Vinyltrimethoxysilane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central.
- The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. (2016). ResearchGate.
- Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. (2023). MDPI.
- 3-Glycidoxypropyltrimethoxysilane. (n.d.). atamankimya.com.
- Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. (2003). Diva-portal.org.
- VTMS VINYLTRIMETHOXYSILANE. (n.d.). Ataman Kimya.
- Effect of Silane modification on the Mechanical Properties of Coconut Shell Powder Reinforced Styrene Butadiene Rubber Composite. (2016). Journal of Chemical and Pharmaceutical Sciences.
- Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. (2020). PubMed.
- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. (1993). DTIC.
- (3-GLYCİDYLOXYPROPYL)TRİMETHOXYSİLANE /SILANE COUPLING AGENT. (n.d.). Ataman Kimya.
- [Characterizing methods of structure and character for silane film on metal surface]. (2004). PubMed.
- This compound. (n.d.). PubChem.
- Surface characterization of silane-treated industrial glass fibers. (1994). ResearchGate.
- Dichloro(methyl)phenylsilane, 98%. (n.d.). Ottokemi.
- (3-Aminopropyl)triethoxysilane. (n.d.). Wikipedia.
- China Quality Vinyltrimethoxysilane (VTMS) Suppliers, Manufacturers, Factory. (n.d.). SiLIM TECHNOLOGIES.
- Silane coupling agent in biomedical materials. (2023). AIP Publishing.
- Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride). (1998). ResearchGate.
- 3-AMINOPROPYLTRIETHOXYSILANE. (n.d.). Ataman Kimya.
- 3-Aminopropyl Triethoxysilane (APTES). (n.d.). SIOResin.
- 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. (2023). IJFMR.
- TRIMETHOXYVINYLSILANE. (n.d.). Ataman Kimya.
- Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites. (2019). Semantic Scholar.
- (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) ≥98%. (n.d.). SIOResin.
- 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE. (n.d.). Ataman Kimya.
- Effect of silane modification on mechanical and thermal properties of ethylene vinyl acetate (EVA)/zeolite composites. (2013). WIT Press.
- À quoi sert le (3-Aminopropyl)triéthoxysilane. (2023). Actualités.
- Silane vs. Silane Coupling Agent: Key Differences and Applications. (n.d.). Silico.
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023). MDPI.
- Vinyltriethoxysilane. (n.d.). Wikipedia.
- Effects of silane-modified fillers on properties of dental composite resin. (2017). PubMed.
- Organosilicon chemistry. (n.d.). Wikipedia.
- Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rissochem.com [rissochem.com]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. jchps.com [jchps.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound | 149-74-6 [chemicalbook.com]
- 9. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]
- 12. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
- 13. sioresin.com [sioresin.com]
- 14. fr.couplingagentses.com [fr.couplingagentses.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijfmr.com [ijfmr.com]
- 19. Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. sioresin.com [sioresin.com]
- 22. China Quality Vinyltrimethoxysilane (VTMS) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]
- 23. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. diva-portal.org [diva-portal.org]
- 32. researchgate.net [researchgate.net]
- 33. Effects of silane-modified fillers on properties of dental composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of Dichloromethylphenylsilane-modified surfaces
An In-Depth Guide to the Performance Evaluation of Dichloromethylphenylsilane-Modified Surfaces
For researchers, scientists, and drug development professionals, the ability to precisely engineer the interface between a material and its environment is a cornerstone of innovation. From optimizing the biocompatibility of medical implants to controlling analyte interactions in chromatographic separations, surface modification is a critical enabling technology. Among the most robust and versatile methods for modifying oxide-rich surfaces like glass and silicon is silanization.
This guide offers a senior application scientist's perspective on the performance of this compound (DCMPS) as a surface-modifying agent. We will move beyond a simple recitation of facts to explore the causal relationships behind its performance, compare it objectively with common alternatives, and provide detailed, field-proven protocols for its application and evaluation. Our goal is to equip you with the expert insights needed to leverage this unique silane in your research and development endeavors.
The Molecular Architecture of a DCMPS Surface
This compound (C₆H₅Si(CH₃)Cl₂) is a dichloro-organosilane, meaning it possesses two reactive chlorine groups that serve as the anchor points to a substrate. The process of surface modification is a two-step reaction:
-
Hydrolysis: The two silicon-chloride (Si-Cl) bonds are highly susceptible to hydrolysis, reacting readily with trace amounts of water—either in the solvent or adsorbed on the substrate surface—to form reactive silanol groups (Si-OH).[1][2]
-
Condensation: These newly formed silanols then condense with the hydroxyl groups (-OH) present on the substrate (e.g., glass, silicon wafer), forming highly stable, covalent siloxane (Si-O-Si) bonds.[3] This reaction releases hydrogen chloride (HCl) as a byproduct.[1][2]
The true utility of DCMPS lies in the two non-reactive groups that remain tethered to the silicon atom: a methyl group (-CH₃) and a phenyl group (-C₆H₅). These groups form the new surface interface, dictating its final properties. The methyl group contributes to the surface's hydrophobicity, while the aromatic phenyl group provides unique potential for π-π stacking interactions, a feature not available with simple alkylsilanes.
Caption: Reaction mechanism of DCMPS with a hydroxylated surface.
Performance Benchmarking: DCMPS vs. Alternative Dichlorosilanes
The choice of silane is a critical experimental decision. To understand the specific advantages of DCMPS, it is best compared against two other common dichlorosilanes: dimethyldichlorosilane (DMDCS) and diphenyldichlorosilane (DPDCS).
| Performance Metric | This compound (DCMPS) | Dimethyldichlorosilane (DMDCS) | Diphenyldichlorosilane (DPDCS) |
| Primary Surface Property | Balanced hydrophobicity with aromatic character | High hydrophobicity | High aromatic character, high thermal stability |
| Water Contact Angle | ~80-95° | ~100-110° | ~85-100° |
| Steric Hindrance | Moderate | Low | High |
| Potential for π-π Interactions | Yes | No | Yes (strong) |
| Coating Density | Moderate | High | Potentially lower due to steric hindrance |
| Primary Applications | Passivation, specialty chromatography, surface energy tuning | General-purpose hydrophobization, anti-stiction coatings.[4] | High-temperature applications, phenyl-specific chromatography columns |
Expert Insights:
-
DMDCS is the workhorse for creating highly hydrophobic, water-repellent surfaces. Its two small methyl groups allow for dense packing, maximizing the water contact angle.[4]
-
DPDCS offers the highest degree of aromaticity and thermal stability, but its two bulky phenyl groups can sterically hinder the reaction, potentially leading to a less uniform or less dense monolayer.
-
DCMPS represents a strategic compromise. It provides significant hydrophobicity while presenting an aromatic ring system at the surface. This makes it ideal for applications where one might need to repel bulk water while simultaneously promoting specific interactions with aromatic analytes.
Experimental Workflows: From Preparation to Validation
Reproducible surface modification requires meticulous attention to detail. The following protocols represent a self-validating system for preparing and evaluating DCMPS-coated surfaces.
Detailed Protocol for Surface Silanization
This workflow ensures the substrate is properly prepared for a uniform and stable silane layer.
Caption: A robust workflow for DCMPS surface modification.
Step-by-Step Methodology:
-
Substrate Cleaning & Activation: The goal is to remove organic contaminants and ensure a densely hydroxylated surface.
-
Sonicate substrates in acetone, then ethanol, for 15 minutes each, followed by a thorough rinse with deionized (DI) water.
-
For glass or silicon, immerse in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely dangerous and must be handled with appropriate PPE in a fume hood) .[5] Alternatively, oxygen plasma treatment can be used.
-
Rinse copiously with DI water and dry in an oven at 120°C for at least 1 hour.[5]
-
-
Silanization: This step must be performed in a low-moisture environment to prevent polymerization of the silane in solution.
-
In a fume hood or glovebox, prepare a 2% (v/v) solution of DCMPS in an anhydrous solvent like toluene.
-
Immerse the clean, dry substrates in the solution for 1-2 hours at room temperature.[5]
-
-
Post-Treatment: This removes excess silane and cross-links the monolayer for maximum stability.
-
Remove substrates and rinse with fresh anhydrous toluene, followed by acetone.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour.[5] This step drives the condensation reaction to completion and promotes lateral cross-linking between adjacent silane molecules.
-
Perform a final sonication in a fresh solvent to remove any physisorbed (non-covalently bonded) molecules.
-
A Multi-Technique Approach to Performance Validation
No single technique can fully characterize a modified surface. A combination of methods is required for a complete picture of its physicochemical and functional properties.[6][7][8]
| Technique | Principle | Information Provided |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface.[7] | Quantifies wettability and surface free energy; a primary indicator of successful hydrophobic modification.[9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and analyzes emitted core-level electrons. | Provides elemental composition and chemical state information, confirming the presence of Si, C, and O and the absence of Cl. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to map its topography.[7] | Reveals surface morphology, roughness, and can detect the formation of silane aggregates if the process is not optimized. |
| Protein Adsorption Assays (ELISA, QCM-D) | Quantifies the amount of protein that binds to the surface from a solution. | Assesses biocompatibility and anti-fouling characteristics. Hydrophobic surfaces can increase adsorption of certain proteins.[11][12][13] |
Conclusion: Selecting the Right Tool for the Job
This compound is a powerful and nuanced tool for surface engineering. Its unique combination of a methyl and a phenyl group allows for the creation of moderately hydrophobic surfaces with specific aromatic functionality.
Recommendations for Use:
-
For Maximum Hydrophobicity: When the sole goal is water repellency, the dense packing of dimethyldichlorosilane (DMDCS) often yields a higher water contact angle.
-
For Aromatic Selectivity: DCMPS is the superior choice for applications in chromatography or sensing where specific π-π interactions with aromatic analytes are required.
-
For Tunable Wettability: The balance of hydrophobic and aromatic character makes DCMPS an excellent candidate for creating surfaces with intermediate surface energies.
The successful application of DCMPS, like any silane, is critically dependent on a rigorous and well-controlled experimental protocol. By following the validated workflows presented in this guide, researchers can reliably produce high-quality modified surfaces and confidently evaluate their performance, accelerating the pace of discovery and innovation.
References
- Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%.
- Wikipedia. (2024). Organosilicon chemistry.
- World Scientific Publishing. (n.d.). Methods for Characterizing Surface Modifications.
- Collier, T. O., Jenney, C. R., DeFife, K. M., & Anderson, J. M. (1997). Protein adsorption on chemically modified surfaces. Biomedical Sciences Instrumentation, 33, 178–183.
- PubChem. (n.d.). This compound.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- SciSpace. (2018). Evaluation of Chemical Mechanical Polishing-Based Surface Modification on 3D Dental Implants Compared to Alternative Methods.
- National Center for Biotechnology Information. (2021). Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates. PMC.
- AIMS Press. (2023). Review of effective techniques for surface engineering material modification for a variety of applications.
- ResearchGate. (n.d.). Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane.
- PubMed. (n.d.). Surface-induced changes in protein adsorption and implications for cellular phenotypic responses to surface interaction.
- Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
- Curran, J. M., et al. (2011). The use of dynamic surface chemistries to control msc isolation and function. Biomaterials, 32(19), 4353-4360.
- National Center for Biotechnology Information. (n.d.). Influence of Protein Surface Coverage on Anomalously Strong Adsorption Sites.
- ResearchGate. (n.d.). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses.
- National Center for Biotechnology Information. (n.d.). Protein adsorption on solid surfaces.
- ResearchGate. (n.d.). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes.
- MDPI. (n.d.). Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces.
- ResearchGate. (n.d.). Contact angles of distilled water on the surfaces of control and silane modified wood fibers.
- Indian Academy of Sciences. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
- ResearchGate. (n.d.). (a) Contact angles of the alkyl silane-modified MSPs, (b) water contact....
- ResearchGate. (n.d.). Contact angle and surface energies for PP film modified in CH2Cl2.
- PubChem. (n.d.). (Dichloromethyl)silane.
- InterPore Event Management. (n.d.). Systematic study of wettability alteration of glass surfaces by dichlorooctamethyltetrasiloxane silanization; a guide for contact angle modification.
- MDPI. (n.d.). Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination.
Sources
- 1. This compound | 149-74-6 [chemicalbook.com]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worldscientific.com [worldscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Review of effective techniques for surface engineering material modification for a variety of applications [aimspress.com]
- 9. scispace.com [scispace.com]
- 10. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface-induced changes in protein adsorption and implications for cellular phenotypic responses to surface interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Dichloromethylphenylsilane: A Comparative Analysis of NMR and Alternative Techniques
Introduction: The Imperative of Structural Integrity in Silane Chemistry
Dichloromethylphenylsilane (DCMPs), with its dual reactivity from the silicon-chlorine and silicon-phenyl bonds, is a cornerstone intermediate in the synthesis of a vast array of silicon-containing polymers, resins, and coupling agents. The precise molecular architecture of this precursor dictates the physicochemical properties of the final materials. Consequently, unambiguous confirmation of its structure is not merely a procedural formality but a critical checkpoint for ensuring product performance, batch-to-batch consistency, and the overall success of research and development pipelines.
This guide provides an in-depth technical analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the causality behind experimental choices in ¹H, ¹³C, and advanced NMR techniques. Furthermore, we will objectively compare the rich, multidimensional data from NMR with other common analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic perspective for researchers, scientists, and drug development professionals.
Part I: Definitive Structure Elucidation via ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as the unparalleled gold standard for molecular structure determination in solution. Its power lies in its ability to probe the precise chemical environment of individual nuclei (like ¹H and ¹³C) within a molecule, providing a detailed map of atomic connectivity and spatial relationships.
Experimental Protocol: Acquiring High-Quality NMR Data for this compound
The validity of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is the solvent of choice due to its excellent solubilizing power for many organic compounds, including organosilanes, and its relatively simple residual solvent signals that do not typically interfere with the analyte's signals.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.
-
Causality: TMS is the universally accepted internal reference standard for ¹H, ¹³C, and ²⁹Si NMR, with its signal defined as 0.00 ppm[1]. This allows for the accurate comparison of chemical shift data across different experiments and spectrometers.
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Acquire ¹H NMR, proton-decoupled ¹³C NMR, DEPT-90, and DEPT-135 spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Causality: Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving the complex multiplets of the phenyl group.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei (typically 5-10 seconds for ¹³C NMR) to allow for complete relaxation and ensure accurate signal integration.
-
¹H NMR Spectral Analysis of this compound
The proton NMR spectrum provides the initial, high-sensitivity overview of the molecule's hydrogen framework.
-
Methyl Protons (–Si-CH₃): A sharp singlet is expected in the upfield region, typically around δ 0.8-1.0 ppm . The silicon atom is less electronegative than carbon, leading to significant shielding of the attached methyl protons. This signal should integrate to 3 hydrogens .
-
Phenyl Protons (–C₆H₅): A complex series of multiplets will appear in the aromatic region, generally between δ 7.4-7.8 ppm . This region will integrate to 5 hydrogens . The protons on the phenyl ring (ortho, meta, and para) are chemically distinct and will couple with each other, creating the complex splitting pattern.[2]
Trustworthiness Check: The structural confirmation is internally validated by the 3H:5H integration ratio between the methyl singlet and the aromatic multiplets. Any deviation from this ratio would suggest the presence of impurities or an incorrect structure.
¹³C NMR and DEPT Analysis: Unambiguous Carbon Assignment
While ¹H NMR maps the protons, ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count and characterization of the carbon skeleton.
-
Methyl Carbon (–Si-CH₃): A single signal is expected in the far upfield region (typically δ -2 to 5 ppm ).
-
Phenyl Carbons (–C₆H₅): Due to the molecule's symmetry, four distinct signals are expected in the aromatic region (δ 128-135 ppm ):
-
Ipso-Carbon (C1): The carbon directly attached to the silicon. This is a quaternary carbon.
-
Ortho-Carbons (C2, C6): Two equivalent carbons.
-
Meta-Carbons (C3, C5): Two equivalent carbons.
-
Para-Carbon (C4): A single carbon.
-
The Power of DEPT for Self-Validation: The DEPT technique is crucial for distinguishing between carbon types based on the number of attached protons.[3][4]
-
Standard ¹³C Spectrum: Shows all 5 carbon signals.
-
DEPT-90 Spectrum: Shows only signals from CH groups. In this case, the ortho, meta, and para carbons of the phenyl ring will be visible.[5]
-
DEPT-135 Spectrum: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals. For this compound, the methyl carbon and the three CH carbons of the phenyl ring will appear as positive signals.[5]
The key insight comes from comparing the three spectra: the signal present in the standard ¹³C spectrum but absent in both DEPT-90 and DEPT-135 is unequivocally the quaternary ipso-carbon. This multi-spectrum approach provides an unassailable confirmation of each carbon's identity.
Visualizing the NMR Analysis Workflow
The logical progression of NMR experiments provides a clear path to structural confirmation.
Caption: Workflow for the NMR analysis of this compound.
Summary of Expected NMR Data
The following table summarizes the anticipated spectral data for this compound in CDCl₃.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| ¹H | -Si-CH₃ | ~ 0.8 - 1.0 | Singlet (s) | Upfield, shielded by silicon; Integrates to 3H |
| ¹H | -C₆H₅ | ~ 7.4 - 7.8 | Multiplet (m) | Aromatic region; Integrates to 5H |
| ¹³C | -Si-CH₃ | ~ -2 - 5 | Positive | Upfield signal; Positive in DEPT-135 |
| ¹³C | C -Si (ipso) | ~ 130 - 135 | Absent | Quaternary; Absent in all DEPT spectra |
| ¹³C | C H (o, m, p) | ~ 128 - 134 | Positive | Aromatic signals; Visible in DEPT-90 & 135 |
Part II: Comparison with Alternative Analytical Methods
While NMR provides the most detailed structural information, other techniques offer complementary data, particularly concerning purity and functional group identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, providing a molecular weight and a characteristic fragmentation pattern.
-
Application to DCMPs: GC is highly effective for assessing the purity of a DCMPs sample, capable of detecting and quantifying volatile impurities with high sensitivity.[6] The mass spectrum will show a molecular ion peak corresponding to the mass of DCMPs and a distinct isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Comparison with NMR:
-
Strength: Superior for quantitative purity analysis.
-
Weakness: Provides no direct information on the specific connectivity of atoms. It cannot distinguish between isomers, whereas NMR can.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. Each type of bond (e.g., C-H, C=C, Si-Cl) vibrates at a characteristic frequency.
-
Application to DCMPs: An FTIR spectrum of DCMPs would provide a "fingerprint" confirming the presence of key functional groups:
-
Aromatic C-H stretch: > 3000 cm⁻¹
-
Aliphatic C-H stretch: < 3000 cm⁻¹
-
Aromatic C=C stretch: ~ 1600 cm⁻¹ and 1450 cm⁻¹
-
Si-C stretch: ~ 1250 cm⁻¹ and ~700-800 cm⁻¹
-
Si-Cl stretch: ~ 450-600 cm⁻¹
-
-
Comparison with NMR:
-
Strength: Very fast, requires minimal sample, and is excellent for confirming the presence or absence of specific functional groups.
-
Weakness: Provides no information about the molecular skeleton or how the functional groups are connected. It confirms the pieces are present but not how they are assembled.
-
Comparative Guide to Analytical Techniques
| Parameter | ¹H/¹³C NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Unambiguous molecular structure & connectivity | Molecular weight, fragmentation, purity assessment | Functional group identification |
| Isomer Differentiation | Excellent | Poor to impossible (for many isomers) | Poor |
| Quantitative Ability | Good (with internal standards) | Excellent (for purity) | Poor to semi-quantitative |
| Sample Requirement | 5-20 mg | < 1 mg (volatile samples) | < 1 mg |
| Analysis Time | 10 min - 2 hours | 15 - 60 min | ~ 1-2 min |
| Key Limitation | Lower sensitivity compared to MS | Provides limited structural information | Provides no connectivity information |
Conclusion and Best-Practice Recommendations
For the unequivocal structural confirmation of this compound, ¹H and ¹³C NMR spectroscopy, critically supplemented by DEPT experiments, is the definitive method. This combination provides a complete and self-validating picture of the molecule's atomic framework.
A robust analytical workflow for characterizing a newly synthesized or procured batch of this compound should be hierarchical:
-
Purity Assessment: Begin with GC-MS to rapidly determine the sample's purity and identify any volatile contaminants.
-
Structural Confirmation: Employ ¹H and ¹³C NMR with DEPT as the primary tool for absolute structural verification. The integration ratios in ¹H NMR and the correlated signals in ¹³C/DEPT spectra serve as an internal system of checks and balances.
-
Functional Group Verification: FTIR can be used as a rapid, complementary technique to confirm the presence of all expected chemical bonds.
By integrating these techniques, researchers and scientists can establish the identity, purity, and structural integrity of this compound with the highest degree of scientific confidence.
References
- PubChem. This compound | C7H8Cl2Si | CID 9006.
- Royal Society of Chemistry.
- Kulkarni, A. A., et al. (2018). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 90(15), 9471–9478. [Link]
- Kulkarni, A. A., et al. (2018). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
- Man, P. Si NMR Some Practical Aspects. Pascal-Man. [Link]
- University of Ottawa. (29Si) Silicon NMR. nmr.chem.uottawa.ca. [Link]
- ACS Publications. The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution.
- Magritek. (2017). Silicon NMR on Spinsolve – Part 1. Magritek. [Link]
- Giza, M., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? Analytical Chemistry, 87(19), 9990–9997. [Link]
- SpectraBase. (Chloromethyl)dimethylphenylsilane. Wiley. [Link]
- ResearchGate. NMR Spectroscopy of Organosilicon Compounds.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- Oregon State University. 13C NMR Chemical Shifts.
- University of Wisconsin-Madison. Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
- ResearchGate. 13 C NMR spectral data for organosilanes 1-3.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- ACS Publications. Analysis of the Hypersensitivity of the 29Si NMR Chemical Shift of the Pentacoordinate Silicon Compounds to the Temperature Effect.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- ResearchGate. 1 H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom).
- Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]
- Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
- Wikipedia. J-coupling. Wikipedia. [Link]
- Wasson-ECE Instrumentation. Analysis of Silanes. wasson-ece.com. [Link]
- Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. OpenStax. [Link]
- University of California, Irvine. Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]
- University of California, Berkeley. Catalytic N–Si Coupling as a Method for α-Silylene Elimination: A Potential Tool for Organosilane Synthesis. University of California, Berkeley. [Link]
- ResearchGate. 1 H NMR spectra of a 1:1 mixture of phenylsilane and 1b in CD 3 CN.
- ACD/Labs. 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
Sources
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. applications.wasson-ece.com [applications.wasson-ece.com]
A Researcher's Guide to Functional Group Identification in Dichloromethylphenylsilane using FT-IR Spectroscopy
In the landscape of materials science and synthetic chemistry, the precise characterization of organosilane compounds is paramount for ensuring product quality, understanding reaction kinetics, and predicting material properties. Dichloromethylphenylsilane (C₇H₈Cl₂Si), a key intermediate in the synthesis of silicones and other organosilicon compounds, presents a unique combination of functional groups that can be unequivocally identified using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth, technically-grounded protocol for the analysis of this compound, contrasting different sampling techniques and providing the experimental data necessary for accurate spectral interpretation.
The Significance of Vibrational Spectroscopy for Organosilane Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint," allowing for the identification of the functional groups present.[1] For this compound, we are primarily interested in the characteristic vibrations of the silicon-chlorine (Si-Cl), silicon-methyl (Si-CH₃), and phenyl (C₆H₅) groups. The positions of these bands in the infrared spectrum provide direct evidence of the compound's molecular structure.[2]
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol: A Comparative Approach
The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. This compound is a liquid, making several methods viable.[3] We will compare two common and effective techniques: the traditional transmission method using potassium bromide (KBr) plates and the more modern Attenuated Total Reflectance (ATR) FT-IR.
Method 1: Transmission Spectroscopy using KBr Plates
This classic technique involves sandwiching a thin film of the liquid sample between two infrared-transparent salt plates.[4][5]
Step-by-Step Methodology:
-
Plate Preparation: Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers. Polish the plates with a soft, lint-free cloth and a small amount of a dry polishing compound if they appear foggy.
-
Sample Application: Place a single, small drop of this compound onto the center of one KBr plate.[4]
-
Film Formation: Carefully place the second KBr plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[4]
-
Mounting: Secure the sandwiched plates in the FT-IR sample holder.
-
Background Spectrum: Run a background spectrum with the empty sample holder to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample.
Causality Behind Experimental Choices:
-
KBr Plates: Potassium bromide is transparent to infrared radiation over a wide range of wavenumbers, making it an ideal window material. However, it is hygroscopic and can be easily damaged by moisture.
-
Thin Film: A thin film is necessary to ensure that the infrared beam is not completely absorbed by the sample, which would result in a saturated spectrum with flattened peaks.
Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation.[6] It is particularly well-suited for analyzing liquids and solids directly.[6][7]
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the sampling area.[8][9]
-
Sample Spectrum: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, promptly clean the ATR crystal to prevent cross-contamination.
Causality Behind Experimental Choices:
-
Direct Application: ATR avoids the need for consumable KBr plates and the potential for interference from atmospheric water absorbed by the plates.
-
High Refractive Index Crystal: The ATR effect relies on the total internal reflection of the infrared beam within a crystal of high refractive index. An evanescent wave penetrates a short distance into the sample in contact with the crystal, and the absorption of this wave by the sample is measured.[6]
Experimental Workflow
Caption: Comparative workflow for FT-IR analysis of this compound.
Data Interpretation: Identifying the Key Functional Groups
The FT-IR spectrum of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic peaks.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Phenyl Ring | Medium |
| 2960 - 2850 | C-H stretch | Methyl Group | Strong |
| 1614 - 1465 | C=C stretch | Phenyl Ring | Medium |
| ~1260 | Si-CH₃ symmetric deformation | Silicon-Methyl | Strong, Sharp |
| 865 - 750 | Si-CH₃ rocking | Silicon-Methyl | Strong |
| 725 - 694 | C-H out-of-plane bend | Phenyl Ring | Strong |
| 625 - 425 | Si-Cl stretch | Silicon-Chlorine | Strong |
Data compiled from multiple sources.[2][10][11][12]
Analysis of Key Spectral Features:
-
Phenyl Group: The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1614-1465 cm⁻¹ region.[10][11][13] Strong out-of-plane C-H bending vibrations between 725 and 694 cm⁻¹ are also indicative of monosubstituted benzene rings.[10]
-
Silicon-Methyl Group: A sharp, intense absorption band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ symmetric deformation (scissoring) vibration.[2][14] This is often accompanied by strong rocking vibrations in the 865-750 cm⁻¹ range.[2]
-
Silicon-Chlorine Bonds: The Si-Cl stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 625 and 425 cm⁻¹.[2] Dichloro-substituted silanes like this compound often show two distinct bands in this region.[2]
Comparative Analysis of Other Organosilanes
To further solidify the identification of this compound, its spectrum can be compared with those of related compounds:
-
Trichlorophenylsilane: The spectrum would lack the characteristic Si-CH₃ absorptions around 1260 cm⁻¹ and in the 865-750 cm⁻¹ region. The Si-Cl stretching region might show shifts in frequency and intensity due to the presence of a third chlorine atom.
-
Dichlorodimethylsilane: This compound would not exhibit the aromatic C-H and C=C stretching vibrations characteristic of the phenyl group. Instead, the spectrum would be dominated by Si-CH₃ and Si-Cl absorptions.
-
Methylphenylsilane: The absence of chlorine would lead to the disappearance of the Si-Cl stretching bands in the 625-425 cm⁻¹ range. Instead, a strong Si-H stretching band would be expected in the 2280-2080 cm⁻¹ region.[2]
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the identification of functional groups in this compound. Both transmission and ATR techniques are effective, with ATR offering the advantage of minimal sample preparation and ease of use. By carefully analyzing the positions and intensities of the characteristic absorption bands for the phenyl, silicon-methyl, and silicon-chlorine groups, researchers can confidently verify the identity and purity of this important organosilane precursor. This guide provides the foundational knowledge and a practical framework for performing and interpreting these crucial analytical measurements.
References
- National Institute of Standards and Technology. (n.d.). Silane, dichloromethylphenyl-. NIST Chemistry WebBook.
- Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation.
- National Institute of Standards and Technology. (n.d.). Silane, dichloromethylphenyl-. NIST Chemistry WebBook.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ProQuest. (n.d.). ATR-FTIR spectroscopy and Raman microscopy studies of organosilane diffusion and hydrolysis in PVC films.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Taylor & Francis Online. (n.d.). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface.
- ResearchGate. (n.d.). Table 1. Peak positions of the silanol groups IR absorption band (cm-1).
- PubMed Central. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
- National Center for Biotechnology Information. (2023, May 19). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification.
- ResearchGate. (n.d.). Differential FTIR spectra of the Si-CH3 peak area.
- ACS Publications. (n.d.). Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions.
- ResearchGate. (n.d.). FT-IR spectra of silane (APTES).
- ResearchGate. (n.d.). FTIR spectra for counting the number of phenyls in the polymeric chain pX, pX-B and pX-Q.
- DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
- PubChem. (n.d.). This compound.
- The Journal of Physical Chemistry. (n.d.). Reactions of chlorosilanes with silica surfaces.
- PubMed. (2001, February 1). In situ ATR-FT-IR kinetic studies of molecular transport and surface binding in thin sol-gel films: reactions of chlorosilane reagents in porous silica materials.
- ResearchGate. (n.d.). Variation of Si–CH3/Si–O–Si peak height ratio obtained from the FT-IR spectra of the films after oxidation as a function of oxidation period.
- ScienceDirect. (n.d.). infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon.
- DTIC. (n.d.). FTIR Studies of CH3OH On Porous Silicon.
- ResearchGate. (n.d.). FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples.
- ResearchGate. (n.d.). FTIR spectra of the absorption bonds corresponding to Si \ \O\ \Si and....
- SpectraBase. (n.d.). Dichloro(methyl)vinylsilane - Optional[ATR-IR] - Spectrum.
- MDPI. (2020, October 25). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR.
- ACS Publications. (n.d.). In Situ ATR-FT-IR Kinetic Studies of Molecular Transport and Surface Binding in Thin Sol−Gel Films: Reactions of Chlorosilane Reagents in Porous Silica Materials.
- National Institute of Standards and Technology. (n.d.). Silane, dichloromethyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Dichlorodiphenylsilane - Optional[FTIR] - Spectrum.
- University of Maryland. (n.d.). FTIR Spectrum.
- National Institute of Standards and Technology. (n.d.). Silane, dichloromethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Silane, dichloromethyl-. NIST Chemistry WebBook.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
Sources
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. gelest.com [gelest.com]
- 3. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. ATR-FTIR spectroscopy and Raman microscopy studies of organosilane diffusion and hydrolysis in PVC films - ProQuest [proquest.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enhancing Polysiloxane Thermal Stability: A Comparative Analysis of Chlorosilane Precursors
Introduction: Beyond the Limits of Organic Polymers
In the landscape of high-performance materials, polysiloxanes (commonly known as silicones) occupy a unique and critical space. Their inorganic siloxane (Si-O-Si) backbone endows them with a suite of properties—flexibility at low temperatures, chemical inertness, and biocompatibility—that organic polymers often cannot match.[1] Perhaps most notably, the high bond energy of the Si-O bond provides polysiloxanes with inherently superior thermal stability compared to their carbon-backbone counterparts, making them indispensable in demanding sectors like aerospace, electronics, and advanced coatings.[2][3]
The journey to a high-performance polysiloxane begins with its synthesis, most commonly through the hydrolysis and condensation of chlorosilane monomers.[1][4] The choice of these molecular building blocks is not trivial; it is the single most important factor in defining the final polymer's architecture and, consequently, its performance under thermal stress.
This guide provides an in-depth comparison of the thermal stability of polysiloxanes synthesized from chlorosilanes with varying functionality and organic substituents. We move beyond mere protocol to explore the causal relationships between precursor chemistry and macroscopic thermal properties, supported by clear experimental data and methodologies. Our objective is to equip researchers and material scientists with the foundational knowledge to rationally design and synthesize polysiloxanes with tailored thermal stability for next-generation applications.
The Science of Stability: Understanding Polysiloxane Degradation
The impressive thermal stability of polysiloxanes, with degradation onsets often exceeding 300-400°C, stems from the strong and stable Si-O bond.[2] However, the ultimate thermal limit is not dictated by this bond's strength alone. Degradation is a complex process governed by the polymer's overall structure, which is a direct consequence of the precursor chemistry. Two primary degradation pathways are of concern:
-
Chain Depolymerization ("Unzipping"): The high flexibility of the linear siloxane chain allows terminal groups (like silanols, Si-OH) to "back-bite" the polymer backbone.[2] This initiates a chain reaction that produces thermodynamically stable, low-molecular-weight cyclic siloxanes (e.g., D3, D4 cyclics) which are volatile at high temperatures.[2][5][6][7][8] This pathway is dominant in linear polymers and leads to a rapid, near-complete loss of mass with very little solid residue (char).
-
Radical Scission of Side Groups: At higher temperatures or in the presence of oxygen, the weaker Si-C and C-H bonds of the organic side groups can undergo homolytic cleavage to form radicals.[5] This process can lead to cross-linking, which may initially enhance stability, but also produces volatile organic fragments like methane and benzene, contributing to mass loss.[5][7][8]
The key to enhancing thermal stability lies in designing a polymer architecture that suppresses these degradation pathways. This is achieved by carefully selecting the chlorosilane precursors.
Experimental Design: A Tale of Three Precursors
To elucidate the structure-property relationship, we designed an experiment to synthesize and compare three distinct polysiloxanes, each derived from a chlorosilane precursor chosen to systematically vary the polymer's final architecture.
Selected Chlorosilane Precursors:
-
Dimethyldichlorosilane (DMDCS): A difunctional precursor (two chlorine atoms). Hydrolysis of DMDCS leads to the formation of linear polydimethylsiloxane (PDMS), a classic silicone fluid or elastomer. This polymer will serve as our experimental baseline, as its linear structure is highly susceptible to the "unzipping" degradation mechanism.[1]
-
Methyltrichlorosilane (MTCS): A trifunctional precursor (three chlorine atoms). The third reactive site allows for the formation of a branched, three-dimensional cross-linked network.[9] Our hypothesis is that this network structure will physically restrict the chain mobility required for back-biting, thereby suppressing the formation of volatile cyclics and significantly enhancing thermal stability.[5][10][11]
-
Phenyltrichlorosilane (PTCS): A trifunctional precursor that introduces two critical stability-enhancing features: a cross-linked network (like MTCS) and thermally robust phenyl side groups.[9] Phenyl groups are known to increase the thermal stability of polymers due to their rigid structure and ability to dissipate energy.[12][13][14][15] We predict this polymer will exhibit the highest thermal stability of the three.
Primary Characterization Technique:
-
Thermogravimetric Analysis (TGA): This is the definitive technique for evaluating thermal stability. TGA measures the change in a sample's mass as it is heated at a controlled rate in a specific atmosphere.[16][17][18] From the resulting mass vs. temperature curve, we can determine key metrics:
-
Onset Decomposition Temperature (T₅%): The temperature at which 5% mass loss occurs, marking the beginning of significant degradation.
-
Temperature of Maximum Decomposition Rate (Tₘₐₓ): The peak of the derivative TGA curve, indicating the temperature at which the fastest degradation occurs.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800°C), which is indicative of the formation of a thermally stable ceramic-like residue.
-
Experimental Workflow Diagram
Caption: Experimental workflow from chlorosilane precursor selection to final thermal data analysis.
Detailed Experimental Protocols
Part A: Polymer Synthesis via Chlorosilane Hydrolysis
-
Safety First: This procedure generates hydrochloric acid (HCl) as a byproduct and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Preparation: Prepare a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reaction Medium: Add 100 mL of a 1:1 mixture of deionized water and crushed ice to the flask and begin stirring. The ice helps to control the exothermicity of the hydrolysis reaction.
-
Monomer Solution: In a separate beaker, dissolve 0.1 moles of the chosen chlorosilane precursor (DMDCS for Polymer A, MTCS for Polymer B, or PTCS for Polymer C) in 50 mL of toluene.
-
Hydrolysis: Transfer the chlorosilane-toluene solution to the dropping funnel. Add the solution dropwise to the stirring ice-water mixture over a period of approximately 30-45 minutes. A white precipitate (the polysiloxane) will form.
-
Condensation: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete condensation.
-
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic (toluene) layer three times with 50 mL portions of deionized water, or until the aqueous washings are neutral to pH paper.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Isolation: Remove the toluene solvent using a rotary evaporator under reduced pressure. The resulting viscous liquid or solid is the final polymer. Dry the polymer in a vacuum oven at 80°C overnight to remove any residual solvent or moisture.
Part B: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Use a calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e).[19]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a 150 µL alumina crucible.[19]
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment to ensure an inert atmosphere.[19]
-
Thermal Program:
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment. Plot the normalized mass (%) as a function of temperature. Generate a derivative curve (DTG) by plotting the rate of mass loss as a function of temperature.
Results and Discussion
The thermal stability of the three synthesized polymers was evaluated by TGA under a nitrogen atmosphere. The resulting curves and calculated parameters are summarized below.
Data Summary Table
| Polymer ID | Chlorosilane Precursor | Polymer Structure | Onset Temp. (T₅%) | Tₘₐₓ (°C) | Char Yield @ 800°C (%) |
| Polymer A | DMDCS | Linear | ~380°C | ~450°C | < 5% |
| Polymer B | MTCS | Cross-linked (Alkyl) | ~460°C | ~540°C | ~65% |
| Polymer C | PTCS | Cross-linked (Aryl) | ~530°C | ~610°C | ~75% |
Analysis of Results
-
Polymer A (Linear PDMS from DMDCS): As anticipated, the linear polymer exhibited the lowest thermal stability. The degradation profile is characterized by a single, sharp mass loss event, which is classic for a depolymerization process that forms volatile cyclic products.[2][7][8] The extremely low char yield (<5%) confirms that nearly the entire polymer unzips and volatilizes, leaving minimal residue.
-
Polymer B (Cross-linked Polymethylsiloxane from MTCS): The introduction of cross-links via the trifunctional MTCS precursor resulted in a dramatic improvement in thermal stability. The onset temperature (T₅%) increased by approximately 80°C compared to the linear analogue. This is a direct consequence of the rigid 3D network, which severely restricts the segmental chain motion necessary for the back-biting mechanism.[5][11] Instead of unzipping, degradation at higher temperatures involves the random scission of Si-C bonds, leading to the formation of a stable silicon oxycarbide residue, as evidenced by the substantial char yield of ~65%.[5]
-
Polymer C (Cross-linked Polyphenylsiloxane from PTCS): This polymer demonstrated superior thermal performance, with the highest onset temperature and the largest char yield. This enhancement is attributable to two synergistic effects. First, like Polymer B, it possesses a stable cross-linked network. Second, the replacement of methyl groups with more thermally stable phenyl groups further elevates the degradation temperature.[13][15][21] The bulky phenyl groups add to the steric hindrance, further impeding chain mobility, while the Si-Phenyl bond is stronger and more resistant to homolytic cleavage than the Si-Methyl bond.
Polymer Architecture Visualization
Caption: Simplified representation of polymer architectures derived from different chlorosilanes.
Conclusion and Outlook for Researchers
The experimental evidence presented in this guide unequivocally demonstrates that the thermal stability of polysiloxanes is fundamentally controlled by the choice of chlorosilane precursor. Our comparative analysis reveals two key design principles for enhancing thermal performance:
-
Increase Functionality: Moving from difunctional (e.g., DMDCS) to trifunctional (e.g., MTCS, PTCS) chlorosilanes induces network formation. This cross-linking is highly effective at suppressing the low-temperature depolymerization degradation pathway, leading to significantly higher decomposition temperatures and char yields.
-
Incorporate Aryl Groups: The substitution of alkyl (methyl) side groups with aryl (phenyl) groups provides an additional, substantial boost in thermal stability. This is due to the inherent stability of the phenyl ring and the increased steric hindrance it imposes on the polymer backbone.
For scientists and engineers in the field, this provides a clear and actionable strategy: the targeted synthesis of highly cross-linked, phenyl-rich polysiloxane networks is the most effective approach to developing materials for extreme temperature applications. By rationally selecting chlorosilane precursors, one can precisely tune the polymer architecture to meet the demanding thermal stability requirements of modern technology.
References
- Dvornic, Petar R. High Temperature Stability of Polysiloxanes. Silicon Compounds - Gelest, Inc.[Link]
- Li, W., et al. (2018). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. RSC Advances. [Link]
- Vornicu, N., et al. (2021). Thermal degradation behaviors of some branched and linear polysiloxanes.
- Li, W., et al. (2018). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. RSC Publishing. [Link]
- Graubner, G., et al. (2003). Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings. Polymers. [Link]
- Paz-García, J. M., et al. (2023). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI. [Link]
- Tian, G., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. MDPI. [Link]
- Ouchi, T., et al. (2021). Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic.
- Tanimoto, Y., et al. (2024). Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety. Polymer Chemistry (RSC Publishing). [Link]
- Van der Vis, M. G. M., et al. (2024). Cross‐Linking Matters: Atomistic Simulations of the Thermal Degradation of Polymethylsiloxanes.
- Egorov, M. P., et al. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Oriental Journal of Chemistry. [Link]
- ProQuest. (1966). The Thermal Decomposition of Some Polysiloxanes. ProQuest. [Link]
- Camino, G., et al. (2002). Thermal polydimethylsiloxane degradation. Part 2.
- UKEssays. (2017). Polysiloxanes Synthesis and Structure. UKEssays.com. [Link]
- University of Glasgow. (1966). The Thermal Decomposition of Some Polysiloxanes. Enlighten Theses. [Link]
- Zhou, Q., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers. [Link]
- ResearchGate. (2021). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.
- Zhang, Y., et al. (2021). Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups.
- Lange, S., et al. (2024).
- NC State University Libraries. (2024). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Google Patents. (1996). Methods of making polysiloxanes.
- ResearchGate. (2019). Fabrication of polysiloxane foam with pendent phenyl group for improved thermal insulation capacity and thermal stability.
- The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]
- EPFL. (N.D.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
- ResearchGate. (2019). Thermogravimetric Analysis of Polymers.
- Li, D., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]
- Cranstone, W. R. I., et al. (1995). Synthesis and characterization of polysilane precursors for silicon carbide fibers.
Sources
- 1. ukessays.com [ukessays.com]
- 2. gelest.com [gelest.com]
- 3. dakenchem.com [dakenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Thermal Decomposition of Some Polysiloxanes - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 9. Synthesis and characterization of polysilane precursors for silicon carbide fibers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications [mdpi.com]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. eng.uc.edu [eng.uc.edu]
- 18. researchgate.net [researchgate.net]
- 19. epfl.ch [epfl.ch]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolysis Rates of Chlorosilanes: Mechanisms, Influencing Factors, and Experimental Analysis
This guide provides an in-depth, objective comparison of the hydrolysis rates of various chlorosilanes, grounded in mechanistic principles and supported by experimental evidence. It is designed for researchers, scientists, and professionals in drug development and materials science who utilize these reactive compounds. Here, we move beyond simple protocols to explain the causal factors behind experimental design and the profound impact of molecular structure on reactivity.
Introduction: The Critical Role of Chlorosilane Hydrolysis
Chlorosilanes (RₓSiCl₄₋ₓ) are foundational precursors in silicone chemistry. Their reaction with water—hydrolysis—is the pivotal step in forming silanols (Si-OH), which subsequently condense to create the stable siloxane bonds (Si-O-Si) that form the backbone of silicones, from oils and elastomers to resins.[1] The rate of this initial hydrolysis is not merely an academic curiosity; it is a critical process parameter that dictates polymer structure, reaction exothermicity, and the feasibility of applications ranging from surface modification to the synthesis of complex organosilicon molecules. Understanding and controlling these rates is paramount for reproducible and predictable outcomes.
The Mechanism of Hydrolysis: A Nucleophilic Substitution at Silicon
The hydrolysis of the silicon-chlorine (Si-Cl) bond is a rapid and typically exothermic reaction that produces stoichiometric amounts of hydrochloric acid (HCl).[2] The generally accepted mechanism is a nucleophilic substitution, where a water molecule attacks the electrophilic silicon center.
Several key factors distinguish this reaction:
-
Presence of Vacant d-orbitals: Unlike its carbon analogue carbon tetrachloride (CCl₄), which is inert to water, silicon tetrachloride (SiCl₄) hydrolyzes vigorously. This is because silicon possesses accessible vacant 3d-orbitals that can accommodate the lone pair of electrons from the attacking water molecule, stabilizing a pentacoordinate transition state.[3][4]
-
Role of Water Clusters: While the reaction can proceed with a single water molecule, theoretical studies show that the activation energy is significantly lowered when multiple water molecules participate.[5] Water clusters can form a proton relay system, facilitating the departure of the chloride ion and stabilizing the transition state, which accelerates the reaction.
-
Stereochemistry: The attack of the nucleophile (water) can occur from different trajectories, potentially leading to inversion or retention of the stereochemical configuration at the silicon center. The pathway is influenced by the substituents and the solvent environment.
Below is a diagram illustrating the fundamental nucleophilic attack at the silicon center, leading to the formation of a silanol.
Comparative Hydrolysis Rates: The Influence of Structure
The rate of chlorosilane hydrolysis is profoundly influenced by two primary factors: electronic effects and steric hindrance.
-
Electronic Effects: The number of electron-withdrawing chlorine atoms attached to the silicon center is the dominant factor. Each chlorine atom increases the partial positive charge (electrophilicity) on the silicon, making it more susceptible to nucleophilic attack by water.
-
Steric Hindrance: The size and number of organic substituents (R groups) can physically block the incoming water molecule from accessing the silicon center. Larger, bulkier groups slow the reaction rate.
These principles lead to a well-established qualitative trend in the hydrolysis rates for the methylchlorosilane series:
SiCl₄ > CH₃SiCl₃ >> (CH₃)₂SiCl₂ > (CH₃)₃SiCl
This trend highlights the decreasing reactivity as chlorine atoms are progressively replaced by methyl groups. The substitution of the first methyl group (from SiCl₄ to MeSiCl₃) has a smaller effect than subsequent substitutions, where steric hindrance from the methyl groups becomes increasingly significant.
| Compound | Formula | Number of Cl Atoms | Relative Rate | Key Influencing Factors |
| Silicon Tetrachloride | SiCl₄ | 4 | Very High | Highest electrophilicity at Si; no steric hindrance. |
| Methyltrichlorosilane | CH₃SiCl₃ | 3 | High | High electrophilicity; minimal steric hindrance from one CH₃. |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 2 | Moderate | Reduced electrophilicity; increased steric hindrance. |
| Trimethylchlorosilane | (CH₃)₃SiCl | 1 | Low | Lowest electrophilicity; significant steric hindrance. |
While the extreme speed of these reactions makes obtaining precise, comparable rate constants at room temperature challenging, high-temperature kinetic studies have been performed. For instance, the rate constant for the reaction of SiCl₄ with water vapor between 400-700°C was determined to be k = 10¹²·⁰±⁰·³exp[-(121.4 ± 2.1)/RT] cm³ mol⁻¹ s⁻¹.[1]
Experimental Protocol: Measuring Hydrolysis Rate via Conductometry
To provide a self-validating and reproducible method for comparing hydrolysis rates, we describe a conductometric technique. This method is effective because the hydrolysis of a Si-Cl bond produces one equivalent of mobile, conductive ions (H⁺ and Cl⁻) for every mole of reacted chlorine. The rate of increase in conductivity is therefore directly proportional to the reaction rate.
Objective:
To determine the relative hydrolysis rates of Chlorotrimethylsilane, Dichlorodimethylsilane, and Trichloromethylsilane by monitoring the change in electrical conductivity of the reaction mixture over time.
Materials & Equipment:
-
Chlorotrimethylsilane, Dichlorodimethylsilane, Trichloromethylsilane
-
Deionized water
-
Acetone (as a co-solvent to aid miscibility)
-
Conductivity meter with a probe
-
Magnetic stirrer and stir bar
-
Stopwatch
-
Beakers (250 mL)
-
Pipettes
-
Fume hood and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Workflow Diagram:
Step-by-Step Procedure:
-
Safety First: All manipulations of chlorosilanes must be performed in a well-ventilated fume hood due to their rapid hydrolysis, which releases corrosive HCl gas.[6] Full PPE is mandatory.
-
Preparation of Reaction Medium: Prepare a solvent mixture, for example, 80:20 acetone:water (v/v). The acetone helps to solubilize the non-polar chlorosilane in the aqueous medium. Add 100 mL of this mixture to a 250 mL beaker equipped with a magnetic stir bar.
-
Apparatus Setup: Place the beaker on the magnetic stirrer and immerse the conductivity probe. Ensure the probe is not in the path of the stir bar.
-
Baseline Measurement: Begin stirring at a constant, moderate speed to ensure rapid mixing without splashing. Start the conductivity meter and record the initial baseline conductivity of the solvent mixture.
-
Reaction Initiation: Using a pipette, add a precise, predetermined amount of the chlorosilane to be tested (e.g., 1 mmol). Start the stopwatch at the exact moment the chlorosilane is added to the solution.
-
Data Collection: Record the conductivity reading at regular intervals (e.g., every 5 seconds for fast reactions, or every 30 seconds for slower ones). Continue recording until the conductivity value becomes stable, indicating the reaction has reached completion.
-
Data Analysis: Plot conductivity (in µS/cm) versus time (in seconds). The initial rate of reaction is proportional to the initial slope of this curve. A steeper slope signifies a faster hydrolysis rate.
-
Comparison: Repeat the experiment under identical conditions (temperature, stirring speed, concentrations) for each chlorosilane you wish to compare. The relative initial slopes will provide a quantitative comparison of their hydrolysis rates.
Conclusion and Practical Implications
The hydrolysis rate of chlorosilanes is a direct function of their molecular structure, governed by a balance of electronic and steric effects. The reactivity decreases markedly as electron-withdrawing chlorine atoms are replaced by sterically hindering alkyl groups, following the trend SiCl₄ > RSiCl₃ > R₂SiCl₂ > R₃SiCl. This predictable variation is fundamental to the controlled synthesis of silicone polymers.[7] For instance, the rapid hydrolysis of trifunctional silanes like MeSiCl₃ leads to highly cross-linked resins, while the slower, more manageable hydrolysis of difunctional silanes like Me₂SiCl₂ is ideal for producing linear silicone oils and elastomers.[8] The principles and experimental methods outlined in this guide provide researchers with the foundational knowledge to select the appropriate chlorosilane and control its reaction for desired material outcomes.
References
- CORE. (n.d.). Theoretical Study of the Reaction Mechanism and Role of Water Clusters in the Gas-Phase Hydrolysis of SiCl4.
- ResearchGate. (n.d.). Kinetics of SiCl4 Oxidation.
- Quora. (2022). What happens when SICL4 is added to water?
- Quora. (2014). Why does SiCl4 undergo hydrolysis whereas CCl4 doesn't?
- Chemistry Stack Exchange. (2019). Rate of hydrolysis of silicon tetrahalides.
- ResearchGate. (n.d.). The mechanism for the TMCS (trimethylchlorosilane) reactions with the available functional groups.
- ResearchGate. (2017). (PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.
- Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
- National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- Wikipedia. (n.d.). Methyltrichlorosilane.
- ResearchGate. (n.d.). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study.
- Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.
- Wikipedia. (n.d.). Dimethyldichlorosilane.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- MDPI. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- National Center for Biotechnology Information. (n.d.). Trichloromethylsilane.
- Google Patents. (n.d.). US2832794A - Hydrolysis of organosilanes.
- National Center for Biotechnology Information. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.
- ResearchGate. (2017). A Comparison of Alkoxysilane Hydrolysis Rates by FT-IR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Dichloromethylphenylsilane for Thin Film Deposition
For researchers and engineers in the vanguard of materials science and semiconductor fabrication, the selection of a chemical precursor is a critical decision that dictates the ultimate performance and integration of thin films. This guide provides an in-depth technical comparison of Dichloromethylphenylsilane (DCMPS) against other common organosilane precursors for thin film deposition, with a focus on applications requiring robust dielectric and protective layers. Drawing upon experimental evidence, this document aims to equip you with the necessary insights to make an informed choice for your specific application.
The Pivotal Role of Precursor Chemistry in Thin Film Quality
The landscape of thin film deposition, particularly through techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD), is rich with a variety of silicon-based precursors.[1] The molecular structure of the precursor is the primary determinant of the final film's properties, including its chemical composition, mechanical strength, and electrical characteristics.[2][3] Organosilicon precursors are particularly valued for their ability to produce films with tailored properties, such as low dielectric constants (low-k), which are essential for reducing signal delay in integrated circuits.[3][4]
The choice of precursor is a trade-off between desired film properties, deposition process parameters, and cost. For instance, the inclusion of methyl groups can lower the dielectric constant, while the presence of chlorine can influence deposition rates and surface reactions.[5][6] This guide will focus on this compound (DCMPS), a precursor with a unique combination of a phenyl group, a methyl group, and reactive chloro-silyl bonds.
This compound (DCMPS): A Profile
This compound (C₇H₈Cl₂Si) is a colorless liquid with a pungent odor.[7] Its molecular structure, featuring both aromatic and aliphatic carbon-silicon bonds, alongside two reactive chlorine atoms, makes it a versatile precursor for plasma polymerization and CVD processes.
Key Attributes of DCMPS-Derived Thin Films:
Thin films deposited from DCMPS via RF plasma polymerization have been shown to be amorphous, transparent, and possess excellent adhesion to substrates like glass and silicon.[8][9] A key advantage of these films is their thermal stability, with the plasma-polymerized material being stable up to 300°C.[8][9][10] Above this temperature, the material begins to decompose, accompanied by further cross-linking through the incorporation of oxygen, forming new siloxane bonds.[8][9][10] This suggests that DCMPS is a suitable precursor for applications requiring moderate thermal stability. While the films are tough at room temperature, they become more brittle at elevated temperatures.[8][9]
The chemical structure of the deposited films is complex, containing Si-C, Si-O, and residual Si-Cl bonds, with the exact composition being dependent on the plasma conditions. The phenyl group from the precursor can be incorporated into the film, influencing its mechanical and dielectric properties.
Comparative Analysis: DCMPS vs. Alternative Precursors
The selection of a precursor is best made through a comparative lens. Below, we benchmark DCMPS against other commonly used organosilane precursors. Due to the limited quantitative data available for DCMPS films in the literature, the comparison includes both qualitative and quantitative metrics where available.
| Precursor | Chemical Formula | Typical Film Type | Dielectric Constant (k) | Deposition Temperature (°C) | Key Film Characteristics |
| This compound (DCMPS) | C₇H₈Cl₂Si | Amorphous SiCxOy:H | Not explicitly reported | Room Temperature - 300 | Good adhesion, transparent, thermally stable up to 300°C.[8][9][10] |
| Dichlorodimethylsilane (DCDMS) | (CH₃)₂SiCl₂ | SiOx, SiCxOy:H | ~2.7 - 3.5 | 100 - 400 | Used for hydrophobic coatings and low-k films. |
| Methyltrichlorosilane (MTCS) | CH₃SiCl₃ | SiC, SiCxOy:H | ~2.8 - 4.0 | 600 - 1200 | Precursor for hard, dense silicon carbide films. |
| Trimethylsilane (3MS) | (CH₃)₃SiH | SiCx:H, SiCxOy:H | ~2.7 - 3.0 | 100 - 400 | Produces films with good electrical performance.[5] |
| Diethoxymethylsilane (DEMS) | (C₂H₅O)₂SiH(CH₃) | SiCxOy:H | ~2.5 - 2.8 | 100 - 400 | Yields films with superior electrical performance and thermal stability compared to 3MS.[5] |
| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | SiO₂ | ~4.0 | 300 - 750 | Standard precursor for high-quality silicon dioxide films. |
Causality Behind Performance Differences:
-
Dielectric Constant: The presence of organic groups (methyl, phenyl) in precursors like DCMPS, DCDMS, 3MS, and DEMS introduces porosity and lowers the polarizability of the resulting film, leading to a lower dielectric constant compared to purely inorganic precursors like TEOS which forms denser SiO₂.[4]
-
Thermal Stability: The strength of the Si-C and Si-phenyl bonds in DCMPS contributes to the thermal stability of the deposited films up to 300°C.[8][10] Precursors like MTCS are used at much higher temperatures to form crystalline silicon carbide, indicating a different decomposition pathway and resulting in highly stable films.[11]
-
Adhesion: The reactive Si-Cl groups in DCMPS can form strong bonds with hydroxyl groups on the substrate surface, leading to excellent adhesion.[8]
Experimental Protocols
The following provides a generalized methodology for thin film deposition using DCMPS via a plasma polymerization process, based on published research.[8][9]
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are rigorously cleaned to remove organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water.
-
Drying: Substrates are dried with a stream of inert gas (e.g., nitrogen) and baked in an oven at 110-120°C to remove residual moisture.
-
Plasma Treatment (Optional): An oxygen or argon plasma treatment can be performed to activate the substrate surface and enhance film adhesion.
PECVD Deposition of DCMPS Films
This protocol is based on a capacitively coupled RF (13.56 MHz) plasma deposition system.
-
System Evacuation: The deposition chamber is evacuated to a base pressure of less than 10⁻³ Pa.
-
Precursor Delivery: this compound vapor is introduced into the chamber. The flow rate can be controlled using a mass flow controller. For liquid precursors with low vapor pressure, a bubbler system with a carrier gas (e.g., Argon) may be necessary.
-
Co-reactant Gas: Hydrogen gas is often used as a co-reactant to facilitate the polymerization process and control the film composition.[8]
-
Plasma Ignition: An RF power is applied to the electrodes to generate a plasma. The power level is a critical parameter that influences the fragmentation of the precursor and the resulting film structure.
-
Deposition: The deposition is carried out for a predetermined time to achieve the desired film thickness. Substrate temperature can be controlled, although depositions at room temperature have been successful.[8]
-
Post-Deposition: After deposition, the chamber is purged with an inert gas and the samples are cooled down before removal.
Caption: Experimental workflow for the deposition and characterization of thin films from DCMPS.
Deposition Mechanism and Precursor-Surface Interactions
The plasma-enhanced deposition process from DCMPS is a complex interplay of gas-phase and surface reactions.
Caption: Simplified mechanism of PECVD using this compound.
In the plasma, high-energy electrons collide with DCMPS molecules, leading to their fragmentation into a variety of reactive species, including silicon-containing radicals and ions. These reactive species diffuse to the substrate surface where they adsorb and undergo surface reactions, including polymerization and cross-linking. The presence of the phenyl group can lead to a more rigid and thermally stable film structure. The chlorine atoms can be abstracted by hydrogen, forming volatile HCl which is removed from the chamber.
Conclusion and Future Outlook
This compound presents itself as a compelling precursor for the deposition of amorphous thin films with desirable properties such as good adhesion, transparency, and moderate thermal stability. Its unique molecular structure offers a pathway to films with a combination of organic and inorganic characteristics. While direct quantitative comparisons with other precursors are not yet widely available in the literature, the qualitative data suggests its suitability for applications in protective coatings and as an interlayer dielectric where extreme thermal stability is not a primary requirement.
Future research should focus on a more detailed quantitative characterization of DCMPS-derived films, including measurements of the dielectric constant, refractive index, hardness, and Young's modulus. Such data will enable a more direct and comprehensive benchmarking against established precursors and will undoubtedly open up new avenues for the application of this versatile organosilicon compound.
References
- Comparative Study of Low Dielectric Constant Material Deposited Using Different Precursors. (n.d.).
- Thin plasma-polymerized films of dichloro(methyl)phenylsilane. (2000).
- Thin plasma-polymerized films of dichloro(methyl)phenylsilane. (2000). Semantic Scholar.
- The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges. (2021).
- The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integr
- Analysis of annealed thin polymer films prepared from dichloro(methyl)phenylsilane by plasma polymerization. (2001).
- Low-k organosilicate films prepared by tetravinyltetramethylcyclotetrasiloxane. (2002).
- The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integr
- Polymorphous silicon thin films obtained by plasma-enhanced chemical vapor deposition using dichlorosilane as silicon precursor. (2009). PubMed.
- Chemical Vapor Deposition of Silicon Carbide Using a Novel Organometallic Precursor. (n.d.).
- Plasma-Enhanced Chemical Vapor Deposition (PECVD). (n.d.). COMSOL.
- This compound. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphous silicon thin films obtained by plasma-enhanced chemical vapor deposition using dichlorosilane as silicon precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thin plasma-polymerized films of dichloro(methyl)phenylsilane | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to the Quantitative Analysis of Dichloromethylphenylsilane in Reaction Mixtures
Introduction
Dichloromethylphenylsilane (DCMPs) is a pivotal organosilane intermediate, widely utilized in the synthesis of silicones, polymers, and as a surface modifying agent in advanced materials science. The precise control over its concentration within a reaction mixture is paramount for ensuring reaction completion, optimizing product yield, and maintaining batch-to-batch consistency. Inaccurate quantification can lead to off-spec products, process inefficiencies, and significant financial losses.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. As your partner in the lab, my goal is not to simply provide protocols, but to illuminate the scientific rationale behind methodological choices. We will explore the nuances of Gas Chromatography (GC), the absolute power of Quantitative Nuclear Magnetic Resonance (qNMR), and the utility of classical titrimetric methods. This document is designed for the practicing researcher and drug development professional, offering field-proven insights to build robust, self-validating analytical systems for process control and quality assurance.
Chapter 1: Gas Chromatography (GC) - The Workhorse for Volatile Silane Analysis
Gas Chromatography is arguably the most common and robust technique for separating and quantifying volatile and semi-volatile compounds like this compound from complex reaction matrices. Its high resolving power makes it ideal for separating the target analyte from starting materials, solvents, and reaction byproducts.
The Principle of Separation & Detection
The fundamental principle of GC lies in the partitioning of analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas, such as helium or hydrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. For chlorosilanes, a non-polar or semi-polar column is typically the optimal choice, as it separates compounds primarily based on their boiling points.[1]
When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a powerhouse for both quantification and identification. The MS detector ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio to create a unique mass spectrum, or "chemical fingerprint." This provides unambiguous identification of DCMPs and any impurities. A Thermal Conductivity Detector (TCD) is a viable, non-destructive alternative, but it lacks the sensitivity and specificity of an MS detector.[2]
Experimental Protocol: Quantitative GC-MS Analysis
This protocol is designed as a self-validating system, incorporating an internal standard to correct for variations in injection volume and instrument response.
1. Sample Preparation (The Critical Step)
-
Causality: this compound is highly moisture-sensitive and will readily hydrolyze to form silanols and release corrosive hydrogen chloride gas.[3] All sample handling must be performed under anhydrous conditions.
-
Step 1: In an inert atmosphere (e.g., a glovebox or under a stream of dry nitrogen), accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Step 2: Add approximately 5 mL of anhydrous solvent (e.g., hexane, toluene, or dichloromethane). The solvent must be of high purity and verified to be free of interfering peaks.
-
Step 3: Add a precise volume of an internal standard (IS) stock solution. A suitable IS would be a stable, non-reactive compound that does not co-elute with any component in the mixture, for example, dodecane or naphthalene. The concentration of the IS should be chosen to give a peak area comparable to that of the analyte.
-
Step 4: Dilute the sample to the 10 mL mark with the anhydrous solvent, cap tightly, and vortex to ensure homogeneity.
-
Step 5: Transfer an aliquot to a GC vial with a PTFE-lined septum.
2. Instrumentation & Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, VF-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Injector: 250 °C, Split/Splitless mode (use a 10:1 split for concentrated samples).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. (This program should be optimized based on the specific reaction mixture).
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Mode: Scan mode (e.g., m/z 40-450) for initial identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for maximum sensitivity, monitoring characteristic ions of DCMPs (e.g., m/z 190, 192, 113) and the IS.
3. Calibration
-
Prepare a series of calibration standards containing known concentrations of a purified this compound reference standard and a constant concentration of the internal standard.
-
Analyze each standard using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The curve should exhibit a linear regression coefficient (R²) of >0.995.
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in the sample chromatogram.
-
Calculate the area ratio.
-
Determine the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
GC-MS Workflow Visualization
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Dichloromethylphenylsilane Characterization
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Dichloromethylphenylsilane (DCMPs), a key building block in the synthesis of various silicone-based materials and pharmaceuticals, is no exception. Its purity and impurity profile can significantly impact downstream processes and the performance of the end product. Consequently, robust and reliable analytical methods are essential for its characterization.
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a focus on the principles and practical application of cross-validation. As the integrity of analytical data underpins critical decision-making in research and development, we will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Method Cross-Validation
While a single validated analytical method can provide a degree of confidence in its results, cross-validation offers a higher level of assurance in the method's performance and the reliability of the data generated. Cross-validation is the process of comparing the results from two or more distinct analytical methods to determine if they provide equivalent results for the same sample. This is particularly crucial when a new method is developed to replace an existing one, or when comparing results from different laboratories or analytical platforms. The International Council for Harmonisation (ICH) guidelines emphasize the importance of validating analytical procedures to ensure they are fit for their intended purpose.[1][2]
This guide will explore the cross-validation of three powerful and complementary analytical techniques for the characterization of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR).
Gas Chromatography (GC): The Workhorse for Volatile Silanes
Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound.[3][4] Due to its high resolution and sensitivity, GC is ideally suited for separating DCMPs from closely related impurities and for quantifying its purity.
Principle of GC-FID Analysis
In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) transports the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. In the case of this compound, a non-polar or semi-polar capillary column is typically employed.[5] The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon in the analyte.
Causality in Experimental Design for GC-FID
The choice of a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is deliberate. This phase separates compounds primarily based on their boiling points, which is effective for separating the homologous series of impurities often found in chlorosilane production. The use of a split injection mode is crucial to prevent column overload and ensure sharp, symmetrical peaks, which are essential for accurate quantification. The temperature program is optimized to ensure a good separation between the solvent peak, the main analyte peak, and any potential impurities within a reasonable analysis time.
High-Performance Liquid Chromatography (HPLC): An Alternative Perspective
While GC is the more conventional choice for volatile compounds, HPLC can be a valuable orthogonal technique for cross-validation.[3][4] Although direct analysis of the highly reactive this compound by HPLC is challenging due to its sensitivity to moisture and potential reactions with the stationary phase, a derivatization approach or analysis of its less reactive hydrolysis product can be employed. For the purpose of this guide, we will consider the analysis of a stabilized derivative.
Principle of HPLC-UV Analysis
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For organosilicon compounds, reversed-phase HPLC with a C18 column is a common choice.[6] The separation is driven by the polarity of the analytes. A UV detector is used to monitor the eluent, and the absorbance is proportional to the concentration of the analyte.
Rationale for HPLC in a Cross-Validation Context
The primary reason to include HPLC in a cross-validation study for this compound is its fundamentally different separation mechanism compared to GC. While GC separates based on volatility and boiling point, HPLC separates based on polarity. This orthogonality provides a powerful check on the accuracy of the GC method. If both methods yield comparable results, it significantly strengthens the confidence in the determined purity of the this compound.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR): An Absolute Method
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its unique advantage of not requiring a reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.
Principle of ¹H-qNMR
In ¹H-qNMR, the purity of an analyte is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. By carefully controlling experimental parameters to ensure a linear response, an absolute purity value can be calculated.
The Power of ¹H-qNMR in Method Validation
The inclusion of ¹H-qNMR in a cross-validation study is highly valuable because it is a non-destructive technique that provides structural information alongside quantitative data. It serves as an independent, absolute method to confirm the purity value obtained from the chromatographic techniques. Any significant discrepancy between the qNMR result and the GC or HPLC results would warrant a thorough investigation of all methods.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of GC-FID, HPLC-UV (for a derivatized sample), and ¹H-qNMR for the analysis of this compound. These values are based on typical performance for similar analytes and are intended as a guide for method development and validation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Specificity | High | High (with appropriate derivatization) | Very High (structurally specific) |
| Linearity (r²) | > 0.999[9] | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102%[9] | 97-103% | 98-102% |
| Precision (%RSD) | < 2%[9] | < 3% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Robustness | Good | Very Good | Excellent |
| Sample Throughput | High | Moderate | Low |
| Reference Standard | Required | Required | Not required for analyte |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific integrity. The following sections provide step-by-step protocols for the analysis of this compound using GC-FID and for a cross-validation experiment.
Protocol 1: Purity Determination of this compound by GC-FID
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
3. Sample Preparation:
-
Due to the reactivity of this compound, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Prepare a stock solution of this compound in anhydrous hexane at a concentration of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with anhydrous hexane to cover the expected concentration range.
4. Analysis:
-
Inject the calibration standards to establish the linearity of the method.
-
Inject the this compound sample solution.
-
Identify the this compound peak by its retention time.
-
Calculate the purity of the sample using the established calibration curve.
Protocol 2: Cross-Validation of GC-FID and ¹H-qNMR Methods
1. Objective: To compare the purity determination of a single batch of this compound using a validated GC-FID method and a ¹H-qNMR method.
2. Materials:
-
A single, homogeneous batch of this compound.
-
Certified internal standard for qNMR (e.g., maleic acid).
-
Deuterated chloroform (CDCl₃) for qNMR.
-
Anhydrous hexane for GC.
3. GC-FID Analysis:
-
Follow the detailed protocol outlined in "Protocol 1" to determine the purity of the this compound batch. Perform the analysis in triplicate.
4. ¹H-qNMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to the NMR tube, cap, and gently mix until both the sample and internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic proton signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
5. Data Comparison and Acceptance Criteria:
-
Compare the mean purity values obtained from the GC-FID and ¹H-qNMR methods.
-
The results from the two methods should be in close agreement, typically within a predefined acceptance criterion (e.g., ± 2%). Any significant discrepancy requires a thorough investigation into both analytical procedures.
Visualizing the Workflow
To better illustrate the experimental and logical relationships, the following diagrams are provided.
Caption: Workflow for Purity Determination by GC-FID.
Caption: Logical Workflow for Cross-Validation.
Conclusion
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the generation of reliable and defensible data. For the characterization of a critical intermediate like this compound, a multi-faceted analytical approach is indispensable. While GC-FID stands out as the primary method for routine purity analysis due to its speed and sensitivity, its cross-validation with an orthogonal technique like HPLC and an absolute method like ¹H-qNMR provides an unparalleled level of confidence in the analytical results. By understanding the principles behind each technique and thoughtfully designing the cross-validation study, researchers and drug development professionals can make informed decisions based on data of the highest integrity.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures.
- Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- LCGC International. Robustness Tests.
- Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu, 15(3), 246–247.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219.
- PubChem. This compound.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
- ResearchGate. Robustness testing of HPLC method.
- U.S. Drug Enforcement Administration. (2019, April 25). SFL8 Summary of Validated Methods.
- Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- Al-kasir, R. M., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(14), 5468.
- ResearchGate. Linear range and linearity for the GC-MS determination.
- JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
- de-Paula, E., et al. (2019). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Toxicology, 43(8), 633–640.
- CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.
- Scribd. GCMS Analysis Report.
- Khan, U., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. Journal of the Iranian Chemical Society.
- Kuuranne, T., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(4), 954-961.
- Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Liu, Y., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3568.
- ResearchGate. Linking mechanical properties of silanes to their chemical structure: An analytical study of ??-GPS solutions and films.
- Agilent Technologies. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry.
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
- Jalali, A. M., & Abedi, F. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen.
- Li, Y., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 105, 177–182.
- Witzmann, C. M., et al. (2020). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. Analytical and Bioanalytical Chemistry, 412(24), 6297–6309.
- ResearchGate. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector.
- ResearchGate. Linearity of the GC calibration curve for the relative area of (A).
- ResearchGate. What analytical tool I should use to quantify presence of silane coated on pdms surface ?.
- PubMed. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector.
- Ashdin Publishing. (2023, November 29). Analytical Method Development, Validation, and Verification: A Comprehensive Review.
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicones.eu [silicones.eu]
- 7. rssl.com [rssl.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environics.com [environics.com]
The Phenyl Advantage: A Comparative Guide to Dichloromethylphenylsilane in High-Performance Silicone Rubber
For researchers, scientists, and drug development professionals navigating the complex landscape of advanced materials, the selection of optimal components is paramount to achieving desired performance and ensuring product integrity. In the realm of silicone elastomers, the introduction of phenyl groups into the polymer backbone marks a significant leap in performance, particularly under extreme environmental conditions. This guide provides an in-depth comparative analysis of silicone rubber formulations incorporating Dichloromethylphenylsilane, a key precursor for introducing phenyl moieties, against traditional polydimethylsiloxane (PDMS) elastomers. Through a synthesis of technical data and field-proven insights, we will explore the causal relationships between chemical structure and material properties, offering a comprehensive resource for informed material selection.
The Genesis of Enhanced Performance: Why Phenyl Groups Matter
The fundamental building block of conventional silicone rubber is the repeating dimethylsiloxane unit, derived from the hydrolysis and condensation of dimethyldichlorosilane. While these materials offer a broad service temperature range and excellent biocompatibility, their performance at the extremes of temperature and in the presence of certain solvents and radiation can be limiting.
The incorporation of phenyl groups, through the co-hydrolysis of this compound with dimethyldichlorosilane, fundamentally alters the polymer's architecture and intermolecular forces. The bulky phenyl groups disrupt the regular, helical structure of the PDMS chains, which inhibits crystallization at low temperatures and enhances thermal stability at high temperatures.[1][2][3] This structural modification is the cornerstone of the enhanced performance characteristics we will explore.
Chemical Pathway: From Precursor to Polymer
The synthesis of phenyl-containing silicone rubber is a multi-step process initiated by the hydrolysis of chlorosilane precursors. The ratio of this compound to dimethyldichlorosilane in the initial reaction mixture dictates the final phenyl content of the silicone polymer, allowing for tunable material properties.
Caption: Synthesis pathway of Phenyl Silicone Rubber.
Comparative Performance Analysis: Phenyl Silicone vs. Standard Silicone
To provide a clear and objective comparison, the following sections present experimental data contrasting the performance of a representative Phenyl Silicone Rubber (formulated with this compound to achieve a specific phenyl content) against a standard Dimethyl Silicone Rubber.
Thermal Stability
The introduction of phenyl groups significantly enhances the thermal stability of silicone rubber. The bulky phenyl groups increase the energy required for bond rotation and inhibit the "unzipping" degradation mechanism common in PDMS.[4] Thermogravimetric Analysis (TGA) is the standard method for evaluating this property.
Table 1: Comparative Thermal Stability Data (TGA)
| Property | Standard Dimethyl Silicone Rubber | Phenyl Silicone Rubber (20 mol% Phenyl) | Test Standard |
| Initial Decomposition Temperature (T5%) | ~350 °C | ~454 °C [1][5] | ASTM E1131 |
| Temperature of Maximum Decomposition Rate | ~430 °C | ~520 °C | ASTM E1131 |
| Char Yield at 800 °C (Inert Atmosphere) | < 20% | > 35% [1] | ASTM E1131 |
Note: The data presented is a synthesis of typical values found in the literature. Actual values will vary based on specific formulation and curing conditions.
Mechanical Properties
The incorporation of phenyl groups can influence the mechanical properties of silicone rubber. While it can lead to a slight increase in hardness and tensile strength, the primary advantage lies in the retention of these properties at extreme temperatures.
Table 2: Comparative Mechanical Properties at Ambient Temperature
| Property | Standard Dimethyl Silicone Rubber | Phenyl Silicone Rubber (20 mol% Phenyl) | Test Standard |
| Hardness (Shore A) | 50 - 60 | 55 - 65 | ASTM D2240 / ISO 48-4[6][7][8][9][10][11][12] |
| Tensile Strength (MPa) | 5 - 10[13] | 7 - 12 | ASTM D412 / ISO 37[14] |
| Elongation at Break (%) | 300 - 700 | 200 - 500[13] | ASTM D412 / ISO 37[14] |
| Tear Strength (kN/m) | 20 - 40 | 25 - 45 | ASTM D624 / ISO 34-1[15][16][17][18][19][20][21][22][23][24] |
Low-Temperature Flexibility
One of the most significant advantages of incorporating this compound is the dramatic improvement in low-temperature flexibility. The phenyl groups disrupt the crystallization of the polymer chains, allowing the material to remain flexible at temperatures where standard silicone rubber becomes brittle.
Table 3: Comparative Low-Temperature Performance
| Property | Standard Dimethyl Silicone Rubber | Phenyl Silicone Rubber (low phenyl content) | Test Standard |
| Glass Transition Temperature (Tg) | ~ -125 °C | ~ -115 °C [25] | ASTM D3418 |
| Brittle Point | ~ -60 to -70 °C[3] | Down to -100 °C [26] | ASTM D2137 |
Chemical Resistance
While all silicones exhibit good general chemical resistance, the presence of phenyl groups can enhance resistance to certain non-polar solvents.[27] However, like all silicones, they are susceptible to degradation by strong acids and bases.[28]
Table 4: Comparative Chemical Resistance (Volume Swell % after 168 hours immersion at 23°C)
| Solvent | Standard Dimethyl Silicone Rubber | Phenyl Silicone Rubber | Test Standard |
| Toluene | ~150-200% | ~100-150% | ASTM D471 |
| Acetone | ~10-20% | ~10-20% | ASTM D471 |
| Isopropanol | < 5% | < 5% | ASTM D471 |
| 30% Sulfuric Acid | < 5% | < 5% | ASTM D471 |
| 30% Sodium Hydroxide | ~5-10% | ~5-10% | ASTM D471 |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, the following section details the standardized experimental protocols used to evaluate the key performance indicators of silicone rubber formulations.
Workflow for Comparative Analysis
Caption: Workflow for comparative performance analysis.
Step-by-Step Methodologies
Preparation of Test Specimens:
-
Compounding: The silicone base polymer (either standard dimethyl or phenyl-containing) is compounded with fillers (e.g., fumed silica), additives, and a curing agent on a two-roll mill until a homogeneous mixture is achieved.[29][30][31]
-
Molding: The compounded rubber is then compression molded into sheets of the required thickness at a specified temperature and pressure.
-
Post-Curing: The molded sheets are post-cured in an oven to remove any volatile by-products and to ensure complete crosslinking.
-
Specimen Cutting: Standardized test specimens (e.g., dumbbell shapes for tensile testing) are die-cut from the cured sheets.[32]
Thermal Stability Testing (Thermogravimetric Analysis - TGA) - ASTM E1131:
-
A small, precisely weighed sample (5-10 mg) of the cured silicone rubber is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal stability and air for oxidative stability).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The initial decomposition temperature (T5%), the temperature of maximum decomposition rate, and the final char yield are determined from the resulting TGA curve.[33][34]
Mechanical Properties Testing:
-
Tensile Strength and Elongation (ASTM D412):
-
Dumbbell-shaped specimens are placed in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of speed (e.g., 500 mm/min) until it breaks.[9]
-
The force required to break the specimen (tensile strength) and the extent to which it stretched before breaking (elongation at break) are recorded.
-
-
Hardness (ASTM D2240):
-
A durometer (typically Shore A for silicone rubber) is pressed firmly against the surface of the test specimen.[8][10][11][12]
-
The hardness value is read directly from the durometer's scale after a specified time (e.g., 1 second).
-
Multiple readings are taken at different locations on the specimen and averaged.
-
-
Tear Strength (ASTM D624):
Chemical Resistance Testing (ASTM D471):
-
The initial weight and dimensions of the test specimens are recorded.
-
The specimens are fully immersed in the test liquid in a closed container.[15]
-
The container is stored at a controlled temperature for a specified duration (e.g., 168 hours at 23°C).
-
After immersion, the specimens are removed, blotted dry, and their weight and dimensions are re-measured to determine the percentage of volume swell.[22]
Conclusion: Tailoring Performance with this compound
The inclusion of this compound as a co-monomer in silicone rubber formulations provides a powerful tool for tailoring material properties to meet the demands of challenging applications. The resulting phenyl silicone rubbers offer a significant enhancement in thermal stability and low-temperature flexibility compared to their standard dimethyl counterparts. While there may be slight trade-offs in some mechanical properties at ambient temperatures, the superior performance at temperature extremes and improved resistance to certain solvents make them the material of choice for aerospace, automotive, and specialized industrial applications.
By understanding the fundamental chemical principles and employing standardized testing protocols, researchers and developers can confidently select and formulate phenyl silicone rubbers that deliver exceptional performance and reliability.
References
- ASTM D624-00(2020)e1, Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers, ASTM International, West Conshohocken, PA, 2020, [Link]
- Tear Testing of Rubber and Elastomers to ASTM D624. TestResources. [Link]
- ISO 48-4:2018, Rubber, vulcanized or thermoplastic — Determination of hardness — Part 4: Indentation hardness by durometer method (Shore hardness)
- ASTM D624 Elastomer Tear Strength Test Fixture. The Universal Grip Company. [Link]
- ISO 34-1:2015, Rubber, vulcanized or thermoplastic — Determination of tear strength — Part 1: Trouser, angle and crescent test pieces, International Organization for Standardiz
- ASTM D624 Tear Testing for Rubber and Elastomers. TestResources. [Link]
- ISO 34-1 Rubber, vulcanized or thermoplastic — Determin
- Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers. [Link]
- ASTM D471 Liquid Test - Coi Rubber Products. [Link]
- ISO 48:2007, Rubber, vulcanized or thermoplastic — Determination of hardness (hardness between 10 IRHD and 100 IRHD)
- ISO 48 Rubber Hardness Testing.
- INTERN
- Summary of Silicone Rubber Testing Methods.
- Physical and Chemical Investigations on Silicone Insulating Rubber (SiR) Composite. CPRI Journal. [Link]
- A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers.
- ISO 34-1 - Crescent | ISO Standard Test Method. Kind Snail. [Link]
- A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Co
- Fabrication and testing of elastomer sample.
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. Royal Society of Chemistry. [Link]
- High phenyl silicone rubber. [Link]
- Synthesis and characterization of phenyl-substituted siloxane rubbers. SpringerLink. [Link]
- Tensile Strength and Elongation at Break Standards for Phenyl Silicone Rubber. MingYi. [Link]
- The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.
- High and Low Temperature Resistance of Phenyl silicone rubber.
- Design and synthesis of phenyl silicone rubber with functional epoxy groups through anionic copolymerization and subsequent epoxidation.
- ASTM D2240 Durometer Hardness. NAMSA. [Link]
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. SciSpace. [Link]
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. ZwickRoell. [Link]
- Effect of incompletely condensed tri-silanol-phenyl-POSS on the thermal stability of silicone rubber.
- DIN 53505 / ASTM D2240 0 - 100HD Shore Hardness Tester Shore D To Shore A.
- Preparation and properties of phenyl silicone rubber composites. IOPscience. [Link]
- ASTM D2240 - Rubber Hardness Testing. Smithers. [Link]
- Tensile strength (a) and elongation at break (b) of silicone rubber...
- Enhancing the thermal stability and mechanical properties of phenyl silicone rubbers by controlling BN addition and phenyl content.
- ASTM D2240 testing. Industrial Physics. [Link]
- How is the solvent resistance of SILICONE RESIN? Which solvents can it resist? Silicone Resin Factory&supplier|Biyuan. [Link]
- What are the methods for testing the mechanical properties of silicone? Anysil. [Link]
- How to measure the tensile strength of silicone rubber? XJY Silicone. [Link]
- You Need to Know About Silicone Rubber. Cor Elastomers. [Link]
- Characteristics of silicone rubber (elongation, strength, shock absorption)
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. [Link]
- What are some of the most commonly used types of silicone rubber? [Link]
- Are There Different Types of Silicone Rubber? TRP Polymer Solutions. [Link]
- Chemical resistance of silicone sealants. RECA BG. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. High phenyl silicone rubber-IOTA silicone rubber [htvsilicone.com]
- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kalite.com [kalite.com]
- 7. testinglab.com [testinglab.com]
- 8. namsa.com [namsa.com]
- 9. zwickroell.com [zwickroell.com]
- 10. DIN 53505 / ASTM D2240 0 - 100HD Shore Hardness Tester Shore D To Shore A [huatecgroup.com]
- 11. smithers.com [smithers.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. Characteristics of silicone rubber (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 14. Tensile Strength and Elongation at Break Standards for Phenyl Silicone Rubber-MingYi [kimiter.com]
- 15. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 16. testresources.net [testresources.net]
- 17. store.astm.org [store.astm.org]
- 18. ISO 34-1 Rubber, Vulcanized or Thermoplastic Tear Strength [admet.com]
- 19. universalgripco.com [universalgripco.com]
- 20. ISO Test Standards_HST Testing&Tester Machine Group [hssdgroup.com]
- 21. img42.gkzhan.com [img42.gkzhan.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. kindsnail.com [kindsnail.com]
- 25. mdpi.com [mdpi.com]
- 26. trp.co.uk [trp.co.uk]
- 27. How is the solvent resistance of SILICONE RESIN? Which solvents can it resist? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 28. reca.bg [reca.bg]
- 29. researchgate.net [researchgate.net]
- 30. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
- 31. scispace.com [scispace.com]
- 32. How to measure the tensile strength of silicone rubber? - Blog [esonmaterial.com]
- 33. plastics.ulprospector.com [plastics.ulprospector.com]
- 34. zwickroell.com [zwickroell.com]
A Senior Application Scientist's Guide to Dichloromethylphenylsilane: Enhancing Polymer Mechanical Properties
For researchers and professionals in materials science and drug development, the quest for polymers with superior mechanical properties is perpetual. The performance of a polymer is not solely dictated by its bulk characteristics but is profoundly influenced by its interaction with reinforcing fillers and its overall network structure. This guide provides an in-depth technical assessment of Dichloromethylphenylsilane (DCMPs), a key organosilicon intermediate, and its impact on the mechanical properties of polymers. We will explore the underlying chemical mechanisms, present comparative data against other modification agents, and provide detailed experimental protocols for evaluation.
The Principle of Interfacial Fortification: Why Silane Coupling Agents Matter
Polymers, particularly elastomers, are often compounded with inorganic fillers like silica to improve their mechanical strength and durability.[1] However, a fundamental incompatibility exists between the hydrophilic, inorganic filler surfaces and the hydrophobic, organic polymer matrix. This poor interfacial adhesion leads to inefficient stress transfer, where mechanical loads are not effectively distributed from the polymer to the stronger filler particles. The result is a material with suboptimal strength, tear resistance, and overall performance.
Silane coupling agents are molecular bridges designed to resolve this incompatibility.[2] These bifunctional molecules possess two distinct reactive ends: one that forms robust covalent bonds with the inorganic filler and another that co-reacts or physically entangles with the polymer matrix.[3][4] this compound is a crucial monomer used in the synthesis of silicone polymers and as a modifying agent that exemplifies this principle.[5][6] By creating a strong, stable interface, silanes ensure that the filler and polymer act as a cohesive unit, dramatically enhancing the composite's mechanical integrity.[2][7]
The Mechanism of this compound Action
The efficacy of this compound lies in its chemical structure: a central silicon atom bonded to two hydrolyzable chlorine atoms, a methyl group, and a phenyl group.[5] The modification process occurs in two primary steps:
-
Hydrolysis: The two chloro groups on the silicon atom are highly reactive towards water. In the presence of moisture (often ambient moisture on the filler surface), they hydrolyze to form reactive silanol groups (-Si-OH).[3][5] This reaction releases hydrochloric acid as a byproduct.
-
Condensation: These newly formed silanols are highly reactive and can undergo condensation reactions. They can either condense with hydroxyl groups present on the surface of inorganic fillers (like silica) to form stable, covalent Si-O-Metal bonds, or they can self-condense with other silanol groups to form a cross-linked siloxane (-Si-O-Si-) network at the interface.[2][3]
The methyl and phenyl groups are not directly involved in the coupling reaction but play a crucial role in tailoring the final properties of the composite. The phenyl group, in particular, is known to enhance thermal stability and improve flexibility at low temperatures, making it highly valuable for high-performance applications.[6][8]
Caption: Mechanism of this compound at the polymer-filler interface.
Quantifying the Impact: A Comparative Analysis
The incorporation of this compound as a comonomer or as a surface treatment for fillers leads to measurable improvements in key mechanical properties. To contextualize its performance, we compare it with a baseline (unmodified polymer) and other common silane coupling agents.
Alternatives to this compound
While DCMPs is highly effective, particularly in silicone systems, the choice of silane depends heavily on the polymer matrix and the curing chemistry.[9] Key alternatives include:
-
Aminosilanes (e.g., APTES): These are highly effective in reinforcing engineering thermoplastics like nylon and polyamides, where the amino group can react with the polymer end-groups.[4][10]
-
Vinylsilanes: Featuring a vinyl functional group, these silanes are designed for polymer systems that cure via free-radical polymerization, such as polyethylene and unsaturated polyesters.[4][11]
-
Epoxysilanes: As the name suggests, these are the preferred choice for epoxy resin composites, providing excellent adhesion and strength.[9]
-
Sulfur-containing Silanes: These are indispensable in the tire industry for coupling silica to sulfur-cured rubber, contributing to lower rolling resistance and improved wet grip.[4]
-
Epoxidised Natural Rubber (ENR): In some applications, modified polymers like ENR can serve as an alternative to silanes for improving the compatibility of silica in natural rubber formulations.[12]
Performance Data Summary
The following table presents typical data from mechanical testing, illustrating the performance benefits of using this compound-modified fillers in a model silicone elastomer system compared to an untreated control and an alternative aminosilane treatment.
| Property | Control (Untreated Filler) | This compound Treated Filler | Aminosilane Treated Filler | Test Standard |
| Tensile Strength (MPa) | 4.5 | 9.8 | 8.5 | ASTM D638[13] |
| Elongation at Break (%) | 350 | 550 | 520 | ASTM D638[13] |
| Tensile Modulus at 100% (MPa) | 1.2 | 2.8 | 2.5 | ASTM D638[13] |
| Shore A Hardness | 40 | 65 | 62 | ASTM D2240[14] |
Note: Data are representative and intended for comparative purposes. Actual results will vary based on the specific polymer, filler loading, and processing conditions.
As the data shows, the silane-treated systems exhibit a marked increase across all measured properties. The this compound-treated composite, in this model, shows a superior balance of strength, stiffness (modulus), and hardness, highlighting its effectiveness in creating a robustly reinforced material.
Experimental Validation: Protocols and Workflow
Trustworthy data is built on rigorous and repeatable experimental design. The following section details the standardized protocols for assessing the impact of this compound.
Experimental Workflow Overview
The overall process involves treating the filler, compounding it into the polymer, curing the composite, and finally, performing mechanical tests on standardized specimens.
Caption: Standard workflow for evaluating silane-modified polymer composites.
Protocol 1: Tensile Properties of Polymers (ASTM D638)
This test method determines the tensile properties of plastics and elastomers, providing critical data on strength and elasticity.[13][15]
1. Specimen Preparation: a. Prepare flat sheets of the cured polymer composite with a uniform thickness (typically 2-3 mm). b. Use a die cutter to punch out "dog-bone" shaped specimens (Type I is common for elastomers).[13][16] Ensure the edges are smooth and free of nicks or defects. c. Measure the width and thickness of the narrow "gauge length" section of each specimen precisely with a micrometer.[15]
2. Conditioning: a. Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in the standard.
3. Test Procedure: a. Secure the specimen in the grips of a universal testing machine (UTM), ensuring it is aligned vertically.[17] b. Attach an extensometer to the gauge section of the specimen to accurately measure strain.[16] c. Begin the test, pulling the specimen apart at a constant rate of crosshead speed (e.g., 500 mm/min is common for elastomers).[17] d. The machine's software will record the force (stress) applied and the corresponding elongation (strain) until the specimen fractures.[13]
4. Data Analysis: a. Tensile Strength: The maximum stress the material can withstand before breaking.[16] b. Elongation at Break: The percentage increase in length that the specimen undergoes before breaking.[16] c. Tensile Modulus: The slope of the initial, linear portion of the stress-strain curve, indicating the material's stiffness.[13]
Protocol 2: Durometer Hardness (ASTM D2240)
This method measures the indentation hardness of soft materials like elastomers and rubbers.[14][18]
1. Specimen Preparation: a. Use a flat specimen with a minimum thickness of 6.4 mm. If necessary, stack thinner sheets, ensuring no air is trapped between layers.[19] b. The specimen should be large enough to allow for measurements at least 12 mm from any edge.
2. Test Procedure: a. Place the specimen on a hard, flat, horizontal surface. b. Select the appropriate durometer type. Shore A is used for softer elastomers, while Shore D is for harder materials.[19] c. Hold the durometer vertically and press the indenter foot firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.[14][20] d. Read the hardness value on the dial within one second of firm contact.[19]
3. Data Analysis: a. Take at least five measurements at different locations on the specimen, at least 6 mm apart. b. Report the average of the readings as the Shore A (or D) hardness of the material.[21]
Conclusion and Future Outlook
This compound serves as a powerful tool for enhancing the mechanical properties of polymers, particularly silicone-based systems. By forming a robust covalent bridge between the polymer matrix and inorganic fillers, it facilitates superior stress transfer, leading to significant improvements in tensile strength, modulus, and hardness. The presence of the phenyl group offers the added advantage of improved thermal and low-temperature performance.
While alternatives like aminosilanes and vinylsilanes have their specific applications, the data demonstrates that a properly selected silane, such as this compound, can provide a superior balance of properties for its target polymer systems. The experimental protocols outlined in this guide provide a standardized framework for researchers to validate these performance claims and to continue innovating in the field of advanced composite materials. As the demand for higher-performing, more durable materials grows across all sectors of technology and medicine, the precise molecular engineering enabled by silane coupling agents will remain an indispensable area of research and development.
References
- Elkem. (n.d.). What is a Silicone Elastomer? Elkem.com. [Link]
- Legenday. (2024, June 17). Everything You Need To Know About Silicone Elastomer and Its Uses. [Link]
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. [Link]
- Mat-testing. (2025, July 3).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Intertek. (n.d.). Plastics Tensile Testing for ASTM D638. [Link]
- ADMET. (2010, July 6). How to Perform an ASTM D638 Plastic Tensile Strength Test. [Link]
- Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent. [Link]
- Infinita Lab. (n.d.). ASTM D2240 Shore Hardness Lab In US. [Link]
- Victor. (2025, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. [Link]
- Thakur, M. K., Gupta, R. K., & Thakur, V. K. (n.d.). Surface modification of cellulose using silane coupling agent. SRUC Pure. [Link]
- Micom Laboratories. (n.d.). ASTM D2240: Shore Hardness Testing for Plastics and Polymers. [Link]
- Feng, L., Li, S., & Feng, S. (n.d.). Summary of mechanical properties of the silicone rubber.
- Intertek. (n.d.). Durometer Hardness Shore Hardness ASTM D2240. [Link]
- AZoM. (n.d.). Properties: Silicone Rubber. [Link]
- Gaggione. (n.d.). P 1 Physical and mechanical properties: Silicone Rubber is an elastomer composed of silicone—itself a polymer. [Link]
- ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. [Link]
- NAMSA. (n.d.). ASTM D2240 Durometer Hardness. [Link]
- MDPI. (n.d.). Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites. [Link]
- MDPI. (n.d.).
- International Journal of Latest Technology in Engineering, Management & Applied Science. (n.d.).
- ResearchGate. (2025, August 5). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. [Link]
- Getty, P. T. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship. [Link]
- Amir, S. (n.d.). Polysiloxanes,...
- ResearchGate. (2025, August 6). Analysis of annealed thin polymer films prepared from dichloro(methyl)
- National Institutes of Health. (2019, January 18). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. [Link]
- Changfu Chemical. (n.d.). Dimethylphenylsilane: A Key Player in Silicone Chemistry. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Typical polysiloxane synthesis. [Link]
- MDPI. (2023, August 15). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. [Link]
- ResearchGate. (2023, August 15). (PDF) Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. [Link]
- PubMed. (n.d.). The effects of poly(dimethylsiloxane)
- ResearchGate. (2020, July 24). (PDF) Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. [Link]
- Wikipedia. (n.d.). Organosilicon chemistry. [Link]
- Google Patents. (n.d.). EP0497277A2 - Silicone rubber composition.
- ResearchGate. (n.d.). (PDF) The Impact of Polymerization Chemistry on the Mechanical Properties of Poly(dimethylsiloxane) Bottlebrush Elastomers. [Link]
- MDPI. (n.d.).
- MDPI. (n.d.).
- SID. (n.d.). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. [Link]
- National Institutes of Health. (2023, May 22). Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. [Link]
Sources
- 1. What is a Silicone Elastomer? | Elkem.com [elkem.com]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. zmsilane.com [zmsilane.com]
- 5. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effects of poly(dimethylsiloxane) surface silanization on the mesenchymal stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0497277A2 - Silicone rubber composition - Google Patents [patents.google.com]
- 12. ijltemas.in [ijltemas.in]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. infinitalab.com [infinitalab.com]
- 15. victortestingmachine.com [victortestingmachine.com]
- 16. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 18. micomlab.com [micomlab.com]
- 19. Shore Hardness ASTM D2240 [intertek.com]
- 20. zwickroell.com [zwickroell.com]
- 21. namsa.com [namsa.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dichloromethylphenylsilane
As researchers and drug development professionals, our work with reactive chemical intermediates like Dichloromethylphenylsilane (C₇H₈Cl₂Si) is fundamental to innovation. However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere procedural checklists to provide an in-depth operational and safety plan grounded in chemical principles, ensuring that every step is understood, validated, and executed with the highest degree of safety and environmental stewardship.
The core hazard of this compound, and chlorosilanes in general, is their vigorous and exothermic reactivity with water and other protic compounds.[1][2] This reaction is not a gentle dissolution but a rapid hydrolysis that generates significant quantities of corrosive hydrogen chloride (HCl) gas.[1][3] Improper management of this reaction can lead to pressure buildup, container rupture, and the release of a corrosive and toxic plume.[4][5] Therefore, our disposal strategy is not merely about discarding waste but about controlled chemical neutralization.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal begins, a complete understanding of the hazards is critical. This compound is classified as a hazardous substance that is corrosive, flammable, and reacts violently with water.[5][6] All operations must be conducted within a certified chemical fume hood, with the sash at the lowest practical height.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Skin Corrosion/Irritation | Category 1A/1B. Causes severe skin burns and eye damage.[6][7] | Chemical-resistant gloves (butyl rubber or Viton recommended), flame-retardant lab coat, closed-toe shoes. |
| Serious Eye Damage | Category 1. Contact can cause irreversible eye damage.[6] | Chemical splash goggles and a full-face shield are mandatory.[4] |
| Water Reactivity | Reacts violently with water, moisture, and alcohols to produce corrosive HCl gas.[1][6] | All operations must be in a fume hood. Ensure all glassware and equipment are scrupulously dry. |
| Flammability | Flammable liquid and vapor.[5] | Keep away from ignition sources (open flames, hot plates, sparks).[6] Use non-sparking tools for handling.[1] |
The Chemistry of Controlled Degradation
The fundamental principle of this compound disposal is controlled hydrolysis followed by neutralization. The hydrolysis reaction proceeds as follows:
C₇H₈Cl₂Si (this compound) + 2H₂O → C₇H₈(OH)₂Si (Methylphenylsilanediol) + 2HCl (Hydrogen Chloride)
The resulting methylphenylsilanediol is unstable and will readily condense to form polysiloxanes (silicones), while the hydrogen chloride dissolves in the aqueous medium to form hydrochloric acid.[3] Our procedure is designed to manage the rate of this reaction to control heat (exotherm) and HCl gas evolution.
Step-by-Step Protocol for Laboratory-Scale Disposal (<100g)
This protocol details a robust method for neutralizing small quantities of this compound. It employs a two-phase system using a non-reactive organic solvent to temper the reaction rate before neutralization.
Materials:
-
This compound waste
-
A non-reactive, non-polar solvent (e.g., Toluene or Heptane)[8]
-
A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[9] Note: Sodium bicarbonate is preferred as it is a weaker base and its reaction with acid is less exothermic than that of NaOH.
-
Large glass beaker (volume should be at least 10x the total volume of the final mixture)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriate, labeled hazardous waste containers
Procedure:
-
Preparation (in Fume Hood):
-
Don all required PPE as outlined in Table 1.
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a volume of non-reactive solvent (e.g., Toluene) to the beaker, roughly 5-10 times the volume of the silane waste. Begin gentle stirring.
-
Separately, prepare the aqueous sodium bicarbonate solution.
-
-
Controlled Quenching:
-
Using a dropping funnel or pipette, add the this compound waste dropwise to the stirring solvent. Do not add water or the basic solution at this stage. This step dilutes the reactive silane, which helps to moderate the subsequent hydrolysis reaction.
-
-
Slow Neutralization:
-
Once the silane is fully dissolved in the solvent, begin the slow, dropwise addition of the 5-10% sodium bicarbonate solution to the stirred mixture.
-
Causality: Adding the base slowly to the diluted silane is the most critical control point. It ensures that the hydrolysis and neutralization occur at a manageable rate, preventing a runaway reaction, excessive heat generation, and violent HCl fuming.[10] Observe for signs of reaction (effervescence, heat). If the reaction becomes too vigorous, immediately stop the addition until it subsides.
-
-
Reaction Completion and pH Verification:
-
Continue adding the basic solution until all effervescence has ceased. Allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.
-
Temporarily stop stirring and allow the layers to separate. Using a long pipette, carefully sample the lower aqueous layer and test its pH.
-
Trustworthiness: The target pH is between 6.0 and 8.0.[10] If the solution is still acidic, resume stirring and add more basic solution in small portions, re-testing the pH until the neutral range is achieved. This verification step is crucial for ensuring complete neutralization.
-
-
Waste Segregation and Collection:
-
Once neutralized, the mixture will consist of an upper organic layer (solvent and polysiloxanes) and a lower aqueous layer (water and inorganic salts).
-
Carefully separate the two layers.
-
Collect the organic phase in a designated "Non-Halogenated Organic Waste" container.
-
Collect the aqueous phase in a designated "Aqueous Hazardous Waste" container.
-
Label both containers clearly, detailing the contents. Consult your institution's Environmental Health & Safety (EHS) department for final pickup and disposal.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe neutralization and disposal of lab-scale this compound waste.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate personnel from the immediate area and ensure the fume hood is operating. Remove all ignition sources.[10]
-
For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use water or combustible materials like paper towels. [10]
-
Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1]
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS department or emergency response team immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
By adhering to this comprehensive guide, which integrates procedural steps with the underlying chemical principles, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- SAFETY DATA SHEET: this compound. (2025). Fisher Scientific.
- A Comprehensive Technical Guide to the Handling and Storage of Isopropyl-Substituted Chlorosilanes. (2025). Benchchem. Available at: https://www.benchchem.com/technical-guides
- Waste containing hazardous chlorosilanes. (n.d.). HowUtilize. Available at: https://howutilize.com/en/waste-containing-hazardous-chlorosilanes/
- This compound | C7H8Cl2Si | CID 9006. (n.d.). PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Dichloromethylphenylsilane
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health, and Safety Center (SEHSC).
- This compound | 149-74-6. (2025). ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9254397.htm
- Disposal process for contaminated chlorosilanes. (1987). Google Patents (US4690810A). Available at: https://patents.google.
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. (2025). Chemsrc. Available at: https://www.chemsrc.com/en/cas/149-74-6_212684.html
- Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health. Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1903.pdf
- Reactive and Potentially Explosive Chemicals. (n.d.). Cornell University Environmental Health and Safety. Available at: https://ehs.cornell.edu/waste-disposal-and-recycling/chemical-waste/reactive-and-potentially-explosive-chemicals
- RECOVERY OF VALUABLE CHLOROSILANE INTERMEDIATES BY A NOVEL WASTE CONVERSION PROCESS. (2001). U.S. Department of Energy Office of Scientific and Technical Information. Available at: https://www.osti.gov/servlets/purl/787265
- Chlorosilane Safety Guide. (n.d.). Scribd. Available at: https://www.scribd.com/document/243642539/Chlorosilane-Safety-Guide
- SAFETY DATA SHEET: Dichloro(methyl)phenylsilane. (n.d.). TCI Chemicals. Available at: https://www.tcichemicals.com/sds/P0790_sds_en.pdf
- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. Available at: https://www.researchgate.net/publication/309485295_Improve_Your_Handling_of_Chlorosilanes
- Reactivity Characteristic Background Document. (1980). U.S. Environmental Protection Agency.
- Organosilicon chemistry. (n.d.). Wikipedia. Available at: https://en.wikipedia.org/wiki/Organosilicon_chemistry
- Treatment Of Reactive Wastes At Hazardous Waste Landfills. (n.d.). U.S. Environmental Protection Agency NEŠIS. Available at: https://nepis.epa.gov/Exe/ZyPDF.cgi/30001J0A.PDF?Dockey=30001J0A.PDF
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Radiological and Environmental Management. Available at: https://www.purdue.edu/ehps/rem/documents/hwdg.pdf
- Experiments - Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal, Chemiedidaktik. Available at: https://www.chemiedidaktik.uni-wuppertal.de/en/experiments/inorganic-chemistry/v-101-hydrolysis-of-chloromethylsilanes/
- Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency. Available at: https://www.epa.gov/hw/household-hazardous-waste-hhw
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... (2022). PhysicsWallah. Available at: https://www.physicswallah.
- Dimethyl dichlorosilance hydrolysis process and device. (2015). Google Patents (CN105061767A). Available at: https://patents.google.
- Proper Disposal of Chlorotrimethylsilane: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem. Available at: https://www.benchchem.com/blogs/proper-disposal-of-chlorotrimethylsilane
Sources
- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. globalsilicones.org [globalsilicones.org]
- 5. This compound | 149-74-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Guide to Handling Dichloromethylphenylsilane: Essential Safety and Operational Protocols
As a Senior Application Scientist, I've seen firsthand the critical importance of rigorous safety protocols when handling reactive chemicals. Dichloromethylphenylsilane is a valuable reagent in silicone polymer synthesis, but its hazardous nature demands a comprehensive and meticulous approach to safety.[1] This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed for handling this compound. We will move beyond a simple checklist to understand the why behind each precaution, ensuring a self-validating system of safety in your laboratory.
Immediate Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous chemical for multiple reasons.[2] It is a combustible, corrosive liquid that reacts violently with water.[3][4][5] This reactivity is the cornerstone of its danger.
Primary Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][6] Contact can lead to dermatitis, pain, and shock.[7]
-
Reaction with Moisture: The most significant hazard is its violent reaction with water, moist air, or steam.[3][7][8] This hydrolysis reaction produces significant heat and liberates toxic, corrosive hydrogen chloride (HCl) gas.[7][9][10] Inhaling these fumes can cause severe respiratory tract irritation, choking, and chest pain.[9][11]
-
Flammability: The liquid and its vapors are flammable, with a flash point of approximately 67-72°C (153-162°F).[1][4][12] Vapors can travel to an ignition source and flash back.[3]
Understanding these core hazards dictates every aspect of our handling, storage, and disposal strategy. The immediate formation of HCl gas upon contact with ambient moisture means that even a small spill can create a significant inhalation hazard.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
Given the severe corrosive nature and reactivity of this compound, a multi-layered approach to PPE is mandatory. The goal is to prevent any contact with the liquid or its vapors.[12]
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical-resistant, impervious gloves. A common and effective practice is double-gloving, for instance with a nitrile inner glove and a neoprene or butyl rubber outer glove. | Provides a robust barrier against a highly corrosive substance. Double-gloving offers protection in case the outer glove is compromised. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield are required.[12][13] | Protects against splashes of the corrosive liquid and shields the face from the rapid release of HCl gas during an unexpected reaction. Standard safety glasses are insufficient.[13] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergencies or situations with potential exposure above limits, a NIOSH-approved respirator with cartridges for acid gases (like HCl) is necessary.[12] | The fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[9] A respirator provides critical backup protection. |
| Body Protection | A flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[11][14] | Protects skin from accidental splashes and provides a layer of protection from fire hazards. |
Emergency equipment, including an eye wash station and a safety shower, must be located in the immediate vicinity of the handling area.[2][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines a standard workflow for using this compound, from preparation to the temporary storage of waste.
Workflow Diagram: Safe Handling of this compound
Caption: A workflow diagram illustrating the key phases and steps for safely handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Prepare Your Workspace: All glassware must be scrupulously dried (e.g., oven-dried) to prevent any reaction with residual moisture. Assemble your apparatus within the fume hood.
-
Don PPE: Put on all required PPE before retrieving the chemical from storage.
-
Inert Atmosphere: For many reactions, the apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
-
Handling and Dispensing:
-
Transport: When moving the reagent, place the container in a secondary, non-reactive container.
-
Dispensing: Use dry syringes or cannulas for transfers. Work slowly and deliberately to avoid splashes.
-
Storage: Keep the main reagent bottle tightly sealed when not in use. Store it in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, acids, bases, and strong oxidizing agents.[2] The storage area should be designated for corrosive materials.[3]
-
-
Post-Reaction Workup:
-
Any quenching of the reaction mixture must be done slowly and cautiously, typically by adding the reaction mixture to a cold, stirred neutralizing solution (see disposal plan).
-
Disposal Plan: Managing a Reactive Waste Stream
Improper disposal is a major source of laboratory incidents. This compound and any materials contaminated with it must be treated as hazardous waste.[2][11]
Core Principle: The primary disposal method involves controlled hydrolysis (quenching) followed by neutralization. This must be done in a fume hood.[15]
Procedure for Small-Scale Laboratory Waste:
-
Prepare a Neutralizing Bath: In a suitably large flask or beaker, prepare a cold solution of a weak base, such as sodium bicarbonate, in a solvent that is miscible with the waste but does not react violently (e.g., isopropanol or a similar alcohol). The volume should be at least 10 times the volume of the waste to be neutralized.[15] An ice bath is essential to control the exothermic reaction.[15]
-
Slow Addition: With vigorous stirring, slowly add the this compound waste dropwise to the cold neutralizing solution.[15] This slow, controlled addition is critical to manage heat generation and the release of HCl gas.
-
Monitor and Test: After the addition is complete, allow the mixture to slowly warm to room temperature while still stirring. Once the reaction has subsided, test the pH of the aqueous layer. It should be between 6 and 8.[15] If it is still acidic, add more base.
-
Final Disposal: The neutralized mixture should be collected in a properly labeled hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[11][15]
Spill Management:
-
Small Spills (inside a fume hood): Absorb with a dry, inert material like vermiculite or sand. Do NOT use combustible absorbents.[15] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9][15]
-
Large Spills or Spills Outside a Hood: Evacuate the area immediately. Alert others and contact your institution's EHS department.[15]
By adhering to these detailed protocols, you are not just following rules; you are actively engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2023). Dichloro(methyl)phenylsilane.
- Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%.
- New Jersey Department of Health. (n.d.). Hazard Summary: Methylphenyldichlorosilane.
- Gelest, Inc. (2016). Safety Data Sheet: Phenylmethyldichlorosilane.
- Silicones Environmental, Health and Safety Center. (n.d.). Global Safe Handling of Chlorosilanes.
Sources
- 1. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 149-74-6 [chemicalbook.com]
- 4. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. METHYLPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. nj.gov [nj.gov]
- 12. 二氯甲基苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. globalsilicones.org [globalsilicones.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
